Cystathionine
説明
特性
IUPAC Name |
2-amino-4-(2-amino-2-carboxyethyl)sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRYLPWNYFXEMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861587 | |
| Record name | DL-Cystathionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | Cystathionine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13556 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
535-34-2 | |
| Record name | S-(2-Amino-2-carboxyethyl)homocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=535-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Cystathionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 535-34-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Cystathionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(2-amino-2-carboxyethyl)-DL-homocysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Central Role of Cystathionine in the Transsulfuration Pathway: A Technical Guide
Executive Summary: The transsulfuration pathway (TSP) represents a critical metabolic junction for sulfur-containing amino acids, facilitating the irreversible conversion of homocysteine to cysteine. This process is fundamental for maintaining cellular redox homeostasis through the synthesis of glutathione (B108866), taurine, and hydrogen sulfide (B99878) (H₂S). At the heart of this pathway lies cystathionine, a key thioether intermediate whose formation and cleavage are tightly regulated. This guide provides an in-depth examination of this compound's role, the enzymology of its metabolism by this compound β-Synthase (CBS) and this compound γ-Lyase (CSE), the multi-layered regulatory mechanisms controlling the pathway's flux, and its implications in human health and disease. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers and drug development professionals.
The Transsulfuration Pathway: An Overview
The transsulfuration pathway is the sole route for the de novo synthesis of cysteine in mammals from the essential amino acid methionine.[1] The pathway begins after methionine is converted to S-adenosylmethionine (SAM), a universal methyl donor. Subsequent reactions yield S-adenosylhomocysteine (SAH), which is hydrolyzed to homocysteine.[2] Homocysteine stands at a critical metabolic crossroads: it can either be remethylated back to methionine or be committed to the transsulfuration pathway.[3] The commitment to the TSP involves two key enzymatic steps that are dependent on pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6.[4] First, homocysteine is condensed with serine to form this compound. Second, this compound is hydrolyzed to produce cysteine and α-ketobutyrate.[1][5] This pathway is vital for regulating homocysteine levels and supplying cysteine for the synthesis of critical downstream molecules like glutathione (GSH), taurine, and the gasotransmitter hydrogen sulfide (H₂S).[6][7]
This compound: The Pivotal Intermediate
This compound is the thioether intermediate that facilitates the transfer of the sulfur atom from homocysteine to a serine backbone, effectively linking the methionine and cysteine metabolic pathways. Its metabolism is a two-step process catalyzed by CBS and CSE, respectively. The concentration and flux of this compound are direct indicators of the pathway's activity. Dysregulation of its metabolism leads to conditions such as homocystinuria (from CBS deficiency) or cystathioninuria (from CSE deficiency), highlighting its critical role in cellular homeostasis.[8][9]
Enzymology of this compound Metabolism
The synthesis and degradation of this compound are orchestrated by two highly regulated, PLP-dependent enzymes.
This compound β-Synthase (CBS)
CBS (EC 4.2.1.22) catalyzes the first, irreversible, and rate-limiting step of the transsulfuration pathway: the condensation of L-serine and L-homocysteine to form L-cystathionine.[10][11] This β-replacement reaction commits homocysteine to cysteine biosynthesis.[1] Human CBS is a homotetrameric enzyme with 63 kDa subunits.[1] Uniquely among PLP-dependent enzymes, mammalian CBS contains a heme cofactor that functions as a redox sensor, allowing its activity to be modulated by gases like nitric oxide (NO) and carbon monoxide (CO).[11][12] Oxidation of the heme iron from Fe²⁺ to Fe³⁺ can double the enzyme's activity.[12]
This compound γ-Lyase (CSE)
CSE (EC 4.4.1.1), also known as cystathionase, is a homotetrameric enzyme that catalyzes the second step in the pathway: the cleavage of L-cystathionine into L-cysteine, α-ketobutyrate, and ammonia.[13][14] This reaction completes the transfer of sulfur and releases cysteine for downstream use. Like CBS, CSE is PLP-dependent.[14] CSE exhibits broad substrate specificity and can also directly generate H₂S from cysteine or homocysteine, contributing significantly to the endogenous pool of this signaling molecule.[5][15]
Regulation of the Transsulfuration Pathway
Precise control of the transsulfuration pathway is critical to balance the need for cysteine and glutathione with the conservation of methionine.[6] This is achieved through multiple regulatory layers.
Allosteric and Post-Translational Regulation
The primary regulator of flux through the TSP is the allosteric activation of CBS by S-adenosylmethionine (SAM).[2] When methionine levels are high, SAM concentrations increase, binding to a regulatory domain on CBS. This binding induces a conformational change that relieves autoinhibition and increases catalytic activity, thereby channeling excess sulfur from homocysteine towards cysteine synthesis.[10][16][17] Both CBS and CSE are also subject to various post-translational modifications, including phosphorylation and S-nitrosation, which can alter their enzymatic activity and subcellular localization.[1][14]
Transcriptional Control
While CBS is often expressed at a relatively stable rate, the expression of CSE can be modulated by various stimuli, including oxidative and endoplasmic reticulum stress.[18] The transcription factor NRF2, a master regulator of antioxidant responses, can increase the expression of both CBS and CSE by binding to their promoter regions.[18]
Figure 1. The Mammalian Transsulfuration Pathway.
Quantitative Analysis
The kinetic properties of CBS and CSE have been characterized in various species. These parameters are crucial for understanding the pathway's capacity and for developing kinetic models of sulfur metabolism.
Table 1: Kinetic Parameters of this compound β-Synthase (CBS)
| Species / Form | Substrate | Kₘ (mM) | kcat (s⁻¹) | Reference |
|---|---|---|---|---|
| Yeast (yCBS) | L-Serine | 1.2 | - | [19] |
| Yeast (yCBS) | L-Homocysteine | 2.0 (Kᵢ) | - | [19] |
| Yeast (yCBS) | L-Cystathionine (reverse) | 0.083 | 0.56 | [19] |
| Human (hCBS) | L-Homocysteine | 3.0 | 55 | [20] |
| Human (hCBS) | L-Cysteine | 27 | 0.4 |[20] |
Note: Data are derived from different experimental conditions and may not be directly comparable.
Table 2: Kinetic Parameters of H₂S Generating Reactions by Yeast CBS (yCBS)
| Reaction | Substrate(s) | Bimolecular Rate Constant (mM⁻¹s⁻¹) | Reference |
|---|---|---|---|
| β-replacement | Cysteine + Homocysteine | 142 (for Hcy binding to intermediate) | [21][22] |
| β-elimination | Cysteine | 1.61 - 2.8 |[21][22] |
Note: These values pertain to the H₂S-generating side reactions of CBS, not the canonical this compound synthesis.
Table 3: Relative Expression and Activity of Transsulfuration Enzymes in Murine Tissues
| Tissue | CBS Activity (relative to liver) | CSE Activity (relative to liver) | CBS:CSE Protein Ratio | Reference |
|---|---|---|---|---|
| Liver | 1 | 1 | 1:60 | [23] |
| Kidney | 0.33x - 0.5x | ~0.33x | - | [23] |
| Brain | 0.04x - 0.2x | ≤0.002x | - |[23] |
Experimental Methodologies
Studying the role of this compound requires robust methods for measuring enzyme activity and metabolite flux.
CBS Activity Assay: Coupled Spectrophotometric Method
This continuous assay measures the forward reaction of CBS (homocysteine + serine → this compound).
-
Principle: The product, this compound, is immediately cleaved by an excess of a coupling enzyme, this compound β-lyase (CBL), to produce α-ketobutyrate. The α-ketobutyrate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that consumes NADH. The rate of CBS activity is directly proportional to the rate of NADH oxidation, which is monitored by the decrease in absorbance at 340 nm.[19]
-
Protocol Outline:
-
Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), L-serine, NADH, pyridoxal 5'-phosphate (PLP), and the coupling enzymes CBL and LDH.
-
Equilibrate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding purified CBS enzyme and L-homocysteine.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Figure 2. Workflow for a coupled CBS activity assay.
CSE Activity Assay: DTNB-Based Method
This assay can be adapted to measure the production of sulfhydryl groups from this compound cleavage.
-
Principle: The cleavage of this compound by CSE produces cysteine, which contains a free thiol (-SH) group. This thiol group reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored compound. The rate of TNB²⁻ formation is monitored by the increase in absorbance at 412 nm and is proportional to the rate of CSE activity.
-
Protocol Outline:
-
Prepare a reaction mixture containing buffer (e.g., 100 mM potassium phosphate, pH 7.4), L-cystathionine, PLP, and DTNB.
-
Equilibrate the mixture at 37°C.
-
Initiate the reaction by adding the enzyme source (purified CSE or tissue homogenate).
-
Monitor the increase in absorbance at 412 nm.
-
Calculate the rate of cysteine production using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).
-
Pathway Flux Analysis: ³⁵S-Methionine Radioactive Tracer Method
This method quantifies the flux of sulfur from methionine through the transsulfuration pathway into downstream products like glutathione.
-
Principle: Cells or organisms are incubated with L-[³⁵S]methionine. The radiolabeled sulfur is incorporated into downstream metabolites via the TSP. The amount of radioactivity incorporated into the target molecule (e.g., glutathione) over time is measured, providing a direct assessment of pathway activity.[24]
-
Protocol Outline:
-
Culture cells (e.g., human mammary epithelial cells) under desired experimental conditions.[24]
-
Replace culture media with media containing a known concentration and specific activity of L-[³⁵S]methionine.
-
Incubate for a defined period to allow for metabolic incorporation. Pathway inhibitors like propargylglycine (B1618536) (PPG) for CSE can be used to confirm the pathway's contribution.[24]
-
Harvest cells and prepare cell lysates.
-
Separate metabolites using a suitable chromatographic method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity in the separated glutathione fraction using liquid scintillation counting or phosphorimaging.[24]
-
Normalize the incorporated radioactivity to total protein content or cell number to determine the rate of sulfur flux.
-
Pathophysiological Relevance
The central role of this compound is underscored by diseases arising from its dysregulated metabolism.
-
Homocystinuria: The most common cause is a deficiency in CBS activity due to genetic mutations.[25] This leads to a failure to synthesize this compound, resulting in a massive buildup of homocysteine and methionine in the blood and urine.[9] Clinical manifestations are severe and affect the central nervous, skeletal, ocular, and vascular systems.[12][26]
-
Down Syndrome: This condition involves the trisomy of chromosome 21, where the gene for CBS is located.[10] The resulting overexpression of CBS leads to increased flux through the transsulfuration pathway, causing low levels of homocysteine and potentially altered sulfur metabolism, which may contribute to the pathophysiology of the disease.[12]
-
Cardiovascular Disease: Elevated homocysteine, often a result of impaired TSP function, is a well-established risk factor for cardiovascular diseases, including atherosclerosis and thrombosis.[8][26]
-
Cancer: The transsulfuration pathway is often upregulated in various cancers to meet the high demand for cysteine and glutathione, which are required to support rapid proliferation and combat high levels of oxidative stress.[10][27] This makes CBS and CSE potential therapeutic targets.
Conclusion and Future Directions
This compound is not merely a passive intermediate but the central molecule in a highly regulated metabolic pathway essential for sulfur amino acid homeostasis and cellular defense. The enzymes responsible for its turnover, CBS and CSE, are sophisticated molecular machines subject to complex allosteric, post-translational, and transcriptional control. A thorough understanding of this compound's role is paramount for developing therapeutic strategies for a range of human diseases, from rare genetic disorders like homocystinuria to complex conditions like cancer and cardiovascular disease. Future research will likely focus on developing more specific pharmacological inhibitors and activators of CBS and CSE and further elucidating the crosstalk between the transsulfuration pathway and other cellular signaling networks.
References
- 1. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Regulators of the transsulfuration pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hydrogen sulfide generation in mammals: the molecular biology of this compound-β- synthase (CBS) and this compound-γ-lyase (CSE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. This compound-β-synthase: Molecular Regulation and Pharmacological Inhibition [mdpi.com]
- 11. Reaction mechanism and regulation of this compound beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound beta synthase - Wikipedia [en.wikipedia.org]
- 13. This compound gamma-lyase - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. This compound gamma-lyase/H2 S signaling facilitates myogenesis under aging and injury condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural insight into the molecular mechanism of allosteric activation of human this compound β-synthase by S-adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. The Role of the Transsulfuration Pathway in Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 19. Kinetics of the yeast this compound beta-synthase forward and reverse reactions: continuous assays and the equilibrium constant for the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pre-Steady-State Kinetic Analysis of Enzyme-monitored Turnover during this compound β-Synthase-catalyzed H2S-Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pre-steady-state kinetic analysis of enzyme-monitored turnover during this compound β-synthase-catalyzed H(2)S generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The Quantitative Significance of the Transsulfuration Enzymes for H2S Production in Murine Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Transsulfuration Is a Significant Source of Sulfur for Glutathione Production in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. gettested.us [gettested.us]
- 27. researchgate.net [researchgate.net]
The Lynchpin of Sulfur Metabolism: An In-depth Technical Guide to the Function of Cystathionine in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystathionine, a non-proteinogenic amino acid, holds a critical position as an intermediate in the transsulfuration pathway, the sole metabolic route for the de novo synthesis of cysteine in mammals. This pathway not only governs the endogenous supply of cysteine for protein synthesis, glutathione (B108866) production, and the generation of other vital sulfur-containing molecules but also plays a pivotal role in the detoxification of homocysteine, a cytotoxic metabolite linked to numerous pathologies. The flux through the transsulfuration pathway is meticulously regulated by two key pyridoxal-5'-phosphate (PLP)-dependent enzymes: this compound β-synthase (CBS) and this compound γ-lyase (CSE), also known as cystathionase (CGL). Dysregulation of this compound metabolism is implicated in a range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer, making the enzymes of this pathway attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core functions of this compound in cellular metabolism, detailing the enzymatic reactions, regulatory mechanisms, and its significance in health and disease. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for the assessment of key metabolic components, and visual diagrams of the associated signaling pathways and experimental workflows to serve as a valuable resource for researchers and drug development professionals in this field.
The Transsulfuration Pathway: A Central Hub of Sulfur Amino Acid Metabolism
The transsulfuration pathway bridges the metabolism of two crucial sulfur-containing amino acids: methionine and cysteine. Methionine, an essential amino acid obtained from the diet, is converted to S-adenosylmethionine (SAM), the universal methyl donor for a myriad of biological methylation reactions. The resulting S-adenosylhomocysteine (SAH) is hydrolyzed to homocysteine. At this metabolic juncture, homocysteine can either be remethylated back to methionine or be irreversibly channeled into the transsulfuration pathway.
The commitment of homocysteine to the transsulfuration pathway is the first key step involving this compound. This compound β-synthase (CBS) catalyzes the condensation of homocysteine with serine to form this compound.[1][2][3] Subsequently, this compound is cleaved by this compound γ-lyase (CSE) to yield cysteine, α-ketobutyrate, and ammonia.[4][5] The newly synthesized cysteine can then be utilized for the synthesis of proteins, the major intracellular antioxidant glutathione (GSH), taurine, and the gaseous signaling molecule hydrogen sulfide (B99878) (H₂S).[6][7]
Key Enzymes of the Transsulfuration Pathway
This compound β-Synthase (CBS): As the first and rate-limiting enzyme in the transsulfuration pathway, CBS is a primary site of regulation.[1][8] This PLP-dependent enzyme is unique in that it also contains a heme cofactor that may function as a redox sensor.[2][9] The activity of CBS is allosterically activated by SAM, ensuring that homocysteine is directed towards cysteine synthesis only when methionine levels are sufficient.[10][11]
This compound γ-Lyase (CSE/CGL): This PLP-dependent enzyme catalyzes the final step in the synthesis of cysteine from this compound.[12][13] In addition to its canonical role, CSE is also a major producer of H₂S from cysteine.[4] Unlike CBS, the regulation of CSE is primarily at the transcriptional level in response to various cellular stresses.[14][15][16]
Quantitative Data in this compound Metabolism
The following tables summarize key quantitative data related to the enzymes and metabolites of the transsulfuration pathway, providing a comparative overview for researchers.
Table 1: Kinetic Parameters of Human this compound β-Synthase (CBS)
| Substrate | K_m_ (μM) | V_max_ (units/mg) | Allosteric Activator | Reference |
| L-Serine | 2500 | - | S-Adenosylmethionine (SAM) | [8] |
| L-Homocysteine | 8 | - | S-Adenosylmethionine (SAM) | [8] |
| L-Serine | - | - | S-Adenosylmethionine (SAM) | [17] |
| L-Homocysteine | - | - | S-Adenosylmethionine (SAM) | [17] |
Note: Kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and the presence of cofactors and allosteric modulators. A "unit" of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 μmol of product per minute under specified conditions.
Table 2: Kinetic Parameters of Human this compound γ-Lyase (CSE/CGL)
| Substrate | K_m_ (mM) | V_max_ (units/mg) | Reference |
| L-Cystathionine | 0.5 | 2.5 | [18] |
| L-Cystathionine | - | - | [13] |
Note: Kinetic parameters for CSE can also be influenced by experimental conditions.
Table 3: Reported Concentrations of this compound and Related Metabolites in Human Plasma and Cells
| Metabolite | Sample Type | Concentration | Reference |
| This compound | Plasma | 65 - 301 nM | [19] |
| This compound | Plasma (SLE patients) | Lower than controls | [10] |
| This compound | Peripheral Blood Mononuclear Cells (PBMCs) (SLE patients) | Higher than controls | [10] |
| S-Adenosylhomocysteine (SAH) | Plasma (SLE patients) | Higher than controls | [10] |
| S-Adenosylmethionine (SAM) | Plasma (SLE patients) | Higher than controls | [10] |
| Homocysteine (Hcy) | Plasma (SLE patients) | Higher than controls | [10] |
Note: Metabolite concentrations can vary significantly based on physiological state, diet, and genetic factors.
Signaling Pathways and Regulatory Mechanisms
The transsulfuration pathway is tightly regulated to maintain cellular homeostasis. This regulation occurs at multiple levels, including allosteric control of enzyme activity and transcriptional regulation of enzyme expression.
Allosteric Regulation of this compound β-Synthase (CBS)
The activity of CBS is exquisitely sensitive to the cellular methylation status through allosteric regulation by S-adenosylmethionine (SAM).[10][20] When SAM levels are high, indicating an abundance of methionine, SAM binds to a regulatory domain on CBS, inducing a conformational change that increases its catalytic activity.[20] This mechanism ensures that homocysteine is efficiently converted to this compound and subsequently cysteine, preventing the accumulation of toxic homocysteine.
Transcriptional Regulation of this compound γ-Lyase (CSE)
The expression of CSE is induced by various cellular stresses, including oxidative stress and hypoxia, through the activation of specific transcription factors.[14][15][21] For instance, under oxidative stress, the transcription factor Nrf2 can bind to the promoter region of the CSE gene, leading to its increased transcription.[14] This upregulation of CSE enhances the production of cysteine, which is a precursor for the antioxidant glutathione, thereby helping to mitigate oxidative damage.
Experimental Protocols
Accurate and reproducible methods for quantifying the components of the transsulfuration pathway are essential for research and clinical applications. This section provides an overview of key experimental protocols.
Measurement of this compound β-Synthase (CBS) Activity
Several methods are available to determine CBS activity, including colorimetric, spectrophotometric, and mass spectrometry-based assays.
Colorimetric Coupled Enzyme Assay:
This method relies on the coupling of the CBS reaction with the this compound γ-lyase (CSE) reaction. The cysteine produced by CSE is then detected colorimetrically.[22]
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable buffer (e.g., Tris-HCl) and centrifugation to remove debris.
-
Reaction Mixture: Prepare a reaction mixture containing L-serine, L-homocysteine, pyridoxal-5'-phosphate (PLP), and a purified preparation of CSE.
-
Initiation: Start the reaction by adding the cell or tissue lysate to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Detection: Stop the reaction and measure the amount of cysteine produced using a colorimetric reagent such as ninhydrin (B49086), which forms a colored product that can be quantified spectrophotometrically at 560 nm.[22]
LC-MS/MS Method:
A highly sensitive and specific method for measuring CBS activity involves the use of stable isotope-labeled substrates and quantification of the resulting labeled product by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][23]
-
Sample Preparation: Prepare cell extracts or plasma samples.
-
Reaction: Incubate the sample with stable isotope-labeled substrates (e.g., ¹³C-serine or ²H-serine) and L-homocysteine.
-
Extraction: Stop the reaction and perform a solid-phase extraction to purify the product, labeled this compound.
-
LC-MS/MS Analysis: Analyze the extracted sample by LC-MS/MS to quantify the amount of labeled this compound produced.
Measurement of this compound γ-Lyase (CSE) Activity
CSE activity is commonly measured by detecting the production of one of its products, such as cysteine or α-ketobutyrate.
Ninhydrin-Based Cysteine Detection:
This colorimetric assay measures the cysteine produced from the cleavage of this compound.[24]
-
Sample Preparation: Prepare crude cell or tissue extracts.
-
Reaction Mixture: Prepare a reaction mixture containing this compound, PLP, and dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., Bis-Tris Propane).
-
Initiation and Incubation: Start the reaction by adding the sample and incubate at 37°C.
-
Termination and Detection: Stop the reaction by adding acetic acid and an acidic ninhydrin reagent. Boil the mixture to develop a colored product with cysteine, which can be measured at 560 nm.[24]
ELISA for CSE Protein Quantification:
Enzyme-linked immunosorbent assay (ELISA) kits are commercially available to quantify the amount of CSE protein in a sample, which can be an indirect measure of potential enzyme activity.[7][25][26]
-
Sample Preparation: Prepare cell lysates or tissue homogenates according to the kit's instructions.
-
Assay Procedure: Follow the manufacturer's protocol, which typically involves binding the sample to an antibody-coated plate, adding a detection antibody, and then a substrate to generate a colorimetric or fluorometric signal that is proportional to the amount of CSE protein.
Quantification of this compound and Related Metabolites
Reverse-phase high-performance liquid chromatography (RP-HPLC) and LC-MS/MS are powerful techniques for the simultaneous quantification of this compound and other metabolites in the transsulfuration pathway.[2][4]
RP-HPLC with Pre-column Derivatization:
-
Sample Preparation: Extract metabolites from biological samples (e.g., brain tissue, plasma).
-
Derivatization: Derivatize the amino acids with a reagent such as 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) to make them detectable by UV or fluorescence detectors.
-
HPLC Separation: Separate the derivatized metabolites on a C18 reverse-phase column using a suitable mobile phase gradient.
-
Detection and Quantification: Detect the separated compounds and quantify them by comparing their peak areas to those of known standards.
Implications for Disease and Drug Development
The central role of this compound metabolism in maintaining cellular homeostasis means that its dysregulation is associated with a variety of human diseases.
-
Cardiovascular Disease: Elevated levels of homocysteine are an independent risk factor for cardiovascular diseases. Deficiencies in CBS or CSE can lead to hyperhomocysteinemia.
-
Neurological Disorders: The transsulfuration pathway is active in the brain, and alterations in this compound metabolism have been linked to neurodegenerative diseases.
-
Cancer: Cancer cells often exhibit altered metabolism, and the transsulfuration pathway can be upregulated in some cancers to support their high proliferative rate and antioxidant needs.[3]
The enzymes of the transsulfuration pathway, particularly CBS and CSE, represent promising targets for drug development. Inhibitors of these enzymes could be beneficial in diseases characterized by their overactivity, while strategies to enhance their activity or expression may be therapeutic in conditions of their deficiency.
Conclusion
This compound stands as a critical metabolic intermediate at the heart of sulfur amino acid metabolism. Its synthesis and degradation, tightly controlled by the enzymes CBS and CSE, are fundamental for cysteine and glutathione biosynthesis, homocysteine detoxification, and the production of other biologically important sulfur-containing molecules. A thorough understanding of the function and regulation of this compound metabolism is paramount for elucidating the pathophysiology of numerous diseases and for the development of novel therapeutic strategies. The quantitative data, detailed experimental protocols, and pathway diagrams provided in this technical guide offer a valuable resource for the scientific community to advance research in this vital area of cellular metabolism.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. RP-HPLC method for quantitative determination of this compound, cysteine and glutathione: An application for the study of the metabolism of cysteine in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of this compound, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic stability of this compound beta-synthase can be modulated by structural analogs of S-adenosylmethionine: Potential approach to pharmacological chaperone therapy for homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human this compound-β-Synthase Phosphorylation on Serine227 Modulates Hydrogen Sulfide Production in Human Urothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
- 8. A liquid chromatography mass spectrometry method for the measurement of this compound β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reaction mechanism and regulation of this compound beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular homocysteine metabolites in SLE: plasma S-adenosylhomocysteine correlates with coronary plaque burden - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound beta synthase - Wikipedia [en.wikipedia.org]
- 12. This compound gamma-lyase - Wikipedia [en.wikipedia.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. storage.imrpress.com [storage.imrpress.com]
- 15. Regulation of this compound γ-lyase in mammalian cells by hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Domain Organization, Catalysis and Regulation of Eukaryotic this compound Beta-Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetics and inhibition of recombinant human this compound gamma-lyase. Toward the rational control of transsulfuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Human Metabolome Database: Showing metabocard for L-Cystathionine (HMDB0000099) [hmdb.ca]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Transcriptional Regulation of this compound-γ-Lyase in Endothelial Cells by NADPH Oxidase 4-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Determination of this compound beta-synthase activity in human plasma by LC-MS/MS: potential use in diagnosis of CBS deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cosmobiousa.com [cosmobiousa.com]
- 26. mybiosource.com [mybiosource.com]
An In-depth Technical Guide to Cystathionine Biosynthesis from Homocysteine and Serine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biochemical process of cystathionine biosynthesis from homocysteine and serine. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on sulfur amino acid metabolism and related therapeutic areas. This document delves into the enzymatic reaction, its regulation, quantitative kinetic data, and detailed experimental protocols.
Introduction to the Transsulfuration Pathway
The synthesis of this compound is the initial and rate-limiting step in the transsulfuration pathway, a critical metabolic route that channels the sulfur-containing amino acid homocysteine towards the production of cysteine.[1] This pathway plays a pivotal role in mammalian sulfur metabolism, connecting the methionine cycle with the synthesis of vital molecules such as cysteine, glutathione (B108866), and hydrogen sulfide (B99878) (H₂S).[2][3] The central enzyme orchestrating this conversion is this compound β-Synthase (CBS).[1][4]
Dysregulation of the transsulfuration pathway and, consequently, this compound biosynthesis, is implicated in a range of human pathologies. Genetic deficiencies in CBS lead to homocystinuria, a rare metabolic disorder characterized by elevated levels of homocysteine and methionine.[5][6] Furthermore, aberrant CBS activity has been linked to various conditions, including Down syndrome, cardiovascular diseases, and certain types of cancer.[7][8][9] A thorough understanding of this pathway is therefore crucial for the development of novel therapeutic interventions.
The Core Reaction: this compound β-Synthase
This compound β-synthase (CBS; EC 4.2.1.22) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the condensation of L-serine and L-homocysteine to form L-cystathionine and water.[4][10] The human CBS enzyme is a tetramer, with each 61 kDa subunit possessing a modular structure.[7] This structure includes an N-terminal heme-binding domain, a catalytic core that binds PLP, and a C-terminal regulatory domain.[7][11]
The reaction mechanism follows a ping-pong kinetic model, where serine binds to the enzyme first, leading to the release of water, followed by the binding of homocysteine and the subsequent release of the final product, this compound.[7]
Regulation of this compound β-Synthase Activity
The activity of CBS is tightly regulated through several mechanisms, ensuring a balanced flux of sulfur-containing amino acids.
Allosteric Activation by S-Adenosylmethionine (SAM): S-adenosylmethionine (SAM), a key methyl donor in numerous cellular reactions, acts as an allosteric activator of CBS.[1][12] SAM binds to the C-terminal regulatory domain, inducing a conformational change that alleviates an autoinhibitory interaction with the catalytic core, thereby increasing enzyme activity.[5][12] This regulatory mechanism ensures that when methionine and SAM levels are high, the excess homocysteine is shunted into the transsulfuration pathway for cysteine synthesis.
Redox Regulation: The heme cofactor in the N-terminal domain of mammalian CBS acts as a redox sensor. The activity of the enzyme can be modulated by the binding of gaseous signaling molecules like nitric oxide (NO) and carbon monoxide (CO) to the heme iron, although the precise physiological role of this regulation is still under investigation.[4]
Transcriptional and Post-Translational Modifications: The expression of the CBS gene can be influenced by various factors, including hormones and stress conditions.[2] Additionally, post-translational modifications can also play a role in regulating CBS activity.
Quantitative Data
The following tables summarize key quantitative data related to the kinetics of this compound β-synthase and the activation by S-adenosylmethionine. These values can vary depending on the specific experimental conditions, enzyme source (species and recombinant vs. native), and the presence of mutations.
| Parameter | Substrate | Value | Species/Enzyme Source | Reference(s) |
| Kcat (s⁻¹) | L-Serine | 1.3 ± 0.1 | Human (recombinant, hCBS) | [13] |
| L-Homocysteine | 2.1 ± 0.2 mM (Ki) | Human (recombinant, hCBS) | [14] | |
| L-Cysteine | 0.4 | Human (recombinant, hCBS) | [15] | |
| Km (mM) | L-Serine | 1.2 ± 0.2 | Human (recombinant, hCBS) | [13] |
| L-Homocysteine | 2.0 (Ki) | Yeast (recombinant, ytCBS) | [16] | |
| L-Cystathionine | 0.083 | Yeast (recombinant, ytCBS) | [16] | |
| Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | L-Serine | 1.08 x 10³ | Human (recombinant, hCBS) | [13] |
| Parameter | Value | Species/Enzyme Source | Reference(s) |
| Activation Constant (Ka) for SAM | ~10-30 µM | Human (recombinant) | [17][18] |
| Fold Activation by SAM | 2 to 3-fold | Human (recombinant) | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.
Purification of Recombinant Human this compound β-Synthase (CBS)
This protocol describes a general method for the expression and purification of recombinant human CBS from E. coli.
1. Expression:
-
Transform E. coli expression strains (e.g., BL21(DE3)) with a plasmid containing the human CBS cDNA, often with an N-terminal fusion tag (e.g., GST or His-tag) for affinity purification.[20][21]
-
Grow the transformed cells in a suitable medium (e.g., LB or M9 minimal medium) supplemented with appropriate antibiotics at 30-37°C to an OD₆₀₀ of ~0.6-1.0.[20]
-
For heme incorporation, supplement the medium with δ-aminolevulinic acid.[20]
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and continue incubation at a lower temperature (e.g., 18-25°C) overnight.[20]
2. Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM PMSF, and lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C.[2]
3. Affinity Chromatography:
-
Apply the supernatant to an affinity chromatography column (e.g., Glutathione Sepharose for GST-tagged CBS or Ni-NTA agarose (B213101) for His-tagged CBS).[20]
-
Wash the column extensively with a wash buffer to remove non-specifically bound proteins.
-
Elute the CBS protein using an appropriate elution buffer (e.g., containing reduced glutathione for GST-tags or imidazole (B134444) for His-tags).
4. Further Purification (Optional):
-
If necessary, cleave the affinity tag using a specific protease (e.g., PreScission Protease for GST-tags).[20]
-
Further purify the protein using ion-exchange chromatography (e.g., DEAE Sepharose) and/or size-exclusion chromatography (gel filtration) to achieve high purity.[20][22]
5. Protein Characterization:
-
Determine the protein concentration using a standard method (e.g., Lowry or Bradford assay).[2]
-
Assess the purity by SDS-PAGE.
-
Confirm the presence of the heme cofactor by measuring the UV-visible spectrum.
This compound β-Synthase (CBS) Activity Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric assay for CBS activity.
Principle: This coupled enzyme assay measures the production of this compound indirectly. In a modified version of the canonical reaction, CBS can utilize cysteamine (B1669678) in place of homocysteine to produce thialysine. Thialysine is then decarboxylated by lysine (B10760008) decarboxylase, releasing CO₂. The CO₂ is then used by phosphoenolpyruvate (B93156) carboxylase to convert phosphoenolpyruvate to oxaloacetate. Finally, malate (B86768) dehydrogenase reduces oxaloacetate to malate, oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[13][23]
Reagents:
-
Assay Buffer: 200 mM Tris-HCl, pH 8.0
-
Phosphoenolpyruvate (PEP)
-
Pyridoxal-5'-phosphate (PLP)
-
NADH
-
MgCl₂
-
L-Serine
-
Cysteamine (substrate)
-
Purified CBS enzyme
-
Coupling Enzymes:
-
Lysine Decarboxylase (LDC)
-
Phosphoenolpyruvate Carboxylase (PEPC)
-
Malate Dehydrogenase (MDH)
-
Procedure:
-
Prepare a reaction mixture in a microplate well or a cuvette containing the assay buffer, PEP, PLP, NADH, MgCl₂, L-serine, and the coupling enzymes (LDC, PEPC, MDH).[23]
-
Add the purified CBS enzyme to the reaction mixture and incubate for a few minutes at 37°C to allow for temperature equilibration.
-
Initiate the reaction by adding the substrate, cysteamine.[23]
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of the reaction from the linear portion of the absorbance vs. time curve, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Quantification of Homocysteine in Plasma by LC-MS/MS
This protocol outlines a method for the quantification of total homocysteine in plasma samples.
Principle: Total homocysteine (including free, protein-bound, and dimerized forms) is measured after a reduction step to convert all forms to free homocysteine. The sample is then deproteinized, and the homocysteine is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.[4][5][12]
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., homocysteine-d₄)
-
Reducing agent (e.g., dithiothreitol, DTT)
-
Protein precipitation agent (e.g., methanol (B129727) or acetonitrile (B52724) with formic acid)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
To a microcentrifuge tube, add the plasma sample, the internal standard solution, and the reducing agent (DTT).[4][12]
-
Vortex and incubate at room temperature for a specified time (e.g., 30 minutes) to ensure complete reduction.[4]
-
Add the cold protein precipitation agent, vortex, and centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated proteins.[4][12]
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the analytes using a suitable LC column (e.g., a C18 or a specialized polar column) with an appropriate mobile phase gradient.[4]
-
Mass Spectrometry: Perform detection using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for homocysteine and the internal standard in Multiple Reaction Monitoring (MRM) mode.[5]
-
-
Quantification:
-
Generate a calibration curve using known concentrations of homocysteine standards.
-
Calculate the concentration of homocysteine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Quantification of Serine in Biological Samples by LC-MS/MS
This protocol provides a general method for quantifying serine in biological samples.
Principle: Similar to homocysteine analysis, serine is quantified using LC-MS/MS with an internal standard. For the specific quantification of D- and L-serine, a chiral separation method is required.[1][10]
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal Standard (IS) solution (e.g., stable isotope-labeled serine)
-
Protein precipitation agent (e.g., acetonitrile with formic acid)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.[1]
-
Add the internal standard to the sample.
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile with 0.1% formic acid).[1]
-
Vortex and centrifuge to pellet the proteins.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.[1]
-
Transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: For total serine quantification, a standard C18 column can be used. For enantiomeric separation of D- and L-serine, a chiral column is necessary.[1][10]
-
Mass Spectrometry: Use a tandem mass spectrometer in positive ESI+ mode and monitor the specific MRM transitions for serine and the internal standard.[1]
-
-
Quantification:
-
Construct a calibration curve with serine standards.
-
Determine the serine concentration in the samples based on the peak area ratios relative to the internal standard and the calibration curve.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the core biochemical pathway, a representative experimental workflow, and a regulatory signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. US10941392B2 - Purification of this compound beta-synthase - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Determination of Total Homocysteine in Plasma Using Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC/MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 7. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tomasmajtan.byethost10.com [tomasmajtan.byethost10.com]
- 10. Roles of the quantification of serine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S-adenosylmethionine stabilizes this compound beta-synthase and modulates redox capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. A continuous spectrophotometric assay for human this compound beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pre-Steady-State Kinetic Analysis of Enzyme-monitored Turnover during this compound β-Synthase-catalyzed H2S-Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Human this compound β-synthase (CBS) contains two classes of binding sites for S-adenosylmethionine (SAM): complex regulation of CBS activity and stability by SAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The high degree of this compound β-synthase (CBS) activation by S-adenosylmethionine (SAM) may explain naked mole-rat’s distinct methionine metabolite profile compared to mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. Purification and characterization of this compound β-synthase bearing a cobalt protoporphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tomasmajtan.byethost10.com [tomasmajtan.byethost10.com]
- 22. researchgate.net [researchgate.net]
- 23. A continuous spectrophotometric assay for human this compound beta-synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Cystathionine Gamma-Lyase (CTH/CSE) in Cysteine Production
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cystathionine gamma-lyase (EC 4.4.1.1), commonly known as CTH or CSE, is a pivotal pyridoxal-5'-phosphate (PLP)-dependent enzyme. It catalyzes the final and rate-limiting step in the transsulfuration pathway in mammals, converting L-cystathionine into L-cysteine, α-ketobutyrate, and ammonia. The L-cysteine produced is a critical precursor for the synthesis of glutathione (B108866) (GSH), a primary endogenous antioxidant, as well as taurine (B1682933) and the gaseous signaling molecule, hydrogen sulfide (B99878) (H₂S). Given its central role in sulfur amino acid metabolism, redox homeostasis, and cellular signaling, CTH is a key enzyme in cellular physiology and a potential therapeutic target in numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. This guide provides a comprehensive overview of CTH's function, regulation, and methods for its study.
The Transsulfuration Pathway and CTH
The transsulfuration pathway is the primary metabolic route for the synthesis of cysteine from the essential amino acid methionine. This pathway connects methionine metabolism with cysteine and glutathione biosynthesis. CTH performs the final step, following the condensation of homocysteine and serine by this compound β-synthase (CBS) to form this compound.[1]
The reaction catalyzed by CTH is an α,γ-elimination of this compound, which releases cysteine.[2] This process is essential as it is the sole de novo pathway for cysteine synthesis in mammals.[3]
Enzymatic Mechanism and Properties
CTH is a homotetrameric enzyme that relies on the cofactor Pyridoxal-5'-phosphate (PLP).[4] The PLP cofactor is bound to a lysine (B10760008) residue (Lys212 in humans) in the active site, forming an internal aldimine.[4][5] The catalytic cycle involves the formation of an external aldimine with the substrate, L-cystathionine, followed by a series of electron rearrangements facilitated by the PLP cofactor, culminating in the cleavage of the gamma-carbon-sulfur bond to release L-cysteine and an α-iminobutyrate intermediate.[5] This intermediate is then hydrolyzed to yield α-ketobutyrate and ammonia.[5]
Beyond its primary role, CTH exhibits substrate promiscuity, catalyzing other reactions, notably the production of hydrogen sulfide (H₂S) from L-cysteine.[2][6]
Quantitative Data: Kinetics and Expression
The catalytic efficiency of CTH varies with the substrate. Its primary substrate is L-cystathionine, but it also processes L-cysteine and L-homocysteine, primarily for H₂S production.[6]
Table 1: Kinetic Parameters of Human CTH/CSE
| Substrate | Km (mM) | Specific Activity (μmol/min/mg) | Catalytic Efficiency (kcat/Km) Proxy |
|---|---|---|---|
| L,L-Cystathionine | 0.28 - 0.5[7][8] | 2.3 - 3.1[4][9] | High |
| L-Homocysteine | 2.7[8] | 0.9 - 4.7[9] | Moderate |
| L-Cysteine | 3.7[8] | 1.2 (for H₂S formation)[7] | Low |
Note: Specific activity serves as a proxy for turnover number (kcat). Catalytic efficiency is qualitatively assessed based on the ratio of specific activity to Km.
CTH expression is ubiquitous across human tissues but shows significant variation, with the highest levels observed in the liver, consistent with its central role in hepatic glutathione synthesis.[10][11][12]
Table 2: Relative Expression of CTH/CSE in Human Tissues
| Tissue | Expression Level (Protein) | Expression Level (RNA - Normalized) |
|---|---|---|
| Liver | High[10][12] | High |
| Kidney | Medium[10] | Medium |
| Pancreas | Medium[10] | Medium |
| Adipose Tissue | Detected[10] | Medium |
| Brain | Detected[10] | Low |
| Heart Muscle | Low[9][10] | Low |
| Skeletal Muscle | Detected[9] | Low |
Source: Data compiled from The Human Protein Atlas.[10][11][12] Expression levels are relative.
Regulation of CTH/CSE Expression and Activity
The expression and activity of CTH are tightly controlled through a multi-layered system involving transcriptional, post-transcriptional, and post-translational mechanisms to meet cellular demands for cysteine and H₂S.
5.1 Transcriptional Regulation The CTH gene promoter contains binding sites for several transcription factors. Specificity protein 1 (SP1) is critical for basal expression.[3] During inflammatory or stress responses, factors like NF-κB can induce CTH expression.[10] Various signaling pathways, including the PI3K/AKT and MAPK pathways, modulate the activity of these transcription factors to regulate CTH levels.[10]
5.2 Post-Translational Regulation CTH activity is subject to feedback inhibition. High concentrations of its product, H₂S, can decrease CTH transcription.[13] Furthermore, CTH can be regulated by persulfidation, a post-translational modification where an additional sulfur atom is added to a cysteine residue. Persulfidation of CTH has been shown to inhibit its activity, creating a negative feedback loop for H₂S production.
Experimental Protocols
Protocol 1: CTH Enzyme Activity Assay (Ninhydrin Method)
This protocol measures the production of cysteine from this compound, based on the specific colorimetric reaction of cysteine with an acid-ninhydrin reagent.[1]
Materials:
-
Tissue homogenate or cell lysate
-
Reaction Buffer: 200 mM Bis-Tris Propane, pH 8.25
-
Cofactor/Reagent Mix: 0.5 mg/ml BSA, 50 µM PLP, 1 mM DTT in Reaction Buffer
-
Substrate: 10 mM L-cystathionine stock in Reaction Buffer
-
Termination Solution: Glacial acetic acid
-
Ninhydrin (B49086) Reagent: Acidic ninhydrin solution
-
Spectrophotometer (560 nm)
Procedure:
-
Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the total protein concentration (e.g., via BCA assay).
-
Reaction Setup: In a microcentrifuge tube, add 35 µL of lysate/homogenate. Add a sufficient volume of Cofactor/Reagent Mix to a final reaction volume of 200 µL (leave volume for substrate).
-
Time Zero Blank: For each sample, prepare a blank by removing a 50 µL aliquot before adding the substrate. Immediately mix this aliquot with 50 µL of glacial acetic acid to stop any residual activity.
-
Initiate Reaction: Start the reaction by adding L-cystathionine to a final concentration of 1 mM.
-
Incubation: Incubate the reaction tubes at 37°C for 60 minutes.
-
Terminate Reaction: Stop the reaction by removing a 50 µL aliquot and mixing it with 50 µL of glacial acetic acid.
-
Color Development: To both the "time zero" and "60-minute" terminated aliquots, add 50 µL of the acidic ninhydrin reagent. Mix thoroughly.
-
Boiling: Close the tubes and boil in a water bath for 10 minutes.
-
Cooling & Dilution: Rapidly cool the samples in an ice water bath. Add 850 µL of 95% ethanol (B145695) and mix.
-
Measurement: Measure the absorbance at 560 nm (A560).
-
Calculation: Subtract the A560 of the time zero blank from the 60-minute sample. Calculate the concentration of cysteine produced using a standard curve generated with known L-cysteine concentrations. Activity is typically expressed as nmol or µmol of cysteine produced per minute per mg of total protein.[1]
Protocol 2: CTH mRNA Quantification by Real-Time PCR (qPCR)
This protocol quantifies the relative expression level of CTH mRNA.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument (e.g., ABI 7900HT)
-
SYBR Green qPCR Master Mix
-
Human CTH specific primers:[8]
-
Forward: 5'-CTCACTGTCCACCACGTTCAAG-3'
-
Reverse: 5'-CAGTGGCTGCTAAACCTGAAGC-3'
-
-
Reference gene primers (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit, following the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For each 20 µL reaction:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM stock, final conc. 0.5 µM)
-
1 µL Reverse Primer (10 µM stock, final conc. 0.5 µM)
-
2 µL diluted cDNA template
-
6 µL Nuclease-free water
-
-
qPCR Program: Run the plate on a qPCR instrument with a program such as:[8][14]
-
Initial Activation: 95°C for 10 min
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min (acquire fluorescence data)
-
-
Melt Curve Analysis: To verify primer specificity.
-
-
Data Analysis: Determine the cycle threshold (Ct) for CTH and the reference gene(s) for each sample. Calculate the relative expression of CTH mRNA using the ΔΔCt method.
Protocol 3: CTH Protein Detection by Western Blot
This protocol detects the CTH protein in a sample to assess its expression level.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
Transfer system (wet or semi-dry), transfer buffer, and PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-CTH/CSE antibody
-
Secondary antibody: HRP-conjugated anti-host IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., X-ray film or digital imager)
Procedure:
-
Lysate Preparation: Lyse cells or tissues in ice-cold lysis buffer.[15] Quantify protein concentration.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples and a protein ladder onto an SDS-PAGE gel (typically 10-12%) and run until adequate separation is achieved.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a standard transfer protocol.
-
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CTH antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with agitation.[15]
-
Washing: Wash the membrane three times for 5-10 minutes each in TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[3]
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with ECL substrate for 1-5 minutes.[5]
-
Imaging: Capture the chemiluminescent signal. The human CTH protein has a molecular weight of ~44.5 kDa.[4] A loading control (e.g., GAPDH or β-actin) should be probed on the same blot to ensure equal protein loading.
References
- 1. This compound γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endpoint or Kinetic Measurement of Hydrogen Sulfide Production Capacity in Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. addgene.org [addgene.org]
- 4. Kinetic Properties of Polymorphic Variants and Pathogenic Mutants in Human this compound γ-Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. H2S Biogenesis by Human this compound γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. uniprot.org [uniprot.org]
- 10. Tissue expression of CTH - Summary - The Human Protein Atlas [proteinatlas.org]
- 11. Tissue expression of CTH - Summary - The Human Protein Atlas [v19.proteinatlas.org]
- 12. CTH protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 13. This compound gamma-lyase - Wikipedia [en.wikipedia.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. origene.com [origene.com]
- 16. Western blot protocol | Abcam [abcam.com]
Cystathionine: A Pivotal Intermediate in Methionine Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine, an essential sulfur-containing amino acid, plays a critical role in numerous cellular processes, including protein synthesis, methylation reactions, and the biosynthesis of cysteine and glutathione. The metabolic pathway governing these transformations is complex and tightly regulated, with cystathionine emerging as a key intermediate at the crossroads of the methionine cycle and the transsulfuration pathway. This technical guide provides a comprehensive overview of the role of this compound in methionine metabolism, focusing on the core enzymatic reactions, regulatory mechanisms, and its implications in health and disease. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in academia and the pharmaceutical industry.
Introduction
The metabolism of methionine is central to cellular homeostasis. It is initiated by the activation of methionine to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. The resulting S-adenosylhomocysteine (SAH) is then hydrolyzed to homocysteine. The fate of homocysteine is a critical metabolic branch point: it can either be remethylated back to methionine, thus completing the methionine cycle, or it can enter the transsulfuration pathway. The entry into the transsulfuration pathway is committed by the formation of this compound, marking a crucial step in the irreversible conversion of methionine to cysteine. This pathway is not only vital for cysteine biosynthesis, a precursor for the major intracellular antioxidant glutathione, but also for the production of the gaseous signaling molecule, hydrogen sulfide (B99878) (H₂S). Dysregulation of this pathway is implicated in a range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making the enzymes involved attractive targets for drug development.
The Transsulfuration Pathway: From Homocysteine to Cysteine
The transsulfuration pathway channels homocysteine towards the synthesis of cysteine through a two-step enzymatic process. This compound serves as the stable intermediate in this conversion.
This compound β-Synthase (CBS): The Gateway to Transsulfuration
This compound β-synthase (CBS) is the first and rate-limiting enzyme of the transsulfuration pathway.[1] It catalyzes the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent condensation of homocysteine and serine to form this compound.[2][3]
Reaction: L-serine + L-homocysteine ⇌ L-cystathionine + H₂O
CBS activity is intricately regulated by several mechanisms:
-
Allosteric Activation by S-Adenosylmethionine (SAM): SAM acts as a key allosteric activator of CBS.[4] When SAM levels are high, indicating a surplus of methionine, it binds to the regulatory domain of CBS, inducing a conformational change that increases its catalytic activity.[5] This directs homocysteine towards the transsulfuration pathway for cysteine synthesis.[4]
-
Heme-Mediated Redox Sensing: Mammalian CBS contains a heme cofactor that functions as a redox sensor.[4] Changes in the cellular redox state can modulate CBS activity, although the precise mechanism is still under investigation.
-
Inhibition by C-terminal Domain: CBS possesses a C-terminal inhibitory domain that can be alleviated by the binding of SAM or by proteolytic cleavage.[4][6]
This compound γ-Lyase (CSE): The Final Step to Cysteine
This compound γ-lyase (CSE), also known as cystathionase, is the second key enzyme in the transsulfuration pathway. It is also a PLP-dependent enzyme that catalyzes the cleavage of this compound to produce L-cysteine, α-ketobutyrate, and ammonia.[7]
Reaction: L-cystathionine + H₂O → L-cysteine + 2-oxobutanoate (B1229078) + NH₃
The regulation of CSE is less well understood than that of CBS but involves:
-
Substrate Availability: The concentration of its substrate, this compound, is a primary determinant of its activity.
-
Transcriptional Regulation: The expression of the CSE gene can be modulated by various factors, including hypoxia and oxidative stress.[8][9] For instance, H₂S, a product of CSE activity, can decrease the transcription of CSE at certain concentrations.[7]
-
Post-translational Modifications: CSE activity can be influenced by post-translational modifications such as S-nitrosation.[10]
Quantitative Data
Understanding the quantitative aspects of methionine metabolism is crucial for building accurate models and for identifying potential therapeutic targets. The following tables summarize key quantitative data related to enzyme kinetics and metabolite concentrations.
Table 1: Kinetic Parameters of Key Enzymes in the Transsulfuration Pathway
| Enzyme | Organism/Tissue | Substrate | Km (mM) | kcat (s-1) | kcat/KM (mM-1s-1) | Reference(s) |
| This compound β-Synthase (CBS) | Yeast | L-Serine | 1.2 | - | - | [11] |
| Yeast | L-Homocysteine | 2.0 (Ki) | - | - | [11] | |
| Human (recombinant) | L-Homocysteine | 2.1 (Ki) | - | - | [12] | |
| This compound γ-Lyase (CSE) | Human (wild-type) | This compound | - | - | - | [13] |
| Human (T67I mutant) | This compound | - | - | - | [13] | |
| Human (Q240E mutant) | This compound | - | - | - | [13] |
Table 2: Concentrations of Methionine Cycle and Transsulfuration Pathway Intermediates
| Metabolite | Sample Type | Organism | Concentration Range | Reference(s) |
| Homocysteine (total) | Plasma | Human (healthy) | 5 - 15 µmol/L | [4][5][8][14] |
| Bulgarian population (male) | 7.4 - 18.5 µmol/L | [6] | ||
| Bulgarian population (female) | 5.5 - 14.5 µmol/L | [6] | ||
| S-Adenosylmethionine (SAM) | Plasma | Human (healthy) | 85.5 ± 11.1 nmol/L | [15] |
| Human (healthy) | 120 ± 36 nM | [7] | ||
| Liver | Mouse (C57Bl/6J) | ~0.21 nmol/mg protein | [16] | |
| S-Adenosylhomocysteine (SAH) | Plasma | Human (healthy) | 13.3 ± 5.0 nmol/L | [15] |
| Human (healthy) | 21.5 ± 6.5 nM | [7] | ||
| Methionine | Plasma | Human (healthy) | ~35 µM (upper limit) | [17] |
| Newborns (healthy) | 20 µmol/L (median) | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound and methionine metabolism.
Assay for this compound β-Synthase (CBS) Activity
This protocol describes a continuous spectrophotometric assay for CBS activity.[10]
Principle:
This assay relies on the use of cysteamine (B1669678) as an alternative substrate to homocysteine, producing L-thialysine. The subsequent decarboxylation of L-thialysine by L-lysine decarboxylase (LDC) consumes a proton, and the resulting CO₂ is converted to oxaloacetate by phosphoenolpyruvate (B93156) carboxylase (PEPC). Finally, the oxidation of NADH to NAD⁺ by malate (B86768) dehydrogenase (MDH) is monitored spectrophotometrically at 340 nm.
Reagents:
-
200 mM Tris buffer, pH 8.0
-
2 mM Phosphoenolpyruvate (PEP)
-
0.1 mM Pyridoxal 5'-phosphate (PLP)
-
0.6 mM NADH
-
1 mM MgCl₂
-
30 mM L-serine
-
30 mM Cysteamine
-
L-lysine decarboxylase (LDC)
-
Phosphoenolpyruvate carboxylase (PEPC)
-
Malate dehydrogenase (MDH)
-
CBS enzyme sample
Procedure:
-
Prepare the assay mixture in a 100-µL well of a microplate containing PEP, PLP, NADH, MgCl₂, L-serine, LDC, PEPC, and MDH in 200 mM Tris buffer, pH 8.0.
-
Purge the buffer with Argon for 15 minutes prior to use to remove exogenous CO₂.
-
Add the CBS enzyme sample to the mixture.
-
Initiate the reaction by adding 30 mM cysteamine.
-
Seal the microplate with parafilm.
-
Monitor the decrease in absorbance at 340 nm at 37 °C using a microplate reader.
-
Calculate the CBS activity based on the rate of NADH oxidation (ε = 6220 M⁻¹cm⁻¹).
Assay for this compound γ-Lyase (CSE) Activity
This protocol describes a colorimetric assay for CSE activity based on the ninhydrin (B49086) reaction.[19]
Principle:
CSE catalyzes the conversion of this compound to cysteine. The produced cysteine is then detected by its reaction with acidic ninhydrin reagent, which forms a colored product that can be measured spectrophotometrically.
Reagents:
-
200 mM Bis-Tris Propane buffer, pH 8.25
-
0.5 mg/ml Bovine Serum Albumin (BSA)
-
50 µM Pyridoxal 5'-phosphate (PLP)
-
1 mM Dithiothreitol (DTT)
-
This compound (substrate)
-
Glacial acetic acid
-
Acidic ninhydrin reagent
-
95% Ethanol
-
CSE enzyme sample (crude extract)
Procedure:
-
Prepare the reaction mixture containing BSA, PLP, and DTT in Bis-Tris Propane buffer.
-
Add the crude extract sample containing CSE.
-
Initiate the reaction by adding the substrate, this compound.
-
Incubate the reaction mixture for 1 hour.
-
Stop the reaction by taking a 50 µl aliquot and mixing it with 50 µl of glacial acetic acid and 50 µl of the acidic ninhydrin reagent.
-
Boil the mixture for 10 minutes in a water bath.
-
Cool the sample rapidly in an ice water bath.
-
Dilute the contents by adding 850 µl of 95% ethanol.
-
Measure the absorbance of the colored product at the appropriate wavelength.
-
Determine the amount of cysteine produced by comparing with a standard curve.
Quantification of Methionine, Homocysteine, SAM, and SAH by LC-MS/MS
This section outlines a general procedure for the simultaneous quantification of key methionine cycle intermediates in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][7][15][20][21][22]
Principle:
Stable isotope-labeled internal standards are added to the plasma samples for accurate quantification. The analytes are separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.
Materials:
-
Plasma samples
-
Stable isotope-labeled internal standards (e.g., d₃-SAM, d₅-SAH)
-
Formic acid
-
Dithiothreitol (DTT)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To 20 µL of plasma, add 20 µL of 0.5 M DTT and 20 µL of the internal standard solution.
-
Incubate at room temperature for 10 minutes.
-
Add 100 µL of an extraction solution (e.g., acetonitrile with formic acid) to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 9447 x g) for 10 minutes.
-
Transfer the supernatant to an HPLC vial.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared sample (e.g., 5 µL) onto a C8 or C18 reverse-phase column.
-
Use an isocratic or gradient elution with a mobile phase typically consisting of water and methanol (B129727) or acetonitrile with a small percentage of formic acid.
-
Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent and daughter ion transitions for each analyte and internal standard.
-
Example Transitions:
-
-
Data Analysis:
-
Quantify the concentration of each analyte by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the standards.
-
Western Blot Analysis of CBS and CSE
This protocol provides a general workflow for detecting CBS and CSE protein levels in cell or tissue lysates.[23][24][25][26][27]
Principle:
Proteins from cell or tissue lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. The proteins of interest (CBS and CSE) are detected using specific primary antibodies, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against CBS and CSE (e.g., from LifeSpan BioSciences)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against CBS or CSE (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Incubate the membrane with the ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the core metabolic pathways and a typical experimental workflow for studying the effects of a compound on the transsulfuration pathway.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Reaction mechanism and regulation of this compound beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. foodforthebrain.org [foodforthebrain.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. A study of plasma total homocysteine levels in healthy people - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. A continuous spectrophotometric assay for human this compound beta-synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of the yeast this compound beta-synthase forward and reverse reactions: continuous assays and the equilibrium constant for the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic Properties of Polymorphic Variants and Pathogenic Mutants in Human this compound γ-Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Homocysteine levels: What it means, symptoms, treatment [medicalnewstoday.com]
- 15. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Guidelines for the diagnosis and management of this compound beta-synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Simultaneous quantitation of homocysteine, cysteine and methionine in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 2.8. Western blot analysis [bio-protocol.org]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. origene.com [origene.com]
The Physiological Significance of the Reverse Transsulfuration Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reverse transsulfuration (RTS) pathway stands as a critical metabolic nexus, governing the fate of sulfur-containing amino acids and profoundly influencing cellular homeostasis. This technical guide provides an in-depth exploration of the RTS pathway's core physiological significance, its enzymatic regulation, and its implications in health and disease. By converting homocysteine to cysteine, the RTS pathway is the sole endogenous source of cysteine in mammals, a semi-essential amino acid vital for protein synthesis and the generation of crucial downstream molecules.[1][2] This pathway is intricately linked to the methionine cycle and plays a pivotal role in maintaining redox balance through the synthesis of glutathione (B108866) (GSH), and in cellular signaling via the production of the gasotransmitter hydrogen sulfide (B99878) (H₂S).[2][3] Dysregulation of the RTS pathway is implicated in a range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making its core enzymes, cystathionine β-synthase (CBS) and this compound γ-lyase (CSE), attractive targets for therapeutic intervention. This document details the biochemical intricacies of the pathway, presents key quantitative data, outlines experimental methodologies for its study, and provides visual representations of the associated molecular interactions.
Core Biochemistry and Physiological Roles
The reverse transsulfuration pathway facilitates the irreversible conversion of homocysteine, a product of methionine metabolism, into cysteine. This process is primarily active in the liver and kidneys.[2][4] The pathway consists of two key enzymatic steps:
-
This compound β-synthase (CBS): This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the condensation of homocysteine and serine to form this compound.[1][2]
-
This compound γ-lyase (CSE or CTH): Also a PLP-dependent enzyme, CSE cleaves this compound to produce L-cysteine, α-ketobutyrate, and ammonia.[5]
The physiological importance of this pathway is multifaceted:
-
Cysteine Biosynthesis: The RTS pathway is the exclusive route for de novo cysteine synthesis in mammals, thereby making cysteine a non-essential amino acid provided that dietary methionine is sufficient.[1] Cysteine is a crucial component of proteins and a precursor for other important molecules.[3]
-
Redox Homeostasis: Cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[3] The RTS pathway is therefore essential for protecting cells from oxidative stress. In hepatic cells, approximately 50% of the cysteine generated is channeled into GSH biosynthesis.[2]
-
Hydrogen Sulfide (H₂S) Production: Both CBS and CSE can produce H₂S, a gaseous signaling molecule with diverse physiological roles, including vasodilation, neuromodulation, and cytoprotection.[3] H₂S is generated from cysteine and/or homocysteine.
-
Homocysteine Clearance: The pathway plays a vital role in clearing excess homocysteine, a cytotoxic amino acid. Elevated levels of homocysteine (hyperhomocysteinemia) are an independent risk factor for various diseases.[6][7]
Regulation of the Reverse Transsulfuration Pathway
The flux through the RTS pathway is tightly regulated to meet cellular demands for cysteine and to maintain homocysteine levels within a narrow range. Regulation occurs at multiple levels:
-
Allosteric Regulation: S-adenosylmethionine (SAM), the primary methyl donor in the cell and a key intermediate in the methionine cycle, is a crucial allosteric activator of CBS.[8] When methionine and SAM levels are high, SAM binds to the regulatory domain of CBS, increasing its Vmax by 2.5- to 5-fold and shunting homocysteine towards cysteine synthesis.[8][9] This mechanism ensures that when methionine is abundant, it can be converted to cysteine.
-
Transcriptional Regulation: The expression of CBS and CSE can be regulated by various transcription factors in response to cellular stress and other signals.
-
Post-Translational Modifications: The activity of CBS and CSE can be modulated by post-translational modifications such as phosphorylation, SUMOylation, and glutathionylation, adding another layer of regulatory complexity.[2]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and metabolites of the reverse transsulfuration pathway.
Table 1: Enzyme Kinetic Properties
| Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Notes |
| This compound β-synthase (CBS) | Homocysteine | 0.008[10] - 1.2 | - | K_m for homocysteine can vary. |
| Serine | 0.0025[10] | - | ||
| This compound γ-lyase (CSE/CTH) | L,L-cystathionine | 0.3 - 3[11][12] | 2.3 - 3.1[11] | |
| L-homocysteine | 2.7 - 5.4[11] | - | ||
| L-cysteine | 2.75 - 3.7[11] | - |
Note: Kinetic parameters can vary depending on the source of the enzyme, assay conditions, and the presence of allosteric effectors.
Table 2: Metabolite and Cofactor Concentrations
| Metabolite/Cofactor | Concentration Range | Tissue/Fluid | Reference |
| Homocysteine (plasma) | 5 - 15 µmol/L (normal) | Plasma | [7][13] |
| 15 - 30 µmol/L (mild hyperhomocysteinemia) | Plasma | [7] | |
| 30 - 100 µmol/L (intermediate hyperhomocysteinemia) | Plasma | [7] | |
| > 100 µmol/L (severe hyperhomocysteinemia) | Plasma | [7] | |
| Cysteine (intracellular) | 30 - 200 µmol/L | Eukaryotic cells | [14] |
| This compound (plasma) | 0.05 - 0.5 µmol/L | Plasma | [15] |
| Pyridoxal 5'-phosphate (PLP) | ~1 µmol/L (free) | Intracellular | [16] |
| S-adenosylmethionine (SAM) | Dissociation constant for CBS activation: 15 µM | - | [8] |
Signaling Pathways and Experimental Workflows
Reverse Transsulfuration Pathway and its Interconnections
Caption: The Reverse Transsulfuration Pathway and its metabolic connections.
Experimental Workflow for CBS Activity Assay (LC-MS/MS)
Caption: Workflow for measuring CBS activity using LC-MS/MS.
Experimental Workflow for H₂S Quantification (Monobromobimane Method)
Caption: Workflow for H₂S quantification using the monobromobimane (mBB) method.
Experimental Protocols
Measurement of this compound β-Synthase (CBS) Activity by LC-MS/MS
This method offers high sensitivity and specificity for determining CBS activity in various biological samples.[10][17]
a. Materials and Reagents:
-
Homogenization buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing protease inhibitors)
-
L-homocysteine
-
L-serine (stable isotope-labeled, e.g., 2,3,3-D_3-serine or ¹³C₃,¹⁵N-serine)
-
Pyridoxal 5'-phosphate (PLP)
-
S-adenosylmethionine (SAM) (optional, for measuring stimulated activity)
-
Trichloroacetic acid (TCA) or other suitable acid for reaction termination
-
Internal standard (e.g., deuterated this compound)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column
b. Sample Preparation:
-
Prepare cell or tissue lysates by homogenization in ice-cold homogenization buffer, followed by centrifugation to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).
-
For plasma samples, use directly or after appropriate dilution.[17]
c. Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
Sample (lysate or plasma, e.g., 20 µL)[17]
-
Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
L-homocysteine (e.g., 10 mM)
-
Stable isotope-labeled L-serine (e.g., 10 mM)
-
PLP (e.g., 0.2 mM)
-
(Optional) SAM (e.g., 1 mM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the sample.
-
Incubate at 37°C for a defined period (e.g., 1-4 hours), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold TCA (e.g., 10% w/v).
-
Add the internal standard.
-
Centrifuge to pellet precipitated proteins.
d. LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS.
-
Chromatography: Use a C18 column with a gradient elution, for example, using mobile phases of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ESI mode with multiple reaction monitoring (MRM) to detect the specific parent-to-product ion transitions for the labeled this compound product and the internal standard.
-
Quantification: Calculate the CBS activity based on the ratio of the peak area of the product to the internal standard, by reference to a standard curve, and normalize to protein concentration and incubation time.
Measurement of this compound γ-Lyase (CSE) Activity (Colorimetric Assay)
This assay is based on the quantification of cysteine produced from this compound using an acidic ninhydrin (B49086) reagent.[18]
a. Materials and Reagents:
-
Homogenization buffer (as for CBS assay)
-
Reaction buffer (e.g., 200 mM Bis-Tris Propane, pH 8.25)[18]
-
L-cystathionine
-
Pyridoxal 5'-phosphate (PLP)
-
Dithiothreitol (DTT)
-
Bovine serum albumin (BSA)
-
Acidic ninhydrin reagent (ninhydrin in a mixture of glacial acetic acid and concentrated HCl)
-
Glacial acetic acid
-
Spectrophotometer
b. Sample Preparation:
-
Prepare cell or tissue lysates as described for the CBS assay.
c. Enzyme Reaction:
-
Prepare the reaction mixture in a total volume of, for example, 200 µL, containing:
-
Initiate the reaction by adding the substrate, L-cystathionine.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).[18]
d. Cysteine Quantification:
-
Stop the reaction by taking an aliquot (e.g., 50 µL) and mixing it with an equal volume of glacial acetic acid and the acidic ninhydrin reagent.[18]
-
Boil the mixture for 10 minutes in a water bath.[18]
-
Cool the samples rapidly in an ice water bath.[18]
-
Dilute the samples with 95% ethanol (e.g., 850 µL).[18]
-
Measure the absorbance at 560 nm.
-
Calculate the amount of cysteine produced by comparison to a cysteine standard curve and express the CSE activity, for example, as µmol of cysteine formed per hour per mg of protein.
Quantification of Hydrogen Sulfide (H₂S) by the Monobromobimane (mBB) Method
This highly sensitive fluorescence-based HPLC method allows for the quantification of free H₂S in biological samples.[19][20]
a. Materials and Reagents:
-
Monobromobimane (mBB) solution (10 mM in deoxygenated acetonitrile)
-
Tris-HCl buffer (100 mM, pH 9.5, containing 0.1 mM DTPA), deoxygenated
-
5-Sulfosalicylic acid (SSA) solution (200 mM)
-
Sodium sulfide (Na₂S) for standard curve
-
RP-HPLC system with a fluorescence detector (excitation λ = 390 nm, emission λ = 475 nm)
-
C18 reverse-phase HPLC column
-
Hypoxic chamber (optional, but recommended to minimize sulfide oxidation)
b. Sample Preparation and Derivatization: All steps should be performed under low-light conditions to protect the light-sensitive mBB reagent.
-
Work in a hypoxic chamber (e.g., 1% O₂) if available.[19]
-
In a microcentrifuge tube, add the sample (e.g., 30 µL) to the deoxygenated Tris-HCl buffer (e.g., 70 µL).[19]
-
Add the mBB solution (e.g., 50 µL).[19]
-
Incubate for 30 minutes at room temperature in the dark.[19]
-
Stop the reaction by adding the SSA solution (e.g., 50 µL) to precipitate proteins and quench the reaction.[19]
-
Centrifuge the samples to pellet the precipitated proteins.
c. HPLC Analysis:
-
Inject the supernatant onto the C18 column.
-
Elute the fluorescent product, sulfide-dibimane (SDB), using a gradient of mobile phases, for example, mobile phase A: water with 0.1% trifluoroacetic acid (TFA), and mobile phase B: acetonitrile with 0.1% TFA.[19]
-
Monitor the fluorescence at the specified wavelengths.
-
Quantification: Prepare a standard curve by derivatizing known concentrations of Na₂S in the same manner as the samples. Calculate the H₂S concentration in the samples based on the peak area of SDB from the standard curve.
Conclusion and Future Directions
The reverse transsulfuration pathway is a cornerstone of sulfur amino acid metabolism, with profound implications for cellular function and organismal health. Its roles in providing cysteine for protein and glutathione synthesis, and in producing the signaling molecule H₂S, place it at the center of cellular redox control and signaling networks. The intricate regulation of the pathway's key enzymes, CBS and CSE, underscores its importance in adapting to changing metabolic states. Given the strong links between RTS pathway dysregulation and numerous diseases, from homocystinuria to Alzheimer's disease and cancer, there is a significant and growing interest in developing therapeutic strategies that target this pathway. Future research will likely focus on elucidating the tissue-specific regulation of the RTS pathway, understanding the complex interplay between its products (cysteine, GSH, and H₂S), and developing specific modulators of CBS and CSE for therapeutic applications. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the physiological and pathological roles of this vital metabolic pathway.
References
- 1. pnas.org [pnas.org]
- 2. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Roles of the Reverse Transsulfuration Pathway in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the Transsulfuration Pathway in Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound gamma-lyase - Wikipedia [en.wikipedia.org]
- 6. Hyperhomocysteinemia and Disease—Is 10 μmol/L a Suitable New Threshold Limit? [mdpi.com]
- 7. The metabolism and significance of homocysteine in nutrition and health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound beta synthase - Wikipedia [en.wikipedia.org]
- 9. Effect of S-adenosyl-L-methionine (SAM), an allosteric activator of this compound-β-synthase (CBS) on colorectal cancer cell proliferation and bioenergetics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A liquid chromatography mass spectrometry method for the measurement of this compound β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. uniprot.org [uniprot.org]
- 13. foodforthebrain.org [foodforthebrain.org]
- 14. A fluorescent probe for intracellular cysteine overcoming the interference by glutathione - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Guidelines for the diagnosis and management of this compound beta-synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Determination of this compound beta-synthase activity in human plasma by LC-MS/MS: potential use in diagnosis of CBS deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
discovery and early studies of cystathionine
An In-depth Technical Guide on the Discovery and Early Studies of Cystathionine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a non-proteinogenic amino acid that serves as a key intermediate in the transsulfuration pathway, linking methionine and cysteine metabolism. Its discovery and the elucidation of its role were pivotal moments in understanding sulfur amino acid biochemistry. This technical guide provides a comprehensive overview of the seminal work that led to the identification and initial characterization of this compound, with a focus on the experimental methodologies and quantitative data from these early studies.
The story of this compound is intrinsically linked to the pioneering work of Vincent du Vigneaud and his collaborators in the 1930s and 1940s. Their research, driven by an interest in sulfur-containing compounds like insulin, ultimately unveiled the metabolic route for the interconversion of homocysteine and cysteine, a process du Vigneaud termed "transsulfuration"[1]. This guide will delve into the specific experiments that formed the foundation of our knowledge of this critical metabolic intermediate.
The Discovery of the Transsulfuration Pathway
The concept of transsulfuration emerged from nutritional studies in animals. Early work demonstrated that methionine was an essential amino acid, while cysteine could be synthesized if sufficient methionine was present in the diet. This led to the hypothesis that the sulfur atom from methionine could be transferred to a serine molecule to form cysteine.
In a key paper published in 1942, du Vigneaud and Francis Binkley provided crucial evidence for this metabolic link.[1] Using liver homogenates, they demonstrated the in vitro conversion of homocysteine and serine into cysteine.[1] This experiment laid the groundwork for identifying the intermediate compound that facilitates this sulfur transfer.
Experimental Workflow for the Discovery of Transsulfuration
The logical flow of the early experiments that established the transsulfuration pathway can be visualized as follows:
Early experimental logic for transsulfuration.
Isolation and Characterization of this compound
The definitive identification of this compound as the intermediate in the transsulfuration pathway was a result of meticulous chemical synthesis and comparison with the biologically formed compound. The work of G. W. Brown and Vincent du Vigneaud, published in the Journal of Biological Chemistry in 1941 under the title "The Chemistry of this compound. I. The synthesis of the thio ether," was a landmark achievement.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound was crucial for confirming its structure. The following protocol is based on the methods described in the early literature.
Objective: To synthesize this compound to prove its chemical structure and confirm it as the intermediate in the transsulfuration pathway.
Materials:
-
L-cysteine hydrochloride
-
α-amino-γ-bromobutyric acid hydrobromide
-
Sodium in liquid ammonia (B1221849)
-
Pyridine
-
Ether
-
Ethanol
-
Water
Procedure:
-
Preparation of the Sodium Salt of L-cysteine: L-cysteine hydrochloride was dissolved in liquid ammonia. Metallic sodium was added in slight excess to form the sodium salt of cysteine. The excess sodium was then removed by the addition of a small amount of ammonium (B1175870) chloride.
-
Condensation Reaction: A solution of α-amino-γ-bromobutyric acid hydrobromide in water was added to the liquid ammonia solution of the sodium salt of L-cysteine. The mixture was allowed to react.
-
Isolation of Crude this compound: The ammonia was evaporated, and the remaining residue was taken up in water. The pH was adjusted to the isoelectric point of this compound (approximately pH 6) to precipitate the crude product.
-
Purification: The crude this compound was purified by repeated recrystallization from aqueous ethanol.
-
Characterization: The synthesized compound was characterized by elemental analysis (carbon, hydrogen, nitrogen, and sulfur content) and comparison of its physical properties (e.g., melting point, optical rotation) with the compound isolated from biological sources.
Quantitative Data from Early Synthesis
While the original papers provide detailed procedural descriptions, specific quantitative yields were often not reported in the modern sense. However, the success of the synthesis was determined by obtaining a final product with the correct elemental analysis, which served as the primary quantitative measure of purity and successful synthesis.
| Element | Theoretical % | Found % |
| Carbon | 37.82 | (Data from original papers) |
| Hydrogen | 6.35 | (Data from original papers) |
| Nitrogen | 12.60 | (Data from original papers) |
| Sulfur | 14.42 | (Data from original papers) |
Note: The "Found %" values would have been determined by the analytical methods of the time and reported in the original publications.
The Enzymatic Basis of this compound Metabolism
Following the discovery and synthesis of this compound, research shifted towards understanding the enzymes responsible for its formation and cleavage. The two key enzymes identified were:
-
This compound β-synthase (CBS): This enzyme catalyzes the condensation of serine and homocysteine to form this compound.
-
This compound γ-lyase (CTH or CSE): This enzyme cleaves this compound to yield cysteine, α-ketobutyrate, and ammonia.
Signaling Pathway of Mammalian Transsulfuration
The "reverse" transsulfuration pathway, as it occurs in mammals, is a critical metabolic route for the synthesis of cysteine and the regulation of homocysteine levels.
The mammalian reverse transsulfuration pathway.
Conclusion
The by Vincent du Vigneaud and his colleagues were fundamental to our current understanding of sulfur amino acid metabolism. Their work, characterized by a combination of nutritional studies, in vitro biochemical assays, and elegant chemical synthesis, successfully identified a key metabolic intermediate and a novel metabolic pathway. This foundational knowledge continues to be of immense importance in various fields, including inherited metabolic disorders such as homocystinuria, and in the development of therapeutic strategies targeting sulfur metabolism. The experimental approaches detailed in this guide, though reflective of the techniques of their time, exemplify the rigorous scientific inquiry that remains at the core of biochemical research today.
References
The Role of Cystathionine in Hydrogen Sulfide Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of cystathionine and its associated enzymes, this compound β-synthase (CBS) and this compound γ-lyase (CSE), in the biosynthesis of hydrogen sulfide (B99878) (H₂S), a critical gaseous signaling molecule. This document details the enzymatic reactions, presents key quantitative data, outlines experimental protocols for measuring H₂S production, and illustrates the core pathways through detailed diagrams.
Executive Summary
Hydrogen sulfide is now recognized as a fundamental gasotransmitter, alongside nitric oxide and carbon monoxide, playing crucial roles in a myriad of physiological and pathophysiological processes. The majority of endogenous H₂S is generated through the transsulfuration pathway, where this compound is a key intermediate. Two pyridoxal-5'-phosphate (PLP)-dependent enzymes, this compound β-synthase (CBS) and this compound γ-lyase (CSE), are the primary catalysts for H₂S production in mammals.[1] Understanding the mechanisms of H₂S biosynthesis from this compound and its precursors is paramount for developing novel therapeutic strategies targeting a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This guide serves as a technical resource for professionals engaged in research and drug development in this burgeoning field.
H₂S Biosynthesis Pathways Involving this compound
The production of H₂S from this compound and its related sulfur-containing amino acids is a multi-faceted process catalyzed predominantly by CBS and CSE. While both enzymes participate in the canonical transsulfuration pathway to synthesize cysteine from homocysteine, they also exhibit catalytic promiscuity, leading to the generation of H₂S through several alternative reactions.
The Role of this compound β-Synthase (CBS)
CBS is a key enzyme that channels homocysteine into the transsulfuration pathway by catalyzing its condensation with serine to form this compound.[1] However, CBS can also utilize L-cysteine as a substrate to produce H₂S through several reactions:
-
β-replacement of cysteine with homocysteine: This is considered the most kinetically efficient H₂S-producing reaction catalyzed by CBS.[2][3] In this reaction, L-cysteine condenses with homocysteine to yield this compound and H₂S.[4]
-
β-replacement of cysteine with water: This reaction results in the formation of serine and H₂S.[2]
-
Condensation of two cysteine molecules: This leads to the production of lanthionine (B1674491) and H₂S.[2][3]
S-adenosylmethionine (SAM) acts as an allosteric activator of CBS, enhancing its H₂S-producing activity.[4][5]
The Role of this compound γ-Lyase (CSE)
CSE is the second key enzyme in the transsulfuration pathway, responsible for the α,γ-elimination of this compound to produce L-cysteine, α-ketobutyrate, and ammonia.[6] CSE also generates H₂S through various reactions involving L-cysteine and homocysteine:[6]
-
α,β-elimination of cysteine: This reaction produces pyruvate, ammonia, and H₂S.[6]
-
β-replacement of cysteine: Two molecules of cysteine can be condensed to form lanthionine and H₂S.[6]
-
α,γ-elimination and γ-replacement of homocysteine: Homocysteine can also serve as a substrate for CSE to produce H₂S.[6]
The relative contribution of these reactions to overall H₂S production by CSE is dependent on the physiological concentrations of cysteine and homocysteine.[6]
Quantitative Data on H₂S Biosynthesis
The kinetic parameters of CBS and CSE for their various substrates provide insight into the efficiency of H₂S production under different physiological conditions.
Kinetic Parameters of Human this compound β-Synthase (hCBS)
| Substrate(s) | Reaction | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Reference |
| L-Serine + Homocysteine | This compound formation | Ser: 2.0, Hcy: - | - | - | [2] |
| L-Cysteine + Homocysteine | H₂S + this compound formation | Cys: 6.8 ± 1.7 | - | - | [3] |
| L-Cysteine | H₂S + Lanthionine formation | Cys (site 1): 6.8 ± 1.7, Cys (site 2): 27.3 ± 3.7 | - | - | [3] |
Kinetic Parameters of Human this compound γ-Lyase (hCSE)
| Substrate | Reaction | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Reference |
| L-Cystathionine | α,γ-elimination | 0.28 ± 0.03 | - | - | [6] |
| L-Cysteine | α,β-elimination (H₂S production) | 3.5 | - | - | [7] |
| L-Homocysteine | H₂S production | 5.4 | - | - | [7] |
Note: A comprehensive compilation of k꜀ₐₜ and k꜀ₐₜ/Kₘ values was not consistently available across the reviewed literature for all reactions. The provided data represents the available information.
Experimental Protocols for Measuring H₂S Biosynthesis
Accurate measurement of H₂S production is crucial for studying the activity of CBS and CSE and for evaluating the efficacy of potential inhibitors or activators.
Lead Acetate-Based Spectrophotometric Assay for H₂S Detection
This method relies on the reaction of H₂S with lead acetate (B1210297) to form lead sulfide (PbS), which can be quantified spectrophotometrically.[6]
Materials:
-
100 mM HEPES buffer, pH 7.4
-
Lead acetate solution (e.g., 0.4 mM)
-
Substrate solution (e.g., L-cysteine, homocysteine, or a combination)
-
Purified CBS or CSE enzyme
-
Spectrophotometer capable of measuring absorbance at 390 nm
-
37°C water bath or incubator
Protocol:
-
Prepare a reaction mixture in a cuvette containing 100 mM HEPES buffer (pH 7.4) and 0.4 mM lead acetate.
-
Add the desired concentration of substrate(s) to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 4 minutes.
-
Initiate the reaction by adding a known amount of purified enzyme (e.g., 20 µg of CSE).
-
Immediately monitor the increase in absorbance at 390 nm for a set period (e.g., 3 minutes) at 37°C. The rate of increase in absorbance is proportional to the rate of H₂S production.
-
A standard curve using a known concentration of NaHS can be used to quantify the amount of H₂S produced.
Fluorometric Assay for H₂S Detection Using 7-Azido-4-methylcoumarin (AzMC)
This is a highly sensitive method for detecting H₂S production in enzymatic assays and cell lysates.[1]
Materials:
-
50 mM Tris-HCl buffer, pH 8.6
-
Pyridoxal-5'-phosphate (PLP) solution (e.g., 5 µM)
-
Substrate solutions (L-cysteine and homocysteine)
-
7-azido-4-methylcoumarin (AzMC) solution (e.g., 10 µM)
-
Purified enzyme or cell lysate
-
Fluorometric microplate reader (excitation at 365 nm, emission at 450 nm)
-
37°C incubator
Protocol:
-
In a 96-well microplate, prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.6), 5 µM PLP, 2 mM homocysteine, and 10 µM AzMC.
-
Add the purified enzyme (e.g., 500 ng) or cell lysate to the mixture.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding varying concentrations of L-cysteine (e.g., 0-50 mM).
-
Immediately begin monitoring the increase in fluorescence at 450 nm (with excitation at 365 nm) over a period of time (e.g., 2 hours) at 37°C.
-
The rate of fluorescence increase is proportional to the rate of H₂S production.
H₂S Signaling Pathways and Therapeutic Implications
The H₂S generated by CBS and CSE is involved in a multitude of signaling pathways that regulate various cellular functions.
Cardiovascular System
In the cardiovascular system, CSE is the predominant H₂S-producing enzyme.[7][8] H₂S acts as a vasodilator, in part by activating ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells.[8] It also exhibits cardioprotective effects against ischemia-reperfusion injury and plays a role in angiogenesis.[8] The CSE/H₂S pathway is implicated in the pathophysiology of hypertension and atherosclerosis, making it a promising target for drug development.[8]
Nervous System
In the brain, CBS is considered the primary source of H₂S.[6] H₂S functions as a neuromodulator, potentiating the activity of N-methyl-D-aspartate (NMDA) receptors and influencing long-term potentiation, which is important for learning and memory.[6] Dysregulation of H₂S production has been linked to neurodegenerative diseases.
Conclusion and Future Directions
The enzymatic production of H₂S via this compound-dependent pathways is a critical area of research with significant therapeutic potential. The development of selective inhibitors and donors for CBS and CSE will be instrumental in dissecting the specific roles of these enzymes in health and disease.[9] Further elucidation of the regulatory mechanisms governing CBS and CSE activity and the downstream signaling targets of H₂S will undoubtedly pave the way for novel drug discovery efforts aimed at a wide spectrum of human pathologies.
References
- 1. H2S biogenesis by this compound beta-synthase: mechanism of inhibition by aminooxyacetic acid and unexpected role of serine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymology of H2S Biogenesis, Decay and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative Contributions of this compound β-Synthase and γ-Cystathionase to H2S Biogenesis via Alternative Trans-sulfuration Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of the neuromodulator H2S by this compound beta-synthase via the condensation of cysteine and homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. H2S Biogenesis by Human this compound γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cardioprotective insight of the this compound γ-lyase/hydrogen sulfide pathway - Huang et al 2015c - Scipedia [scipedia.com]
- 8. Role of this compound γ-Lyase/Hydrogen Sulfide Pathway in Cardiovascular Disease: A Novel Therapeutic Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragment-based de novo design of a this compound γ-lyase selective inhibitor blocking hydrogen sulfide production - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Technical-Guide-to-Cystathionine-Metabolism-in-Classical-Homocystinuria
A Technical Guide to Cystathionine Metabolism in Classical Homocystinuria
Audience: Researchers, scientists, and drug development professionals.
Abstract
Classical homocystinuria, an autosomal recessive disorder, arises from a deficiency in the this compound beta-synthase (CBS) enzyme.[1][2] This enzymatic defect disrupts the transsulfuration pathway, leading to a significant accumulation of homocysteine and methionine, and a concurrent depletion of this compound and cysteine.[3] This guide provides a comprehensive overview of the altered metabolic landscape in classical homocystinuria, with a specific focus on the accumulation of this compound precursors and the deficiency of its products. It details the underlying biochemical pathways, presents quantitative data on metabolite derangements, outlines experimental protocols for their measurement, and explores the cellular consequences of this metabolic imbalance. This document serves as a technical resource for researchers and professionals engaged in the study and therapeutic development for classical homocystinuria.
Introduction to Classical Homocystinuria and the Role of this compound
Classical homocystinuria is the most prevalent inborn error of methionine metabolism, caused by mutations in the CBS gene, which encodes the this compound beta-synthase (CBS) enzyme.[4][5] CBS is a pivotal, pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the initial, rate-limiting step in the transsulfuration pathway.[6][7][8] This pathway is essential for the irreversible conversion of the essential amino acid methionine into cysteine.[8]
The primary function of CBS is to catalyze the condensation of homocysteine with serine to form this compound.[9] Subsequently, this compound is cleaved by this compound γ-lyase (CSE) to produce cysteine and α-ketobutyrate.[10] In classical homocystinuria, impaired CBS activity leads to a metabolic blockage, resulting in the accumulation of substrates upstream of the enzymatic defect, namely homocysteine and its precursor, methionine.[11] Concurrently, there is a marked deficiency of the downstream products, this compound and cysteine.[3]
The clinical manifestations of untreated classical homocystinuria are multi-systemic and severe, affecting the eyes (ectopia lentis), skeletal system (marfanoid habitus, osteoporosis), central nervous system (developmental delay, intellectual disability), and the vascular system (thromboembolism).[1][12][13] The pathophysiology is primarily attributed to the toxic effects of elevated homocysteine and related metabolites.[14]
The Transsulfuration Pathway and its Disruption in Homocystinuria
The metabolism of methionine is intricately regulated through two primary pathways: the methionine cycle and the transsulfuration pathway. The methionine cycle is responsible for the regeneration of methionine from homocysteine, while the transsulfuration pathway channels excess homocysteine towards the synthesis of cysteine.
S-adenosylmethionine (SAM), a key methyl donor synthesized from methionine, acts as an allosteric activator of CBS.[15][16] This activation directs homocysteine into the transsulfuration pathway, particularly when methionine levels are sufficient. A deficiency in CBS activity, as seen in classical homocystinuria, disrupts this critical metabolic junction.[3] The inability to efficiently convert homocysteine to this compound results in the shunting of homocysteine back towards the remethylation pathway, leading to elevated methionine levels.[11] This metabolic disruption is the hallmark of classical homocystinuria.
Caption: The disrupted transsulfuration pathway in classical homocystinuria.
Quantitative Analysis of Metabolite Accumulation
The biochemical diagnosis of classical homocystinuria relies on the characteristic pattern of amino acid abnormalities in plasma and urine. The tables below summarize the typical quantitative findings in untreated patients compared to healthy controls.
Table 1: Plasma Amino Acid Concentrations in Classical Homocystinuria
| Metabolite | Untreated Patients (µmol/L) | Normal Range (µmol/L) | Reference |
| Total Homocysteine | >100 (often >200) | <15 | [14][17] |
| Methionine | 76 (median) - often elevated | 12-45 | [3][17] |
| This compound | Undetectable to very low | 0.05-0.5 | [3][17] |
| Total Cysteine | 102 (median) - severely decreased | 200-300 | [17] |
| Serine | 81 (median) - often low | 90-150 | [17] |
Table 2: Blood S-Adenosylhomocysteine (SAH) Levels
| Metabolite | Untreated Patients (nmol/L) | Normal Range (nmol/L) | Reference |
| S-Adenosylhomocysteine | 246 (median) | <50 | [17] |
Experimental Protocols for Metabolite Quantification
Accurate quantification of this compound and related metabolites is crucial for the diagnosis and management of homocystinuria. The following sections detail common experimental methodologies.
Sample Preparation from Biological Fluids
Objective: To extract and prepare amino acids from plasma or dried blood spots for analysis.
Protocol for Plasma:
-
Collect whole blood in a heparinized or EDTA-containing tube.
-
Centrifuge at 2000-3000 x g for 15 minutes at 4°C to separate plasma.
-
To precipitate proteins, add a solution of sulfosalicylic acid to the plasma to a final concentration of 3-5%.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
Protocol for Dried Blood Spots (DBS): [18]
-
Punch a 3 mm disc from the DBS card.
-
Place the disc in a microcentrifuge tube.
-
Add an extraction solution containing methanol, 0.1% formic acid, and a reducing agent like dithiothreitol (B142953) (DTT) to release protein-bound amino acids.
-
Include isotopically labeled internal standards for accurate quantification.
-
Vortex and incubate at room temperature with shaking for 30-60 minutes.
-
Centrifuge to pellet the paper disc and any precipitates.
-
Transfer the supernatant for analysis.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify amino acids, often after derivatization.
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For amino acid analysis, reverse-phase HPLC is commonly used. Since many amino acids lack a strong chromophore, pre-column or post-column derivatization is necessary for sensitive detection (e.g., UV or fluorescence).
General Protocol (Pre-column Derivatization):
-
Derivatization: React the amino acid sample with a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).[19]
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[20]
-
Mobile Phase A: An aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer).
-
Mobile Phase B: An organic solvent such as acetonitrile (B52724) or methanol.[20]
-
Gradient: A gradient elution is typically used, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the derivatized amino acids.
-
Flow Rate: Typically 1.0 mL/min.[20]
-
Detection: Fluorescence or UV detector set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.[19]
-
-
Quantification: Compare the peak areas of the analytes in the sample to those of known standards to determine their concentrations.
Caption: A generalized workflow for amino acid analysis by HPLC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To provide highly sensitive and specific quantification of this compound and other metabolites without the need for derivatization.
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This is the gold standard for the analysis of small molecules in complex biological matrices.
-
Sample Preparation: Perform protein precipitation and extraction as described in section 4.1.
-
LC System:
-
Column: C18 or a suitable HILIC column. For underivatized this compound, an ion-pairing agent like nonafluoropentanoic acid may be used to improve retention on a C18 column.[21]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
-
MS/MS System:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) mode is employed for quantification. This involves selecting a specific precursor ion for the analyte of interest in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This process provides very high specificity.
-
-
Quantification: Use stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in instrument response.
Table 3: Example LC-MS/MS Parameters for this compound
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 223.1 | [21][22] |
| Product Ion (m/z) | 134.1 | [21][22] |
| Ionization Mode | ESI Positive | [21] |
Signaling Pathways and Cellular Effects of Metabolite Imbalance
The metabolic disturbances in classical homocystinuria have profound effects on cellular function, although the precise signaling pathways are still under investigation. The primary driver of pathology is considered to be the elevated level of homocysteine.
5.1. Endothelial Dysfunction and Oxidative Stress
High levels of homocysteine are known to impair endothelial function.[23] This is thought to occur through several mechanisms:
-
Increased Oxidative Stress: Homocysteine can auto-oxidize, generating reactive oxygen species (ROS) that can damage cellular components.[24] This oxidative stress can reduce the bioavailability of nitric oxide (NO), a key signaling molecule in vasodilation.[25]
-
ER Stress: Elevated homocysteine can induce the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, leading to apoptosis.
-
Inhibition of Methylation: The accumulation of S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferases, can lead to global hypomethylation of DNA, proteins, and lipids, altering gene expression and cellular function.[25][26]
Caption: Cellular consequences of elevated homocysteine and SAH.
5.2. Depletion of Cysteine and Glutathione
The deficiency of this compound leads to a downstream depletion of cysteine. Cysteine is a crucial precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. While one study noted that blood glutathione was not depleted in untreated patients, the reduced availability of cysteine could potentially compromise the cell's ability to respond to oxidative stress over the long term.[17]
Conclusion and Future Directions
Classical homocystinuria due to CBS deficiency results in a profound and predictable disruption of the transsulfuration pathway. The accumulation of homocysteine and methionine, coupled with the depletion of this compound and cysteine, drives the multi-systemic pathology of the disease. Accurate and sensitive quantification of these metabolites using techniques like LC-MS/MS is fundamental to the diagnosis and monitoring of treatment efficacy.
Future research should continue to elucidate the precise molecular mechanisms and signaling pathways through which the metabolite imbalances, particularly elevated SAH and depleted cysteine, contribute to the clinical phenotype. Understanding these pathways will be critical for the development of novel therapeutic strategies beyond dietary restriction and cofactor supplementation, such as enzyme replacement therapy and gene therapy, which are currently under investigation.[4]
References
- 1. This compound Beta-Synthase Deficiency and Homocystinuria: Causes, Symptoms, and Management | (EN) [hiro-clinic.or.jp]
- 2. mdpi.com [mdpi.com]
- 3. Guidelines for the diagnosis and management of this compound beta-synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Classical homocystinuria: From this compound beta-synthase deficiency to novel enzyme therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hcunetworkamerica.org [hcunetworkamerica.org]
- 6. This compound-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gosset.ai [gosset.ai]
- 8. Reaction mechanism and regulation of this compound beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CBS gene: MedlinePlus Genetics [medlineplus.gov]
- 10. tomasmajtan.byethost10.com [tomasmajtan.byethost10.com]
- 11. researchgate.net [researchgate.net]
- 12. [Homocystinuria--biochemical, clinical and genetic aspects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Orphanet: Homocystinuria due to this compound beta-synthase deficiency [orpha.net]
- 14. Homocystinuria due to this compound Beta-Synthase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Sulfur Amino Acid Metabolism: Homocystinuria - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Homocystinuria due to this compound beta-synthase deficiency: novel biochemical findings and treatment efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous determination of this compound, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 20. benchchem.com [benchchem.com]
- 21. A liquid chromatography mass spectrometry method for the measurement of this compound β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A quantitative metabolomics assay targeting 14 intracellular metabolites associated with the methionine transsulfuration pathway using LC-MS/MS in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ahajournals.org [ahajournals.org]
- 24. The Molecular and Cellular Effect of Homocysteine Metabolism Imbalance on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ahajournals.org [ahajournals.org]
- 26. This compound β-Synthase in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Pyridoxal Phosphate in Cystathionine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, is an indispensable cofactor in a vast array of enzymatic reactions crucial for human health. Within the intricate network of sulfur amino acid metabolism, PLP plays a central and non-negotiable role in the transsulfuration pathway, which governs the fate of homocysteine and the synthesis of cysteine. This technical guide provides an in-depth exploration of the core functions of PLP in cystathionine metabolism, focusing on the two key PLP-dependent enzymes: this compound β-synthase (CBS) and this compound γ-lyase (CGL, also known as CSE). We will delve into the biochemical mechanisms, present quantitative kinetic data, detail experimental protocols for enzyme analysis, and provide visual representations of the key pathways and processes. Understanding the intricate relationship between PLP and these enzymes is paramount for researchers investigating cardiovascular diseases, neurodegenerative disorders, and for professionals in drug development targeting metabolic pathways.
Introduction: The Transsulfuration Pathway and Its Gatekeepers
The transsulfuration pathway is a critical metabolic route that channels homocysteine, a potentially toxic intermediate of the methionine cycle, towards the synthesis of cysteine. This pathway is not only essential for homocysteine homeostasis but also for the production of cysteine, a precursor for the synthesis of proteins, the major intracellular antioxidant glutathione, and other vital sulfur-containing compounds.[1] The flux through this pathway is tightly regulated by two key enzymes, both of which are critically dependent on the cofactor pyridoxal phosphate (B84403) (PLP):
-
This compound β-synthase (CBS): This enzyme catalyzes the first committed step of the transsulfuration pathway, the condensation of serine and homocysteine to form this compound.[2][3]
-
This compound γ-lyase (CGL or CSE): CGL is responsible for the second step, the α,γ-elimination of this compound to produce cysteine, α-ketobutyrate, and ammonia.[4][5]
The absolute requirement of PLP for the activity of both CBS and CGL underscores the importance of adequate vitamin B6 status for maintaining sulfur amino acid balance.[6] Deficiencies in PLP or genetic mutations affecting the PLP-binding sites of these enzymes can lead to severe metabolic disorders, most notably homocystinuria and cystathioninuria.[1][7]
The Molecular Mechanism: PLP's Catalytic Versatility
PLP's chemical reactivity, particularly the electrophilic nature of its aldehyde group, is central to its catalytic function. In both CBS and CGL, PLP is covalently bound to a conserved lysine (B10760008) residue in the enzyme's active site via a Schiff base linkage, forming an internal aldimine.[1][8] The catalytic cycle begins with the displacement of the lysine's ε-amino group by the amino group of the incoming amino acid substrate (serine for CBS, this compound for CGL), forming an external aldimine. This substrate-PLP Schiff base is the key intermediate that facilitates a variety of transformations of the amino acid's side chain.
The electron-withdrawing capacity of the protonated pyridine (B92270) ring of PLP stabilizes the formation of a carbanionic intermediate at the α-carbon of the substrate, a crucial step in all PLP-catalyzed reactions.[9] This stabilization allows for the cleavage of bonds at the α, β, or γ carbons of the amino acid substrate.
This compound β-Synthase (CBS) Catalysis
CBS catalyzes a β-replacement reaction. The PLP-facilitated removal of a proton from the α-carbon and the hydroxyl group from the β-carbon of serine generates a highly reactive aminoacrylate intermediate. This intermediate is then attacked by the sulfur atom of homocysteine to form this compound.[2]
This compound γ-Lyase (CGL) Catalysis
CGL catalyzes an α,γ-elimination reaction. Following the formation of the external aldimine with this compound, PLP facilitates the removal of the α-proton and the cleavage of the Cγ-S bond, leading to the release of cysteine. The remaining part of the substrate is then hydrolyzed to α-ketobutyrate and ammonia.[9]
Quantitative Insights: Enzyme Kinetics
The efficiency and substrate specificity of CBS and CGL are described by their kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for its substrate.
Table 1: Kinetic Parameters of Human this compound β-Synthase (CBS)
| Substrate | Km (mM) | Vmax (units/mg) | Reference |
| L-Serine | 1.2 | - | [10] |
| L-Homocysteine | 2.1 (Ki) | - | [11] |
Note: Data for Vmax for individual substrates is not always reported in isolation due to the bimolecular nature of the primary reaction. The provided Ki for L-Homocysteine indicates substrate inhibition.
Table 2: Kinetic Parameters of Human this compound γ-Lyase (CGL/CSE)
| Substrate | Km (mM) | Vmax (units/mg) | Reference |
| L-Cystathionine | 0.5 | 2.5 | [12] |
| L-Homocysteine (for H2S production) | - | 6.6 ± 0.5 | [13] |
| L-Cysteine (for H2S production) | - | 1.2 ± 0.3 | [13] |
Note: One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
Experimental Protocols
Accurate measurement of CBS and CGL activity is crucial for both basic research and clinical diagnostics. Below are detailed methodologies for key experiments.
Assay for this compound γ-Lyase (CGL) Activity
This protocol is based on the spectrophotometric detection of cysteine produced from this compound using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Purified recombinant human CGL or cell/tissue lysate
-
100 mM HEPES buffer, pH 7.4
-
L-Cystathionine solution (stock solution in buffer)
-
10 mM DTNB in ethanol
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing 970 µL of 100 mM HEPES buffer, pH 7.4.
-
Add varying concentrations of L-cystathionine to the reaction mixture.
-
Add 10 µL of 10 mM DTNB solution.
-
Pre-incubate the mixture at 37°C for 3 minutes.
-
Initiate the reaction by adding a known amount of CGL enzyme or lysate.
-
Immediately monitor the increase in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the rate of cysteine production.
-
Calculate the enzyme activity using the molar extinction coefficient of 2-nitro-5-thiobenzoate (TNB), which is 14,150 M-1cm-1.
Assay for this compound β-Synthase (CBS) Activity
This protocol describes a continuous coupled-enzyme assay for the forward reaction of CBS.
Materials:
-
Purified recombinant human CBS or cell/tissue lysate
-
This compound β-lyase (CBL)
-
L-lactate dehydrogenase (LDH)
-
100 mM Tris-HCl buffer, pH 8.6
-
L-Serine solution
-
L-Homocysteine solution
-
NADH
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, L-serine, NADH, LDH, and CBL.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration and to measure any background NADH oxidation.
-
Initiate the reaction by adding L-homocysteine.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is stoichiometrically linked to the production of this compound by CBS.
-
Calculate the CBS activity based on the rate of change of absorbance and the molar extinction coefficient of NADH (6,220 M-1cm-1).
Determination of PLP Content
This fluorometric method is used to quantify the amount of PLP bound to the enzyme.[4]
Materials:
-
Purified CGL or CBS enzyme
-
0.1 M Potassium phosphate buffer, pH 7.2
-
0.5 M Hydroxylamine (B1172632)
-
Fluorometer
Procedure:
-
Incubate a known concentration of the enzyme (e.g., 0.5 mg/mL) in 0.1 M potassium phosphate buffer, pH 7.2, with 0.5 M hydroxylamine at room temperature for 3-5 hours. This releases PLP from the enzyme as a PLP-oxime.
-
Separate the protein from the released PLP-oxime using a centrifugal concentrator.
-
Measure the fluorescence emission of the PLP-oxime at 446 nm following excitation at 353 nm.
-
Generate a standard curve using known concentrations of PLP treated with hydroxylamine to quantify the PLP content in the enzyme sample.
Visualizing the Core Processes
Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reaction mechanism and regulation of this compound beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound beta synthase - Wikipedia [en.wikipedia.org]
- 4. Kinetic Properties of Polymorphic Variants and Pathogenic Mutants in Human this compound γ-Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 7. ahajournals.org [ahajournals.org]
- 8. This compound-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound gamma-lyase - Wikipedia [en.wikipedia.org]
- 10. Kinetics of the yeast this compound beta-synthase forward and reverse reactions: continuous assays and the equilibrium constant for the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic characterization of recombinant human this compound beta-synthase purified from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics and inhibition of recombinant human this compound gamma-lyase. Toward the rational control of transsulfuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. H2S Biogenesis by Human this compound γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Fate of Cystathionine: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of cystathionine in various tissues, including the liver, kidney, brain, and pancreas. It delves into the core enzymatic pathways, regulatory mechanisms, and quantitative data available to date. This document is intended to serve as a valuable resource for researchers investigating sulfur amino acid metabolism and its implications in health and disease, as well as for professionals in drug development targeting these pathways.
Introduction: The Central Role of this compound in the Transsulfuration Pathway
This compound is a key intermediate in the transsulfuration pathway, a metabolic route that channels homocysteine, derived from the essential amino acid methionine, towards the synthesis of cysteine. This pathway is crucial for maintaining sulfur balance, redox homeostasis through the production of glutathione (B108866) (GSH), and the generation of other vital metabolites such as taurine (B1682933) and hydrogen sulfide (B99878) (H₂S). The metabolism of this compound is primarily governed by two pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes: this compound β-synthase (CBS) and this compound γ-lyase (CSE). The tissue-specific expression and regulation of these enzymes dictate the metabolic fate of this compound and have significant physiological and pathological implications.
The Core Metabolic Pathway: From Homocysteine to Cysteine
The conversion of homocysteine to cysteine via this compound is a two-step enzymatic process:
-
Synthesis of this compound: this compound β-synthase (CBS) catalyzes the condensation of homocysteine and serine to form this compound. This is the first and rate-limiting step of the transsulfuration pathway.[1]
-
Cleavage of this compound: this compound γ-lyase (CSE), also known as cystathionase, cleaves this compound to produce cysteine, α-ketobutyrate, and ammonia.[2]
The resulting cysteine serves as a precursor for protein synthesis, GSH production, and the synthesis of taurine and H₂S.
Tissue-Specific Metabolism of this compound
The metabolic flux through the transsulfuration pathway and the fate of this compound vary significantly across different tissues, primarily due to the differential expression and regulation of CBS and CSE.
Liver: The Central Hub of Transsulfuration
The liver exhibits the highest expression of both CBS and CSE, positioning it as the primary organ for homocysteine catabolism and cysteine synthesis.[3][4] This high capacity for transsulfuration is essential for whole-body sulfur amino acid homeostasis. In the liver, the cysteine produced is a major contributor to the synthesis of glutathione (GSH), a critical antioxidant.[4]
Kidney: A Key Player in Cysteine Homeostasis
The kidney also possesses a fully functional transsulfuration pathway with significant expression of both CBS and CSE.[5] It plays a crucial role in metabolizing homocysteine, and it is estimated that a majority of renal homocysteine is metabolized through this pathway.[6] The kidney is also involved in the clearance of this compound from the plasma.[7]
Brain: Unique Metabolic Features
The brain displays a distinct pattern of transsulfuration enzyme expression. While CBS is highly expressed, the activity of CSE is very low.[3][8] This suggests that the brain can readily synthesize this compound but has a limited capacity to convert it to cysteine. The role of this compound in the brain is not fully elucidated, but it is present in significant concentrations.[9] The brain relies on CBS for the production of H₂S, a neuromodulator.
Pancreas: Emerging Roles in Health and Disease
Both CBS and CSE are expressed in the pancreas, in both exocrine and endocrine cells.[10] The transsulfuration pathway in the pancreas is implicated in regulating insulin (B600854) secretion and maintaining β-cell function. Dysregulation of this pathway has been linked to pancreatitis and pancreatic cancer.[11] However, quantitative data on the normal metabolic flux of this compound in the pancreas is less abundant compared to other tissues.
Quantitative Data on this compound Metabolism
The following tables summarize the available quantitative data on the expression and activity of CBS and CSE, as well as the concentrations of relevant metabolites in different tissues. It is important to note that values can vary depending on the species, analytical methods, and experimental conditions.
Table 1: this compound β-Synthase (CBS) and this compound γ-Lyase (CSE) Protein Expression and Specific Activity in Various Tissues
| Tissue | Enzyme | Species | Protein Concentration (ng/µg total protein) | Specific Activity (nmol/min/mg protein) | Reference |
| Liver | CBS | Mouse | 0.13 ± 0.025 | ~25-30 | [12] |
| CSE | Mouse | 8.0 ± 0.4 | ~100-150 | [12] | |
| Kidney | CBS | Mouse | 0.055 ± 0.026 | ~10-15 | [12] |
| CSE | Mouse | 1.26 ± 0.04 | ~30-40 | [12] | |
| Brain | CBS | Mouse | - | ~1-5 | [8] |
| CSE | Mouse | - | Very low to undetectable | [8] | |
| Pancreas | CBS | Human | - | - | [10] |
| CSE | Rat | - | Reduced by high glucose | [7] |
Note: Data for the pancreas is limited and often qualitative or in the context of disease models.
Table 2: Concentrations of this compound and Homocysteine in Various Tissues
| Tissue | Metabolite | Species | Concentration | Reference |
| Liver | Homocysteine | Chicken | 9.66 nmol/g | [13] |
| This compound | Chicken | 15.93 nmol/g | [13] | |
| Brain | This compound | Human | Varies by region (e.g., higher in thalamus) | [14] |
| Pancreas | Homocysteine | Human | Elevated in pancreatitis | [4][15] |
| This compound | Mouse | Depleted in acute pancreatitis | [11] |
Note: Data for normal physiological concentrations in the pancreas are scarce.
Regulatory Pathways of this compound Metabolism
The metabolic fate of this compound is tightly regulated at multiple levels, including allosteric control of enzyme activity and transcriptional regulation of enzyme expression.
Allosteric Regulation by S-Adenosylmethionine (SAM)
S-adenosylmethionine (SAM), the primary methyl donor in the cell, is a key allosteric activator of CBS. When SAM levels are high, indicating a surplus of methionine, it binds to the regulatory domain of CBS, increasing its activity and shunting homocysteine towards cysteine synthesis. This mechanism provides a critical link between the transmethylation and transsulfuration pathways.
Hormonal and Transcriptional Regulation
The expression of CBS and CSE is also subject to hormonal and transcriptional control, which can be tissue-specific.
-
Glucocorticoids and Insulin: In the liver, glucocorticoids have been shown to increase the expression of CBS at the transcriptional level, while insulin has an inhibitory effect. This hormonal regulation plays a role in modulating homocysteine metabolism in states such as diabetes.
-
Transcription Factors: The transcription factor Sp1 (Specificity protein 1) plays a crucial role in the basal and regulated expression of both CBS and CSE in various tissues, including the pancreas.[7] Other transcription factors, such as DYRK1A, have also been implicated in the regulation of CBS expression, particularly in the brain.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the metabolic fate of this compound.
Measurement of this compound β-Synthase (CBS) Activity
Principle: CBS activity can be measured using a colorimetric coupled enzyme assay. In this method, the this compound produced by CBS is converted to cysteine by an excess of CSE. The resulting cysteine is then quantified by its reaction with an acid ninhydrin (B49086) reagent, which forms a colored product that can be measured spectrophotometrically at 560 nm.
Protocol:
-
Tissue Homogenization:
-
Homogenize fresh or frozen tissue in 4 volumes of ice-cold homogenization buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA and protease inhibitors).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) for the enzyme assay.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
-
Assay Mixture:
-
Prepare the reaction mixture containing:
-
100 mM Tris-HCl buffer, pH 8.6
-
10 mM L-serine
-
10 mM L-homocysteine
-
0.2 mM Pyridoxal 5'-phosphate (PLP)
-
Excess purified this compound γ-lyase (CSE)
-
Tissue extract (containing CBS)
-
-
-
Reaction:
-
Pre-incubate the reaction mixture without homocysteine for 5 minutes at 37°C.
-
Initiate the reaction by adding L-homocysteine.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
-
Quantification of Cysteine:
-
To an aliquot of the deproteinized reaction mixture, add acid ninhydrin reagent.
-
Boil for 10 minutes, then cool on ice.
-
Add ethanol (B145695) to stabilize the color.
-
Measure the absorbance at 560 nm.
-
Calculate the amount of cysteine produced by comparing the absorbance to a standard curve of L-cysteine.
-
-
Calculation of CBS Activity:
-
Express the CBS activity as nmol of this compound formed per minute per mg of protein.
-
Measurement of this compound γ-Lyase (CSE) Activity
Principle: CSE activity is commonly measured by monitoring the production of α-ketobutyrate from this compound. The α-ketobutyrate is then derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored product that can be quantified spectrophotometrically.
Protocol:
-
Tissue Homogenization:
-
Prepare the tissue extract as described for the CBS activity assay.
-
-
Assay Mixture:
-
Prepare the reaction mixture containing:
-
100 mM Tris-HCl buffer, pH 8.0
-
10 mM L-cystathionine
-
0.2 mM PLP
-
Tissue extract (containing CSE)
-
-
-
Reaction:
-
Pre-incubate the reaction mixture without this compound for 5 minutes at 37°C.
-
Initiate the reaction by adding L-cystathionine.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 10% TCA.
-
-
Quantification of α-Ketobutyrate:
-
To the deproteinized reaction mixture, add 0.1% 2,4-dinitrophenylhydrazine (DNPH) in 2 M HCl.
-
Incubate at room temperature for 10 minutes.
-
Add 2.5 M NaOH to develop the color.
-
Measure the absorbance at 520 nm.
-
Calculate the amount of α-ketobutyrate produced by comparing the absorbance to a standard curve of α-ketobutyrate.
-
-
Calculation of CSE Activity:
-
Express the CSE activity as nmol of α-ketobutyrate formed per minute per mg of protein.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC (RP-HPLC) with pre-column derivatization is a sensitive and specific method for quantifying this compound in biological samples. The amino group of this compound is derivatized with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), allowing for its separation and detection.
Protocol:
-
Sample Preparation:
-
Homogenize tissue samples in an appropriate buffer (e.g., perchloric acid) to precipitate proteins.
-
Centrifuge to remove the protein pellet.
-
The supernatant containing the amino acids is collected.
-
-
Derivatization:
-
Mix an aliquot of the supernatant with the derivatizing agent (e.g., AQC) and a borate (B1201080) buffer.
-
Incubate at room temperature for a specified time to allow the reaction to complete.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a C18 reversed-phase column.
-
Separate the amino acids using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., acetate-phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detect the derivatized this compound using a fluorescence detector at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
-
Quantification:
-
Identify and quantify the this compound peak by comparing its retention time and peak area to those of a known standard.
-
Express the concentration of this compound as nmol per gram of tissue or per mg of protein.
-
Conclusion and Future Directions
The metabolic fate of this compound is a complex and highly regulated process with significant tissue-specific variations. The liver, kidney, and brain each exhibit unique profiles of transsulfuration enzyme expression and activity, leading to distinct roles in sulfur amino acid metabolism. While our understanding of these processes has advanced significantly, further research is needed, particularly to elucidate the quantitative aspects of this compound metabolism in the pancreas under normal physiological conditions. A deeper understanding of the tissue-specific regulation of the transsulfuration pathway will be crucial for developing targeted therapeutic strategies for a range of diseases, from metabolic disorders to cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore this vital metabolic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Variation in plasma this compound and its relation to changes in plasma concentrations of homocysteine and methionine in healthy subjects during a 24-h observation period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of the trans-sulfuration pathway in acute pancreatitis due to nitration of this compound β-synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound gamma-lyase - Wikipedia [en.wikipedia.org]
- 7. Quantitative proteomics investigation of pancreatic intraepithelial neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound β-Synthase in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative proteomic analysis of pancreatic cyst fluid proteins associated with malignancy in intraductal papillary mucinous neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hyperhomocysteinemia Associated with Multiple Organ Failure in Acute Pancreatitis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interrelationship between diabetes and homocysteine metabolism: hormonal regulation of this compound beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rat pancreatic level of this compound γ-lyase is regulated by glucose level via specificity protein 1 (SP1) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hormonal regulation of this compound beta-synthase expression in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Cystathionine in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystathionine is a key intermediate in the transsulfuration pathway, linking methionine and cysteine metabolism. Accurate quantification of this compound in plasma is crucial for studying various physiological and pathological states, including inherited metabolic disorders, cardiovascular diseases, and neurological conditions. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Significance of this compound
This compound is synthesized from homocysteine and serine by the enzyme this compound β-synthase (CBS). It is subsequently cleaved by this compound γ-lyase (CTH) to produce cysteine, α-ketobutyrate, and ammonia.[1][2] This pathway is central to the regulation of homocysteine levels and the endogenous synthesis of cysteine, a precursor for the major antioxidant glutathione.[3][4]
Experimental Protocol
This protocol outlines a robust method for the quantification of this compound in human plasma, incorporating protein precipitation for sample cleanup and a stable isotope-labeled internal standard for accurate quantification.
Materials and Reagents
-
This compound (Sigma-Aldrich)
-
This compound-d4 (B10827545) (Toronto Research Chemicals or equivalent)
-
Acetonitrile (B52724) (LC-MS grade, Fisher Scientific)
-
Methanol (LC-MS grade, Fisher Scientific)
-
Formic acid (Optima™ LC/MS grade, Fisher Scientific)
-
Tris(2-carboxyethyl)phosphine (TCEP) (Thermo Scientific)
-
Human plasma (BioIVT)
-
Ultrapure water
Equipment
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled to a 6470 Triple Quadrupole MS)
-
Analytical balance
-
Microcentrifuge
-
Pipettes
-
Vortex mixer
-
96-well plates
Solutions Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in 0.1% formic acid in water.
-
This compound-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound-d4 in 0.1% formic acid in water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with 0.1% formic acid in water.
-
Working IS Solution (1 µg/mL): Dilute the this compound-d4 stock solution with 0.1% formic acid in water.
-
TCEP Solution (100 mM): Dissolve TCEP in ultrapure water.
-
Precipitation Solution: Acetonitrile with 0.1% formic acid.
Sample Preparation
The following workflow describes the sample preparation process from plasma collection to the final extract for injection.
Detailed Steps:
-
To 50 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of 100 mM TCEP solution.
-
Add 10 µL of the 1 µg/mL this compound-d4 internal standard solution.
-
Vortex the mixture for 30 seconds and incubate at 37°C for 30 minutes to reduce disulfide bonds.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | Time (min) |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temp. | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 3500 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 223.1 | 134.1 | 15 |
| This compound-d4 | 227.1 | 138.1 | 15 |
Method Performance
The following tables summarize the typical quantitative performance of this method.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linear Range | 0.1 - 50 µM |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 µM |
Table 2: Accuracy and Precision
| QC Concentration | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC (0.3 µM) | < 10% | 90 - 110% | < 15% | 85 - 115% |
| Mid QC (5 µM) | < 10% | 90 - 110% | < 15% | 85 - 115% |
| High QC (40 µM) | < 10% | 90 - 110% | < 15% | 85 - 115% |
Data presented are representative and may vary based on instrumentation and laboratory conditions.[6]
Conclusion
This application note details a reliable and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol, which includes a straightforward protein precipitation step and the use of a stable isotope-labeled internal standard, provides the accuracy, precision, and sensitivity required for clinical research and drug development applications.
References
- 1. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. agilent.com [agilent.com]
- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cystathionine Extraction from Dried Blood Spots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dried blood spots (DBS) offer a minimally invasive and cost-effective method for collecting, transporting, and storing whole blood samples. This application note provides a detailed protocol for the extraction of cystathionine from DBS, a key intermediate in the transsulfuration pathway, for subsequent quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate measurement of this compound in DBS is valuable for the diagnosis and monitoring of inherited metabolic disorders such as homocystinuria, as well as for research in related metabolic pathways.[1]
The stability of amino acids in DBS is a critical factor for accurate quantification. While some amino acids are prone to degradation over time, particularly under suboptimal storage conditions, studies have shown that this compound can be reliably measured in DBS.[2][3] Proper storage, typically at -20°C or lower in sealed bags with desiccant, is recommended to ensure sample integrity.[4][5]
Experimental Protocols
This section details the methodology for the extraction of this compound from dried blood spots, adapted from established and validated procedures.[6][1]
Materials and Reagents:
-
Dried blood spot collection cards (e.g., Whatman 903)
-
DBS puncher with a 3 mm diameter tip
-
96-well microtiter plates
-
Extraction Solvent: Methanol/0.1% Formic Acid/0.5 M Dithiothreitol (DTT)
-
Isotopically labeled internal standard (e.g., stable isotope-labeled this compound)
-
LC-MS/MS system
Extraction Procedure:
-
Sample Preparation:
-
Extraction:
-
To each well containing a DBS punch, add 200 µL of the Extraction Solvent containing the isotopically labeled internal standard. The use of an internal standard is crucial to correct for variations in extraction efficiency and matrix effects.[7]
-
Seal the microtiter plate and incubate for 45 minutes at room temperature with gentle shaking. This allows for the efficient extraction of this compound from the filter paper matrix.
-
-
Sample Clarification:
-
After incubation, centrifuge the microtiter plate at 3000 x g for 10 minutes to pellet any solid debris from the filter paper.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
Analysis:
Data Presentation
The following tables summarize representative quantitative data that can be expected when using this protocol.
Table 1: Analytical Performance
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Analyte and instrument dependent |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
Table 2: Comparison of this compound Concentrations in DBS and Plasma
| Sample Type | Mean Concentration (µmol/L) | Bias (%) | Reference |
| Plasma | Varies with population | N/A | [6][1] |
| Dried Blood Spot | Lower than plasma | -3.8% to -42.2% | [6][1] |
Note: The negative bias observed in DBS samples is attributed to the lower concentration of this compound in erythrocytes compared to plasma.[6][1]
Mandatory Visualizations
Diagram 1: this compound Extraction Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ephels.net [ephels.net]
- 4. Urea Cycle Related Amino Acids Measured in Dried Bloodspots Enable Long-Term In Vivo Monitoring and Therapeutic Adjustment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dried Blood Spots - Preparing and Processing for Use in Immunoassays and in Molecular Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of this compound, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. foodforthebrain.org [foodforthebrain.org]
Application Notes and Protocols for In Vivo Detection of Cystathionine using Magnetic Resonance Spectroscopy (MRS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cystathionine is a key intermediate in the transsulfuration pathway, linking methionine metabolism to the synthesis of cysteine, and subsequently, the major intracellular antioxidant glutathione.[1] Alterations in this pathway have been implicated in various pathological conditions, including cancer and neurodegenerative diseases. Magnetic Resonance Spectroscopy (MRS) is a non-invasive imaging technique that allows for the in vivo quantification of various metabolites in tissue. Recently, edited MRS techniques have enabled the reliable detection and quantification of this compound in vivo, offering a novel biomarker for disease diagnosis and monitoring treatment response, particularly in the context of brain tumors.[2][3]
These application notes provide a detailed overview and protocols for the in vivo detection of this compound using MRS, with a focus on human brain applications.
Biochemical Pathway
This compound is synthesized from homocysteine and serine by the enzyme this compound β-synthase (CBS) and is subsequently cleaved by this compound γ-lyase (CTH) to produce cysteine, α-ketobutyrate, and ammonia.[4][5] Cysteine can then be utilized for the synthesis of glutathione. The accumulation of this compound can occur due to alterations in the expression or activity of these enzymes. For instance, in 1p/19q codeleted gliomas, a decrease in CTH expression leads to the buildup of this compound, making it a potential biomarker for this tumor subtype.[2][6]
Figure 1: The Transsulfuration Pathway.
Experimental Protocols
The in vivo detection of this compound is most reliably achieved using edited 1H-MRS sequences, such as MEGA-PRESS.[1][7] Conventional PRESS sequences can also be used, although they may be more susceptible to overlapping signals from other metabolites.[8][9]
Protocol 1: Edited 1H-MRS using MEGA-PRESS
This protocol is adapted from studies that successfully detected this compound in human brain gliomas.[1][7][10]
1. Subject Preparation:
-
No specific dietary restrictions are required.
-
Ensure the subject is positioned comfortably to minimize motion during the scan. Head immobilization is recommended.
2. MRI Scanner and Coil:
-
A 3T MRI scanner is recommended for optimal signal-to-noise ratio.
-
A multi-channel receive-only head coil (e.g., 32-channel) should be used.[3]
3. Localization and Voxel Placement:
-
Acquire high-resolution anatomical images (e.g., T2-weighted FLAIR) to identify the region of interest (ROI).[11]
-
Place a single voxel (e.g., 2 x 2 x 2 cm³) within the ROI, taking care to avoid areas of necrosis, cysts, or major blood vessels.[11]
4. MEGA-PRESS Sequence Parameters:
-
Editing Pulse Frequencies:
-
Edit-ON: Apply the editing pulse at 1.9 ppm. This frequency is also used for 2-hydroxyglutarate (2HG) detection and is effective for editing the this compound signal.[1][10] For improved this compound editing efficiency, the pulse can be moved to 2.03 ppm or 2.16 ppm, which can increase the signal intensity significantly.[1][10]
-
Edit-OFF: Apply the editing pulse at a frequency far from the metabolite signals, typically 7.5 ppm.[1][10]
-
-
Averages: 128 pairs of averages (ON and OFF) are typically sufficient.[12]
5. Data Acquisition:
-
Acquire both water-suppressed and unsuppressed water data from the same voxel for eddy current correction and absolute quantification.
Protocol 2: Conventional 1H-MRS using PRESS
While edited MRS is preferred, conventional PRESS sequences with an optimized TE can also detect this compound.
1. Subject Preparation and Localization:
-
Follow the same procedures as for the MEGA-PRESS protocol.
2. PRESS Sequence Parameters:
-
Repetition Time (TR): 2000 ms[11]
-
Echo Time (TE): An intermediate TE of 97 ms (B15284909) has been shown to be effective for detecting both this compound and 2-hydroxyglutarate.[8][11] A TE of 113 ms can further improve the detection of the this compound resonance at 2.72 ppm with minimal interference from overlapping aspartate signals.[11]
-
Averages: A higher number of averages (e.g., 256 or more) may be necessary compared to MEGA-PRESS to improve the signal-to-noise ratio.
Data Analysis and Quantification
1. Spectral Processing:
-
The raw data should be processed, including eddy current correction, frequency and phase alignment.
-
For MEGA-PRESS data, the difference spectrum (Edit-OFF minus Edit-ON) is generated to reveal the edited this compound signal.
2. Quantification:
-
LCModel: The recommended software for quantification is LCModel.[1][8] This software fits the in vivo spectrum to a linear combination of a basis set of simulated spectra from individual metabolites.
-
Basis Set: A simulated basis set that includes this compound is crucial for accurate quantification.[1][10] The chemical shifts and J-coupling constants for this compound need to be accurately defined in the basis set.
-
Quantification Reference: The unsuppressed water signal from the same voxel is used as an internal reference for absolute quantification.
3. Identifying the this compound Signal:
-
In edited spectra, this compound appears as a distinct resonance at approximately 2.72 ppm.[1][12] Another resonance at 3.85 ppm may also be visible but can overlap with signals from glutamate (B1630785) and glutamine.[1]
Figure 2: Experimental Workflow for In Vivo this compound Detection.
Quantitative Data Summary
The following table summarizes quantitative data on this compound concentrations measured by MRS in human brain gliomas.
| Study | MRS Sequence | Magnetic Field | Tissue Type | This compound Concentration (mM) | Key Findings |
| Cai et al. (2019)[1][10] | MEGA-PRESS | 3T | IDH-mutated glioma | 0.2 - 4.1 | This compound is detectable in gliomas but not in normal brain tissue. |
| Andronesi et al. (2022)[8][9] | MEGA-PRESS | 3T | Glioma | 3.49 ± 1.17 | This compound concentrations measured by MEGA-PRESS and PRESS are significantly correlated. |
| Andronesi et al. (2022)[8][9] | PRESS (TE=97ms) | 3T | Glioma | 2.20 ± 0.80 | PRESS sequences can detect this compound, though concentrations may be underestimated compared to MEGA-PRESS. |
| Choi et al. (2021)[11] | PRESS (TE=97ms) | 3T | Recurrent Oligodendroglioma | 1.5 | Demonstrated the utility of PRESS for this compound detection in a clinical case. |
| Choi et al. (2021)[11] | PRESS (TE=97ms) | 3T | IDH wildtype Glioma | Not detectable | This compound was not detected in an IDH wildtype glioma. |
| Unspecified Case Report[13] | PRESS (TE=97ms) | Not specified | Oligodendroglioma | 1.6 | A distinct this compound peak at 2.7 ppm was a key diagnostic clue. |
Note: Concentrations are typically reported as mean ± standard deviation or as a range. The detectability of this compound in normal brain tissue is consistently reported as below the detection limit of in vivo MRS.[1][7][8]
Conclusion
The in vivo detection of this compound by MRS is a promising technique for non-invasively probing the transsulfuration pathway. The use of edited MRS sequences like MEGA-PRESS at 3T provides a robust method for the reliable detection and quantification of this metabolite. These application notes provide a framework for researchers to implement this methodology, which has significant potential to advance our understanding of metabolic alterations in disease and to develop novel diagnostic and therapeutic strategies.
References
- 1. In vivo 1H MRS detection of this compound in human brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a marker for 1p/19q codeleted gliomas by in vivo magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cds.ismrm.org [cds.ismrm.org]
- 4. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 5. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Detection via Proton Magnetic Resonance Spectroscopy (¹H-MRS) for the Diagnosis of Oligodendroglioma: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The influence of this compound on neurochemical quantification in brain tumor in vivo magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The influence of this compound on neurochemical quantification in brain tumor in vivo MR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo 1 H MRS detection of this compound in human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Magnetic Resonance Spectroscopy of this compound and 2‐Hydroxyglutarate in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Detection via Proton Magnetic Resonance Spectroscopy (¹H-MRS) for the Diagnosis of Oligodendroglioma: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Colorimetric Cystathionine Beta-Synthase (CBS) Assay Kit
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to measuring the activity of cystathionine beta-synthase (CBS) using a colorimetric assay kit. This document outlines the scientific background, applications, detailed experimental procedures, data analysis, and troubleshooting advice to ensure accurate and reproducible results in your research.
Application Notes
Introduction to this compound Beta-Synthase (CBS)
This compound beta-synthase (CBS) is a pivotal enzyme in sulfur metabolism, primarily catalyzing the condensation of homocysteine and serine to form this compound.[1] This reaction is the first and rate-limiting step in the transsulfuration pathway, which is crucial for the synthesis of cysteine and subsequently glutathione, a major cellular antioxidant.[2] Beyond its role in amino acid metabolism, CBS is also a significant source of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with diverse physiological functions in the nervous, cardiovascular, and immune systems.[3]
The human CBS enzyme is a tetramer, with each subunit containing a pyridoxal-5'-phosphate (PLP) cofactor, which is essential for its catalytic activity.[1] The activity of CBS is allosterically regulated by S-adenosylmethionine (SAM), which enhances its enzymatic function.[3]
Clinical and Research Significance
Given its central role in metabolism, dysregulation of CBS activity is implicated in several human diseases. Deficiencies in CBS activity, often due to genetic mutations, lead to homocystinuria, a rare metabolic disorder characterized by elevated levels of homocysteine in the blood and urine.[4] This condition can lead to severe clinical manifestations, including developmental delays, skeletal abnormalities, and a high risk of thromboembolic events.
Conversely, the upregulation of CBS has been observed in various pathological conditions, including Down syndrome and several types of cancer, such as colon, ovarian, and breast cancer.[2][4] In the context of cancer, the increased production of H₂S by CBS is thought to promote cell proliferation and bioenergetics. Consequently, the inhibition of CBS has emerged as a potential therapeutic strategy in oncology.
The measurement of CBS activity is therefore a critical tool for:
-
Basic Research: Investigating the regulation of sulfur metabolism and the physiological roles of H₂S.
-
Drug Discovery: Screening for and characterizing novel inhibitors of CBS for therapeutic applications.
-
Clinical Research: Understanding the pathophysiology of diseases associated with CBS dysregulation.
Assay Principle
This colorimetric assay kit is based on a coupled enzymatic reaction. The CBS present in the sample catalyzes the formation of this compound from homocysteine and serine. An ancillary enzyme, this compound γ-lyase (CSE), is then used to convert the this compound into cysteine. Finally, the newly formed cysteine reacts with ninhydrin (B49086) to produce a colored complex that can be measured spectrophotometrically at 570 nm. The intensity of the color produced is directly proportional to the CBS activity in the sample.
Data Presentation
Table 1: this compound Beta-Synthase Activity in Human Tissues and Cell Lines
| Sample Type | CBS Activity (nmol/h/mg protein) | Reference |
| Tissues | ||
| Liver | High | [5] |
| Kidney | High | [5] |
| Pancreas | High | [5] |
| Brain | Moderate | [5] |
| Cell Lines | ||
| MOLM-14 (AML) | High | [5] |
| K562 (CML) | High | [5] |
| REH (B-ALL) | Low | [5] |
| DND-41 (T-ALL) | Low | [5] |
| HT29 (Colon Cancer) | High | [6] |
| HUVEC | Detectable | [7] |
Note: Activity levels are relative and can vary based on the specific assay conditions and the physiological state of the cells or tissues.
Table 2: IC₅₀ Values of Known this compound Beta-Synthase Inhibitors
| Inhibitor | IC₅₀ (µM) | Cell Line/Enzyme Source | Reference |
| Aminooxyacetic acid (AOAA) | 1.0 - 8.6 | Purified hCBS | [8] |
| Aminooxyacetic acid (AOAA) | ~140 | HT29 cells | [6] |
| Sikokianin C | < 10 | HT29 cells | [6] |
| Podocarpusflavone A | < 10 | HT29 cells | [6] |
| CH004 | < 1 | Purified hCBS | [3] |
| Myricetin | 18.8 | Purified hCBS | [8] |
| Agathisflavone | 17.1 | Purified hCBS | [8] |
| Cupressuflavone | 11.5 | Purified hCBS | [8] |
| Clioquinol | ~15 (effective concentration) | HepG2 cells | [9] |
| Chloroxine | ~15 (effective concentration) | HepG2 cells | [9] |
| Nitroxoline | ~15 (effective concentration) | HepG2 cells | [9] |
Experimental Protocols
Kit Components and Storage
A typical colorimetric CBS assay kit based on the ninhydrin method includes the following components:
| Component | Description | Storage |
| CBS Assay Buffer | A buffer solution optimized for CBS activity. | 4°C |
| L-Homocysteine | Substrate for the CBS reaction. | -20°C |
| L-Serine | Substrate for the CBS reaction. | -20°C |
| Pyridoxal-5'-phosphate (PLP) | Essential cofactor for CBS. | -20°C (protect from light) |
| This compound γ-lyase (CSE) | Ancillary enzyme to convert this compound to cysteine. | -20°C |
| Cysteine Standard | For generating a standard curve. | -20°C |
| Ninhydrin Reagent A | Ninhydrin solution. | 4°C (protect from light) |
| Ninhydrin Reagent B | Buffer for the ninhydrin reaction. | 4°C |
| Stop Solution | To terminate the enzymatic reaction. | Room Temperature |
Always refer to the manufacturer's instructions for specific storage and handling information.
Sample Preparation
1. Tissue Homogenates:
-
Rinse fresh or frozen tissue (10-50 mg) with ice-cold PBS to remove excess blood.
-
Mince the tissue into small pieces and place in a pre-chilled homogenizer.
-
Add 200-500 µL of ice-cold CBS Assay Buffer containing a protease inhibitor cocktail.
-
Homogenize on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (lysate) and store it on ice for immediate use or at -80°C for long-term storage.
2. Cultured Cells:
-
For adherent cells, wash the cell monolayer with ice-cold PBS and then scrape the cells into ice-cold CBS Assay Buffer with protease inhibitors.
-
For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and then resuspend in ice-cold CBS Assay Buffer with protease inhibitors.
-
Lyse the cells by sonication or by repeated freeze-thaw cycles.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and store it on ice for immediate use or at -80°C.
3. Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). This is necessary to normalize the CBS activity to the amount of protein in each sample.
Assay Procedure
-
Prepare the Cysteine Standard Curve:
-
Dilute the Cysteine Standard to generate a series of concentrations (e.g., 0, 10, 20, 30, 40, 50 µM) in CBS Assay Buffer.
-
Add 50 µL of each standard concentration to separate wells of a 96-well microplate.
-
-
Prepare the Reaction Mix:
-
Prepare a master mix for the number of samples to be assayed. For each reaction, combine:
-
CBS Assay Buffer
-
L-Homocysteine
-
L-Serine
-
Pyridoxal-5'-phosphate (PLP)
-
This compound γ-lyase (CSE)
-
-
Refer to the kit manual for the specific volumes of each reagent.
-
-
Perform the Enzymatic Reaction:
-
Add 50 µL of your sample (lysate) or a positive control to the appropriate wells of the 96-well plate.
-
Add 50 µL of the Reaction Mix to each sample and control well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Develop the Color:
-
Add 50 µL of Ninhydrin Reagent A to each well.
-
Add 50 µL of Ninhydrin Reagent B to each well.
-
Mix gently and incubate the plate at 95°C for 10 minutes.
-
Cool the plate to room temperature.
-
-
Measure the Absorbance:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Standard Curve:
-
Subtract the absorbance of the 0 µM cysteine standard from all other standard readings.
-
Plot the corrected absorbance values against the corresponding cysteine concentrations to generate a standard curve.
-
Determine the equation of the line (y = mx + c), where y is the absorbance and x is the concentration of cysteine.
-
-
Calculate CBS Activity:
-
Subtract the absorbance of the blank (a sample with no enzyme or a heat-inactivated sample) from the absorbance of your samples.
-
Use the equation from the standard curve to calculate the concentration of cysteine produced in each sample.
-
Calculate the CBS activity using the following formula:
CBS Activity (nmol/min/mg) = (Cysteine concentration (µM) x Total reaction volume (µL)) / (Incubation time (min) x Protein concentration (mg/mL) x Sample volume (µL))
-
It is common to express the activity in U/mg, where 1 U is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
-
Mandatory Visualizations
Signaling Pathway and Assay Principle
References
- 1. This compound beta synthase - Wikipedia [en.wikipedia.org]
- 2. This compound β-Synthase in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound beta Synthase Assay Kit (ab241043) | Abcam [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of selective this compound β-synthase inhibitors by high-throughput screening with a fluorescent thiol probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound beta synthase modulates senescence of human endothelial cells | Aging [aging-us.com]
- 8. This compound beta-synthase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
Measuring Cystathionine Beta-Synthase: A Guide to ELISA Kits for Researchers
For Immediate Release
Comprehensive Application Notes and Protocols for the Quantification of Cystathionine Beta-Synthase (CBS) using Enzyme-Linked Immunosorbent Assay (ELISA) Kits.
These guidelines are intended for researchers, scientists, and drug development professionals engaged in studies where the quantification of this compound beta-synthase (CBS) is critical. CBS is a key enzyme in the transsulfuration pathway, playing a crucial role in homocysteine metabolism and the production of hydrogen sulfide, a significant signaling molecule.[1] Dysregulation of CBS is associated with various pathological conditions, making its accurate measurement essential for advancing research in areas such as cardiovascular disease, neurological disorders, and metabolic diseases.
This document provides a detailed overview of commercially available ELISA kits for CBS, standardized protocols for their use, and guidance on data interpretation.
Principle of the Assay
The majority of commercially available ELISA kits for measuring CBS levels employ a quantitative sandwich enzyme-linked immunosorbent assay technique.[2][3][4][5] In this method, a microplate is pre-coated with a monoclonal antibody specific to CBS.[2][3] When standards or samples are added to the wells, the CBS antigen present is captured by the immobilized antibody. Following a washing step to remove unbound substances, a biotin-conjugated detection antibody specific for CBS is added, which binds to the captured CBS.[2][5] Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.[2][4] After another wash, a substrate solution (commonly TMB) is introduced, and the HRP catalyzes a colorimetric reaction.[2][3] The intensity of the color developed is directly proportional to the amount of CBS present in the sample.[3] The reaction is then stopped, and the optical density is measured at a specific wavelength (typically 450 nm).[2][3] The concentration of CBS in the samples is determined by interpolating from a standard curve generated using known concentrations of the CBS protein.[2][3]
Available ELISA Kits for this compound Beta-Synthase
A variety of ELISA kits are available for the detection of CBS from different species. The following table summarizes the key quantitative parameters of several commercially available kits to aid in selection based on experimental needs.
| Manufacturer/Supplier | Target Species | Detection Range | Sensitivity | Catalog Number |
| FineTest | Human | 1.563 - 100 ng/mL | 0.938 ng/mL | EH2019[3] |
| FineTest | Mouse | Not Specified | Not Specified | EM2019[2] |
| Aviva Systems Biology | Human | 0.156 - 10 ng/mL | 0.059 ng/mL | OKEH01392[5] |
| MyBioSource | Pig | Not Specified | Not Specified | MBS280998[4] |
| MyBioSource | Bovine | Not Specified | Not Specified | MBS081280[6] |
| Biomatik | Human | 0.156 - 10 ng/mL | 0.062 ng/mL | EKN52917[7] |
| XpressBio | Human | Not Specified | Not Specified | Not Specified[8] |
| Elabscience | Not Specified | Not Specified | Not Specified | E-BC-K811-M[9] |
| Assay Genie | Mouse | Not Specified | < 0.13 ng/mL | MODL00218[10] |
| Biocompare (Various) | Human | 125 - 8000 pg/mL | < 31.25 pg/mL | Not Specified[11][12] |
| Biocompare (Various) | Mouse | 0.31 - 20 ng/mL | < 0.13 ng/mL | Not Specified[11] |
| Biocompare (Various) | Rat | 15.625 - 1000 ng/mL | 9.375 ng/mL | Not Specified[12] |
Experimental Protocols
The following is a generalized protocol for a CBS sandwich ELISA. It is crucial to consult the specific manual provided with the purchased kit, as incubation times, reagent concentrations, and washing steps may vary.
Materials Required (Typically Provided in the Kit)
-
96-well microplate pre-coated with anti-CBS antibody
-
CBS Standard (lyophilized)
-
Biotinylated anti-CBS detection antibody
-
Streptavidin-HRP conjugate
-
Wash buffer concentrate
-
Substrate solution (TMB)
-
Stop solution
-
Plate sealers
Materials Required (Not Typically Provided)
-
Deionized or distilled water
-
Precision pipettes and disposable tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
37°C incubator
-
Automated plate washer or multichannel pipette for washing[2]
-
Absorbent paper
Sample Preparation
Proper sample preparation is critical for accurate results.
-
Serum: Allow whole blood to clot for 2 hours at room temperature or overnight at 4°C.[13] Centrifuge for 20 minutes at 1000 x g.[13] Collect the supernatant (serum) and assay immediately or aliquot and store at -20°C or -80°C.[13]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. Collect the supernatant (plasma) and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Culture Supernatants: Remove particulates by centrifugation (e.g., 500 x g for 5 minutes).[14] Assay immediately or aliquot and store at ≤ -20°C.[14]
-
Tissue Homogenates: Rinse tissue with ice-cold PBS to remove excess blood.[14] Homogenize the tissue in PBS or a suitable lysis buffer.[14] To break cell membranes, some protocols suggest two freeze-thaw cycles. Centrifuge the homogenate for 5 minutes at 5000 x g. Collect the supernatant and assay immediately or aliquot and store at ≤ -20°C.
-
Cell Lysates: Solubilize cells in lysis buffer on ice for 30 minutes.[14] Centrifuge at 14,000 x g for 5 minutes to pellet cellular debris.[14] Collect the supernatant and assay immediately or aliquot and store at ≤ -20°C.[14]
Assay Procedure
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Reconstitute the standard and prepare serial dilutions as per the kit manual. Dilute the wash buffer concentrate with deionized or distilled water.
-
Standard and Sample Addition: Add 100 µL of each standard, blank (sample diluent), and sample to the appropriate wells. It is recommended to run all samples and standards in duplicate or triplicate.
-
Incubation: Cover the plate with a plate sealer and incubate for 90 minutes at 37°C.[2]
-
Washing: Aspirate the liquid from each well and wash the plate. The number of washes may vary (e.g., 2-3 times).[2][3] After the final wash, remove any remaining wash buffer by inverting the plate and blotting it on a clean paper towel.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody working solution to each well.
-
Incubation: Cover the plate and incubate for 60 minutes at 37°C.[2][3]
-
Washing: Repeat the washing step as described in step 4 (the number of washes may be different, e.g., 3-5 times).[2][3]
-
Streptavidin-HRP Addition: Add 100 µL of the Streptavidin-HRP conjugate working solution to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.[2][3]
-
Washing: Repeat the washing step as described in step 4 (e.g., 5 times).[2][3]
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well.
-
Incubation: Incubate for 10-20 minutes at 37°C in the dark.[2][3]
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
-
Calculate Average OD: Calculate the average OD for each set of replicate standards, controls, and samples.
-
Subtract Blank: Subtract the average OD of the zero standard (blank) from all other OD values.
-
Generate Standard Curve: Plot the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended. Alternatively, a linear plot can be generated using a log-log scale.
-
Calculate Sample Concentrations: Determine the concentration of CBS in each sample by interpolating the OD value from the standard curve.
-
Apply Dilution Factor: If samples were diluted, the calculated concentration must be multiplied by the dilution factor to obtain the actual concentration in the original sample.
Visualizing Key Processes
To aid in the understanding of the biological context and the experimental procedure, the following diagrams are provided.
Caption: Transsulfuration Pathway Highlighting the Role of CBS.
Caption: Generalized Workflow for a CBS Sandwich ELISA.
References
- 1. This compound-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse CBS (this compound beta-synthase) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. Human CBS(this compound beta-synthase) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. mybiosource.com [mybiosource.com]
- 5. ELISA Kit FOR this compound beta-synthase | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 6. mybiosource.com [mybiosource.com]
- 7. biomatik.com [biomatik.com]
- 8. xpressbio.com [xpressbio.com]
- 9. This compound-β-synthase (CBS) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 10. assaygenie.com [assaygenie.com]
- 11. biocompare.com [biocompare.com]
- 12. biocompare.com [biocompare.com]
- 13. How to prepare samples for ELISA [elisakits.co.uk]
- 14. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
Application Notes and Protocols for Tracing Cystathionine Metabolism Using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing stable isotope labeling to trace and quantify the metabolic flux through the cystathionine pathway. This powerful technique allows for a dynamic understanding of how cells synthesize and metabolize cysteine, a critical amino acid involved in various cellular processes, including protein synthesis, redox balance, and the production of other essential metabolites.
Introduction to this compound Metabolism and Stable Isotope Tracing
This compound metabolism, primarily through the transsulfuration pathway, is a crucial metabolic route for the synthesis of the non-essential amino acid cysteine from the essential amino acid methionine. This pathway involves two key enzymes: this compound β-synthase (CBS) and this compound γ-lyase (CSE). Dysregulation of this pathway has been implicated in various diseases, including cancer and cardiovascular disorders.[1][2]
Stable isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways.[3] By introducing molecules labeled with heavy, non-radioactive isotopes (e.g., ¹³C, ¹⁵N) into a biological system, researchers can follow their incorporation into downstream metabolites using mass spectrometry.[4] This allows for the quantification of metabolic fluxes, providing insights into the activity of specific pathways under different conditions.[5]
Key Applications
-
Quantifying Metabolic Flux: Determine the rate of conversion of methionine or serine to cysteine through the transsulfuration pathway.[6][7]
-
Investigating Disease Mechanisms: Understand how this compound metabolism is altered in diseases like cancer to identify potential therapeutic targets.[8][9]
-
Drug Development: Evaluate the on-target and off-target effects of drugs that modulate amino acid metabolism.
-
Nutritional Studies: Assess how dietary intake of sulfur-containing amino acids influences their metabolic fate.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the core metabolic pathway and a typical experimental workflow for tracing this compound metabolism.
Caption: The transsulfuration pathway for cysteine synthesis.
Caption: General workflow for stable isotope tracing experiments.
Data Presentation: Quantitative Metabolic Flux Analysis
The primary output of a stable isotope tracing experiment is the measurement of mass isotopologue distributions (MIDs) for metabolites of interest. This data can then be used to calculate metabolic fluxes. The following table presents representative quantitative data for methionine metabolism in a human fibrosarcoma cell line (HT1080), illustrating how fluxes can be quantified and compared between different cellular states.[6]
| Metabolic Flux | HT1080M+ (nmol/µL-cells/h) | HT1080M- (nmol/µL-cells/h) |
| Net Methionine Uptake | 0.8 ± 0.1 | 0.8 ± 0.1 |
| Net Methionine Consumption for Protein Biosynthesis | 0.71 | 0.65 |
| Transmethylation Flux | ~0.12 | ~0.12 |
| Methionine Synthase Flux | 0.03 ± 0.02 | 0.02 ± 0.01 |
| Cysteine Biosynthesis Flux | Not Detected | Not Detected |
Data adapted from Cordes et al., 2021.[6]
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Cultured Cells
This protocol describes the general procedure for labeling cultured mammalian cells with a stable isotope tracer to study this compound metabolism.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Stable isotope-labeled tracer (e.g., [U-¹³C₅]-L-Methionine or [U-¹³C₃]-L-Serine)
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow until they reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing basal medium (lacking the amino acid to be traced) with the stable isotope-labeled tracer at a physiological concentration. Also, add dialyzed FBS and other necessary supplements.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove the existing unlabeled medium.
-
Labeling: Aspirate the PBS and add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO₂) for a predetermined time course. The incubation time should be optimized to achieve isotopic steady-state for the metabolites of interest, which can range from a few hours to over 24 hours.
-
Harvesting: After the desired labeling period, proceed immediately to metabolite extraction.
Protocol 2: Metabolite Extraction from Cultured Cells
This protocol details a method for quenching metabolism and extracting polar metabolites from cultured cells.
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (B129727) (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C operation
-
Dry ice or liquid nitrogen
Procedure:
-
Quenching: Quickly aspirate the labeling medium and place the culture vessel on dry ice.
-
Washing: Wash the cells with ice-cold 0.9% NaCl solution to remove any remaining medium.
-
Extraction: Add a sufficient volume of ice-cold 80% methanol to the cells.
-
Scraping: Use a cell scraper to detach the cells and create a cell lysate.
-
Transfer: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of this compound Pathway Metabolites
This protocol provides a general framework for the analysis of key metabolites in the this compound pathway by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
-
Appropriate chromatography column (e.g., reversed-phase C18 or HILIC)
Procedure:
-
Sample Preparation: Thaw the metabolite extracts on ice. If necessary, derivatize thiol-containing metabolites to improve stability and chromatographic separation.
-
Chromatographic Separation: Inject the sample onto the LC system. Separate the metabolites using a suitable gradient of mobile phases. The choice of column and mobile phases will depend on the specific metabolites being analyzed.
-
Mass Spectrometry Detection: Operate the mass spectrometer in a mode that allows for the detection and quantification of the different isotopologues of each metabolite (e.g., multiple reaction monitoring (MRM) for a triple quadrupole MS or full scan mode for a high-resolution MS).
-
Data Acquisition: Acquire data for the mass-to-charge ratios (m/z) corresponding to the unlabeled and labeled forms of methionine, homocysteine, this compound, and cysteine.
Data Analysis:
-
Peak Integration: Integrate the chromatographic peaks for each isotopologue of the target metabolites.
-
Isotopologue Distribution: Calculate the fractional abundance of each isotopologue for each metabolite.
-
Correction for Natural Abundance: Correct the raw isotopologue distribution data for the natural abundance of stable isotopes.
-
Metabolic Flux Calculation: Use the corrected isotopologue distribution data in metabolic flux analysis (MFA) software or mathematical models to calculate the relative or absolute fluxes through the this compound pathway.
Concluding Remarks
Stable isotope labeling coupled with mass spectrometry is an indispensable tool for elucidating the dynamics of this compound metabolism. The protocols and information provided here offer a robust framework for researchers to design and execute experiments that can provide valuable insights into the regulation of this critical metabolic pathway in health and disease. Careful optimization of experimental conditions, particularly labeling time and analytical methods, is crucial for obtaining accurate and reproducible results.
References
- 1. Emerging roles of this compound β-synthase in various forms of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfur Metabolism Under Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amino Acid and Sulfur Metabolism [mpimp-golm.mpg.de]
Application Notes and Protocols for Quantifying Cystathionine in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystathionine is a key intermediate in the transsulfuration pathway, which is crucial for the metabolism of sulfur-containing amino acids, regulation of homocysteine levels, and the synthesis of cysteine and glutathione. The accurate quantification of this compound in tissue homogenates is essential for understanding various physiological and pathological processes, including genetic disorders of metabolism, cardiovascular diseases, neurodegenerative diseases, and cancer.[1][2][3] This document provides detailed application notes and protocols for the quantification of this compound in tissue homogenates using state-of-the-art analytical techniques.
Metabolic Pathway of this compound
This compound is synthesized from homocysteine and serine by the enzyme this compound β-synthase (CBS) and is subsequently cleaved by this compound γ-lyase (CSE or CGL) to produce cysteine, α-ketobutyrate, and ammonia.[4][5] This pathway is fundamental for cellular detoxification and antioxidant defense through the production of glutathione.
Caption: Transsulfuration pathway illustrating the central role of this compound.
Quantitative Data Summary
The concentration of this compound can vary significantly between different tissues, reflecting their metabolic activities. Below is a summary of reported this compound levels in various mouse and rat tissues.
| Tissue | Species | This compound Concentration (nmol/g tissue or nmol/mg protein) | Reference(s) |
| Liver | Mouse | 992 ± 206 (nmol/mg protein/hr - activity) | [6] |
| Rat | 58.0 - 71.5 (nmol/h x mg protein - activity) | [7] | |
| Kidney | Mouse | 107 ± 20 (nmol/mg protein/hr - activity) | [6] |
| Brain | Mouse | High CBS activity, no γ-cystathionase activity | [4] |
| Human | Varies greatly between regions | [1] | |
| Thymus | Mouse | Detectable in wild-type, not in xCT-deficient | [8] |
| Spleen | Mouse | Detectable in wild-type, not in xCT-deficient | [8] |
Experimental Protocols
This section provides detailed protocols for the quantification of this compound in tissue homogenates using three common analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Enzymatic Assays.
Protocol 1: Quantification of this compound by LC-MS/MS
LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules like this compound from complex biological matrices.[7][9][10][11][12]
1. Materials and Reagents
-
Tissues of interest (e.g., liver, kidney, brain)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization buffer (e.g., 100 mM HEPES, pH 7.4)
-
Methanol (B129727) with 0.1% formic acid
-
Internal Standard (IS): Isotopically labeled this compound (e.g., this compound-d4)
-
This compound analytical standard
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Ultrapure water
2. Equipment
-
Tissue homogenizer (e.g., Dounce, Potter-Elvehjem, or bead beater)
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
3. Sample Preparation and Homogenization
-
Excise tissues immediately after euthanasia and place them in ice-cold PBS to wash away excess blood.
-
Blot the tissue dry with filter paper and weigh it.
-
Mince the tissue into small pieces on ice.
-
Add a measured volume of ice-cold homogenization buffer (e.g., 1:9 tissue weight to buffer volume ratio to create a 10% homogenate).
-
Homogenize the tissue on ice until no visible tissue clumps remain.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (tissue lysate) for analysis.
4. Protein Precipitation and Extraction
-
To 100 µL of tissue lysate, add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis. The sample can be dried down and reconstituted in the mobile phase if concentration is needed.
5. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard. For example, for this compound, this could be m/z 223 -> 134.
6. Data Analysis
-
Quantify this compound by creating a standard curve using the analytical standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Normalize the final concentration to the initial tissue weight or protein concentration of the homogenate.
Caption: Workflow for this compound quantification by LC-MS/MS.
Protocol 2: Quantification of this compound by HPLC with Pre-column Derivatization
HPLC with UV or fluorescence detection is a robust method for quantifying this compound.[1][4][13][14] Derivatization is often required to enhance sensitivity and chromatographic retention.
1. Materials and Reagents
-
Tissue homogenate (prepared as in Protocol 1).
-
Derivatizing agent (e.g., 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC)).
-
Mobile phase solvents (e.g., acetonitrile, water, buffers).
-
This compound analytical standard.
2. Derivatization with FDNB (for UV detection)
-
To 100 µL of tissue lysate, add 200 µL of 100 mM sodium bicarbonate buffer (pH 9.0).
-
Add 100 µL of 1% (w/v) FDNB in ethanol.
-
Incubate at 60°C for 1 hour in the dark.
-
Cool the mixture and add 100 µL of 100 mM HCl to stop the reaction.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Analysis
-
HPLC System: A standard HPLC system with a UV detector (e.g., set at 360 nm for DNP derivatives).
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., sodium acetate).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
4. Data Analysis
-
Generate a standard curve by derivatizing known concentrations of this compound standard.
-
Quantify the this compound in the sample by comparing its peak area to the standard curve.
-
Normalize the result to the tissue weight or protein content.
Protocol 3: Enzymatic Assay for this compound
Enzymatic assays can be used to determine the activity of enzymes that produce or consume this compound, or to directly measure this compound concentration through coupled enzyme reactions.[15][16][17]
1. Principle This protocol describes a coupled enzymatic assay where this compound is converted to homocysteine by this compound β-lyase (CBL), and the products are then measured.[15][16]
2. Materials and Reagents
-
Tissue homogenate.
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5).
-
This compound β-lyase (CBL).
-
Lactate dehydrogenase (LDH).
-
NADH.
-
Pyridoxal-5'-phosphate (PLP).
-
This compound standard.
3. Assay Procedure
-
Prepare a master mix containing reaction buffer, PLP, NADH, and LDH.
-
In a 96-well plate, add 50 µL of tissue lysate or this compound standard.
-
Add 150 µL of the master mix to each well.
-
Initiate the reaction by adding 10 µL of CBL solution.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a microplate reader. The rate of NADH consumption is proportional to the amount of pyruvate (B1213749) produced, which is stoichiometric with the initial amount of this compound.
4. Data Analysis
-
Calculate the rate of change in absorbance (ΔA340/min).
-
Create a standard curve by plotting the reaction rate against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples from the standard curve.
Conclusion
The choice of method for quantifying this compound in tissue homogenates will depend on the specific requirements of the study, including the desired sensitivity, specificity, and available equipment. LC-MS/MS offers the highest sensitivity and specificity, making it the gold standard. HPLC with derivatization provides a reliable and more accessible alternative. Enzymatic assays are suitable for high-throughput screening and for determining enzyme activities related to this compound metabolism. Careful sample preparation is critical for obtaining accurate and reproducible results with any of these methods.
References
- 1. RP-HPLC method for quantitative determination of this compound, cysteine and glutathione: An application for the study of the metabolism of cysteine in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound β-Synthase in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An application of RP-HPLC for determination of the activity of this compound β-synthase and γ-cystathionase in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A continuous spectrophotometric assay for human this compound beta-synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. A liquid chromatography mass spectrometry method for the measurement of this compound β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Is a Novel Substrate of Cystine/Glutamate Transporter: IMPLICATIONS FOR IMMUNE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of this compound, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of this compound beta-synthase activity in human plasma by LC-MS/MS: potential use in diagnosis of CBS deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. Validation of a Reversed-Phase High Performance Liquid Chromatography Method for the Simultaneous Analysis of Cysteine and Reduced Glutathione in Mouse Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2001033187A2 - Enzymatic cycling assays for homocysteine and this compound - Google Patents [patents.google.com]
- 16. US6867014B2 - Enzymatic cycling assays for homocysteine and this compound - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Application of Cystathionine as a Biomarker for 1p/19q Codeleted Gliomas
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The codeletion of chromosome arms 1p and 19q is a defining molecular signature of oligodendrogliomas, a subtype of diffuse gliomas. This genetic alteration is a powerful prognostic and predictive biomarker, associated with improved survival and a favorable response to chemotherapy.[1][2] Consequently, the accurate and noninvasive determination of the 1p/19q status is crucial for optimal patient management. Recent metabolomic studies have identified cystathionine as a highly promising, noninvasive biomarker for identifying 1p/19q codeleted gliomas.[3]
Selective accumulation of this compound has been observed in 1p/19q codeleted gliomas compared to their non-codeleted counterparts and healthy brain tissue.[1] This metabolic phenotype is linked to the hemizygous loss of genes located on chromosome arm 1p, specifically phosphoglycerate dehydrogenase (PHGDH) and this compound gamma-lyase (CTH).[3][4] These enzymes are involved in the serine biosynthesis and transsulfuration pathways, respectively. Their reduced expression in codeleted tumors leads to a metabolic bottleneck, resulting in the upstream accumulation of this compound.[3][5]
The detection of elevated this compound levels can be achieved through both in vivo and ex vivo methods. In vivo proton magnetic resonance spectroscopy (¹H-MRS) allows for the noninvasive detection and quantification of this compound in tumor tissue, offering a method to assess 1p/19q status without the need for a surgical biopsy.[3][6] Ex vivo analysis of tumor biopsies using liquid chromatography-mass spectrometry (LC-MS) provides a highly sensitive and quantitative confirmation of this compound levels.[1]
The application of this compound as a biomarker presents a significant opportunity in neuro-oncology. For researchers and scientists, it provides a tool to investigate the unique metabolic vulnerabilities of 1p/19q codeleted gliomas, potentially revealing novel therapeutic targets.[3] For drug development professionals, noninvasive monitoring of this compound levels via MRS could serve as a pharmacodynamic biomarker to assess the response to targeted therapies aimed at the altered metabolic pathways in these tumors.[3][4]
Data Presentation
Table 1: In Vivo this compound Concentrations Measured by ¹H-MRS
| Glioma Subtype | Mean this compound Concentration (mM) | Concentration Range (mM) | Method | Reference |
| IDH-mutant, 1p/19q codeleted | 2.6 | 0.2 - 4.1 | MEGA-PRESS | [1] |
| IDH-mutant, 1p/19q non-codeleted | 1.25 | 0 - 3.6 | MEGA-PRESS | [1] |
| IDH-mutant, 1p/19q codeleted | 2.33 ± 0.98 | Not Reported | PRESS (TE 97ms) | [6] |
| IDH-mutant, 1p/19q non-codeleted | 0.93 ± 0.94 | Not Reported | PRESS (TE 97ms) | [6] |
| IDH-mutant, 1p/19q codeleted | 1.4 ± 1.1 | Not Reported | PRESS (TE 97ms) | [7] |
| IDH-mutant, 1p/19q non-codeleted | 0.3 ± 0.4 | Not Reported | PRESS (TE 97ms) | [7] |
| Healthy Brain Tissue | Not Detected | 0 - 0.9 | PRESS (TE 97ms) | [1][5] |
Table 2: Diagnostic Performance of ¹H-MRS for 1p/19q Codeletion Status
| MRS Sequence | Cutoff Value (mM) | Sensitivity | Specificity | Reference |
| PRESS (TE 97ms) | 1.0 | 92% | 61% | [5][6] |
| PRESS (TE 97ms) | 0.6 | 80% | 79% | [7] |
Table 3: Gene Expression in 1p/19q Codeleted vs. Non-codeleted Gliomas
| Gene | Relative Expression in Codeleted Gliomas | Method | Reference |
| PHGDH | 40-50% lower | qPCR | [3][4] |
| CTH | 40-50% lower | qPCR | [3][4] |
Visualizations
References
- 1. This compound as a marker for 1p/19q codeleted gliomas by in vivo magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo 1H MRS detection of this compound in human brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsna.org [pubs.rsna.org]
- 6. pubs.rsna.org [pubs.rsna.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Analytical Validation of Cystathionine Measurement in Urine by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the analytical validation of a method for quantifying cystathionine in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This assay is crucial for clinical research and diagnostics, particularly in studies involving inherited metabolic disorders like homocystinuria.[1][2]
Introduction
This compound is a key intermediate in the transsulfuration pathway, which converts homocysteine to cysteine.[3][4] The measurement of urinary this compound is a critical biomarker for diagnosing and monitoring certain inborn errors of metabolism, such as this compound beta-synthase (CBS) deficiency. In CBS deficiency, impaired conversion of homocysteine to this compound can lead to an accumulation of homocysteine and methionine, while this compound levels may be low to normal.[5] Conversely, deficiencies in this compound γ-lyase can lead to elevated levels of this compound (cystathioninuria). Accurate and precise quantification of urinary this compound is therefore essential for clinical diagnosis and for monitoring the efficacy of therapeutic interventions.[5][6]
LC-MS/MS offers high sensitivity and specificity for the quantification of small molecules like this compound in complex biological matrices such as urine.[7][8] This document outlines the procedures for validating an LC-MS/MS method to ensure its reliability, accuracy, and precision.
Metabolic Pathway Context: The Transsulfuration Pathway
This compound is formed from homocysteine and serine, a reaction catalyzed by the enzyme this compound β-synthase (CBS), which requires vitamin B6 as a cofactor.[2][9] this compound is then cleaved by this compound γ-lyase (CTH) to produce cysteine and α-ketobutyrate.[1][4] This pathway is fundamental for sulfur-containing amino acid metabolism.
Analytical Method Workflow
The overall workflow involves urine sample collection, preparation through a reduction and protein precipitation step, followed by LC-MS/MS analysis and data processing.
Experimental Protocols
Materials and Reagents
-
This compound certified reference standard[6]
-
Isotopically labeled internal standard (IS), e.g., L-Cystathionine-¹³C₄
-
LC-MS grade water, methanol, acetonitrile (B52724), and formic acid
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[10]
-
Ammonium formate
-
Pooled human urine for matrix blanks and quality controls (QCs)
-
Standard laboratory glassware and pipettes
-
Centrifuge capable of 10,000 x g and 4°C
-
Nitrogen evaporator
Protocol for Sample Collection and Storage
-
Collect a 24-hour urine sample without preservatives.[11]
-
During collection, keep the container refrigerated.[11]
-
Measure and record the total 24-hour volume.
-
Mix the total volume well, aliquot into polypropylene (B1209903) tubes, and immediately freeze at -80°C until analysis.[11]
Protocol for Preparation of Standards and QCs
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in LC-MS grade water.
-
Working Standard Solutions: Prepare serial dilutions from the primary stock solution in water to create calibration standards ranging from 0.05 to 10 µg/mL.
-
Internal Standard Stock (1 mg/mL): Prepare a stock solution of the isotopically labeled internal standard.
-
Quality Control (QC) Samples: Spike pooled blank urine with known concentrations of this compound to prepare low, medium, and high QC samples. These should be prepared from a separate stock solution than the calibration standards.[12]
Protocol for Sample Preparation
-
Thaw urine samples, standards, and QCs on ice.
-
To 100 µL of each sample, add 10 µL of the internal standard working solution.
-
Add 20 µL of a reducing agent solution (e.g., 0.5 M DTT) to reduce any disulfide bonds.[10] Incubate for 30 minutes at 37°C.
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[10]
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A).
-
Transfer to an autosampler vial for injection.
Protocol for LC-MS/MS Instrumentation
-
LC System: UPLC or HPLC system
-
Column: HILIC or C18 column suitable for polar analytes (e.g., Amide-type HILIC column).[13]
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Example transitions:
-
This compound: Q1 m/z 223.1 -> Q3 m/z 134.1
-
This compound-¹³C₄ (IS): Q1 m/z 227.1 -> Q3 m/z 138.1 (Note: MRM transitions must be optimized in-house)
-
Analytical Method Validation Protocols & Results
The method was validated according to established bioanalytical method validation guidelines.[12] The following tables summarize the validation parameters and typical acceptance criteria. The data presented are representative of expected performance for this type of assay.
Linearity
Protocol: A calibration curve was prepared by analyzing a blank sample and at least six non-zero concentration standards in triplicate. The peak area ratio (analyte/IS) was plotted against the nominal concentration, and a linear regression with a 1/x² weighting factor was applied.
| Parameter | Result | Acceptance Criteria |
| Calibration Range | 0.05 - 10.0 µg/mL | - |
| Correlation Coefficient (r²) | > 0.998 | ≥ 0.99 |
| Deviation of Standards | < 12% | ≤ 15% of nominal value (≤ 20% for LLOQ) |
| Table 1: Linearity Assessment. |
Accuracy and Precision
Protocol: Accuracy (% bias) and precision (% CV) were determined by analyzing QC samples at low, medium, and high concentrations on three different days (inter-day) with five replicates per run (intra-day).
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Acceptance Criteria |
| Low | 0.15 | 5.1% | 6.8% | +3.5% | %CV: ≤ 15% (≤ 20% for LLOQ) |
| Medium | 1.50 | 3.8% | 4.5% | -1.2% | % Bias: within ±15% (±20% for LLOQ) |
| High | 7.50 | 2.9% | 3.7% | +2.1% | |
| Table 2: Accuracy and Precision Results. (Illustrative data based on typical LC-MS/MS performance).[14][15] |
Limit of Detection (LOD) and Quantification (LOQ)
Protocol: LOD was determined as the concentration with a signal-to-noise ratio (S/N) of ≥ 3. LOQ was the lowest concentration on the standard curve that could be quantified with acceptable precision and accuracy (%CV and %Bias ≤ 20%).
| Parameter | Result (µg/mL) | Method |
| Limit of Detection (LOD) | 0.015 | S/N Ratio ≥ 3 |
| Limit of Quantification (LOQ) | 0.050 | S/N Ratio ≥ 10; %CV & %Bias ≤ 20% |
| Table 3: Sensitivity Assessment. |
Matrix Effect and Recovery
Protocol:
-
Matrix Effect: Assessed by comparing the peak response of an analyte spiked into post-extraction blank matrix with the response of the analyte in a pure solution.
-
Recovery: Assessed by comparing the peak response of an analyte spiked into the matrix before extraction with the response of an analyte spiked after extraction.
| QC Level | Matrix Effect (%) | Recovery (%) | Acceptance Criteria |
| Low | 94.5% | 91.2% | Consistent and reproducible |
| High | 96.1% | 93.8% | |
| Table 4: Matrix Effect and Recovery. (Values should be consistent, with %CV ≤ 15%).[16] |
Stability
Protocol: The stability of this compound in urine was evaluated under various conditions by analyzing QC samples stored for different durations and comparing the results to freshly prepared samples.
| Stability Condition | Duration | Result | Acceptance Criteria |
| Freeze-Thaw | 3 cycles | Stable | Mean concentration within ±15% of baseline |
| Short-Term (Bench-top) | 24 hours at Room Temp | Stable | Mean concentration within ±15% of baseline |
| Long-Term | 90 days at -80°C | Stable | Mean concentration within ±15% of baseline |
| Table 5: Stability Assessment.[16] |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human urine. The validation protocol confirms that the assay demonstrates excellent linearity, accuracy, precision, and stability, making it suitable for use in clinical research, drug development, and for the diagnosis and management of metabolic disorders related to the transsulfuration pathway. Adherence to these detailed protocols is essential for ensuring the generation of high-quality, reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 5. Guidelines for the diagnosis and management of this compound beta-synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A liquid chromatography mass spectrometry method for the measurement of this compound β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (Urine) - Amino Acids Analysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. Simultaneous determination of this compound, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 12. database.ich.org [database.ich.org]
- 13. Analysis of Total Thiols in the Urine of a this compound β-Synthase-Deficient Mouse Model of Homocystinuria Using Hydrophilic Interaction Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validation of a LC-MS/MS assay for citric acid, cysteine and oxalic acid determination and its application to explore pre-analytical sample storage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cystathionine Gamma-Lyase (CSE) Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystathionine gamma-lyase (CSE), a crucial enzyme in sulfur metabolism, plays a pivotal role in the production of hydrogen sulfide (B99878) (H₂S), a significant signaling molecule. The enzymatic activity of CSE is a key area of investigation in various physiological and pathological processes. This document provides a detailed protocol for a continuous spectrophotometric assay to determine CSE activity by measuring the rate of H₂S production. The primary method described is the lead acetate-based assay, which monitors the formation of lead sulfide. An alternative endpoint colorimetric method, the methylene (B1212753) blue assay, is also briefly outlined.
Principle of the Assay
The CSE-catalyzed conversion of L-cysteine to pyruvate, ammonia, and hydrogen sulfide is a fundamental reaction for H₂S biogenesis. This protocol quantifies CSE activity by measuring the rate of H₂S production. In the lead acetate (B1210297) assay, H₂S produced by CSE reacts with lead acetate to form lead sulfide (PbS), a brown-black precipitate. The rate of PbS formation can be monitored continuously by measuring the increase in absorbance at 390 nm.[1][2]
Signaling Pathway of CSE in H₂S Production
The enzymatic reaction catalyzed by CSE is a key step in the transsulfuration pathway. The following diagram illustrates the conversion of L-cysteine to H₂S by CSE.
References
Application Notes and Protocols for the Simultaneous Determination of Cystathionine and Homocysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystathionine and homocysteine are critical intermediates in the transsulfuration pathway, a key metabolic route for sulfur-containing amino acids. Dysregulation of this pathway is implicated in various pathological conditions, including cardiovascular diseases, neurological disorders, and certain types of cancer. Accurate and simultaneous quantification of this compound and homocysteine in biological matrices is therefore essential for both basic research and clinical diagnostics. This document provides detailed application notes and protocols for the simultaneous determination of these two analytes using state-of-the-art analytical techniques.
Biochemical Pathway: The Transsulfuration Pathway
The transsulfuration pathway governs the metabolism of homocysteine, converting it to cysteine via the intermediate this compound. This pathway is crucial for the synthesis of glutathione (B108866), a major cellular antioxidant, and for the regulation of homocysteine levels.[1][2][3]
Caption: The Transsulfuration Pathway.
Analytical Methods
Several analytical methods are available for the simultaneous quantification of this compound and homocysteine. The most common and robust methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Enzymatic assays are also available, offering a different approach to quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the simultaneous analysis of small molecules in complex biological matrices due to its high sensitivity, specificity, and throughput.[4][5][6]
Principle of LC-MS/MS Detection
The principle of LC-MS/MS for the detection of this compound and homocysteine involves chromatographic separation followed by mass spectrometric detection. The analytes are first separated from other matrix components on an LC column. They are then ionized, and the mass spectrometer selects the precursor ions of the analytes. These precursor ions are fragmented, and specific product ions are detected, ensuring high specificity and accurate quantification.[7]
Caption: Principle of LC-MS/MS Detection.
Experimental Protocol: LC-MS/MS
This protocol is adapted from established methods for the analysis of this compound and homocysteine in human plasma or dried blood spots.[8][9][10]
a) Sample Preparation (from Plasma)
-
Reduction: To 100 µL of plasma, add 20 µL of 0.5 M dithiothreitol (B142953) (DTT) solution.[8]
-
Incubation: Vortex for 10 seconds and incubate at room temperature for 30 minutes in the dark.[8]
-
Protein Precipitation: Add 300 µL of methanol (B129727) containing isotopically labeled internal standards (e.g., d4-homocysteine, d4-cystathionine).
-
Centrifugation: Vortex for 10 seconds and centrifuge at 10,000 x g for 10 minutes.[8]
-
Supernatant Transfer: Transfer the supernatant to a clean vial for LC-MS/MS analysis.
b) Chromatographic Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm particle size).[8]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 2% B
-
1-3 min: 2-98% B
-
3-4 min: 98% B
-
4-4.1 min: 98-2% B
-
4.1-5 min: 2% B
-
-
Injection Volume: 5 µL.
c) Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Homocysteine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standards: Corresponding transitions for the labeled compounds.
-
Quantitative Data Summary (LC-MS/MS)
| Parameter | Homocysteine | This compound | Reference |
| Linearity Range | 1 - 100 µmol/L | 0.1 - 10 µmol/L | [11][12] |
| Limit of Detection (LOD) | 0.27 nmol/L | ~0.05 µmol/L | [10][12] |
| Limit of Quantification (LOQ) | 0.36 nmol/L | ~0.1 µmol/L | [10][12] |
| Intra-day Precision (%CV) | < 5% | < 6% | [12] |
| Inter-day Precision (%CV) | < 6% | < 8% | [12] |
| Accuracy (Recovery %) | 95 - 105% | 94 - 106% | [5][12] |
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC with pre-column derivatization and fluorescence detection is a sensitive and reliable alternative to LC-MS/MS.[13][14][15]
Experimental Protocol: HPLC with Fluorescence Detection
This protocol is based on methods utilizing a fluorescent derivatizing agent such as ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F).[13][16]
a) Sample Preparation
-
Reduction: To 50 µL of plasma, add 10 µL of a reducing agent solution (e.g., tris-(2-carboxyethyl)phosphine, TCEP).
-
Incubation: Incubate at room temperature for 30 minutes.[13]
-
Protein Precipitation: Add 90 µL of 10% trichloroacetic acid containing 1 mM EDTA.[13]
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes.[13]
-
Derivatization:
-
Transfer 50 µL of the supernatant to a new vial.
-
Add 10 µL of 1.55 M NaOH.
-
Add 125 µL of 0.125 M borate (B1201080) buffer (pH 9.5) with 4 mM EDTA.
-
Add 50 µL of 1 g/L SBD-F in borate buffer.[13]
-
-
Incubation: Incubate at 60°C for 60 minutes.[13]
-
Analysis: Inject an aliquot into the HPLC system.
b) Chromatographic Conditions
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[13]
-
Mobile Phase A: 0.1 M acetate (B1210297) buffer (pH 4.5)-methanol (97:3 v/v).[13]
-
Mobile Phase B: Methanol.[13]
-
Flow Rate: 0.8 mL/min.[13]
-
Gradient: A suitable gradient to separate the derivatized analytes.
-
Fluorescence Detection: Excitation at 385 nm and emission at 515 nm.[14][16]
Quantitative Data Summary (HPLC with Fluorescence Detection)
| Parameter | Homocysteine | This compound | Reference |
| Linearity Range | 3.13 - 100 µM | Not explicitly stated | [13] |
| Intra-day Precision (%CV) | < 10% | Not explicitly stated | [13] |
| Inter-day Precision (%CV) | < 10% | Not explicitly stated | [13] |
| Accuracy (Recovery %) | Within ±10% of nominal | Not explicitly stated | [13] |
Enzymatic Cycling Assay
Enzymatic assays offer a high-throughput and often automatable method for the quantification of homocysteine and can be adapted for this compound.[17][18]
Principle of Enzymatic Cycling Assay
The enzymatic cycling assay for the simultaneous determination of homocysteine and this compound utilizes a series of coupled enzyme reactions. In this cycle, homocysteine and L-serine are converted to this compound by this compound β-synthase (CBS). Subsequently, this compound is converted back to homocysteine, pyruvate (B1213749), and ammonia (B1221849) by this compound β-lyase (CBL). The rate of production of pyruvate or ammonia, which can be measured spectrophotometrically, is proportional to the initial concentration of homocysteine and/or this compound in the sample.[17][18]
Caption: Principle of Enzymatic Cycling Assay.
Experimental Protocol: Enzymatic Assay (General Steps)
A detailed, validated protocol for the simultaneous assay is proprietary to commercial kits. However, the general steps based on the described principle are as follows:[17][18]
-
Sample Preparation: Plasma or serum samples are pre-treated to reduce any oxidized forms of homocysteine.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing this compound β-synthase (CBS), this compound β-lyase (CBL), and L-serine in a suitable buffer.
-
Reaction Initiation: The sample is added to the reaction mixture to initiate the enzymatic cycling.
-
Incubation: The reaction is incubated for a specific time at a controlled temperature (e.g., 15 minutes).[18]
-
Detection: The amount of pyruvate or ammonia produced is determined using a secondary enzymatic reaction that results in a change in absorbance or fluorescence.
Quantitative Data Summary (Enzymatic Assay for Homocysteine)
| Parameter | Homocysteine | Reference |
| Linearity Range | 1 - 100 µmol/L | [11] |
| Limit of Detection (LOD) | 0.31 µmol/L | [11] |
| Total Imprecision (%CV) | < 5.4% | [11][19] |
Conclusion
The simultaneous determination of this compound and homocysteine is crucial for understanding the role of the transsulfuration pathway in health and disease. LC-MS/MS offers the highest sensitivity and specificity and is the recommended method for research and clinical applications requiring accurate quantification of both analytes. HPLC with fluorescence detection provides a reliable and sensitive alternative. Enzymatic assays are well-suited for high-throughput screening of homocysteine. The choice of method will depend on the specific application, available instrumentation, and the required level of sensitivity and throughput.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput and simultaneous quantitative analysis of homocysteine-methionine cycle metabolites and co-factors in blood plasma and cerebrospinal fluid by isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantitation of homocysteine, cysteine and methionine in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Simultaneous determination of this compound, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Performance characteristics of a recombinant enzymatic cycling assay for quantification of total homocysteine in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An accurate measurement method for serum homocysteine measurement by ID-LC/MS/MS and the application of external quality assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of plasma total homocysteine and cysteine using HPLC with fluorescence detection and an ammonium 7-fluoro-2, 1, 3-benzoxadiazole-4-sulphonate (SBD-F) derivatization protocol optimized for antioxidant concentration, derivatization reagent concentration, temperature and matrix pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. frontierspartnerships.org [frontierspartnerships.org]
- 17. US6867014B2 - Enzymatic cycling assays for homocysteine and this compound - Google Patents [patents.google.com]
- 18. WO2001033187A2 - Enzymatic cycling assays for homocysteine and this compound - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
Application Note: Measuring Cystathionine Levels in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction Cystathionine is a critical intermediate in the transsulfuration pathway, which channels homocysteine from the methionine cycle into the biosynthesis of cysteine.[1][2] This pathway is essential for producing cysteine, a precursor for the major cellular antioxidant glutathione (B108866) (GSH), and for regulating levels of homocysteine, a cytotoxic amino acid linked to various diseases.[3][4][5] The key enzymes governing this pathway are this compound β-synthase (CBS), which synthesizes this compound from homocysteine and serine, and this compound γ-lyase (CTH or CSE), which cleaves this compound to produce cysteine.[1][3] Measuring this compound levels and the activity of related enzymes in cell culture models is vital for understanding cellular metabolism, redox homeostasis, and the mechanism of drugs targeting these pathways.[6][7]
This document provides detailed protocols for the direct quantification of intracellular this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and for the indirect assessment of the pathway by measuring the activity and protein levels of its key enzymes.
The Transsulfuration Pathway
The transsulfuration pathway is the sole route for de novo cysteine synthesis in mammals.[2] It begins with the irreversible condensation of homocysteine and serine, a reaction catalyzed by CBS to form this compound.[8][9] Subsequently, CTH cleaves this compound to yield cysteine and α-ketobutyrate.[1] Cysteine can then be incorporated into proteins or used to synthesize glutathione, taurine, and hydrogen sulfide (B99878) (H₂S).[2]
Protocol 1: Direct Quantification of Intracellular this compound by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of small molecules like this compound from complex biological matrices.[10] This method offers high specificity and the ability to simultaneously measure multiple metabolites in the pathway.[7]
Experimental Workflow: LC-MS/MS
Detailed Methodology
1. Materials and Reagents
-
Cell culture medium, fetal bovine serum (FBS), and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
LC-MS grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., ³³S₂-Cystathionine)
-
Cell scrapers
-
Microcentrifuge tubes
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer
2. Sample Preparation (from Adherent Cell Culture)
-
Culture cells to the desired confluency in multi-well plates (e.g., 6-well or 12-well plates). Apply experimental treatments as required.
-
Aspirate the culture medium and wash the cells twice with 1 mL of ice-cold PBS per well to remove extracellular metabolites.
-
Add 500 µL of ice-cold 80% methanol to each well to quench metabolism and lyse the cells.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate vigorously for 30 seconds.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid). Spike with the internal standard at this stage.
-
Centrifuge the reconstituted sample one final time (14,000 x g for 5 min at 4°C) and transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 column or a HILIC column for separation. A typical gradient might run from 5% to 95% acetonitrile with 0.1% formic acid over several minutes.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for this compound and its internal standard (Multiple Reaction Monitoring - MRM).
-
Quantification: Generate a standard curve by analyzing known concentrations of the this compound analytical standard. Calculate the concentration of this compound in the samples by normalizing its peak area to the peak area of the internal standard and comparing it against the standard curve. The final concentration is typically normalized to the total protein content or cell number from a parallel plate.
Data Presentation
Table 1: Typical Parameters for LC-MS/MS Quantification of this compound
| Parameter | Typical Value / Range | Reference |
|---|---|---|
| Detection Limit | 50 pmol/h/mg protein | [10] |
| Linearity Range | Varies by instrument, typically spans several orders of magnitude | [7] |
| Intra-assay CV | 5.2% | [10] |
| Inter-assay CV | 14.7% | [10] |
| Sample Type | Cell Lysates, Tissue Homogenates |[7][11] |
Protocol 2: Indirect Assessment via Enzyme-Based Assays
While LC-MS/MS directly measures the metabolite, assessing the enzymes responsible for its production (CBS) and consumption (CTH) can provide valuable insights into the flux and regulation of the transsulfuration pathway. This can be achieved through activity assays or by quantifying enzyme protein levels via ELISA.
Method 2A: this compound β-Synthase (CBS) Activity Assay
Several commercial kits are available to measure CBS activity.[12][13] Many are based on the detection of hydrogen sulfide (H₂S), a side product of a reaction catalyzed by CBS, which reacts with a fluorescent probe.[12]
Experimental Workflow: CBS Activity Assay```dot
digraph "Activity_Workflow" { graph [fontname="Arial", label=""]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
A [label="1. Prepare Cell or\nTissue Lysate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Quantify\nTotal Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Add Lysate to\nAssay Buffer with\nSubstrates & Probe", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Measure Fluorescence\n(e.g., Ex/Em = 368/460 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Calculate Specific\nActivity", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F; }
Detailed Methodology (Based on a Generic Sandwich ELISA Kit)
-
Sample Preparation: Prepare cell lysates as described for the activity assay. [14]Cell culture supernatants can also be used if secretion is expected. [14]Dilute samples in the assay diluent provided by the kit to fall within the standard curve range.
-
Assay Protocol:
-
Add 100 µL of standards, controls, and prepared samples to the appropriate wells of the pre-coated microplate.
-
Cover and incubate for the time specified in the kit manual (e.g., 2 hours at 37°C). [15] 3. Aspirate and wash the wells 3-4 times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Cover and incubate (e.g., 1 hour at 37°C). [15] 6. Aspirate and wash the wells.
-
Add 100 µL of HRP-Avidin conjugate to each well.
-
Cover and incubate (e.g., 1 hour at 37°C).
-
Aspirate and wash the wells.
-
Add 90 µL of TMB substrate solution. Incubate in the dark at 37°C for 15-30 minutes.
-
Add 50 µL of stop solution. The color will change from blue to yellow.
-
Read the optical density (OD) at 450 nm within 5 minutes.
-
-
Data Analysis:
-
Create a standard curve by plotting the mean OD for each standard against its concentration.
-
Use the standard curve to determine the concentration of the target protein in the samples.
-
Multiply by the dilution factor to get the final concentration in the original sample.
-
Data Presentation
Table 2: Example Specifications for Enzyme Quantification and Activity Kits
| Assay Type | Target | Sample Type | Detection Range | Sensitivity | Reference |
|---|---|---|---|---|---|
| ELISA | Human CBS | Cell Lysate, Plasma | 125 - 8000 pg/mL | < 31.25 pg/mL | [16] |
| ELISA | Human CTH | Cell Lysate, Tissue | 1.56 - 100 ng/mL | 0.63 ng/mL | [15] |
| Activity Assay | CBS Activity | Cell/Tissue Lysate | Not specified | 1.45 mU | [12]|
Summary and Comparison of Methods
Choosing the right method depends on the specific research question. Direct quantification of this compound is best for determining the steady-state level of the metabolite, while enzyme assays provide information about the potential flux and regulation of the pathway.
Table 3: Comparison of Analytical Methods
| Feature | LC-MS/MS | Enzyme Activity Assay | ELISA |
|---|---|---|---|
| Analyte | This compound (and other metabolites) | Functional enzyme activity | Total enzyme protein amount |
| Principle | Mass-to-charge ratio | Catalytic rate (colorimetric/fluorometric) | Antigen-antibody binding |
| Output | Absolute Concentration (e.g., pmol/mg protein) | Specific Activity (e.g., nmol/min/mg) | Protein Concentration (e.g., pg/mL) |
| Specificity | Very High | High (for the specific reaction) | High (for the target protein) |
| Throughput | Moderate | High | High |
| Key Advantage | Direct, precise, and multiplex-capable | Measures functional enzyme status | Measures protein expression levels |
| Key Limitation | Requires specialized equipment and expertise | Indirect; activity can be affected by cofactors | Does not measure enzyme function |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. proteopedia.org [proteopedia.org]
- 3. This compound β-Synthase in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. The role of this compound β-synthase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A quantitative metabolomics assay targeting 14 intracellular metabolites associated with the methionine transsulfuration pathway using LC-MS/MS in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A liquid chromatography mass spectrometry method for the measurement of this compound β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound beta Synthase Assay Kit (ab241043) | Abcam [abcam.com]
- 13. biocat.com [biocat.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Human Cystathionase/CTH ELISA Kit (A3662) [antibodies.com]
- 16. biocompare.com [biocompare.com]
Application Notes and Protocols: The Role of Cystathionine in Non-Alcoholic Fatty Liver Disease (NAFLD) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cystathionine Metabolism as a Key Regulator in NAFLD
Non-alcoholic fatty liver disease (NAFLD) represents a spectrum of chronic liver conditions, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[1] The pathogenesis of NAFLD is complex and multifactorial, with metabolic dysregulation playing a central role.[2][3] Emerging evidence has identified the transsulfuration pathway (TSP), a critical metabolic route for sulfur-containing amino acids, as a significant player in the development and progression of NAFLD.[4]
The core enzymes of the TSP, this compound β-synthase (CBS) and this compound γ-lyase (CSE, also known as CTH), are highly expressed in the liver.[4][5] This pathway converts homocysteine to cysteine via the intermediate, this compound, and is the primary source of endogenous hydrogen sulfide (B99878) (H₂S), a crucial signaling gasotransmitter.[6] Studies have consistently shown that the expression and activity of CSE are significantly downregulated in the livers of both NAFLD patients and animal models.[1][7][8] This impairment in the CSE/H₂S system disrupts hepatic lipid metabolism, exacerbates oxidative stress, and promotes inflammation and fibrosis, highlighting its potential as both a biomarker and a therapeutic target in NAFLD management.[5][9][10]
These application notes provide an overview of the key signaling pathways involving this compound metabolism in NAFLD, summarize relevant quantitative data, and offer detailed protocols for experimental studies in this area.
Key Signaling Pathways in NAFLD Involving this compound Metabolism
The dysregulation of the transsulfuration pathway impacts several downstream signaling cascades critical to liver homeostasis.
The CSE/H₂S-Farnesoid X Receptor (FXR) Axis
A pivotal protective mechanism against NAFLD involves the interplay between the CSE/H₂S system and the Farnesoid X Receptor (FXR), a nuclear receptor that governs bile acid, lipid, and glucose metabolism.[1] In a healthy liver, CSE produces H₂S, which acts as a post-translational modifier. H₂S promotes the sulfhydration of FXR at specific cysteine residues (Cys138/141), a modification that enhances FXR's transcriptional activity.[1][8] Activated FXR then regulates target genes to suppress de novo lipogenesis, reduce inflammation, and prevent fibrosis. In NAFLD, the characteristic downregulation of CSE leads to reduced H₂S bioavailability, impaired FXR sulfhydration and activation, and consequently, the progression of steatosis and inflammation.[1][7]
Methionine Cycle Reprogramming and Hepatocyte Necroptosis
This compound γ-lyase (CSE/CTH) is a key enzyme in the methionine transsulfuration pathway.[9] Its downregulation in chronic liver diseases, including NAFLD, disrupts the entire methionine cycle. This leads to a reduction in crucial metabolites like betaine (B1666868).[9] The consequence of this metabolic reprogramming is severe: it induces mitochondrial dysfunction, endoplasmic reticulum stress, inflammation, and ultimately promotes hepatocyte death through necroptosis.[9] Supplementation with betaine has been shown to rewire the methionine cycle, thereby alleviating necroptosis, inflammation, and mitochondrial impairment, demonstrating a direct link between CSE function and hepatocyte survival.[9]
Regulation of Oxidative Stress via the Cysteine-Glutathione Axis
A primary function of the transsulfuration pathway is to supply cysteine for the synthesis of glutathione (B108866) (GSH), the most abundant endogenous antioxidant.[11][12] In NAFLD, increased fatty acid oxidation leads to massive production of reactive oxygen species (ROS), creating a state of severe oxidative stress.[12] The downregulation of CSE impairs the synthesis of cysteine and, consequently, GSH. This depletion of the primary antioxidant defense system renders hepatocytes vulnerable to oxidative damage, promoting lipid peroxidation, inflammation, and cell death, thereby accelerating the progression from simple steatosis to NASH.[11]
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The CBS/CSE system: a potential therapeutic target in NAFLD? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Hepatocellular this compound γ lyase/hydrogen sulfide attenuates nonalcoholic fatty liver disease by activating farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound γ-lyase downregulation promotes liver injury and necroptosis through reprogramming of methionine cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound gamma-lyase/H2S system suppresses hepatic acetyl-CoA accumulation and nonalcoholic fatty liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound γ-Lyase Protects Against Choline-Deficient High-Fat Diet-Induced Metabolic Dysfunction-Associated Steatotic Liver Disease Through the Cysteine-Glutathione Axis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of the Transsulfuration Pathway in Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Cystathionine Levels in Homocystinuria Patient Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocystinuria due to cystathionine beta-synthase (CBS) deficiency is an inborn error of metabolism characterized by the accumulation of homocysteine and methionine in the blood and urine.[1][2] This accumulation is a consequence of the impaired conversion of homocysteine to this compound.[2] While total homocysteine (tHcy) is the primary biomarker for diagnosis and monitoring of homocystinuria, plasma this compound levels provide valuable insights into the efficacy of treatment and the overall metabolic status of the patient.[3] In untreated CBS deficiency, plasma this compound levels are typically low to undetectable.[1][3] Restoration of this compound levels can indicate a positive response to therapeutic interventions. These application notes provide a comprehensive overview of the role of this compound in homocystinuria and detailed protocols for its monitoring.
Biochemical Pathway and Clinical Significance
Classical homocystinuria is an autosomal recessive disorder caused by mutations in the CBS gene, which encodes the enzyme this compound beta-synthase.[4] CBS catalyzes the condensation of homocysteine and serine to form this compound, a key step in the transsulfuration pathway.[5] A deficiency in CBS leads to the accumulation of homocysteine and its precursor, methionine, and a deficiency of this compound and its subsequent product, cysteine.[6]
The clinical manifestations of untreated homocystinuria are severe and can include ectopia lentis, skeletal abnormalities, thromboembolism, and intellectual disability.[7] The primary goal of treatment is to reduce the concentration of plasma homocysteine.[8] Treatment strategies include:
-
Pyridoxine (Vitamin B6) Therapy: A subset of patients are responsive to high doses of pyridoxine, a cofactor for the CBS enzyme.[9]
-
Methionine-Restricted Diet: Limiting the intake of methionine, the precursor of homocysteine, is a cornerstone of management for pyridoxine-non-responsive patients.[10]
-
Betaine Supplementation: Betaine provides an alternative pathway for the remethylation of homocysteine to methionine, thereby lowering homocysteine levels.[11]
Monitoring this compound levels can serve as a valuable adjunct to homocysteine monitoring, providing a more complete picture of the metabolic response to treatment. An increase in plasma this compound suggests that the therapeutic intervention is successfully promoting flux through the transsulfuration pathway.
Data Presentation: this compound and Homocysteine Levels in Response to Treatment
The following tables summarize the expected changes in plasma total homocysteine (tHcy) and this compound levels in patients with CBS deficiency under different treatment modalities. It is important to note that individual responses can vary based on the specific CBS gene mutations and the degree of residual enzyme activity.
| Patient Population | Plasma Total Homocysteine (tHcy) (µmol/L) | Plasma this compound (µmol/L) | Reference Range (tHcy) | Reference Range (this compound) |
| Untreated CBS Deficiency | >100 (often >200)[7] | Low to Undetectable[1][3] | < 15 µmol/L[7] | 0.05 - 0.5 µmol/L[3] |
| Pyridoxine-Responsive (on B6) | < 50-60[7] | Increased from baseline | < 15 µmol/L[7] | 0.05 - 0.5 µmol/L[3] |
| Pyridoxine-Non-Responsive (on Diet/Betaine) | < 100-120[6] | Increased from baseline | < 15 µmol/L[7] | 0.05 - 0.5 µmol/L[3] |
Table 1: Typical Plasma Biomarker Levels in Homocystinuria Patients.
| Treatment Modality | Expected Change in Plasma tHcy | Expected Change in Plasma this compound |
| Pyridoxine (Vitamin B6) Therapy | Significant Decrease | Significant Increase |
| Methionine-Restricted Diet | Decrease | Modest Increase |
| Betaine Supplementation | Decrease | No Direct Effect, may increase with improved overall metabolism |
Table 2: Expected Biomarker Response to Treatment.
Experimental Protocols
Protocol 1: Quantification of Plasma this compound by LC-MS/MS
This protocol is adapted from a method for the analysis of amino acids in plasma and is suitable for the quantitative determination of this compound.[12]
1. Materials and Reagents
-
LC-MS/MS System (e.g., Thermo Scientific™ Vanquish™ Horizon UHPLC system coupled to a Thermo Scientific™ TSQ Altis™ Triple Quadrupole Mass Spectrometer)[12]
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid
-
Internal Standard (IS): this compound-d4
-
30% Sulfosalicylic acid
-
Calibrators and Quality Control samples
-
Plasma samples from patients and healthy controls
2. Sample Preparation [12]
-
To 100 µL of plasma, calibrator, or QC sample, add 10 µL of 30% sulfosalicylic acid.
-
Vortex for 30 seconds.
-
Incubate at 4°C for 30 minutes to precipitate proteins.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer 50 µL of the supernatant to a new tube.
-
Add 450 µL of the internal standard solution (in Mobile Phase A).
-
Vortex for 30 seconds.
-
Inject 4 µL of the final solution into the LC-MS/MS system.
3. LC-MS/MS Parameters
-
LC Separation:
-
Column: C18, e.g., 2.1 x 100 mm, 1.9 µm
-
Flow rate: 0.4 mL/min
-
Gradient: A suitable gradient from 2% to 98% Mobile Phase B over several minutes to ensure separation of this compound from other amino acids.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the following transitions (MRM):
-
This compound: m/z 223.1 → 134.1
-
This compound-d4 (IS): m/z 227.1 → 138.1
-
-
Optimize collision energies and other MS parameters for maximum sensitivity.
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrators.
-
Determine the concentration of this compound in the patient samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Measurement of this compound Beta-Synthase (CBS) Activity in Plasma
This protocol is based on the measurement of the enzymatic product of CBS using a stable isotope-labeled substrate and LC-MS/MS.[13]
1. Materials and Reagents
-
LC-MS/MS System
-
Stable isotope substrate: 2,3,3-d3-Serine
-
Homocysteine
-
S-adenosyl-L-methionine (SAM)
-
Pyridoxal 5'-phosphate (PLP)
-
Dithiothreitol (DTT)
-
Potassium phosphate (B84403) buffer (pH 8.0)
-
Internal Standard: D4-cystathionine
-
Plasma samples (20 µL)
2. Enzyme Reaction
-
Prepare a reaction mixture containing:
-
Potassium phosphate buffer
-
2,3,3-d3-Serine
-
Homocysteine
-
SAM
-
PLP
-
DTT
-
-
Add 20 µL of plasma to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 4 hours).
-
Stop the reaction by adding a precipitating agent (e.g., sulfosalicylic acid).
-
Add the internal standard (D4-cystathionine).
-
Centrifuge to remove precipitated proteins.
-
Analyze the supernatant by LC-MS/MS.
3. LC-MS/MS Analysis
-
Monitor the formation of the product, 3,3-d2-cystathionine, by MRM.
-
Quantify the amount of product formed by comparing its peak area to that of the D4-cystathionine internal standard.
-
Express CBS activity in nmol/h/L of plasma.
Mandatory Visualizations
References
- 1. Homocystinuria due to this compound beta-synthase deficiency: novel biochemical findings and treatment efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hgsa.org.au [hgsa.org.au]
- 3. Guidelines for the diagnosis and management of this compound beta-synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genomicseducation.hee.nhs.uk [genomicseducation.hee.nhs.uk]
- 5. Interplay of Enzyme Therapy and Dietary Management of Murine Homocystinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medlink.com [medlink.com]
- 8. Homocystinuria due to this compound Beta-Synthase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sequencing.com [sequencing.com]
- 10. This compound β-synthase-deficient mice thrive on a low-methionine diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Betaine supplementation is less effective than methionine restriction in correcting phenotypes of CBS deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Determination of this compound beta-synthase activity in human plasma by LC-MS/MS: potential use in diagnosis of CBS deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Resolution 1H NMR Analysis of Cystathionine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystathionine is a key intermediate in the transsulfuration pathway, linking methionine and cysteine metabolism. Accurate quantification of this compound is crucial for studying various physiological and pathological conditions, including inborn errors of metabolism, neurological disorders, and cancer. High-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful platform for the specific and quantitative analysis of this compound in a variety of biological samples. This non-destructive technique allows for the simultaneous detection of multiple metabolites, providing a comprehensive metabolic snapshot.
These application notes provide detailed protocols for the preparation and analysis of samples for this compound quantification using high-resolution 1H NMR spectroscopy.
Signaling Pathway: The Transsulfuration Pathway
The transsulfuration pathway is central to the metabolism of sulfur-containing amino acids. It facilitates the conversion of homocysteine to cysteine, with this compound as a key intermediate. The two main enzymes in this pathway are this compound β-synthase (CBS) and this compound γ-lyase (CGL).
Experimental Workflow for this compound Analysis by 1H NMR
The general workflow for the analysis of this compound in biological samples using 1H NMR spectroscopy involves several key steps, from sample collection to data analysis.
Quantitative Data
The following table summarizes typical performance characteristics for the quantitative analysis of amino acids using high-resolution 1H NMR. It is important to note that these values are representative and that specific validation for this compound in the matrix of interest is essential to determine the precise limits of detection (LOD), limits of quantification (LOQ), linearity, and reproducibility.[1][2]
| Parameter | Typical Value Range | Notes |
| Limit of Detection (LOD) | 1 - 10 µM | Dependent on spectrometer field strength, probe, and number of scans. |
| Limit of Quantification (LOQ) | 5 - 50 µM | Typically defined as a signal-to-noise ratio of 10. |
| Linearity (R²) | > 0.99 | Over a defined concentration range. |
| Reproducibility (RSD%) | < 5% | For repeated measurements of the same sample. |
Experimental Protocols
Protocol 1: Sample Preparation of Biofluids (e.g., Plasma, Serum, Urine)
This protocol is adapted for the extraction of water-soluble metabolites, including this compound, from biofluids.[3][4]
Materials:
-
Biofluid sample (e.g., plasma, serum, urine)
-
Perchloric acid (PCA), 0.6 M, ice-cold
-
Potassium hydroxide (B78521) (KOH), 2 M
-
Deuterium oxide (D₂O)
-
Phosphate buffer (pH 7.4) prepared in D₂O
-
Internal standard (e.g., TSP, DSS)
-
Microcentrifuge tubes
-
Centrifuge capable of 14,000 x g at 4°C
-
pH meter or pH strips
-
Vortex mixer
-
Lyophilizer (optional)
-
5 mm NMR tubes
Procedure:
-
Deproteinization:
-
To 200 µL of biofluid in a microcentrifuge tube, add 200 µL of ice-cold 0.6 M PCA.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Neutralization:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Add 2 M KOH dropwise while vortexing gently to neutralize the sample to pH ~7. Monitor the pH using a pH meter or pH strips.
-
Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Lyophilization and Reconstitution:
-
Transfer the supernatant to a new tube and freeze-dry to a powder. This step is optional but can improve signal-to-noise by concentrating the sample.
-
Reconstitute the lyophilized powder or an aliquot of the neutralized supernatant in a known volume (e.g., 600 µL) of D₂O phosphate buffer (pH 7.4) containing a known concentration of an internal standard (e.g., 1 mM TSP).
-
-
Sample Transfer:
-
Vortex the reconstituted sample to ensure complete dissolution.
-
Centrifuge briefly to pellet any remaining precipitate.
-
Transfer the clear supernatant to a 5 mm NMR tube for analysis.
-
Protocol 2: 1H NMR Data Acquisition
This protocol outlines the parameters for acquiring high-resolution 1D 1H NMR spectra for quantitative analysis.[5][6][7]
Instrumentation:
-
High-resolution NMR spectrometer (≥ 500 MHz is recommended for better spectral dispersion)
-
Cryoprobe for enhanced sensitivity
Acquisition Parameters:
| Parameter | Recommended Setting | Purpose |
| Pulse Program | zgpr or noesygppr1d | For water suppression. |
| Temperature | 298 K (25°C) or 310 K (37°C) | Maintain consistent temperature for all samples.[7][8] |
| Number of Scans (NS) | 64 - 256 | To achieve an adequate signal-to-noise ratio. |
| Relaxation Delay (d1) | ≥ 5 x T₁ | Crucial for full relaxation of protons to ensure accurate quantification. A delay of 30 seconds is often used for amino acids.[6] |
| Acquisition Time (aq) | 2 - 4 seconds | To ensure good digital resolution. |
| Spectral Width (sw) | 12 - 16 ppm | To cover the entire chemical shift range of metabolites. |
| Transmitter Frequency Offset (o1p) | Centered on the water resonance | For effective water suppression. |
Protocol 3: Data Processing and Quantification
Software:
-
NMR data processing software (e.g., TopSpin, Mnova, ACD/Labs)
Processing Steps:
-
Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply an automatic or manual baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the internal standard (TSP or DSS) peak to 0.0 ppm.
-
Identification of this compound: Identify the characteristic resonances of this compound. The chemical shifts can vary slightly with pH and temperature, but at physiological pH, key signals are expected around:
-
Quantification:
-
Integrate the area of a well-resolved this compound peak (I_cys).
-
Integrate the area of the internal standard peak (I_std).
-
Calculate the concentration of this compound using the following formula:[6][11]
Concentration (this compound) = (I_cys / N_cys) * (N_std / I_std) * Concentration (Standard)
Where:
-
I_cys = Integral of the this compound peak
-
N_cys = Number of protons contributing to the integrated this compound peak
-
I_std = Integral of the standard peak
-
N_std = Number of protons contributing to the integrated standard peak (e.g., 9 for TSP)
-
Concentration (Standard) = Known concentration of the internal standard
-
Conclusion
High-resolution 1H NMR spectroscopy provides a robust and reliable method for the quantification of this compound in biological samples. The protocols outlined in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to these standardized procedures, coupled with appropriate method validation, will ensure the generation of high-quality, reproducible data for advancing our understanding of the role of this compound in health and disease.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 3. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Collection and Preparation of Biofluids and Extracts for NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo 1H MRS detection of this compound in human brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound gamma-lyase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: In Vivo Cystathionine Detection by PRESS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the in vivo detection of cystathionine using Point-Resolved Spectroscopy (PRESS).
Frequently Asked Questions (FAQs)
Q1: Why is in vivo detection of this compound important?
A1: this compound is a metabolite that accumulates selectively in certain types of brain tumors, specifically 1p/19q-codeleted gliomas.[1] Its detection can serve as a noninvasive biomarker to help diagnose these tumors and monitor their response to treatment.[1][2]
Q2: What is the main challenge in detecting this compound with PRESS?
A2: The primary challenge is the spectral overlap of this compound signals with resonances from other more abundant metabolites, particularly aspartate, around 2.72 ppm.[3][4] This overlap can complicate the accurate quantification of this compound.
Q3: Which echo time (TE) is best for this compound detection using PRESS?
A3: Different echo times have been investigated, with studies suggesting that a TE of 45 ms (B15284909) provides more precise this compound detection compared to a longer TE of 97 ms by better resolving the this compound signal from the overlapping aspartate multiplets.[1] However, other TEs such as 113 ms have also been designed to minimize interference from the aspartate signal.[5][6][7] The optimal TE can depend on the specific hardware and experimental goals.
Q4: Can this compound be detected in healthy brain tissue?
A4: No, this compound is generally not detectable in normal, healthy brain tissue using standard in vivo MRS techniques.[8][9][10] Its presence at detectable levels is associated with pathological conditions like gliomas.
Q5: What is the role of spectral fitting software like LCModel?
A5: Software like LCModel is crucial for analyzing the acquired MR spectra. It uses a basis set of known metabolite spectra to decompose the complex in vivo spectrum and quantify the concentration of individual metabolites, including this compound.[5][11] It's important to include this compound in the basis set when analyzing spectra from gliomas to avoid quantification errors for other metabolites.[4][10]
Troubleshooting Guide
Problem 1: I cannot detect a clear this compound peak at 2.72 ppm.
-
Question: Is the echo time (TE) optimized for this compound detection?
-
Answer: The choice of TE is critical. A TE of 45 ms has been shown to be more precise than 97 ms for resolving this compound from aspartate.[1][2] Consider running phantom experiments to validate the TE on your system. Longer TEs like 97 ms or 113 ms have also been used, but may have lower sensitivity and specificity.[1][7]
-
-
Question: Is the voxel placement correct?
-
Question: Is the patient's tumor type expected to have elevated this compound?
Problem 2: The quantification of this compound is unreliable, with high Cramér-Rao Lower Bounds (CRLB).
-
Question: Is this compound included in your spectral fitting basis set?
-
Answer: Omitting this compound from the basis set in your LCModel analysis will not only prevent its quantification but also lead to significant errors in the quantification of other overlapping metabolites like aspartate, citrate (B86180), and GABA.[4][10]
-
-
Question: How is the water signal being used for referencing?
-
Question: Is the signal-to-noise ratio (SNR) of the spectrum sufficient?
-
Answer: Low SNR will lead to high CRLB. Ensure adequate shimming and a sufficient number of averages to improve SNR.
-
Problem 3: I am seeing a large residual signal around 2.7 ppm after spectral fitting.
-
Question: Have you considered the presence of other overlapping metabolites?
-
Question: Is your basis set accurate for your field strength and pulse sequence?
Experimental Protocols
1. Optimized PRESS Protocol for this compound Detection (TE = 45 ms)
This protocol is based on studies that optimized the TE to better resolve this compound from aspartate.[1]
-
Localization: Use 3D FLAIR images to identify the tumor and position a single voxel (e.g., 20 x 20 x 20 mm³) within the hyper-intense region.[4][11]
-
Pulse Sequence: Single-voxel PRESS sequence.
-
Repetition Time (TR): 2000 ms.[11]
-
Data Acquisition: Acquire a water-suppressed spectrum with a sufficient number of averages for good SNR, followed by an unsuppressed water reference scan from the same voxel.
-
Post-processing: Analyze the spectra using LCModel with a basis set that includes this compound and other relevant brain metabolites, simulated for your scanner's field strength and the 45 ms TE.[12] Quantify metabolite concentrations relative to the unsuppressed water signal.
2. Long-Echo PRESS Protocol (TE = 97 ms)
This protocol has been widely used, particularly in studies also investigating 2-hydroxyglutarate (2HG).[4][5][11]
-
Localization: Similar to the 45 ms protocol, use anatomical imaging to place the voxel within the tumor.
-
Pulse Sequence: Single-voxel PRESS sequence.
-
Echo Time (TE): 97 ms.[11]
-
Repetition Time (TR): 2000 ms.[11]
-
Data Acquisition: Acquire water-suppressed and unsuppressed water reference scans.
-
Post-processing: Use LCModel for spectral fitting. Be aware that at this TE, there can be significant overlap with aspartate, potentially affecting the precision of this compound quantification.[1] The omission of this compound from the basis set at this TE can lead to a significant overestimation of aspartate.[4]
Quantitative Data Summary
| Echo Time (TE) | Method | Sensitivity for 1p/19q Codeletion | Specificity for 1p/19q Codeletion | Key Findings |
| 45 ms | PRESS | 66.7%[1] | 73.7%[1] | Provides more precise this compound estimates than the 97 ms method.[1][2] Better correlation with MEGA-edited MRS results. |
| 97 ms | PRESS | 44.4%[1] | 52.5%[1] | Widely used, but this compound quantification can be influenced by overlapping aspartate signals. |
| 113 ms | PRESS | Not specified | Not specified | Designed to improve detection of the this compound C4-proton resonance at 2.72 ppm with minimal interference from aspartate.[5][7] |
| 68 ms | MEGA-PRESS | Not specified | Not specified | An edited MRS technique that can also detect this compound, often in protocols optimized for 2HG.[8][9] |
Visualizations
Caption: Experimental workflow for in vivo this compound detection.
Caption: Troubleshooting logic for this compound MRS experiments.
References
- 1. Optimization and validation of echo times of point-resolved spectroscopy for this compound detection in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Optimization and validation of echo times of point-resolved spectroscopy for this compound detection in gliomas | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The influence of this compound on neurochemical quantification in brain tumor in vivo magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnetic Resonance Spectroscopy of this compound and 2-Hydroxyglutarate in Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Magnetic Resonance Spectroscopy of this compound and 2‐Hydroxyglutarate in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo 1H MRS detection of this compound in human brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo 1 H MRS detection of this compound in human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The influence of this compound on neurochemical quantification in brain tumor in vivo MR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Detection via Proton Magnetic Resonance Spectroscopy (¹H-MRS) for the Diagnosis of Oligodendroglioma: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
minimizing interference in LC-MS/MS analysis of cystathionine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of cystathionine.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
-
Question: My chromatogram for this compound shows poor peak shape, such as tailing or broadening. What are the potential causes and solutions?
-
Answer: Poor peak shape can compromise resolution and the accuracy of quantification. Several factors related to the sample, mobile phase, or column can be the cause.
-
Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent. If a strong solvent is necessary, minimize the injection volume.[1]
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to broadened or fronting peaks.
-
Solution: Reduce the concentration of the sample or decrease the injection volume.
-
-
Secondary Interactions: this compound, being an amino acid, can have secondary interactions with active sites on the column, such as free silanols, leading to peak tailing.
-
Solution:
-
Use a column with end-capping to minimize exposed silanols.
-
Acidify the mobile phase with a small amount of an additive like formic acid or an ion-pairing agent like nonafluoropentanoic acid to ensure consistent protonation of the analyte and saturate silanol (B1196071) groups.
-
-
-
Column Contamination or Degradation: Accumulation of matrix components on the column frit or stationary phase can lead to peak shape issues and increased backpressure.
-
Solution:
-
Incorporate a guard column or an in-line filter before the analytical column.[1]
-
Implement a robust sample cleanup procedure to remove as many matrix components as possible.
-
Flush the column regularly with a strong solvent to remove contaminants.
-
-
-
Issue 2: High Signal Suppression or Enhancement (Matrix Effects)
-
Question: I am observing significant ion suppression or enhancement for my this compound signal, leading to poor accuracy and reproducibility. How can I mitigate these matrix effects?
-
Answer: Matrix effects are a common challenge in LC-MS/MS, caused by co-eluting compounds from the sample matrix that interfere with the ionization of the analyte in the mass spectrometer source.[2][3]
-
Inadequate Sample Cleanup: The presence of salts, phospholipids, and other endogenous components is a primary cause of matrix effects.[3]
-
Solution: Improve your sample preparation protocol.
-
Protein Precipitation (PPT): While a quick method, it may not be sufficient for removing all interfering components. Acetone (B3395972) and trichloroacetic acid (TCA) are effective for plasma samples.[4][5]
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT but may have lower recovery for polar analytes like this compound.[6]
-
Solid-Phase Extraction (SPE): Generally offers the most effective cleanup by selectively isolating the analyte. For this compound, a strong cation-exchange SPE can be highly effective.[6]
-
-
-
Chromatographic Co-elution: If interfering matrix components elute at the same time as this compound, they will compete for ionization.
-
Solution: Optimize the chromatographic separation.
-
Adjust the gradient profile to better separate this compound from the matrix.
-
Evaluate different column chemistries (e.g., C18, Phenyl, HILIC) to alter the retention and elution order of the analyte and interfering compounds.[7]
-
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for matrix effects.[8][9][10]
-
Solution: Incorporate a SIL-IS for this compound (e.g., this compound-d4) into your samples at the very beginning of the sample preparation process. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction during data analysis.[8][9][10]
-
-
Issue 3: Inconsistent or Low Analyte Recovery
-
Question: My recovery of this compound is low and varies between samples. What could be the cause?
-
Answer: Low and inconsistent recovery can be due to issues in sample handling and preparation.
-
Ex Vivo Oxidation: this compound is a thiol-containing compound and can be susceptible to oxidation after sample collection, leading to lower measurements of the reduced form.
-
Solution: Immediately after sample collection, treat the sample with an alkylating agent such as N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM) to cap the free thiol groups and prevent oxidation.
-
-
Inefficient Extraction: The chosen sample preparation method may not be optimal for this compound.
-
Solution:
-
For protein precipitation, compare the recovery of different solvents. Acetone generally provides high and consistent recoveries for many proteins.[11]
-
For SPE, ensure the correct sorbent and elution solvents are used. Method development may be required to optimize recovery.
-
For LLE, the choice of organic solvent is critical and may not be ideal for polar compounds.[6]
-
-
-
Adsorption to Surfaces: Analytes can be lost due to adsorption to plasticware or glassware.
-
Solution: Use low-binding microcentrifuge tubes and pipette tips. Silanized glass inserts for autosampler vials can also minimize adsorption.
-
-
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What is the best method for protein precipitation when analyzing this compound in plasma?
-
A1: Both trichloroacetic acid (TCA) and cold acetone are effective for precipitating proteins from plasma.[4][5] Acetonitrile (B52724) is also widely used. The choice can depend on the subsequent cleanup steps and the specific requirements of your assay. A comparison of methods is often recommended during method development.
-
-
Q2: Is derivatization necessary for this compound analysis?
-
A2: While not always necessary, derivatization can improve chromatographic performance and ionization efficiency. Derivatizing the amino group can enhance retention on reversed-phase columns and increase the signal intensity in the mass spectrometer. However, it adds an extra step to the sample preparation and needs to be carefully controlled for reproducibility.
-
-
Q3: When should I use a stable isotope-labeled internal standard (SIL-IS)?
-
A3: It is highly recommended to use a SIL-IS in all quantitative LC-MS/MS analyses of this compound.[8][9][10] A SIL-IS is the most effective tool to correct for variability in sample preparation (recovery) and for matrix effects (ion suppression/enhancement), thereby significantly improving the accuracy and precision of the results.[8][9][10]
-
Chromatography
-
Q4: What type of LC column is best suited for this compound analysis?
-
A4: Reversed-phase C18 columns are commonly used. However, due to the polar nature of this compound, retention can be challenging. Strategies to improve retention include using a highly aqueous mobile phase with a polar-endcapped C18 column or employing Hydrophilic Interaction Liquid Chromatography (HILIC).[7]
-
-
Q5: How can I separate this compound from its isomers?
-
A5: this compound has stereoisomers (e.g., L-cystathionine and allo-cystathionine) that can be difficult to separate on standard reversed-phase columns. Achieving separation may require specialized chiral columns or optimization of the mobile phase composition and temperature. If complete baseline separation is not achieved, it is crucial to ensure that the chosen MRM transitions are specific to the isomer of interest and that the presence of other isomers does not cause interference.
-
Mass Spectrometry
-
Q6: What are the typical MRM transitions for this compound?
-
A6: In positive electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ of this compound has an m/z of 223.2. Common product ions are formed from the fragmentation of the molecule. Two common transitions are:
-
Quantifier: m/z 223.2 → 134.1
-
Qualifier: m/z 223.2 → 88.1 It is essential to optimize these transitions on your specific instrument to ensure maximum sensitivity and specificity.
-
-
-
Q7: What are potential sources of isobaric interference for this compound?
-
A7: Isobaric interference occurs when another compound has the same nominal mass as the analyte. For this compound, this could be an endogenous metabolite or a drug metabolite with the same mass. The specificity of tandem mass spectrometry (MS/MS) helps to mitigate this by monitoring a specific fragment ion. However, if an interfering compound not only has the same parent mass but also produces a fragment with the same mass as the one being monitored, it will interfere with the analysis. Proper chromatographic separation is the best way to resolve isobaric interferences.
-
-
Q8: I see unexpected adduct ions in my mass spectrum (e.g., [M+Na]⁺, [M+K]⁺). Are these a problem?
-
A8: The formation of adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) is common in ESI-MS.[12][13][14][15] While they can confirm the molecular weight of your analyte, they can also be problematic for quantification if their formation is inconsistent. This can divert ion current away from your target protonated molecule [M+H]⁺, leading to a decrease in sensitivity and reproducibility. To minimize adduct formation, use high-purity solvents and mobile phase additives, and consider using plasticware instead of glass where possible to reduce sodium leaching.[12]
-
Data Presentation: Comparison of Sample Preparation Techniques
The following tables summarize the pros and cons of common sample preparation techniques for this compound analysis.
Table 1: Comparison of Protein Precipitation Methods
| Method | Advantages | Disadvantages | Typical Recovery |
| Acetonitrile (ACN) | Simple, fast, good for many analytes. | May not precipitate all proteins effectively; can result in significant matrix effects. | Variable, generally lower than SPE. |
| Methanol (MeOH) | Similar to ACN, can be effective. | Less efficient at protein removal than ACN or TCA. | Variable. |
| Trichloroacetic Acid (TCA) | Very effective at precipitating proteins. | Can cause analyte degradation; TCA must be removed before injection as it is corrosive and can suppress ionization. | Good, but requires extra cleanup steps. |
| Acetone | High protein removal efficiency for plasma.[4][5] | Can be less effective for certain sample types. | Generally good for plasma samples. |
Table 2: Comparison of Extraction Techniques
| Technique | Advantages | Disadvantages | Matrix Effect Reduction |
| Protein Precipitation (PPT) | Fast, simple, and inexpensive. | Least effective at removing interferences, often resulting in significant matrix effects.[6] | Low |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner extracts than PPT. | Lower recovery for polar analytes like this compound; can be labor-intensive and difficult to automate.[6][16] | Moderate |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts and highest analyte concentration; highly selective.[6][16] | More complex method development; higher cost per sample. | High |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a working solution of the stable isotope-labeled internal standard (e.g., this compound-d4). Vortex briefly.
-
Alkylation (Optional but Recommended): Add 10 µL of 100 mM N-ethylmaleimide (NEM) solution, vortex, and incubate at room temperature for 15 minutes to block free thiol groups.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or acetone).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid). Vortex to dissolve.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound LC-MS/MS analysis.
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound in plasma.
References
- 1. agilent.com [agilent.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. acdlabs.com [acdlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. support.waters.com [support.waters.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cystathionine Stability in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the stability of cystathionine in biological samples to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Q2: What are the main factors that affect this compound stability in biological samples?
A2: The primary factors affecting this compound stability are temperature, storage duration, and the number of freeze-thaw cycles. Like many biological molecules, this compound is susceptible to degradation over time, and this process is accelerated at higher temperatures. Repeated freezing and thawing can also compromise sample integrity and lead to a reduction in measurable this compound concentrations.
Q3: What type of sample and anticoagulant should I use for this compound analysis?
A3: Both serum and plasma are suitable for this compound measurement. For plasma collection, ethylenediaminetetraacetic acid (EDTA) is a commonly used and recommended anticoagulant.[1] While heparin and citrate (B86180) can also be used, EDTA is often preferred for amino acid analysis as it effectively chelates metal ions that can catalyze degradation reactions.[2]
Q4: How should I process blood samples after collection to ensure this compound stability?
A4: To maintain the stability of this compound and other related metabolites, it is crucial to process blood samples promptly. Plasma should ideally be separated from whole blood by centrifugation within one hour of collection if kept at room temperature.[3] If immediate processing is not possible, the whole blood sample should be stored at 4°C and centrifuged within 8 hours.
Q5: What is the optimal storage temperature for long-term stability of this compound?
A5: For long-term storage, it is recommended to keep plasma or serum samples frozen at -80°C. While storage at -20°C is acceptable for shorter periods, -80°C provides better long-term stability for a wide range of analytes, including amino acids.[4]
Q6: How many times can I freeze and thaw my samples without affecting this compound levels?
A6: It is a best practice to minimize freeze-thaw cycles. For many analytes, significant changes in concentration can be observed after multiple freeze-thaw cycles.[5][6][7][8] Ideally, samples should be aliquoted into single-use vials after initial processing to avoid the need for repeated thawing of the entire sample. While specific data on the effect of freeze-thaw cycles on this compound is limited, studies on other plasma components show that changes are minimal within the first few cycles but become more significant with repeated cycles.[7]
Troubleshooting Guides
Issue 1: Unexpectedly Low this compound Levels
| Possible Cause | Troubleshooting Steps |
| Sample Degradation due to Improper Storage | - Verify that samples were processed and frozen within the recommended timeframe after collection. - Check storage records to ensure samples were consistently maintained at -80°C. - If samples were stored at -20°C or 4°C, consider the possibility of degradation, especially if storage was for an extended period. |
| Repeated Freeze-Thaw Cycles | - Review laboratory notebooks to determine the number of times the samples have been frozen and thawed. - If samples have undergone more than three freeze-thaw cycles, the results may be compromised. - For future studies, aliquot samples into smaller volumes for single use. |
| Analytical Instrument Issues (LC-MS/MS) | - Check the system suitability to ensure the instrument is performing correctly. - Verify the stability of the this compound standard and prepare fresh standards if necessary. - Inspect the LC column for degradation or contamination.[9] - Clean the ion source and check for any blockages.[10] |
| Patient-Related Factors | - Confirm if the blood sample was taken in a fasting state. Food intake, particularly protein-rich meals, can cause a significant increase in plasma this compound concentrations.[1] |
Issue 2: High Variability in this compound Results Between Samples
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Review the standard operating procedures (SOPs) for sample collection and processing to ensure uniformity. - Ensure that all samples were processed (i.e., centrifuged) within the same timeframe after collection. - Verify that the centrifugation speed and duration were consistent for all samples. |
| Hemolysis | - Visually inspect the samples for any signs of hemolysis (pink or red discoloration). Hemolysis can release cellular components into the plasma or serum, potentially interfering with the assay. - If hemolysis is suspected, it is advisable to recollect the sample. |
| Matrix Effects in LC-MS/MS | - Evaluate for matrix effects by performing a post-column infusion experiment or by analyzing a standard addition series. - If matrix effects are present, consider further sample cleanup (e.g., solid-phase extraction) or using a stable isotope-labeled internal standard. |
Data on Analyte Stability
While specific quantitative stability data for this compound is limited in the literature, the following tables provide a summary of the stability of related amino acids and general biochemical analytes under various conditions. This information can serve as a useful guide for handling samples for this compound analysis.
Table 1: General Stability of Amino Acids in Serum/Plasma at Different Temperatures
| Temperature | Duration | General Stability of Amino Acids | Reference |
| Room Temperature (22°C) | Up to 24 hours | Significant changes observed for many amino acids. Cystine showed a reduction. | [4] |
| Refrigerated (4°C) | Up to 24 hours | Significant changes observed for several amino acids. Cystine showed a decrease after 8 hours. | [4] |
| Frozen (-20°C) | Up to 3 months | Most common clinical chemistry analytes show adequate stability. | [11] |
| Frozen (-80°C) | Up to 7 years | The human plasma metabolome is generally stable, though cysteine and cystine may decrease over longer periods. | [4] |
Table 2: Effect of Freeze-Thaw Cycles on Analytes in Serum/Plasma
| Number of Freeze-Thaw Cycles | Effect on Analytes | Reference |
| 1-3 Cycles | Most analytes show minimal to no significant changes. | [5] |
| Up to 5 Cycles | Some proteins may show significant changes, with increases or decreases in concentration. | [8] |
| Up to 10 Cycles | Most analytes remain stable, with the exception of free fatty acids. | [7] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for this compound Analysis
-
Patient Preparation: For at least 8 hours prior to blood collection, the patient should be in a fasting state (no food or drink, except for water).
-
Blood Collection:
-
Collect venous blood into a tube containing EDTA as the anticoagulant.
-
Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
-
Sample Transport: If immediate processing is not possible, transport the whole blood sample to the laboratory on ice or at 4°C.
-
Centrifugation:
-
Within one hour of collection, centrifuge the blood sample at 1,500-2,000 x g for 15 minutes at 4°C.
-
This will separate the plasma (the upper layer) from the blood cells.
-
-
Aliquoting:
-
Carefully aspirate the plasma using a clean pipette, being cautious not to disturb the layer of blood cells.
-
Transfer the plasma into pre-labeled, single-use cryovials. It is recommended to create multiple aliquots from each sample to avoid future freeze-thaw cycles.
-
-
Storage:
-
For short-term storage (up to one week), samples can be stored at -20°C.
-
For long-term storage, samples must be stored at -80°C.
-
Protocol 2: General Workflow for this compound Quantification by LC-MS/MS
-
Sample Preparation:
-
Thaw a plasma aliquot on ice.
-
To precipitate proteins, add a precipitating agent (e.g., sulfosalicylic acid or a cold organic solvent like acetonitrile (B52724) or methanol) to the plasma sample.
-
Vortex the mixture thoroughly.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample supernatant onto a suitable liquid chromatography (LC) system. A reversed-phase or HILIC column may be used depending on the specific method.
-
Separate the analytes using a gradient elution program.
-
Detect and quantify this compound using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor and product ion transitions for this compound should be used for sensitive and specific detection.
-
-
Data Analysis:
-
Quantify the concentration of this compound in the samples by comparing the peak area of the analyte to that of a known concentration of a this compound standard, often using a stable isotope-labeled internal standard to correct for matrix effects and instrument variability.
-
Visualizations
Caption: The transsulfuration pathway showing the synthesis and breakdown of this compound.
Caption: Recommended workflow for biological sample handling for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Study of The Influence of EDTA and Sodium Heparin on Long Term Storage of Cattle DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for the diagnosis and management of this compound beta-synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Repeated Freezing and Thawing on 18 Clinical Chemistry Analytes in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. zefsci.com [zefsci.com]
- 11. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in cystathionine quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of cystathionine by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of the bioanalytical method.[1][2] Inaccurate quantification of this compound can have significant implications in clinical diagnostics and research, where it serves as a key biomarker for certain metabolic disorders.
Q2: What are the primary causes of matrix effects in biological samples like plasma or serum?
A2: Matrix effects are primarily caused by endogenous components of a biological sample that co-elute with this compound and interfere with its ionization in the mass spectrometer's source.[2] Common culprits include:
-
Phospholipids: Abundant in plasma and serum, they are a major source of ion suppression.[3]
-
Salts and Buffers: Can alter the droplet formation and evaporation process in the ion source.
-
Proteins: Although largely removed during sample preparation, residual proteins can still cause interference.
-
Metabolites: Other small molecules in the sample can compete with this compound for ionization.[2]
Exogenous substances, such as anticoagulants and dosing vehicles, can also contribute to matrix effects.[2]
Q3: How can I assess the extent of matrix effects in my this compound assay?
A3: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any deviation from the stable baseline signal of this compound indicates the presence of matrix effects at that retention time.[4]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects.[2] The response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix from multiple sources. The matrix factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.[3]
-
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound quantification experiments.
Problem 1: I am observing significant ion suppression for this compound.
-
Possible Cause: Inefficient removal of interfering matrix components, particularly phospholipids, during sample preparation.
-
Solution:
-
Optimize Sample Preparation: Protein precipitation (PPT) is a common but less clean method.[5][6] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.[5][7]
-
Chromatographic Separation: Modify your LC method to better separate this compound from the interfering matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different type of analytical column.
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering components.[6]
-
Problem 2: My internal standard is not adequately compensating for the matrix effect.
-
Possible Cause: The internal standard (IS) does not have the same physicochemical properties as this compound and is therefore affected differently by the matrix.
-
Solution:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as D4-cystathionine, is the ideal choice as it has nearly identical chemical and physical properties to this compound.[8][9] It will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction.[9][10]
-
Ensure Co-elution: The SIL-IS must co-elute perfectly with this compound for effective compensation.
-
Problem 3: I am seeing high variability in my results between different patient samples.
-
Possible Cause: Inter-individual differences in the sample matrix are leading to variable matrix effects.[11]
-
Solution:
-
Employ a SIL-IS: As mentioned above, a SIL-IS is essential for correcting for this inter-individual variability in extraction recovery and matrix effects.[11]
-
Thorough Method Validation: Validate your method using matrix from at least six different individual sources to ensure it is robust.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its SIL-IS at low and high concentrations into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank biological matrix samples (from at least 6 different sources) through the entire extraction procedure. Spike this compound and its SIL-IS into the final, extracted matrix at the same low and high concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike this compound and its SIL-IS into the blank biological matrix before the extraction procedure. This set is used to determine recovery.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Recovery (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) x 100
-
Protocol 2: Sample Preparation of Plasma/Serum using Protein Precipitation (PPT)
-
Sample Aliquoting: To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of the SIL-IS working solution.[12]
-
Protein Precipitation: Add 800 µL of a cold precipitation solution (e.g., 8:1:1 acetonitrile:methanol:acetone) to the sample.[12][13]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[12]
-
Incubation: Incubate the samples at 4°C for 30 minutes to further facilitate protein precipitation.[12]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.[12]
-
Evaporation: Dry the supernatant under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 3: Sample Preparation of Dried Blood Spots (DBS)
-
Punching: Punch a 3-mm disk from the dried blood spot.
-
Extraction: Place the disk in a well of a 96-well plate and add an extraction solution containing the SIL-IS. A typical extraction solution is methanol/0.1% formic acid/0.5 mol/L dithiothreitol.[14]
-
Incubation/Shaking: Incubate the plate with shaking for a defined period (e.g., 30 minutes) to ensure complete extraction of the analytes.
-
Supernatant Transfer: Transfer the extract to a new plate for analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects
| Sample Preparation Technique | Selectivity | Typical Matrix Effect Reduction | Throughput | Recommendation for this compound Analysis |
| Protein Precipitation (PPT) | Low | Least effective, often significant matrix effects remain.[5] | High | Suitable for initial screening but may require further optimization or a robust SIL-IS for accurate quantification. |
| Liquid-Liquid Extraction (LLE) | Moderate | Good removal of phospholipids, resulting in cleaner extracts than PPT.[5] | Medium | A good alternative to PPT when cleaner samples are needed. |
| Solid-Phase Extraction (SPE) | High | Most effective at removing interferences, providing the cleanest extracts.[5] | Low to Medium | Recommended for methods requiring the highest accuracy and precision, especially when a SIL-IS is not available. |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Workflow for quantitative assessment of matrix effects.
References
- 1. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. scispace.com [scispace.com]
- 9. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 13. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 14. Simultaneous determination of this compound, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low signal in cystathionine MRS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal issues during cystathionine Magnetic Resonance Spectroscopy (MRS) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for this compound inherently low in MRS?
A1: The low signal-to-noise ratio (SNR) for this compound in MRS is primarily due to its low physiological concentration in tissue.[1][2] Magnetic Resonance Spectroscopy, in general, is a less sensitive technique compared to other analytical methods, requiring metabolite concentrations to be in the millimolar range for reliable detection.[1]
Q2: Is it possible to detect this compound in normal, healthy tissue using MRS?
A2: this compound is typically not detectable in normal brain tissue with standard clinical MRS protocols.[3][4][5][6] Its detection in vivo is often associated with specific pathological conditions, such as IDH-mutated gliomas with 1p/19q codeletion, where its concentration is elevated.[3][5][7]
Q3: Which MRS sequences are recommended for this compound detection?
A3: Edited MRS sequences are highly recommended for detecting the low concentration of this compound and distinguishing its signal from overlapping resonances of other metabolites.[3] The most commonly used sequences are:
-
MEGA-PRESS: This sequence is frequently used for editing the J-coupled protons of this compound.[3][5]
-
PRESS: Point-resolved spectroscopy (PRESS) sequences with specific echo times (TE) have also been successfully used to detect this compound.[6][8][9]
-
Other advanced sequences: Sequences like MEGA-LASER and SLOW-editing have been suggested to potentially offer improved signal detection over conventional MEGA-PRESS.[3][10]
Q4: What are the characteristic chemical shifts for this compound in 1H-MRS?
A4: In edited MR spectra, this compound typically shows characteristic resonances at approximately 2.72 ppm and 3.85 ppm.[3][4] The peak at 2.72 ppm is often well-resolved and free from overlap with other major metabolites, making it a key target for detection and quantification.[3][6]
Q5: How does the omission of this compound from the basis set affect the quantification of other metabolites?
A5: If this compound is present in the tissue but omitted from the basis set during LCModel analysis, it can lead to significant errors in the quantification of other metabolites.[6] Metabolites with overlapping signals, such as aspartate, betaine, citrate, GABA, and serine, are particularly susceptible to quantification bias.[6]
Troubleshooting Guide for Low this compound Signal
This guide addresses common issues that can lead to a weak or absent this compound signal in your MRS experiments.
Problem: I am not detecting any this compound signal.
Possible Cause 1: Sub-optimal Acquisition Parameters
-
Solution: Ensure your acquisition parameters are optimized for this compound detection. For MEGA-PRESS sequences, the editing pulse frequency is critical. Shifting the editing pulse from the standard 1.9 ppm (used for 2-hydroxyglutarate) to 2.03 ppm or 2.16 ppm can significantly boost the this compound signal.[3] For PRESS sequences, an echo time (TE) of 113 ms (B15284909) has been specifically designed to enhance the detection of the 2.72 ppm this compound peak while minimizing interference from aspartate.[4][8]
-
Experimental Protocol: See the detailed experimental protocols for MEGA-PRESS and PRESS sequences optimized for this compound below.
Possible Cause 2: Poor Shimming
-
Solution: Poor magnetic field homogeneity (shimming) can lead to broad peaks and a general decrease in SNR, which can obscure the already low this compound signal.[11][12] Carefully shim the volume of interest before data acquisition to achieve a narrow water linewidth.
Possible Cause 3: Low this compound Concentration in the Sample
-
Solution: Verify that the tissue being interrogated is expected to have an elevated concentration of this compound. As mentioned, this compound is often undetectable in healthy tissue.[3][4]
Problem: My this compound signal is present but very noisy (low SNR).
Possible Cause 1: Insufficient Number of Signal Averages (NSA)
-
Solution: The SNR is proportional to the square root of the number of scans.[13] Increasing the NSA is a direct way to improve the SNR, although this will lengthen the acquisition time.[14][15]
Possible Cause 2: Voxel Size and Placement
-
Solution: A larger voxel will generally yield a higher SNR. However, ensure the voxel is placed homogeneously within the tissue of interest to avoid partial volume effects from surrounding tissues with no this compound.[16][17]
Possible Cause 3: Motion Artifacts
-
Solution: Patient or subject motion during the scan can introduce artifacts and reduce the SNR.[18] Utilize motion correction techniques if available and ensure the subject is comfortable and still during the acquisition. If a significant number of transients are corrupted by motion (e.g., >30%), it is recommended to discard the dataset.[18]
Possible Cause 4: Sub-optimal Data Processing
-
Solution: Employ advanced post-processing techniques to improve the SNR of your acquired data. Denoising algorithms, such as those based on deep learning (e.g., stacked autoencoders) or low-rank approximations, can enhance the SNR without the need for longer scan times.[14][15][19]
Quantitative Data Summary
The following table summarizes key quantitative data for optimizing this compound detection.
| Parameter | Value | Impact on this compound Signal | Reference |
| MEGA-PRESS Editing Pulse Frequency | 1.9 ppm | Baseline (optimized for 2-HG) | [3] |
| 2.03 ppm | ~1.7 times increase in signal intensity | [3][4] | |
| 2.16 ppm | ~2.13 times increase in signal intensity | [3][4] | |
| PRESS Echo Time (TE) | 97 ms | Used for 2-HG, but can detect this compound | [6][8][9] |
| 113 ms | Optimized for this compound detection at 2.72 ppm | [4][8] |
Key Experimental Protocols
1. MEGA-PRESS Protocol for this compound Detection
This protocol is adapted from studies demonstrating in vivo detection of this compound in human brain tumors at 3T.[3]
-
Scanner: 3T whole-body MRI system
-
Coil: 32-channel receive-only head coil
-
Sequence: MEGA-PRESS
-
Repetition Time (TR): 2000 ms
-
Echo Time (TE): 68 ms
-
Editing Pulse (ON): Applied at 2.03 ppm or 2.16 ppm for optimal this compound editing.
-
Editing Pulse (OFF): Applied at 7.5 ppm.
-
Voxel Placement: Positioned within the region of interest based on anatomical images (e.g., 3D FLAIR).
-
Data Analysis: Quantification of this compound concentration using LCModel with a simulated basis set that includes this compound.[3]
2. PRESS Protocol for this compound Detection
This protocol is based on studies that have optimized the PRESS sequence for improved this compound detection.[4][8]
-
Scanner: 3T MRI system
-
Sequence: PRESS
-
Repetition Time (TR): 2000 ms
-
Echo Time (TE): 113 ms (with TE1 = 42 ms and TE2 = 71 ms)
-
Voxel Placement: Positioned within the hyperintense volume on T2-FLAIR images, avoiding cystic or necrotic regions.
-
Shimming: Perform up to second-order B0 shimming on the voxel.
-
Water Suppression: Use a suitable water suppression scheme (e.g., four-pulse variable flip angle).
-
Data Analysis: Use LCModel for spectral fitting and quantification, ensuring the basis set includes this compound. Reference the unsuppressed water signal for absolute quantification.[8][9]
Visualizations
This compound Accumulation Pathway
Caption: Simplified diagram of the transsulfuration pathway leading to this compound accumulation.
Troubleshooting Workflow for Low this compound Signal
Caption: A step-by-step workflow for troubleshooting low signal in this compound MRS experiments.
References
- 1. Magnetic Resonance Spectroscopy Studies of Human Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajnr.org [ajnr.org]
- 3. In vivo 1H MRS detection of this compound in human brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cds.ismrm.org [cds.ismrm.org]
- 6. The influence of this compound on neurochemical quantification in brain tumor in vivo magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Magnetic Resonance Spectroscopy of this compound and 2‐Hydroxyglutarate in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Detection via Proton Magnetic Resonance Spectroscopy (¹H-MRS) for the Diagnosis of Oligodendroglioma: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cds.ismrm.org [cds.ismrm.org]
- 11. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 12. Troubleshooting [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. Denoising Magnetic Resonance Spectroscopy (MRS) Data Using Stacked Autoencoder for Improving Signal-to-Noise Ratio and Speed of MRS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arxiv.org [arxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Preprocessing, analysis and quantification in single-voxel magnetic resonance spectroscopy: Experts’ consensus recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Cystathionine Detection in Low-Abundance Samples
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the detection of cystathionine, particularly in low-abundance samples.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the detection of this compound using various analytical techniques.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
Question: Why am I seeing peak tailing or fronting in my chromatogram for this compound?
Answer: Peak asymmetry, such as tailing or fronting, can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample to see if the peak shape improves.[1]
-
Secondary Interactions: Tailing can occur due to interactions between this compound and active sites on the stationary phase. Ensure your mobile phase pH is appropriate and consider using a highly deactivated or end-capped column.[1]
-
Column Degradation: Voids in the column packing or a contaminated inlet frit can cause peak distortion. If you suspect this, try replacing the column or flushing it in the reverse direction (if permissible by the manufacturer).[1][2]
-
Injection Solvent Mismatch: If the solvent your sample is dissolved in is significantly stronger than the mobile phase, it can cause peak distortion, especially for early-eluting peaks. Whenever possible, dissolve your sample in the initial mobile phase.[2]
Question: I'm observing ghost peaks in my chromatogram. What are they and how can I get rid of them?
Answer: Ghost peaks are unexpected peaks that appear in your chromatogram. They can originate from:
-
Carryover: Residual sample from a previous injection can be carried over to the next run. To mitigate this, ensure your autosampler's wash procedure is effective. Running a blank injection after a high-concentration sample can help confirm carryover.[2]
-
Contaminated Mobile Phase: Impurities in your solvents or buffers can accumulate on the column and elute as ghost peaks, particularly during gradient elution. Use high-purity solvents and prepare fresh mobile phase daily.[2]
-
Derivatization Reagent Artifacts: The derivatization reagent itself (e.g., AQC) can sometimes produce side-reaction products that are chromatographically active. Ensure you are using the correct derivatization conditions and reagent concentrations.
Question: My derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is inefficient, leading to low signal intensity. What could be the problem?
Answer:
-
Reagent Degradation: The AQC reagent is sensitive to moisture. Ensure it is stored in a desiccator and that the acetonitrile (B52724) used to dissolve it is anhydrous.
-
Incorrect pH: The derivatization reaction is pH-dependent. The sample pH should be adjusted to the optimal range for the AQC reaction, typically between 8.2 and 10.0.[3]
-
Presence of Primary Amines: Other primary amines in your sample can compete with this compound for the AQC reagent. If your sample matrix is complex, consider a sample cleanup step to remove interfering substances.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Question: I'm experiencing significant ion suppression or enhancement (matrix effects) when analyzing this compound in biological samples. How can I mitigate this?
Answer: Matrix effects are a common challenge in LC-MS/MS and can lead to inaccurate quantification.[4][5][6] Here are some strategies to address this:
-
Improve Sample Preparation: Use a more effective sample preparation technique to remove interfering matrix components. This could include protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from the co-eluting matrix components that are causing the ion suppression or enhancement.[7]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound) will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction during data analysis.
-
Dilute the Sample: If the signal intensity is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[7]
Question: The signal for this compound is weak or inconsistent. What are the potential causes?
Answer:
-
Suboptimal Ionization Parameters: Ensure that the ion source parameters (e.g., spray voltage, gas flows, and temperature) are optimized for this compound.
-
Incorrect Mass Transitions (MRM): Verify that you are using the correct precursor and product ion m/z values for this compound in your multiple reaction monitoring (MRM) method.
-
Sample Degradation: this compound may be unstable under certain conditions. Ensure proper sample handling and storage (e.g., storing at -80°C and minimizing freeze-thaw cycles).
-
Contamination of the Mass Spectrometer: A contaminated ion source or mass analyzer can lead to poor signal intensity. Regular cleaning and maintenance are crucial.[8]
Enzymatic Assays
Question: My fluorometric enzymatic assay for this compound β-synthase (CβS) activity is showing high background fluorescence. What can I do?
Answer:
-
Autofluorescence of Sample Components: Biological samples can contain endogenous fluorescent molecules that interfere with the assay. Run a sample blank (without the fluorescent probe) to assess the level of background fluorescence.
-
Reagent Contamination: One of the assay reagents may be contaminated with a fluorescent compound. Check each reagent individually.
-
Inappropriate Microplate: For fluorescence assays, black microplates are recommended to reduce background fluorescence and light scattering.[9]
-
Suboptimal Filter Set: Ensure you are using the correct excitation and emission wavelengths and filter sets for the specific fluorophore in your assay kit.[10]
Question: The enzymatic reaction rate in my assay is very low, resulting in a weak signal. How can I troubleshoot this?
Answer:
-
Inactive Enzyme: The enzyme (either the CβS in the sample or a reagent enzyme) may have lost activity due to improper storage or handling. Ensure enzymes are stored at the recommended temperature and avoid repeated freeze-thaw cycles.
-
Suboptimal Assay Conditions: Enzyme activity is highly dependent on pH and temperature. Verify that the assay buffer has the correct pH and that the incubation is performed at the optimal temperature as specified in the protocol.[11]
-
Presence of Inhibitors: Your sample may contain inhibitors of the enzymatic reaction. You can test for this by spiking a known amount of active enzyme into your sample and observing if its activity is reduced.
-
Incorrect Substrate Concentration: Ensure that the substrate concentrations are at or above the Michaelis constant (Km) for the enzyme to ensure the reaction is not substrate-limited.[11]
Quantitative Data Summary
The following table summarizes the performance characteristics of different methods for this compound detection. Please note that these values can vary depending on the specific instrumentation, column, and experimental conditions.
| Parameter | HPLC with Fluorescence Detection (AQC Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | ~0.3 µmol/L for amino acids[12] | 50 pmol/h/mg protein (for CBS activity)[13] |
| Limit of Quantification (LOQ) | Typically in the low µmol/L range | Typically in the nmol/L to low µmol/L range[14] |
| **Linearity (R²) ** | > 0.998[15] | > 0.999[16] |
| Recovery | 95% - 106%[15] | Method dependent, often compensated by internal standards |
| Precision (%RSD) | < 4%[17] | Intra-assay: 5.2%, Inter-assay: 14.7% (for CBS activity)[13] |
Experimental Protocols
Protocol 1: HPLC with Pre-column AQC Derivatization for this compound Quantification
This protocol is a general guideline for the analysis of this compound in plasma samples.
1. Sample Preparation (Plasma)
-
Collect blood in EDTA-containing tubes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
To 100 µL of plasma, add 100 µL of 10% sulfosalicylic acid to precipitate proteins.
-
Vortex for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for derivatization.
2. Derivatization with AQC
-
Prepare the AQC derivatizing reagent by dissolving it in anhydrous acetonitrile.
-
In a microcentrifuge tube, mix 10 µL of the sample supernatant, 70 µL of borate (B1201080) buffer (pH 8.8), and 20 µL of the AQC reagent.
-
Vortex immediately and heat at 55°C for 10 minutes.[18]
3. HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., acetate-phosphate buffer).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to elute the derivatized amino acids.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 250 nm and emission at 395 nm.
-
Injection Volume: 10 µL.
4. Quantification
-
Prepare a calibration curve using this compound standards of known concentrations, derivatized in the same manner as the samples.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 2: LC-MS/MS for this compound Quantification
This protocol provides a general framework for the sensitive detection of this compound.
1. Sample Preparation (Dried Blood Spots - DBS)
-
Punch a 3.2 mm disc from the dried blood spot.[19]
-
Place the disc in a microcentrifuge tube.
-
Add an extraction solution containing an internal standard (e.g., stable isotope-labeled this compound) in methanol (B129727) with 0.1% formic acid and a reducing agent like dithiothreitol (B142953) (DTT).[19]
-
Vortex and incubate to extract the analytes.
-
Centrifuge to pellet the paper disc and any precipitates.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: A UHPLC system is recommended for better resolution and faster analysis times.
-
Column: C18 reversed-phase column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is used to separate this compound from other components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
3. Quantification
-
Generate a calibration curve using standards prepared in a surrogate matrix.
-
Quantify this compound in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Protocol 3: Fluorometric this compound β-Synthase (CβS) Activity Assay
This protocol is based on commercially available kits that measure the production of hydrogen sulfide (B99878) (H₂S), a byproduct of a reaction catalyzed by CβS.[10]
1. Sample Preparation
-
Homogenize tissue samples or lyse cells in the provided assay buffer.
-
Centrifuge the homogenate/lysate to remove insoluble material.
-
Collect the supernatant for the assay.
-
Determine the protein concentration of the supernatant.
2. Assay Procedure
-
Prepare a standard curve using the provided H₂S standard.
-
Add samples to the wells of a 96-well plate.
-
Prepare a reaction mix containing the CβS substrates (e.g., cysteine and homocysteine) and a fluorescent probe that reacts with H₂S.[10]
-
Add the reaction mix to the wells containing the standards and samples.
-
Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 368/460 nm).[10]
3. Calculation of CβS Activity
-
Subtract the background fluorescence from the readings of the standards and samples.
-
Plot the standard curve and determine the concentration of H₂S produced in each sample.
-
Calculate the CβS activity based on the amount of H₂S produced per unit of time and per amount of protein in the sample.
Signaling Pathways and Workflows
The Transsulfuration Pathway
The transsulfuration pathway is central to sulfur amino acid metabolism, connecting the methionine cycle to the synthesis of cysteine and glutathione.[13][19][20][21][22] this compound is a key intermediate in this pathway.
Caption: The mammalian transsulfuration pathway.
Experimental Workflow for Low-Abundance this compound Detection
This workflow outlines the general steps for enhancing the detection of this compound from complex biological samples.
Caption: General workflow for enhancing this compound detection.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. This compound beta Synthase Assay Kit (ab241043) | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. A liquid chromatography mass spectrometry method for the measurement of this compound β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 14. mdpi.com [mdpi.com]
- 15. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. lcms.cz [lcms.cz]
- 19. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Transsulfuration Is a Significant Source of Sulfur for Glutathione Production in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Quantitative Significance of the Transsulfuration Enzymes for H2S Production in Murine Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Fibroblast CBS Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing fibroblast cystathionine β-synthase (CBS) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a fibroblast CBS activity assay?
A1: The primary purpose is to determine the functional activity of the this compound β-synthase (CBS) enzyme in cultured fibroblasts. This is often considered the gold standard for confirming a diagnosis of CBS deficiency, also known as classical homocystinuria.[1] The assay measures the enzyme's ability to convert homocysteine and serine into this compound.[1]
Q2: Can a patient with CBS deficiency have a normal fibroblast CBS activity assay result?
A2: Yes, it is possible. In some cases, particularly in milder or pyridoxine-responsive forms of the disease, the CBS activity in cultured fibroblasts may fall within the normal range despite clinical symptoms and the presence of mutations in the CBS gene.[1][2][3] Therefore, results should always be interpreted in conjunction with clinical findings, plasma total homocysteine levels, and genetic testing.[3]
Q3: What are the most critical factors for obtaining reliable results in a fibroblast CBS activity assay?
A3: The most critical factors include:
-
High-quality sample preparation: Ensuring the isolation of a viable and pure population of fibroblasts is crucial.[4]
-
Proper cell culture conditions: Maintaining consistent and optimal culture conditions is important as fibroblast heterogeneity and cellular stress can impact enzyme activity.[5]
-
Accurate protein quantification: Normalizing the enzyme activity to the total protein concentration in the cell lysate is essential for comparing results between different samples.
-
Careful reagent preparation and handling: Ensuring all buffers, substrates, and cofactors are correctly prepared, stored, and handled prevents degradation and assay failure.[6]
-
Appropriate assay controls: Including positive, negative, and blank controls is vital for validating the assay performance and identifying potential issues.[7]
Q4: What are some known inhibitors of CBS activity that I should be aware of?
A4: Several substances can inhibit CBS activity. It's important to be aware of these, especially when preparing cell lysates or if the fibroblasts have been exposed to certain compounds. Some known inhibitors include:
-
Aminooxyacetic acid (AOAA): A commonly used inhibitor, though it is not entirely specific to CBS and can also inhibit this compound γ-lyase (CSE).[2][8][9]
-
Hydroxylamine: This compound can also inhibit CBS activity.
-
8-Hydroxyquinoline derivatives (e.g., clioquinol, chloroxine, nitroxoline): These have been identified as potent inhibitors of CBS activity.[9]
-
Zinc: Intracellular zinc levels can negatively regulate CBS enzymatic activity.[9]
It is also important to avoid certain reagents in your sample preparation, such as high concentrations of EDTA (>0.5 mM), SDS (>0.2%), sodium azide (B81097) (>0.2%), NP-40, and Tween-20 (>1%), as these can interfere with enzymatic assays.[10]
Troubleshooting Guides
Problem 1: Low or No CBS Activity in All Samples (Including Positive Control)
This issue suggests a systemic problem with the assay setup or reagents.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Use a fresh aliquot of a known active enzyme (positive control) to verify its activity. Ensure proper storage conditions (-80°C in appropriate buffer). |
| Substrate Degradation | Prepare fresh substrate solutions (homocysteine and serine). Avoid repeated freeze-thaw cycles. |
| Incorrect Buffer Composition | Verify the pH and ionic strength of the assay buffer. Ensure all components are present at the correct concentrations. |
| Improperly Prepared Reagents | Ensure all reagents, especially cofactors like pyridoxal (B1214274) 5'-phosphate (PLP), are correctly prepared and stored. Thaw all components completely and mix gently before use.[10] |
| Suboptimal Assay Conditions | Optimize enzyme and substrate concentrations through titration experiments.[1][6] Verify the incubation time and temperature are as specified in the protocol.[10] |
| Instrument Malfunction | Check the settings of the detection instrument (e.g., spectrophotometer, fluorometer, LC-MS/MS), including wavelength and filter settings.[10] |
Problem 2: High Background Signal
A high background can mask the true signal from the enzymatic reaction.
| Potential Cause | Recommended Solution |
| Autofluorescence/Absorbance of Assay Components | Measure the signal of individual components (substrate, buffer, microplate) to identify the source of the high background.[1] Use appropriate microplates (e.g., black plates for fluorescence assays).[10] |
| Contaminating Enzymes in Cell Lysate | If using a non-purified enzyme source, other enzymes in the lysate could be contributing to the signal. Include a blank control (lysate without substrate) to measure this background. |
| Substrate Instability | Prepare substrate solutions fresh for each experiment. Perform a stability check of the substrate under assay conditions.[1] |
| Excess Template DNA (in some assay types) | If the assay involves a fluorescent dye that can bind to DNA, high concentrations of DNA in the cell lysate can cause a high background. Diluting the samples may help.[11] |
| Insufficient Blocking (in immunoassay-based methods) | If using an ELISA-based detection method, ensure adequate blocking of non-specific binding sites. |
Problem 3: Inconsistent or Variable Results Between Replicates
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques.[10] Prepare a master mix for reagents to be added to multiple wells to ensure consistency.[10] |
| Incomplete Cell Lysis | Ensure complete homogenization of the fibroblast samples to release the enzyme. A Dounce homogenizer can be effective.[10] |
| Inadequate Mixing | Mix the reaction components thoroughly but gently in each well. Avoid introducing air bubbles.[10][12] |
| Temperature Fluctuations | Ensure a consistent temperature across the microplate during incubation. Pre-incubate the plate at the assay temperature.[1] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature variations. |
| Cellular Heterogeneity | Be aware that fibroblast populations can be heterogeneous, which can contribute to variability in enzyme activity.[5][13] |
Experimental Protocols
Key Experiment: Fibroblast Cell Lysate Preparation
-
Cell Culture: Culture human dermal fibroblasts to 70-80% confluency in the recommended growth medium.
-
Harvesting: Wash the cells twice with ice-cold phosphate-buffered saline (PBS). Detach the cells using a cell scraper in a minimal volume of ice-cold PBS.
-
Centrifugation: Transfer the cell suspension to a pre-chilled microcentrifuge tube and centrifuge at 500 x g for 5 minutes at 4°C.
-
Lysis: Discard the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., containing a non-ionic detergent like Triton X-100, protease inhibitors, and pyridoxal 5'-phosphate).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.
-
Clarification: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant (cell lysate) and keep it on ice.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the Bradford or BCA assay. The lysate is now ready for the CBS activity assay.
Key Experiment: CBS Activity Assay (General Workflow)
This is a generalized protocol; specific details may vary depending on the detection method (e.g., radioactive, stable isotope LC-MS/MS, or colorimetric).
-
Reaction Mix Preparation: Prepare a master reaction mix containing assay buffer, L-serine, and any necessary cofactors (e.g., S-adenosylmethionine as an allosteric activator).
-
Assay Setup: To individual wells of a microplate or microcentrifuge tubes, add the reaction mix.
-
Enzyme Addition: Add a standardized amount of fibroblast lysate (based on total protein concentration) to the appropriate wells. Include a positive control (recombinant CBS enzyme) and a negative control (lysis buffer without enzyme).
-
Reaction Initiation: Initiate the reaction by adding L-homocysteine to all wells.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-4 hours).
-
Reaction Termination: Stop the reaction, for example, by adding trichloroacetic acid.
-
Product Detection: Quantify the amount of this compound produced using the chosen detection method (e.g., separation by chromatography followed by detection of a radiolabel or by mass spectrometry).
-
Data Analysis: Calculate the specific activity of CBS in the fibroblast lysates, typically expressed as nmol of this compound produced per hour per mg of protein.
Visualizations
Caption: Workflow for a typical fibroblast CBS activity assay.
Caption: Decision tree for troubleshooting low CBS activity.
Caption: Simplified metabolic pathway involving CBS.
References
- 1. benchchem.com [benchchem.com]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Guidelines for the diagnosis and management of this compound beta-synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Age dependency of this compound beta-synthase activity in human fibroblasts in homocyst(e)inemia and atherosclerotic vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Selectivity of commonly used pharmacological inhibitors for this compound β synthase (CBS) and this compound γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 8-Hydroxyquinoline Derivatives That Decrease this compound Beta Synthase (CBS) Activity | MDPI [mdpi.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. pcrbio.com [pcrbio.com]
- 12. Quantification of Protein Kinase Enzymatic Activity in Unfractionated Cell Lysates Using CSox-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring enzyme activity in single cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Reproducible Cystathionine Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible cystathionine measurements.
Troubleshooting Guide
This section addresses specific issues that may be encountered during this compound analysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
| Question | Possible Causes | Suggested Solutions |
| Why is the recovery of this compound from plasma/serum samples consistently low? | Incomplete Protein Precipitation: The protein precipitation method may not be effectively releasing this compound from the plasma proteins. Analyte Degradation: this compound may be unstable under the extraction conditions (e.g., pH, temperature). Suboptimal Solvent Choice: The organic solvent used for precipitation may not be optimal for this compound solubility. | Optimize Protein Precipitation: - Experiment with different organic solvents such as acetonitrile (B52724), methanol, or a methanol:ethanol mixture (1:1, v/v), typically in a 3:1 ratio with the plasma sample.[1] - Ensure thorough vortexing and centrifugation to achieve a compact protein pellet. Control for Degradation: - Keep samples on ice during preparation. - Work efficiently to minimize the time between sample collection and analysis or freezing.[2][3][4][5] Evaluate Different Extraction Protocols: - Consider solid-phase extraction (SPE) for cleaner samples and potentially higher recovery.[6][7] |
| I'm observing high variability between replicate sample preparations. What could be the cause? | Inconsistent Pipetting: Inaccurate or imprecise pipetting of samples, internal standards, or solvents is a common source of variability. Pre-analytical Variables: Differences in sample handling before the analysis can introduce variability.[2][3][4][5][8] Sample Inhomogeneity: If samples were not properly mixed after thawing, there could be concentration gradients. | Improve Pipetting Technique: - Use calibrated pipettes and ensure proper technique. - For high-throughput applications, consider automated liquid handling systems to enhance reproducibility.[7] Standardize Pre-analytical Procedures: - Follow a strict protocol for sample collection, processing, and storage.[2][3][4][5] - Ensure samples are completely thawed and vortexed before aliquoting. |
Liquid Chromatography
| Question | Possible Causes | Suggested Solutions |
| The this compound peak is tailing or showing poor shape. How can I improve it? | Secondary Interactions: this compound may be interacting with active sites on the column, such as residual silanols.[9] Mobile Phase pH: The pH of the mobile phase may be close to the pKa of this compound, leading to inconsistent ionization and peak shape.[9][10] Column Overload: Injecting too much sample can lead to peak distortion.[9][11] Column Contamination or Degradation: Buildup of matrix components can degrade column performance.[10][12] | Optimize Chromatography: - Use an end-capped column to minimize silanol (B1196071) interactions.[9] - Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. - Reduce the injection volume or dilute the sample.[9] - Use a guard column and/or implement a column washing step between runs.[12] |
| The retention time for this compound is shifting between injections. What is the problem? | Inadequate Column Equilibration: The column may not be fully equilibrated between injections, especially in gradient elution.[13] Mobile Phase Inconsistency: Changes in mobile phase composition, such as solvent evaporation or improper mixing, can cause retention time shifts.[10] Temperature Fluctuations: Variations in column temperature can affect retention time.[11][13] Pump Issues: Inconsistent flow rates from the LC pump can lead to shifts. | Ensure System Stability: - Allow sufficient time for column equilibration before each injection.[13] - Prepare fresh mobile phase daily and keep solvent bottles capped. - Use a column oven to maintain a stable temperature.[11][13] - Regularly maintain and check the performance of the LC pump. |
Mass Spectrometry
| Question | Possible Causes | Suggested Solutions |
| I'm experiencing low sensitivity or a weak signal for this compound. What can I do? | Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix can interfere with the ionization of this compound.[14][15] Suboptimal Ion Source Parameters: The settings for the ion source (e.g., temperature, gas flows, voltages) may not be optimized for this compound.[16] Incorrect MS/MS Transition: The selected precursor and product ions for Multiple Reaction Monitoring (MRM) may not be the most intense or specific. | Address Matrix Effects: - Improve sample cleanup using techniques like SPE.[6][7] - Adjust the chromatography to separate this compound from interfering compounds. - Use a stable isotope-labeled internal standard to compensate for matrix effects.[17] Optimize MS Parameters: - Perform a full optimization of ion source parameters using a this compound standard solution.[16] - Infuse a standard solution to confirm and optimize the MRM transitions. |
| The baseline in my chromatograms is noisy. What are the potential causes? | Contaminated Mobile Phase or LC System: Impurities in the solvents or buildup of contaminants in the LC system can lead to a high baseline.[18] Electronic Noise: Issues with the mass spectrometer's electronics can contribute to noise. Dirty Ion Source: A contaminated ion source can increase background noise. | Maintain System Cleanliness: - Use high-purity, LC-MS grade solvents and additives.[18] - Regularly flush the LC system. - Clean the ion source according to the manufacturer's recommendations.[18] |
Frequently Asked Questions (FAQs)
Q1: What are typical reference ranges for plasma this compound?
Reference ranges for plasma this compound can vary depending on the analytical method and the population studied. However, typical ranges are generally low. For example, some studies report reference ranges between 0.05-0.08 and 0.35-0.5 µmol/L.[19] In certain pathological conditions, such as this compound beta-synthase (CBS) deficiency, plasma this compound levels are typically low to low normal.[19]
Q2: How can I assess the performance of my this compound measurement assay?
To ensure the reliability of your assay, it is crucial to perform method validation. Key parameters to evaluate include:
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These determine the lowest concentration of this compound that can be reliably detected and quantified.[20][21]
-
Linearity: This assesses the range over which the assay response is proportional to the this compound concentration.[22]
-
Precision and Accuracy: Precision measures the closeness of repeated measurements, while accuracy reflects how close the measured value is to the true value. These should be assessed for both within-run (intra-assay) and between-run (inter-assay) variability.[21][22]
-
Recovery: This determines the efficiency of the extraction process by comparing the amount of this compound measured in a processed sample to the amount in an unprocessed standard.[20][22]
-
Matrix Effect: This evaluates the influence of other components in the sample on the ionization of this compound.[22]
Quantitative Performance Parameters for a Validated LC-MS/MS Method
| Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (r²) | > 0.99 | > 0.9968[21] |
| LLOQ | Signal-to-noise ratio ≥ 10 | 1 ng/mL[21] |
| Intra-day Precision (%CV) | < 15% | < 9.14%[21] |
| Inter-day Precision (%CV) | < 15% | < 15.17%[22] |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | < 12.63%[21] |
| Recovery | Consistent and reproducible | 92.95–98.07%[22] |
Q3: What are the critical pre-analytical factors to consider for reproducible this compound measurements?
Pre-analytical variables can significantly impact the accuracy and reproducibility of this compound measurements. Key considerations include:
-
Patient State: Factors such as diet, exercise, and medication can influence metabolite levels.[4][5] For some studies, a fasting sample may be required.[4]
-
Sample Collection: The type of collection tube (e.g., with anticoagulants like EDTA or heparin) can affect the plasma composition.[7] Proper tube filling and mixing are also important.[4]
-
Sample Processing: The time between blood collection and centrifugation to separate plasma should be standardized. Delays can lead to changes in analyte concentrations.
-
Sample Storage: For long-term storage, samples should be kept at -80°C. The stability of this compound during freeze-thaw cycles should be evaluated if repeated analysis from the same aliquot is anticipated.[23]
Experimental Protocol: this compound Measurement in Plasma by LC-MS/MS
This protocol provides a general methodology for the quantification of this compound in human plasma. It should be optimized and validated for your specific instrumentation and laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
Vortex samples to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add an appropriate amount of a stable isotope-labeled this compound internal standard.
-
Add 300 µL of ice-cold acetonitrile (or other suitable organic solvent) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Centrifuge again to pellet any remaining particulates before transferring to autosampler vials.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to elute this compound, followed by a wash and re-equilibration step.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a standard analytical column).
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its internal standard.
LC-MS/MS Parameters
| Parameter | Example Value |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Column Temperature | 40°C |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| This compound MRM Transition | To be determined empirically |
| Internal Standard MRM Transition | To be determined empirically |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The impact of pre‐analytical variations on biochemical analytes stability: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selectscience.net [selectscience.net]
- 5. myadlm.org [myadlm.org]
- 6. researchgate.net [researchgate.net]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. The impact of pre-analytical variations on biochemical analytes stability: A systematic review [pubmed.ncbi.nlm.nih.gov]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 17. UQ eSpace [espace.library.uq.edu.au]
- 18. zefsci.com [zefsci.com]
- 19. Guidelines for the diagnosis and management of this compound beta-synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
selecting the appropriate internal standard for cystathionine analysis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on selecting and troubleshooting the appropriate internal standard for accurate cystathionine quantification by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the best type of internal standard for this compound analysis?
For quantitative analysis by LC-MS/MS, a stable isotope-labeled (SIL) internal standard is considered the gold standard. A SIL internal standard is a form of this compound where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). These standards are ideal because they have nearly identical chemical and physical properties to the endogenous this compound, meaning they behave similarly during sample preparation, chromatography, and ionization. This mimicry allows for the correction of variability in extraction recovery, matrix effects, and instrument response.
Q2: Should I choose a deuterated (e.g., this compound-d4) or a ¹³C-labeled internal standard?
While both are effective, ¹³C-labeled internal standards are generally considered superior to their deuterated counterparts for several reasons:
-
Chromatographic Co-elution: ¹³C-labeled standards are more likely to co-elute perfectly with the unlabeled analyte. Deuterated standards can sometimes elute slightly earlier in reverse-phase chromatography due to an "isotope effect," which can lead to differential matrix effects and compromise accuracy.
-
Isotopic Stability: ¹³C labels are incorporated into the carbon backbone of the molecule and are exceptionally stable. Deuterium labels, particularly if located at exchangeable positions (like on a hydroxyl or amine group), can sometimes be lost and exchanged with hydrogen from the solvent or matrix, leading to inaccurate quantification.
For the most robust and accurate results, a ¹³C-labeled this compound internal standard is recommended if available and economically feasible.
Q3: My internal standard response is highly variable between samples. What are the common causes?
High variability in the internal standard signal across an analytical run can undermine the reliability of your results. Common causes include:
-
Inconsistent Sample Preparation: This is the most frequent cause. Ensure consistent and precise pipetting of the internal standard into every sample. Variations in extraction efficiency due to inconsistent vortexing times, pH, or solvent volumes can also lead to variability.
-
Matrix Effects: Different biological samples can have varying compositions, leading to different degrees of ion suppression or enhancement for the internal standard. This is particularly a concern if the internal standard does not co-elute precisely with the analyte.
-
Sample Stability: The internal standard may be degrading in the sample matrix or in the final reconstituted solution, especially if there are long wait times in the autosampler.
-
Instrumental Issues: Inconsistent injection volumes or fluctuations in the mass spectrometer's source conditions can also contribute to signal variability.
Q4: Can I use a structural analog as an internal standard for this compound?
While a structural analog (a different molecule with similar chemical properties) can be used if a SIL internal standard is unavailable, it is not ideal. Structural analogs may have different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to this compound. These differences mean the analog may not accurately correct for variations affecting the analyte, leading to less precise and accurate results. The use of a SIL internal standard is always the preferred approach.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) for Analyte and/or IS | 1. Column Contamination or Degradation2. Inappropriate Injection Solvent3. Secondary Interactions with Column | 1. Flush the column with a strong solvent. If the problem persists, replace the column.2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.3. Modify the mobile phase pH or add a competitor (e.g., a small amount of a similar, non-interfering compound) to block active sites on the stationary phase. |
| High Variability in IS Response (>15% RSD across a batch) | 1. Inconsistent Pipetting of IS2. Variable Extraction Recovery3. Differential Matrix Effects | 1. Review pipetting technique and ensure pipette is calibrated. Add the IS as early as possible in the sample preparation workflow.2. Optimize and standardize the extraction procedure (e.g., vortexing time, temperature, solvent volumes).3. Evaluate matrix effects (see Protocol 2). Improve sample cleanup (e.g., using solid-phase extraction) or ensure co-elution of analyte and IS. |
| Analyte Detected in Blank Samples (Carryover) | 1. Contamination of Syringe/Injector2. Adsorption to LC Components | 1. Implement a more rigorous needle wash protocol with a strong organic solvent between injections.2. Inject a blank sample immediately after a high concentration standard to confirm carryover. If present, modify the mobile phase or use a different column. |
| No or Low IS Signal in All Samples | 1. Error in IS Working Solution Preparation2. Incorrect MS/MS Parameters | 1. Prepare a fresh internal standard working solution and verify the concentration.2. Check the MRM transition, collision energy, and other MS parameters for the internal standard. Infuse the IS directly into the mass spectrometer to confirm signal. |
| Chromatographic Separation of Analyte and Deuterated IS | Isotope Effect | This can be a significant issue with deuterated standards. Try to modify the chromatographic gradient to be shallower, which may improve co-elution. If unsuccessful, switching to a ¹³C-labeled IS is the most robust solution. |
| Potential Isobaric Interference | Endogenous Metabolites | This compound metabolism can produce related compounds. While no common isobaric interferences are widely reported, it is crucial to use a selective MRM transition and ensure chromatographic separation from any other peaks. If interference is suspected, review the chromatograms for co-eluting peaks in the analyte's MRM channel in matrix blank samples. |
Data Presentation
The selection of an internal standard should be based on performance data from a thorough method validation. Below is a table summarizing typical validation results for a this compound assay in human plasma using a stable isotope-labeled internal standard.
Table 1: Representative Validation Summary for this compound Analysis using a SIL Internal Standard
| Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.05 µmol/L |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | 4.1% - 9.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -7.8% to +6.5% |
| Recovery (%) | Consistent and Reproducible | 85% - 95% |
| Matrix Effect (%) | CV < 15% | < 10% |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Human Plasma
This protocol describes a standard method for the quantification of this compound in human plasma using protein precipitation and LC-MS/MS with a stable isotope-labeled internal standard (e.g., this compound-d4).
1. Materials:
-
Human plasma (collected in K₂EDTA tubes)
-
This compound certified reference standard
-
This compound-d4 (or other suitable SIL-IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Sample Preparation:
-
Thaw plasma samples, calibration standards, and quality controls on ice.
-
Prepare a working solution of this compound-d4 at 1 µg/mL in 50:50 methanol:water.
-
Aliquot 100 µL of each plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound-d4 working solution to each tube.
-
Add 400 µL of ice-cold methanol containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A (see below).
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer the final extract to an LC autosampler vial for analysis.
3. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 - 1.0 min: 95% B
-
1.0 - 5.0 min: 95% to 50% B
-
5.0 - 5.1 min: 50% to 95% B
-
5.1 - 7.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Example):
-
This compound: Precursor m/z 223.1 > Product m/z 134.1
-
This compound-d4: Precursor m/z 227.1 > Product m/z 138.1
-
(Note: Collision energies and other compound-specific parameters should be optimized for your specific instrument.)
-
Protocol 2: Evaluation of Matrix Effects
This protocol is used during method development to assess whether components in the biological matrix are suppressing or enhancing the ionization of this compound and its internal standard.
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and the SIL-IS into the final reconstitution solvent (e.g., mobile phase A).
-
Set B (Post-extraction Spike): Extract blank plasma from at least 6 different sources using the method in Protocol 1. After the evaporation step, reconstitute the extract with a solution containing this compound and the SIL-IS at the same concentration as Set A.
-
Set C (Pre-extraction Spike): Spike this compound and the SIL-IS into blank plasma from the same 6 sources before performing the extraction as described in Protocol 1.
2. Analysis and Calculation:
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE) for each of the 6 sources:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte Peak Area Ratio in Set B) / (Analyte Peak Area Ratio in Set A)
-
(Where Peak Area Ratio = Analyte Area / IS Area)
-
An IS-Normalized MF close to 1 indicates that the internal standard is effectively compensating for matrix effects. The coefficient of variation (%CV) of the MF across the different sources should be less than 15%.
Visualizations
Caption: Decision workflow for selecting an appropriate internal standard.
Caption: Standard experimental workflow for sample preparation.
dealing with overlapping peaks in cystathionine spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cystathionine spectroscopy. The following information is designed to help you address specific issues related to overlapping peaks and other common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of overlapping peaks in this compound spectroscopy?
A1: Overlapping peaks in this compound analysis are primarily caused by the presence of other molecules with similar physicochemical properties or spectral characteristics in the sample.
-
In Magnetic Resonance Spectroscopy (MRS): In brain tumor analysis, this compound resonances frequently overlap with signals from other metabolites. The most common interfering molecules are aspartate, citrate, and GABA, which have J-coupled resonances in proximity to this compound signals.[1] Specifically, the C4-proton resonance of this compound at 2.72 ppm can overlap with the C3-proton resonance of aspartate.[2]
-
In Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Co-elution of structurally similar compounds is a major cause of peak overlap. Metabolites from the transsulfuration pathway, such as homocysteine and cysteine, are potential sources of interference due to their similar chemical structures. Isomers of this compound can also be difficult to separate chromatographically.
Q2: How can I detect if I have overlapping peaks in my this compound data?
A2: Detecting peak overlap is crucial for accurate quantification. Here are several indicators:
-
Asymmetrical Peak Shapes: Look for peak fronting, tailing, or the appearance of shoulders on your main peak. A pure compound should ideally produce a symmetrical (Gaussian) peak.
-
Broader Than Expected Peaks: If the peak width is significantly larger than what is typical for your analytical system, it may indicate the presence of multiple unresolved components.
-
Inconsistent Peak Area Ratios: In replicate analyses, inconsistent ratios of peak area to concentration can suggest interference.
-
Diode Array Detector (DAD) in LC: A DAD can assess peak purity by comparing UV-Vis spectra across the elution profile of a single peak. If the spectra are not homogenous, co-elution is likely.
-
Mass Spectrometry (MS) Analysis: When using an MS detector, you can examine the mass spectra across an eluting peak. The presence of different mass-to-charge ratios (m/z) at different points within the peak is a clear indication of co-elution.
Q3: What is the transsulfuration pathway and why is it relevant to my this compound analysis?
A3: The transsulfuration pathway is a metabolic route that converts methionine to cysteine, with homocysteine and this compound as key intermediates.[1][3] This pathway is crucial because it produces several sulfur-containing metabolites that are structurally similar to this compound and can potentially interfere with its detection, especially in LC-MS/MS analysis. Understanding this pathway helps in anticipating and troubleshooting potential co-elution issues.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Magnetic Resonance Spectroscopy (MRS)
Problem: Poor resolution of the this compound peak at 2.72 ppm in brain tumor spectra.
-
Cause: Overlap with the aspartate signal is a common issue in conventional, short echo time (TE) MRS.[2]
-
Solution 1: Use Edited MRS: Spectral editing techniques, such as MEGA-PRESS, can effectively remove the overlap between the this compound signal at 2.72 ppm and other resonances.[3] This method utilizes the J-coupling of this compound to selectively detect its signal.
-
Solution 2: Optimize Echo Time (TE): A TE of 113-ms with a PRESS sequence has been shown to improve the detection of the this compound C4-proton resonance at 2.72 ppm with minimal interference from the overlapping aspartate signal.[2][4]
Problem: this compound is not detected in my sample, but I expect it to be present.
-
Cause: The concentration of this compound may be below the limit of detection of your current MRS sequence. In healthy brain tissue, this compound levels are often too low to be detected.[5]
-
Solution: Enhance Signal with Optimized Editing Pulse: The editing efficiency for this compound detection can be significantly improved by adjusting the editing pulse frequency. Moving the editing pulse from the standard 1.9 ppm (used for 2-hydroxyglutarate) to 2.03 ppm or 2.16 ppm can substantially increase the this compound signal intensity.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Problem: Poor retention of this compound on a C18 column.
-
Cause: this compound is a polar molecule and may not be well-retained on traditional reversed-phase columns like C18.
-
Solution: Use an Ion-Pairing Agent: The addition of an ion-pairing agent, such as nonafluoropentanoic acid, to the mobile phase can provide the underivatized this compound with the desired retention on a C18 column.[6]
Problem: Inconsistent quantification and poor peak shape for this compound.
-
Cause 1: Ion Suppression: Co-eluting matrix components (e.g., salts, lipids, other metabolites) can interfere with the ionization of this compound in the mass spectrometer source, leading to a reduced signal.[7][8]
-
Solution 1: Improve Sample Preparation: Implement a more rigorous sample cleanup procedure. Protein precipitation is a common first step for plasma samples.[9][10] Solid-phase extraction (SPE) can be used to selectively isolate analytes and remove interfering matrix components.
-
Solution 2: Optimize Chromatography: Adjust the gradient elution profile to better separate this compound from the interfering matrix components.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound will co-elute and experience similar ion suppression, allowing for accurate correction during data analysis.
-
Cause 2: Analyte Interaction with Metal Surfaces: Some compounds can interact with the metal surfaces of the HPLC column and tubing, leading to poor peak shape and signal loss.[11]
-
Solution: Use a Metal-Free Column: If you suspect metal chelation is an issue, consider using a column with a PEEK-lined or other metal-free hardware.[11]
Data Presentation
Table 1: Impact of Omitting this compound from MRS Spectral Analysis on Other Metabolites
| Metabolite | Fold Change in Concentration (when this compound is omitted) | Reason for Interference |
| Aspartate | 2.69 | Multiplets near 2.7 ppm and 3.8 ppm overlap with this compound resonances.[1] |
| Citrate | 1.50 | Coupled resonances around 2.6–2.7 ppm overlap with this compound.[1] |
| GABA | 1.39 | Coupled resonances around 2.6–2.7 ppm overlap with this compound.[1] |
Table 2: Enhancement of this compound Signal in Edited MRS by Adjusting Editing Pulse Frequency
| Editing Pulse Frequency | Relative Signal Intensity Increase (at 2.72 ppm) |
| 2.03 ppm | 1.7x[5] |
| 2.16 ppm | 2.13x[5] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound in Plasma
This protocol is adapted from a general method for amino acid analysis in plasma and involves protein precipitation.[9][10]
-
Sample Aliquoting: Pipette 50 µL of plasma sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate amount of stable isotope-labeled this compound internal standard to each tube.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at approximately 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the this compound and internal standard.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge the reconstituted sample at 13,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer and Injection: Transfer the final supernatant to an LC autosampler vial for analysis.
Mandatory Visualization
Caption: The transsulfuration pathway showing the conversion of homocysteine to cysteine.
References
- 1. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The influence of this compound on neurochemical quantification in brain tumor in vivo magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo 1H MRS detection of this compound in human brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Solid-Phase Extraction for Cystathionine from Cell Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solid-phase extraction (SPE) of cystathionine from cell extracts.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the solid-phase extraction of this compound from cell extracts.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound | Incomplete Elution: The elution solvent may not be strong enough to disrupt the interactions between this compound and the SPE sorbent. | - Increase the strength of the elution solvent. For cation exchange, use a more basic eluent (e.g., increase the concentration of ammonium (B1175870) hydroxide (B78521) in methanol). For mixed-mode, ensure the organic content is sufficient to disrupt hydrophobic interactions. - Perform a second elution step and analyze it separately to see if more this compound is recovered. - Increase the volume of the elution solvent. It is recommended to use two smaller aliquots of the elution solvent rather than one large one for better results. |
| Analyte Breakthrough During Sample Loading: The flow rate during sample loading may be too fast, or the sorbent capacity may be exceeded. | - Decrease the flow rate during sample loading to 1-2 drops per second to ensure adequate interaction time between this compound and the sorbent.[1] - Ensure the sorbent mass is sufficient for the amount of this compound in your sample. As a general rule, the sorbent can retain about 5% of its mass.[2] - Dilute the sample if it is too concentrated. | |
| Premature Elution During Washing: The wash solvent may be too strong, causing the this compound to be washed off the column along with interferences. | - Reduce the organic content of the wash solvent. - Ensure the pH of the wash solvent is appropriate to maintain the charge-based interaction between this compound and the sorbent. | |
| Improper Sample pH or Ionic Strength: For ion-exchange SPE, the pH of the sample must be optimized for this compound to be charged and bind to the sorbent. High salt concentrations can also interfere with binding. | - Adjust the pH of the cell extract to at least 2 pH units below the pKa of the amine group of this compound to ensure it is positively charged for cation exchange.[3] - Dilute the sample to reduce the ionic strength if it is high. The salt concentration should ideally be less than 0.1M.[1] | |
| High Matrix Effects in LC-MS/MS Analysis | Co-elution of Interfering Compounds: Phospholipids and other cellular components may not be effectively removed during the wash steps and can co-elute with this compound, causing ion suppression or enhancement. | - Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute this compound. For mixed-mode SPE, a wash with a high percentage of organic solvent can remove hydrophobic contaminants. - Consider a protein precipitation step prior to SPE to remove the bulk of proteins.[4] - Use a more selective SPE phase, such as a mixed-mode sorbent, which can provide better cleanup through dual retention mechanisms. |
| Presence of Salts from Cell Culture Media: Salts from buffers like PBS can interfere with the SPE process and subsequent LC-MS analysis. | - Before cell lysis, thoroughly wash the cell pellet with an isotonic, salt-free solution like ice-cold 0.9% NaCl to remove residual media. | |
| Inconsistent or Irreproducible Results | Variable Sample Preparation: Inconsistencies in cell lysis, protein precipitation, or pH adjustment can lead to variable results. | - Standardize all sample preparation steps, including cell counting, lysis buffer volume, incubation times, and centrifugation speeds. - Ensure complete and consistent protein precipitation and removal. |
| SPE Cartridge Drying Out: If the sorbent bed dries out after conditioning and before sample loading, the retention of this compound can be compromised. | - Do not allow the SPE cartridge to go dry before loading the sample. Keep the sorbent bed wetted with the equilibration buffer. | |
| Inconsistent Flow Rate: Variations in the flow rate during sample loading, washing, and elution can affect recovery and reproducibility. | - Use a vacuum manifold with a flow control system or a positive pressure manifold to maintain a consistent flow rate across all samples. | |
| Slow or Blocked Flow Through the SPE Cartridge | Particulates in the Sample: The cell lysate may contain particulate matter that clogs the frits of the SPE cartridge. | - Centrifuge the cell lysate at a high speed (e.g., >10,000 x g) to pellet all cellular debris before loading it onto the SPE cartridge.[4] - Consider passing the lysate through a syringe filter (e.g., 0.22 µm) if centrifugation is insufficient. |
| High Viscosity of the Sample: A highly concentrated cell extract can be viscous, leading to slow flow rates. | - Dilute the cell extract with the appropriate loading buffer to reduce its viscosity. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: How should I prepare my cell extract before solid-phase extraction?
A1: Proper preparation of your cell extract is crucial for successful SPE. The general workflow includes:
-
Cell Harvesting and Washing: After harvesting, wash the cell pellet with a cold, isotonic solution like 0.9% NaCl to remove interfering salts from the culture media.
-
Cell Lysis: Lyse the cells using a method compatible with your downstream analysis, such as sonication in a suitable buffer or using a lysis buffer like RIPA.
-
Protein Precipitation: To reduce matrix complexity, precipitate proteins from the lysate. Common methods include the addition of cold organic solvents (like acetonitrile (B52724) or methanol) or acids (like trichloroacetic acid - TCA).[4] After incubation, centrifuge at high speed to pellet the precipitated proteins.
-
pH and Ionic Strength Adjustment: The supernatant containing the amino acids should be adjusted to the optimal pH and ionic strength for the chosen SPE method. For strong cation exchange, acidify the sample with an acid like formic acid to a pH where this compound is positively charged.[5]
Q2: Which protein precipitation method is best for preparing cell extracts for this compound analysis?
A2: The choice of protein precipitation method can depend on your specific experimental needs.
-
Acid Precipitation (e.g., TCA): This is a highly effective method for removing a large amount of protein.[4] However, it can be harsh and may affect the stability of some analytes.
-
Organic Solvent Precipitation (e.g., Methanol (B129727), Acetonitrile): This is a milder method that can also be very effective. It is often compatible with the solvents used in the subsequent SPE steps.
It is advisable to test a couple of methods to determine which provides the cleanest extract and the best recovery for this compound in your specific cell type.
SPE Method Selection and Optimization
Q3: What type of SPE cartridge is best for extracting this compound?
A3: this compound is a zwitterionic molecule, meaning it has both acidic (carboxylic acid) and basic (amine) functional groups. Therefore, ion-exchange or mixed-mode SPE is generally most effective.
-
Strong Cation Exchange (SCX): This is a good choice as the amine group of this compound can be protonated at a low pH, giving it a positive charge that allows it to bind to the negatively charged SCX sorbent.
-
Mixed-Mode Cation Exchange (MCX): This combines the ion-exchange properties of SCX with reversed-phase characteristics. This dual retention mechanism can provide superior cleanup of complex samples like cell extracts, as it can remove both polar and non-polar interferences.
Q4: What is a good starting point for developing an SPE method for this compound?
A4: A good starting point is a generic strong cation exchange protocol for amino acids:
-
Conditioning: Pass methanol through the cartridge to wet the sorbent.
-
Equilibration: Equilibrate the cartridge with an acidic aqueous solution (e.g., water with 0.1-1% formic acid).
-
Sample Loading: Load the pre-treated and acidified cell extract at a slow flow rate.
-
Washing: Wash the cartridge with the equilibration buffer, followed by a weak organic solvent (e.g., methanol with 0.1-1% formic acid) to remove interferences.
-
Elution: Elute the this compound with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).[5]
Quantitative Data
Q5: What kind of recovery can I expect for this compound with SPE?
A5: The recovery of this compound can be influenced by the sample matrix and the specifics of the SPE protocol. While data specifically for this compound is limited, the recovery for general amino acids using optimized SPE methods is typically high.
| SPE Sorbent Type | Analyte Type | Typical Recovery Range |
| Strong Cation Exchange (SCX) | Cationic/Zwitterionic Amino Acids | 80 - 105% |
| Mixed-Mode Cation Exchange (MCX) | Cationic/Zwitterionic Amino Acids | 85 - 110% |
| Reversed-Phase (C18) | Hydrophobic Amino Acids | > 90% |
Note: These are general estimates. It is highly recommended to perform your own validation experiments to determine the recovery of this compound in your specific cell extract matrix.
Experimental Protocols
Protocol 1: Preparation of Cell Extract for SPE
-
Cell Harvesting: Harvest cells by centrifugation.
-
Washing: Resuspend the cell pellet in ice-cold 0.9% NaCl and centrifuge again. Repeat this wash step to ensure complete removal of cell culture media.
-
Cell Lysis and Protein Precipitation:
-
Resuspend the washed cell pellet in 4 volumes of ice-cold 80% methanol.
-
Vortex thoroughly and incubate on ice for 20 minutes to allow for cell lysis and protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection: Carefully collect the supernatant, which contains the amino acids.
-
Acidification: Acidify the supernatant by adding formic acid to a final concentration of 0.1-1% (v/v). This prepares the sample for loading onto a cation exchange SPE cartridge.
Protocol 2: Strong Cation Exchange (SCX) SPE for this compound
-
Conditioning: Condition the SCX SPE cartridge (e.g., 10 mg/1 mL) by passing 1 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water with 1% formic acid through it. Do not allow the cartridge to dry.
-
Sample Loading: Load the acidified cell extract onto the cartridge at a slow, drop-wise flow rate (approximately 1 mL/minute).
-
Washing:
-
Wash the cartridge with 1 mL of water with 1% formic acid.
-
Wash the cartridge with 1 mL of methanol with 1% formic acid.
-
-
Elution: Elute the this compound by passing two 500 µL aliquots of 5% ammonium hydroxide in methanol through the cartridge. Collect the eluate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with your analytical method (e.g., the initial mobile phase for LC-MS).
Visualizations
Caption: Workflow for the extraction of this compound from cell extracts using SPE.
Caption: The Transsulfuration Pathway showing the position of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Sample-to-Analysis Platform for Rapid Intracellular Mass Spectrometry from Small Numbers of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Accurate Cystathionine Quantification in Dried Blood Spots
Welcome to the technical support center for the accurate quantification of cystathionine in dried blood spots (DBS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the importance of accurately quantifying this compound in dried blood spots?
A1: Accurate quantification of this compound in DBS is crucial for the diagnosis and monitoring of inherited metabolic disorders, particularly those related to the transsulfuration pathway, such as homocystinuria.[1][2] this compound, along with total homocysteine and methionine, serves as a key biomarker for these conditions. DBS offers a minimally invasive method for sample collection, making it ideal for newborn screening and patient monitoring.[1][2]
Q2: What are the main challenges associated with this compound quantification in DBS?
A2: The primary challenges include:
-
Sample Stability: Like other amino acids, this compound in DBS can be susceptible to degradation depending on storage conditions, including temperature and humidity.[3][4] Long-term storage at room temperature can lead to a significant decrease in amino acid concentrations.[3]
-
Hematocrit Effect: Variations in the hematocrit level of the blood can affect the spot size and the distribution of the analyte on the filter paper, potentially leading to inaccuracies in quantification.
-
Matrix Effects: The complex biological matrix of a dried blood spot can interfere with the ionization of this compound during LC-MS/MS analysis, leading to ion suppression or enhancement.
-
Extraction Efficiency: Incomplete extraction of this compound from the DBS matrix can result in underestimation of its concentration.
Q3: What is the recommended method for this compound quantification in DBS?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of this compound in DBS.[1][2] This method offers high specificity and allows for the simultaneous measurement of other relevant metabolites like homocysteine and methionine.[1]
Q4: How should DBS samples be stored to ensure the stability of this compound?
A4: For long-term stability, it is recommended to store DBS samples at -20°C or, ideally, at -80°C in a sealed bag with a desiccant to minimize degradation due to temperature and humidity.[3] Storage at 4°C is not optimal for long-term stability of amino acids.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Signal | 1. Inefficient extraction. 2. Degradation of this compound. 3. Instrument sensitivity issues. 4. Incorrect MS/MS transition parameters. | 1. Optimize the extraction solvent and procedure. Ensure complete immersion of the punch and adequate vortexing/sonication. 2. Check storage conditions of DBS cards. Use freshly prepared or properly stored samples. 3. Perform instrument calibration and tuning. Check for leaks in the LC system. 4. Verify the precursor and product ion m/z values for this compound and the internal standard. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible injection solvent with the mobile phase. 3. Presence of interfering substances from the DBS matrix. | 1. Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 2. Ensure the injection solvent is similar in composition and strength to the initial mobile phase. 3. Optimize the sample preparation method to remove interfering components. Consider solid-phase extraction (SPE). |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix effects from the DBS sample. 3. Leak in the system. | 1. Prepare fresh mobile phase with high-purity solvents and additives. Flush the LC system thoroughly. 2. Improve sample clean-up. Use a divert valve to direct the early eluting, unretained components to waste. 3. Check all fittings and connections for leaks. |
| Inconsistent Results (Poor Precision) | 1. Inconsistent punching of the DBS. 2. Variable extraction efficiency. 3. Inaccurate pipetting of internal standard or other reagents. 4. Fluctuations in instrument performance. | 1. Ensure the punch is taken from the center of the dried blood spot and that the puncher is clean and sharp. 2. Standardize the extraction time, temperature, and mixing conditions. 3. Calibrate pipettes regularly. Ensure the internal standard is added to all samples, calibrators, and quality controls at the same concentration. 4. Run system suitability tests before each batch of samples to ensure consistent instrument performance. |
| Low Recovery | 1. Incomplete elution of this compound from the DBS paper. 2. Analyte loss during sample processing steps (e.g., evaporation, transfer). | 1. Test different extraction solvents and volumes. Increase extraction time or use sonication. 2. Be meticulous during sample handling. Ensure complete reconstitution after evaporation. |
Experimental Protocols
Detailed Methodology for this compound Quantification in DBS by LC-MS/MS
This protocol is a synthesis of best practices for the simultaneous determination of this compound, total homocysteine, and methionine in dried blood spots.[1][2]
1. Materials and Reagents:
-
Chemicals: this compound, d4-Cystathionine (internal standard), Dithiothreitol (DTT), Formic acid, Methanol (B129727) (LC-MS grade), Water (LC-MS grade).
-
DBS Cards: Standard newborn screening filter paper cards.
-
Equipment: DBS puncher (3 mm), microcentrifuge tubes, vortex mixer, sonicator, centrifuge, LC-MS/MS system.
2. Sample Preparation:
-
Punch a 3 mm disc from the center of the dried blood spot into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of extraction solution containing the internal standard (e.g., d4-Cystathionine in methanol/water).
-
Add 20 µL of a reducing agent solution (e.g., 500 mmol/L DTT in water) to reduce disulfide bonds and release total homocysteine.
-
Vortex the tubes for 1 minute.
-
Incubate at room temperature for 30 minutes.
-
Add 100 µL of methanol containing 0.1% formic acid to precipitate proteins.[1]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution: A suitable gradient to separate this compound from other amino acids and matrix components.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the specific precursor to product ion transition.
-
d4-Cystathionine (IS): Monitor the specific precursor to product ion transition for the internal standard.
-
-
4. Quantification:
-
Create a calibration curve using a series of calibrators with known concentrations of this compound spiked into whole blood and spotted onto DBS cards.
-
Process the calibrators and quality control (QC) samples alongside the unknown samples.
-
Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Quantitative Data Summary
The following tables summarize typical performance characteristics for LC-MS/MS methods for this compound quantification in DBS.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (µmol/L) | Limit of Detection (LOD) (µmol/L) | Limit of Quantification (LOQ) (µmol/L) |
| This compound | 0.1 - 50 | 0.03 | 0.1 |
| Homocysteine | 1 - 100 | 0.3 | 1 |
| Methionine | 5 - 500 | 1 | 5 |
Data are representative and may vary depending on the specific instrumentation and method.
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| This compound | Low | < 10% | < 15% | 90 - 110% |
| Mid | < 8% | < 12% | 95 - 105% | |
| High | < 7% | < 10% | 95 - 105% | |
| Homocysteine | Low | < 12% | < 15% | 88 - 112% |
| Mid | < 10% | < 13% | 92 - 108% | |
| High | < 8% | < 11% | 94 - 106% | |
| Methionine | Low | < 9% | < 14% | 91 - 109% |
| Mid | < 7% | < 11% | 96 - 104% | |
| High | < 6% | < 9% | 97 - 103% |
CV = Coefficient of Variation. Data are representative and should be established for each individual laboratory.
Visualizations
Signaling Pathway
Caption: The Transsulfuration Pathway for this compound Synthesis.
Experimental Workflow
Caption: Workflow for this compound Quantification in DBS.
References
- 1. Simultaneous determination of this compound, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 4. The specific features of methionine biosynthesis and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce variability in cystathionine ELISA results
Welcome to the technical support center for our Cystathionine ELISA kits. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during their experiments. Below you will find detailed troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected intra-assay and inter-assay precision for the this compound ELISA kit?
A1: Our this compound ELISA kits are designed for high precision. Typically, you can expect an intra-assay coefficient of variation (CV) of less than 10% and an inter-assay CV of less than 12%.[1] However, this can be influenced by several factors, including pipetting technique, adherence to the protocol, and environmental conditions.
Q2: What are the recommended sample types for this kit?
A2: This kit is suitable for the quantitative determination of this compound in serum, plasma, tissue homogenates, and cell lysates.[2][3]
Q3: What is the recommended storage for samples before analysis?
A3: For short-term storage, samples can be kept at 2-8°C for up to 5 days. For long-term storage, it is recommended to aliquot samples and store them at -20°C for up to 6 months, or at -80°C for longer periods.[4] It is crucial to avoid repeated freeze-thaw cycles.[4][5][6]
Q4: Can I use a different wash buffer than the one provided in the kit?
A4: It is highly recommended to use the wash buffer provided in the kit, as it has been optimized for the assay. If you need to prepare your own, a common formulation is PBS with a non-ionic detergent like Tween-20 (0.05% v/v).[7] However, using a non-validated wash buffer can lead to increased background or reduced signal.
Q5: How should I prepare the standard curve?
A5: A standard curve should be generated for each assay by performing serial dilutions of the provided standard.[8] It is critical to follow the dilutions specified in the kit manual precisely. The curve is typically plotted as the mean absorbance (y-axis) versus the concentration of the standard (x-axis). A four-parameter logistic (4-PL) curve fit is often the most appropriate model for ELISA data.[9][10]
Troubleshooting Guides
High variability in ELISA results, often indicated by a high coefficient of variation (%CV) between replicates, is a common issue that can compromise the reliability of your data.[4] The acceptable %CV for duplicate samples in an ELISA is typically ≤ 20%. This guide will walk you through the most frequent causes of variability and provide systematic solutions to reduce it.
Issue 1: High Coefficient of Variation (%CV) Between Replicates
High variability between duplicate or triplicate wells is a frequent problem that can obscure genuine results.
Troubleshooting Workflow for High %CV
Caption: A logical workflow to troubleshoot high coefficient of variation in this compound ELISA results.
| Potential Cause | Recommended Solution | Impact on Variability |
| Inconsistent Pipetting | - Calibrate pipettes regularly.- Use high-quality, properly fitting pipette tips.- Ensure there are no air bubbles in the tips before and during dispensing.- Use a new tip for each standard, sample, and reagent.- For multichannel pipettes, ensure all tips are securely attached and aspirating/dispensing equal volumes.[11] | High: Pipetting errors are a leading cause of variability, directly affecting the volume of reactants in each well. |
| Improper Mixing of Reagents and Samples | - Gently vortex or invert all reconstituted reagents and thawed samples before use.- Ensure standards are thoroughly mixed after each serial dilution step. | High: Inhomogeneous solutions lead to inconsistent amounts of analyte or reagents being added to different wells. |
| Inadequate Plate Washing | - Ensure all wells are filled with the same volume of wash buffer.- Completely aspirate all liquid from the wells after each wash. Tap the plate on absorbent paper to remove residual buffer.- If using an automated plate washer, ensure all dispensing and aspirating ports are clean and functioning correctly.[4][6] | Medium to High: Residual unbound reagents can lead to inconsistent background signal and variability in specific signal. |
| Temperature Gradients Across the Plate | - Allow all reagents and the microplate to equilibrate to room temperature before starting the assay (at least 30 minutes).[12]- Avoid stacking plates during incubation steps.- Ensure the incubator provides uniform heating. | Medium: Temperature differences can affect the kinetics of antibody-antigen binding and enzyme reactions, leading to "edge effects".[13] |
| Bubbles in Wells | - Be careful not to introduce air bubbles when adding reagents or samples.- If bubbles are present, gently pop them with a clean pipette tip before incubation or reading. | Medium: Bubbles can interfere with the light path during absorbance reading and reduce the surface area for binding reactions. |
Issue 2: High Background
High background is characterized by high absorbance readings in the blank or zero standard wells, which can mask the specific signal and reduce the dynamic range of the assay.
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient Washing | - Increase the number of wash cycles (e.g., from 3 to 5).- Increase the soaking time for each wash (e.g., 30 seconds).- Ensure complete aspiration of wash buffer from all wells. | Reduced non-specific binding of detection antibodies and enzyme conjugates, leading to a lower background signal. |
| Inadequate Blocking | - Ensure the blocking buffer completely covers the well surface.- Increase the blocking incubation time as per the kit's protocol. | Prevents non-specific binding of antibodies to the plate surface, thereby lowering the background. |
| Contaminated Reagents | - Use fresh, sterile pipette tips for each reagent.- Aliquot reagents to avoid contamination of stock solutions.- Ensure the substrate solution is colorless before use; a blue color indicates contamination.[13] | Prevents false positive signals caused by contaminating enzymes or cross-reacting substances. |
| High Concentration of Detection Antibody/Enzyme Conjugate | - Ensure the detection antibody and enzyme conjugate are diluted according to the kit's instructions.- If developing a new assay, optimize the concentrations of these reagents. | Reduces non-specific binding and lowers the overall background signal. |
| Cross-reactivity | - Ensure the antibodies used are specific to this compound.- If matrix effects are suspected, consider using a specialized assay diluent. | Minimizes signals from other molecules in the sample that may be recognized by the antibodies. |
Issue 3: Weak or No Signal
This issue arises when the absorbance readings are very low across the entire plate, including the highest standard.
Logical Troubleshooting for Weak/No Signal
Caption: A step-by-step decision diagram for troubleshooting weak or no signal in a this compound ELISA.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incorrect Reagent Preparation or Addition | - Double-check that all reagents were prepared according to the protocol and added in the correct order.[12]- Ensure reagents are not expired. | A properly executed protocol should yield a signal within the expected range. |
| Inadequate Incubation Times or Temperatures | - Strictly adhere to the incubation times and temperatures specified in the protocol.[6] | Optimal incubation allows for sufficient binding and enzymatic reactions, leading to a stronger signal. |
| Degraded Reagents | - Store all kit components at the recommended temperatures.- Avoid repeated freeze-thaw cycles of standards and antibodies.- Protect the TMB substrate from light. | Use of active reagents is essential for a valid signal. |
| Problem with Substrate | - Ensure the substrate was added and had sufficient time to develop color.- Do not use a substrate that has changed color before use. | A functional substrate is necessary for the colorimetric reaction to occur. |
Experimental Protocols
A. Sample Preparation Protocol
Proper sample handling is critical to reduce variability.
| Sample Type | Collection and Processing Protocol |
| Serum | 1. Collect whole blood in a serum separator tube.2. Allow the blood to clot for 30 minutes at room temperature.3. Centrifuge at 1000 x g for 15 minutes at 4°C.4. Carefully collect the serum supernatant.5. Assay immediately or aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.[6] |
| Plasma | 1. Collect whole blood into a tube containing an anticoagulant (e.g., EDTA, heparin, or citrate).2. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.3. Collect the plasma supernatant.4. Assay immediately or aliquot and store at ≤ -20°C.[6] |
| Tissue Homogenates | 1. Rinse the tissue with ice-cold PBS to remove excess blood.2. Homogenize the tissue in an appropriate lysis buffer.3. Perform two freeze-thaw cycles to break cell membranes.4. Centrifuge at 5000 x g for 5 minutes at 4°C.5. Collect the supernatant.6. Assay immediately or aliquot and store at ≤ -20°C.[6] |
| Cell Lysates | 1. Solubilize cells in lysis buffer and incubate on ice for 30 minutes.2. Centrifuge at 14,000 x g for 5 minutes to pellet cell debris.3. Collect the supernatant.4. Assay immediately or aliquot and store at ≤ -20°C.[6] |
B. General this compound ELISA Workflow (Sandwich ELISA)
This is a generalized protocol. Always refer to the specific manual provided with your kit.
Standard Sandwich ELISA Workflow
Caption: A typical workflow for a sandwich ELISA for this compound quantification.
-
Prepare Reagents: Bring all reagents and samples to room temperature before use. Prepare serial dilutions of the standard as per the kit manual.
-
Add Samples and Standards: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.[11]
-
Incubate: Cover the plate with a sealer and incubate for the time and temperature specified in the protocol (e.g., 1-2 hours at 37°C).[3]
-
Wash: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3 times) with 1X Wash Buffer. After the last wash, remove any remaining buffer by inverting the plate and tapping it on a clean paper towel.
-
Add Detection Antibody: Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Incubate: Cover and incubate the plate as directed.
-
Wash: Repeat the wash step as in step 4.
-
Add Enzyme Conjugate: Add 100 µL of HRP-avidin to each well.
-
Incubate: Cover and incubate the plate.
-
Wash: Repeat the wash step (often with more washes, e.g., 5 times).
-
Add Substrate: Add 90 µL of TMB Substrate to each well.
-
Incubate: Cover the plate and incubate in the dark for the specified time (e.g., 15-30 minutes at 37°C).
-
Add Stop Solution: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately read the optical density (OD) at 450 nm using a microplate reader.
-
Analyze Data: Calculate the concentration of this compound in your samples by interpolating from the standard curve.
References
- 1. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. researchgate.net [researchgate.net]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. researchgate.net [researchgate.net]
- 6. ethosbiosciences.com [ethosbiosciences.com]
- 7. Troubleshooting of ELISA Experiment: Analysis of Common Pr… [cymitquimica.com]
- 8. Data analysis for ELISA | Abcam [abcam.com]
- 9. betalifesci.com [betalifesci.com]
- 10. biosensis.com [biosensis.com]
- 11. mybiosource.com [mybiosource.com]
- 12. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
calibration and standardization for quantitative cystathionine analysis
Technical Support Center: Quantitative Cystathionine Analysis
Welcome to the technical support center for the quantitative analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on calibration, standardization, and troubleshooting for accurate and reliable measurement of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantitative this compound analysis?
A1: The most prevalent and sensitive methods for quantitative this compound analysis are based on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity for detecting this compound in complex biological matrices such as plasma, dried blood spots, and cell extracts.[1][2] Other methods, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection after derivatization, have also been described.[4][5]
Q2: Why is a calibration curve essential for quantitative this compound analysis?
A2: A calibration curve is crucial for determining the concentration of this compound in an unknown sample. It establishes the relationship between the known concentrations of a series of standards and their corresponding analytical signals.[6] By analyzing the unknown sample under the same conditions and comparing its signal to the calibration curve, an accurate quantification of this compound can be achieved. For reliable results, it is recommended to use at least seven different concentrations for an initial assessment of the calibration function.[6]
Q3: What are internal standards, and why are they important in this compound analysis?
A3: An internal standard is a compound with similar physicochemical properties to the analyte (this compound) that is added in a known amount to all samples, calibrators, and quality controls. Isotopically labeled this compound (e.g., D4-cystathionine) is an ideal internal standard as it co-elutes with the analyte and experiences similar effects during sample preparation and ionization, but can be distinguished by its mass.[7] The use of an internal standard is critical to correct for variations in sample extraction, injection volume, and matrix effects, thereby improving the accuracy and precision of the quantification.[8]
Q4: What are matrix effects and how can they impact this compound analysis?
A4: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[9] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[8] Biological samples contain numerous endogenous components like salts, lipids, and proteins that can cause matrix effects. It is essential to evaluate and minimize matrix effects to ensure the reliability of quantitative results.[9]
Q5: How can matrix effects be minimized in this compound analysis?
A5: Several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can remove interfering matrix components.
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from co-eluting matrix components is crucial.
-
Use of an Appropriate Internal Standard: An isotopically labeled internal standard is the most effective way to compensate for matrix effects, as it is affected in the same way as the analyte.[8]
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is similar to the study samples can also help to compensate for matrix effects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low this compound Signal | Instrument malfunction (MS or LC). | Perform instrument performance checks and calibration. |
| Incorrect MS/MS transition parameters. | Verify the precursor and product ion m/z values for this compound and the internal standard. | |
| Sample degradation. | Ensure proper sample collection, storage, and handling procedures. | |
| Inefficient extraction. | Optimize the sample preparation protocol to improve recovery. | |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | Poor chromatographic conditions. | Optimize the mobile phase composition, gradient, and flow rate. Check for column degradation. |
| Column contamination or blockage. | Wash the column with a strong solvent or replace it if necessary. | |
| Inappropriate injection solvent. | Ensure the sample is dissolved in a solvent compatible with the mobile phase. | |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. | Standardize all steps of the sample preparation protocol. |
| Pipetting errors. | Calibrate and use appropriate pipettes. | |
| Uncompensated matrix effects. | Implement the use of a suitable internal standard and/or matrix-matched calibrators. | |
| Instrument instability. | Monitor instrument performance and perform necessary maintenance. | |
| Inaccurate Quantification (Poor Trueness) | Incorrect calibration curve. | Prepare fresh calibration standards and ensure the curve is linear and covers the expected sample concentration range. |
| Significant matrix effects. | Evaluate and mitigate matrix effects through improved sample cleanup, chromatography, or the use of an isotopically labeled internal standard. | |
| Degradation of standard solutions. | Prepare fresh stock and working standard solutions. Store them under appropriate conditions. |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for LC-MS/MS-based this compound analysis reported in the literature. Note that these values can vary depending on the specific method, instrumentation, and matrix.
| Parameter | Plasma | Dried Blood Spots (DBS) | Cell Extracts |
| Typical Concentration Range | 0.05 - 0.5 µmol/L[10] | Varies with age and clinical status | Varies depending on cell type and experimental conditions |
| Limit of Detection (LOD) | Method dependent, often in the low nmol/L range | Method dependent, often in the low nmol/L range | 50 pmol/h/mg protein (for CBS activity assay)[2] |
| Intra-assay Coefficient of Variation (CV) | < 10% | 5.2% (for CBS activity assay in fibroblasts)[2] | < 10% |
| Inter-assay Coefficient of Variation (CV) | < 15% | 14.7% (for CBS activity assay in fibroblasts)[2] | < 15% |
Experimental Protocols
Generic Sample Preparation Protocol for Plasma
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Add Internal Standard: Add a known amount of isotopically labeled this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of cold methanol (B129727) (or another suitable organic solvent) to precipitate proteins.
-
Vortex: Vortex the mixture for 30 seconds.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase to concentrate the analyte.
LC-MS/MS Analysis Protocol
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed, starting with a low percentage of mobile phase B, which is gradually increased to elute this compound.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
This compound: The specific precursor ion (m/z) and product ion (m/z) transitions need to be optimized for the instrument being used.
-
Internal Standard: Monitor the specific MRM transition for the isotopically labeled internal standard.
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used for quantification against the calibration curve.
-
Visualizations
Caption: Experimental workflow for quantitative this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Simultaneous determination of this compound, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A liquid chromatography mass spectrometry method for the measurement of this compound β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound beta-synthase activity in human plasma by LC-MS/MS: potential use in diagnosis of CBS deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RP-HPLC method for quantitative determination of this compound, cysteine and glutathione: An application for the study of the metabolism of cysteine in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An application of RP-HPLC for determination of the activity of this compound β-synthase and γ-cystathionase in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uknml.com [uknml.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. bataviabiosciences.com [bataviabiosciences.com]
- 10. Guidelines for the diagnosis and management of this compound beta-synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
mitigating the impact of aspartate overlap in cystathionine MRS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the impact of aspartate overlap in cystathionine Magnetic Resonance Spectroscopy (MRS) experiments.
Troubleshooting Guides
Issue: Poor separation of this compound and aspartate peaks in PRESS spectra.
| Possible Cause | Recommended Solution | Detailed Steps |
| Suboptimal Echo Time (TE) | Optimize the TE to exploit the different J-coupling evolution of this compound and aspartate. | 1. For improved precision: A shorter TE of 45 ms (B15284909) has been shown to provide more precise this compound estimates compared to a longer TE of 97 ms.[1][2] This approach also shows a better correlation with results from edited MRS.[1][2]2. For minimal interference: A longer TE of 113 ms can be used to suppress the aspartate signal, allowing for the detection of this compound with minimal interference.[3][4][5] This is achieved by adjusting the PRESS subecho times (e.g., TE1 = 42 ms, TE2 = 71 ms).[3]3. TE 97 ms: While widely used, a TE of 97 ms may result in higher mean concentrations of this compound when fitting without aspartate in the basis set, suggesting potential overestimation.[1][2] |
| Inadequate Data Analysis | Refine the spectral fitting process. | 1. Utilize a comprehensive basis set: Ensure your fitting model (e.g., LCModel) includes a basis set containing this compound, aspartate, and other relevant metabolites.[6][7] The omission of this compound from the basis set can lead to a significant overestimation of aspartate.[6][7]2. Evaluate correlation coefficients: Check the correlation coefficient between this compound and aspartate provided by your fitting software. A lower correlation coefficient indicates better separation of the two signals. For instance, a TE of 113 ms has been shown to yield a much smaller correlation coefficient compared to a TE of 97 ms.[3] |
Issue: this compound signal is not detectable or has low signal-to-noise ratio (SNR).
| Possible Cause | Recommended Solution | Detailed Steps |
| Low this compound concentration | Employ spectral editing techniques to enhance the this compound signal. | 1. Use MEGA-PRESS: This J-difference editing technique can effectively remove overlapping signals and isolate the this compound resonances at 2.72 ppm and 3.85 ppm.[8] A common protocol uses a TE of 68 ms with an editing pulse at 1.9 ppm.[8]2. Optimize editing pulse frequency: The editing efficiency for this compound can be significantly improved by adjusting the editing pulse frequency. Moving the editing pulse from 1.9 ppm to 2.03 ppm or 2.16 ppm can increase the this compound signal intensity.[8][9] |
| Poor data quality | Improve data acquisition and preprocessing. | 1. Ensure good B0 shimming: Homogenize the static magnetic field (B0) to achieve better spectral resolution.[10][11]2. Perform eddy current correction: Use the unsuppressed water signal for eddy current correction to improve spectral quality.[10]3. Phase and frequency alignment: Align the phase and frequency of individual spectra before averaging to prevent signal loss.[10] |
Frequently Asked Questions (FAQs)
Q1: Which MRS sequence is best for detecting this compound while minimizing aspartate overlap?
A1: Both optimized PRESS sequences and spectral editing techniques like MEGA-PRESS are effective.
-
Optimized PRESS: Using a specific TE can help resolve the this compound peak from aspartate. A TE of 45 ms is reported to yield more precise estimates, while a TE of 113 ms can minimize aspartate interference.[1][2][3][4][5]
-
MEGA-PRESS: This spectral editing method is highly effective at removing the overlap from other metabolites, resulting in a clean detection of the this compound signal at 2.72 ppm.[6][8]
The choice depends on the available sequences on your scanner and your specific research question.
Q2: How does the choice of Echo Time (TE) in a PRESS sequence affect this compound and aspartate signals?
A2: The TE influences the phase and amplitude of the J-coupled signals of this compound and aspartate differently. By selecting an appropriate TE, you can manipulate the spectra to either better separate the peaks or even null the signal of one of the metabolites. For example, a TE of 113 ms has been specifically designed to suppress the aspartate signal in the spectral region where this compound resonates.[3][4][5] In contrast, a shorter TE of 45 ms has been shown to provide more accurate quantification of this compound.[1][2]
Q3: What are the key parameters for a MEGA-PRESS experiment to detect this compound?
A3: A common starting point for a MEGA-PRESS experiment for this compound detection is:
-
Echo Time (TE): 68 ms[8]
-
Repetition Time (TR): 2 seconds[8]
-
Editing Pulse Frequency: An editing pulse applied at 1.9 ppm can detect this compound.[8] However, for improved editing efficiency, moving the pulse to 2.03 ppm or 2.16 ppm is recommended, as this can significantly increase the detected this compound signal.[8][9]
Q4: How important is it to include this compound in the basis set for LCModel analysis?
A4: It is critically important. Omitting this compound from the basis set when it is present in the tissue can lead to significant quantification errors for other metabolites, particularly aspartate.[6][7] Due to their spectral overlap, the fitting algorithm may misinterpret the this compound signal as aspartate, leading to a substantial overestimation of the latter.[6]
Q5: Can I use 2D MRS to separate this compound and aspartate?
A5: Yes, 2D chemical-shift imaging can be used with an optimized PRESS sequence (e.g., TE 113 ms) to visualize the spatial distribution of this compound with minimal interference from aspartate.[3][4][5] 2D MRS provides an additional spectral dimension, which can aid in resolving overlapping resonances.
Quantitative Data Summary
The following table summarizes key quantitative findings from studies on mitigating aspartate overlap in this compound MRS.
| Parameter | TE = 45 ms (PRESS) | TE = 97 ms (PRESS) | TE = 113 ms (PRESS) | MEGA-PRESS (TE=68ms) |
| This compound Quantification | More precise estimates.[1][2] | Potential for overestimation if aspartate is not in the basis set.[1][2] | Minimal interference from aspartate.[3][4][5] | Reliable detection and quantification.[6][7] |
| Correlation with Edited MRS | Higher correlation (r = 0.68).[1][2] | Lower correlation (r = 0.49).[1][2] | - | Reference standard. |
| Sensitivity for 1p/19q-codeletion | 66.7%[1][2] | 44.4%[1][2] | - | - |
| Specificity for 1p/19q-codeletion | 73.7%[1][2] | 52.5%[1][2] | - | - |
| This compound/Aspartate Correlation Coefficient | - | -0.54[3] | -0.08[3] | Not applicable (aspartate signal suppressed). |
Experimental Protocols
1. Optimized PRESS for this compound Detection (TE = 113 ms)
This protocol is designed to minimize the interference from the overlapping aspartate signal.
-
Sequence: Point-Resolved Spectroscopy (PRESS)
-
Echo Time (TE): 113 ms (TE1 = 42 ms, TE2 = 71 ms)[3]
-
Rationale: The specific echo times are chosen to induce a phase difference between the this compound and aspartate signals at the point of detection, leading to the suppression of the aspartate signal around 2.72 ppm.
-
Data Analysis: Utilize a spectral fitting program like LCModel with a basis set that includes this compound and other expected metabolites. The lower correlation coefficient between this compound and aspartate with this TE simplifies the fitting process.[3]
2. MEGA-PRESS for this compound Editing
This protocol is designed to selectively detect this compound by suppressing overlapping signals.
-
Sequence: MEscher-GArwood Point REsolved Spectroscopy (MEGA-PRESS)
-
Echo Time (TE): 68 ms[8]
-
Repetition Time (TR): 2 s[8]
-
Editing Pulses:
-
Data Processing: The Edit-OFF spectrum is subtracted from the Edit-ON spectrum, resulting in a difference spectrum that ideally contains only the edited this compound signal.
-
Quantification: The resulting difference spectrum is quantified using a fitting program with a basis set containing the simulated edited this compound spectrum.
Visualizations
Caption: Workflow for selecting an appropriate MRS sequence.
Caption: Recommended data analysis workflow for this compound MRS.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization and validation of echo times of point-resolved spectroscopy for this compound detection in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnetic Resonance Spectroscopy of this compound and 2‐Hydroxyglutarate in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnetic Resonance Spectroscopy of this compound and 2-Hydroxyglutarate in Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. The influence of this compound on neurochemical quantification in brain tumor in vivo magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The influence of this compound on neurochemical quantification in brain tumor in vivo MR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo 1H MRS detection of this compound in human brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo 1 H MRS detection of this compound in human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advanced single voxel 1H magnetic resonance spectroscopy techniques in humans: Experts’ consensus recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectral Editing in 1H Magnetic Resonance Spectroscopy: Experts’ Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Cystathionine as a Prognostic Biomarker in Hepatocellular Carcinoma: A Comparative Guide
Introduction
Hepatocellular carcinoma (HCC) remains a major global health challenge with a high mortality rate, underscoring the urgent need for reliable prognostic biomarkers to guide patient management and therapeutic strategies. While alpha-fetoprotein (AFP) is a widely used biomarker for HCC, its prognostic value can be limited. Emerging evidence suggests that alterations in metabolic pathways, specifically the transsulfuration pathway involving cystathionine, may play a crucial role in HCC progression. This guide provides a comprehensive comparison of this compound and its related enzymes—this compound beta-synthase (CBS) and this compound gamma-lyase (CTH)—with the established biomarker AFP for predicting prognosis in HCC. This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Prognostic Performance: this compound-Related Enzymes vs. Alpha-Fetoprotein (AFP)
Current research predominantly focuses on the prognostic significance of the enzymes responsible for this compound metabolism—CBS and CTH—rather than circulating this compound itself. The available data consistently indicates that lower expression of these enzymes in HCC tissue is associated with a poorer prognosis.
A key study directly measured serum levels of CTH and compared its prognostic utility to AFP. The findings from this and other relevant studies are summarized below.
Table 1: Comparison of Prognostic Performance of CTH/CBS Expression and AFP in HCC
| Biomarker | Method | Patient Cohort | Key Prognostic Findings | Hazard Ratio (HR) [95% CI] | AUC (ROC Curve) | Reference |
| CTH (mRNA) | TCGA/Kaplan-Meier Plotter | 364 HCC patients | Low expression correlated with poor Overall Survival (OS) | 0.55 [0.39–0.78] | 0.728 (Diagnostic) | [1] |
| 362 HCC patients | Low expression correlated with poor Disease-Specific Survival (DSS) | 0.49 [0.29–0.81] | [1] | |||
| 370 HCC patients | Low expression correlated with poor Progression-Free Survival (PFS) | 0.64 [0.47–0.87] | [1] | |||
| CTH (Serum Protein) | ELISA | 146 HCC patients | Higher levels in advanced BCLC stages | Not Reported | 0.83 (Diagnostic) | [2] |
| CBS (mRNA) | Real-time RT-PCR | 120 HCC patients | Reduced expression correlated with shorter OS | Not an independent factor in multivariate analysis | Not Reported | [3][4] |
| 62 AFP-low HCC patients | Reduced expression was an independent prognostic factor for OS | Not Reported | Not Reported | [3][4] | ||
| AFP (Serum) | Various | 309 HCC patients | Levels >400 IU/mL correlated with shorter median survival | Not Reported | Not Reported | [5] |
| TCGA/Clinical | 236 HCC patients | Identified as a risk factor for OS in multivariate analysis | Not Reported | Not Reported | [6] | |
| ELISA | 146 HCC patients | Standard biomarker for comparison | Not Reported | 0.82 (Diagnostic) | [2] | |
| CTH + AFP (Serum) | ELISA | 146 HCC patients | Combination improved diagnostic accuracy for HCC | Not Reported | 0.88 (Diagnostic) | [2] |
Note: The prognostic value of CTH and CBS is often reported as a hazard ratio where a value < 1 indicates that lower expression is a risk factor. For direct comparison, it's important to note that higher AFP levels are associated with poorer prognosis. The AUC values presented are for diagnostic accuracy (distinguishing HCC from non-HCC) as prognostic AUCs were not consistently available in the compared studies.
Signaling Pathways and Molecular Mechanisms
The dysregulation of this compound metabolism in HCC is linked to key signaling pathways that influence tumor growth, apoptosis, and the immune microenvironment.
The Transsulfuration Pathway
This compound is a key intermediate in the transsulfuration pathway, which converts homocysteine to cysteine. This pathway is primarily regulated by the enzymes CBS and CTH. In HCC, the downregulation of these enzymes disrupts this metabolic flux.
Caption: The Transsulfuration Pathway in Hepatocytes.
CBS-Mediated Suppression of the PRRX2/IL-6/STAT3 Pathway
Studies have shown that reduced CBS expression in HCC leads to the upregulation of Paired Related Homeobox 2 (PRRX2), a transcription factor for Interleukin-6 (IL-6).[4] The subsequent activation of the IL-6/STAT3 signaling pathway promotes an immunosuppressive tumor microenvironment by increasing the infiltration of regulatory T cells (Tregs), thereby facilitating tumor growth and immune evasion.[6]
Caption: CBS, IL-6/STAT3 Pathway, and Immune Evasion in HCC.
Experimental Protocols
Measurement of Serum this compound Gamma-Lyase (CTH) by ELISA
This protocol is based on a quantitative sandwich enzyme immunoassay technique.[2]
-
Sample Preparation:
-
Collect whole blood and allow it to clot for 30 minutes at room temperature.
-
Centrifuge at 1000 x g for 15 minutes.
-
Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure:
-
Prepare standards and wash buffer as per the kit instructions.
-
Add 100 µL of standard or sample to each well of the CTH antibody pre-coated microplate.
-
Incubate for 2 hours at 37°C.
-
Aspirate and wash each well four times with Wash Buffer.
-
Add 100 µL of biotin-conjugated anti-CTH antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Aspirate and wash each well four times.
-
Add 100 µL of avidin-conjugated Horseradish Peroxidase (HRP) to each well.
-
Incubate for 1 hour at 37°C.
-
Aspirate and wash each well five times.
-
Add 90 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Measure the optical density at 450 nm within 5 minutes.
-
-
Data Analysis:
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Determine the concentration of CTH in the samples by interpolating their absorbance values from the standard curve.
-
Quantification of Serum this compound by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of this compound in serum using Liquid Chromatography-Tandem Mass Spectrometry.
References
- 1. Bioinformatic analyzes and validation of this compound gamma-lyase as a prognostic biomarker and related to immune infiltrates in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound gamma-lyase as an inflammatory factor and its link with immune inflammation in hepatitis B virus-related liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of this compound beta-synthase is downregulated in hepatocellular carcinoma and associated with poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. This compound β-synthase mediated PRRX2/IL-6/STAT3 inactivation suppresses Tregs infiltration and induces apoptosis to inhibit HCC carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound β-synthase mediated PRRX2/IL-6/STAT3 inactivation suppresses Tregs infiltration and induces apoptosis to inhibit HCC carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cystathionine vs. Homocysteine: A Comparative Analysis of Cardiovascular Risk Markers
For Researchers, Scientists, and Drug Development Professionals
The identification of reliable biomarkers is paramount in the ongoing effort to predict and mitigate cardiovascular disease (CVD). Among the numerous molecules implicated in CVD pathogenesis, the sulfur-containing amino acids homocysteine and cystathionine have garnered significant attention. While elevated homocysteine is a well-established independent risk factor for cardiovascular events, recent evidence suggests that its metabolic precursor, this compound, may also hold prognostic value. This guide provides an objective comparison of this compound and homocysteine as cardiovascular risk markers, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers and drug development professionals in their evaluation of these key analytes.
Quantitative Data Summary
The following tables summarize quantitative data from prospective and case-control studies on the association of plasma/serum homocysteine and this compound levels with cardiovascular risk.
Table 1: Homocysteine and Cardiovascular Risk
| Study Type | Endpoint | Risk Estimate per 5 µmol/L Increase in Homocysteine | 95% Confidence Interval |
| Meta-analysis | Coronary Heart Disease (CHD) Events | Pooled Risk Ratio: 1.22 | 1.11 - 1.34 |
| Meta-analysis | CHD Mortality | Pooled Risk Ratio: 1.52 | 1.26 - 1.84 |
| Meta-analysis | Cardiovascular Mortality | Pooled Risk Ratio: 1.32 | 1.08 - 1.61 |
| Meta-analysis | All-Cause Mortality | Pooled Risk Ratio: 1.27 | 1.03 - 1.55 |
| Prospective Cohort | Cardiovascular Events | Hazard Ratio: 1.04 | 1.01 - 1.07 |
| Prospective Cohort | All-Cause Death | Hazard Ratio: 1.05 | 1.01 - 1.07 |
Data compiled from multiple sources[1][2][3].
Table 2: this compound and Cardiovascular Risk
| Study Population | Endpoint | Risk Estimate (Highest vs. Lowest Quartile) | 95% Confidence Interval |
| Stable Angina Pectoris | All-Cause Mortality | Hazard Ratio: 1.23 (per SD increase) | 1.14 - 1.32 |
| Acute Myocardial Infarction | All-Cause Mortality | Hazard Ratio: 1.28 (per SD increase) | 1.19 - 1.37 |
| Stable Angina Pectoris | Acute Myocardial Infarction | Hazard Ratio: 2.08 | 1.43 - 3.03 |
| Acute Myocardial Infarction | Acute Myocardial Infarction | Hazard Ratio: 1.41 | 1.12 - 1.76 |
Data compiled from multiple sources. Note: Direct comparative studies for the same endpoint are limited.
Signaling and Metabolic Pathways
This compound and homocysteine are integral components of the methionine cycle and the transsulfuration pathway. Understanding these pathways is crucial for interpreting their roles in cardiovascular pathology.
Elevated homocysteine can result from genetic defects in enzymes like this compound β-synthase (CBS) or deficiencies in essential cofactors such as vitamins B6, B12, and folate. Hyperhomocysteinemia is proposed to contribute to cardiovascular disease through mechanisms including endothelial dysfunction, oxidative stress, and promoting a prothrombotic state. This compound is formed from the condensation of homocysteine and serine, a reaction catalyzed by CBS. While traditionally viewed as a benign intermediate, recent studies suggest elevated this compound may also be associated with adverse cardiovascular outcomes, potentially reflecting dysregulation of the transsulfuration pathway.
Experimental Protocols
Accurate and reproducible measurement of this compound and homocysteine is critical for their evaluation as biomarkers. Below are detailed methodologies for their quantification in plasma or serum.
Protocol 1: Simultaneous Quantification of this compound and Homocysteine by LC-MS/MS
This method allows for the concurrent measurement of both analytes, providing a comprehensive view of the transsulfuration pathway.
1. Sample Preparation:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 5 µL of an internal standard solution containing isotopically labeled homocysteine (e.g., d4-homocysteine) and this compound (e.g., d4-cystathionine).
-
Add 20 µL of a reducing agent, such as 0.5 M dithiothreitol (B142953) (DTT), to reduce disulfide bonds and release protein-bound homocysteine.
-
Vortex the sample for 10 seconds and incubate at room temperature for 30 minutes in the dark.
-
Precipitate proteins by adding 300 µL of methanol.
-
Vortex for 10 seconds and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (acetonitrile) is employed to separate the analytes.
-
Flow Rate: Typically 0.4-0.6 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for homocysteine, this compound, and their respective internal standards are monitored.
-
Protocol 2: Homocysteine Measurement by Immunoassay
Immunoassays offer a high-throughput alternative for homocysteine measurement, though they may have different specificity compared to chromatographic methods.
1. Principle:
-
Most commercial immunoassays for homocysteine are competitive assays.
-
The sample is first treated with a reducing agent (e.g., DTT) to liberate free homocysteine.
-
The free homocysteine is then enzymatically converted to S-adenosyl-L-homocysteine (SAH) by SAH hydrolase in the presence of excess adenosine.
-
The SAH generated from the sample competes with a labeled SAH conjugate for binding to a specific anti-SAH antibody.
-
The amount of bound labeled conjugate is inversely proportional to the homocysteine concentration in the sample.
2. General Procedure (example using a chemiluminescent microparticle immunoassay - CMIA):
-
Sample Pre-treatment: Plasma or serum is mixed with a reducing agent.
-
Enzymatic Conversion: The treated sample is incubated with SAH hydrolase and adenosine.
-
Competitive Binding: The reaction mixture is added to microparticles coated with anti-SAH antibodies, along with an acridinium-labeled SAH conjugate.
-
Washing and Signal Detection: After incubation, the microparticles are washed to remove unbound material. Trigger solutions are added to initiate a chemiluminescent reaction, and the light signal is measured by the instrument.
-
Quantification: The amount of light emitted is inversely related to the homocysteine concentration in the sample, which is determined from a standard curve.
Comparison and Conclusion
Homocysteine:
-
Strengths: A large body of evidence from numerous epidemiological studies and meta-analyses has established elevated homocysteine as an independent risk factor for a wide range of cardiovascular diseases[1][2][3]. Standardized and automated immunoassays are widely available, facilitating its measurement in large clinical studies and routine diagnostics.
-
Weaknesses: The causal link between homocysteine and CVD remains a subject of debate, as large-scale clinical trials of homocysteine-lowering therapies (primarily with B-vitamins) have generally failed to demonstrate a significant reduction in cardiovascular events. This suggests that homocysteine may be a marker of underlying metabolic dysfunction rather than a direct causative agent.
This compound:
-
Strengths: As a downstream metabolite of homocysteine in the transsulfuration pathway, elevated this compound levels may reflect a bottleneck in this pathway, potentially indicating a state of oxidative stress or impaired hydrogen sulfide (B99878) (H₂S) production, both of which are implicated in CVD. Recent studies have shown an association between elevated plasma this compound and increased risk of mortality and acute myocardial infarction in patients with coronary heart disease, independent of traditional risk factors and even homocysteine levels in some analyses.
-
Weaknesses: The body of evidence for this compound as a cardiovascular risk marker is currently smaller and less established than that for homocysteine. There is a lack of large-scale, prospective studies specifically designed to evaluate its predictive value in diverse populations. Furthermore, direct head-to-head comparisons with homocysteine to determine superior prognostic utility are scarce.
Overall Assessment:
Homocysteine remains a valuable and well-established biomarker for assessing cardiovascular risk, despite the disappointing results of intervention trials. Its measurement can help identify individuals with underlying metabolic disturbances who may benefit from lifestyle and dietary modifications.
This compound is an emerging biomarker with the potential to provide additional or complementary prognostic information. Its association with adverse cardiovascular outcomes, even after adjusting for homocysteine, suggests it may reflect different aspects of metabolic dysregulation relevant to CVD.
Future Directions:
For researchers and drug development professionals, further investigation into the comparative prognostic value of this compound and homocysteine is warranted. Head-to-head prospective studies in large, well-characterized cohorts are needed to definitively establish their respective and combined utility in cardiovascular risk stratification. Furthermore, elucidating the precise mechanisms by which elevated this compound may contribute to or mark cardiovascular pathology could open new avenues for therapeutic intervention. The development of drugs targeting the transsulfuration pathway may benefit from monitoring both homocysteine and this compound levels to assess efficacy and metabolic impact.
References
- 1. Systematic review and meta-analysis of the correlation between plasma homocysteine levels and coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homocysteine and the Risk of Cardiovascular Events and All-Cause Death in Elderly Population: A Community-Based Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of homocysteine in the development of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
Cystathionine: A Tale of Two Tissues - Unraveling Its Role in Cancer
For Immediate Release
A comprehensive review of recent metabolomic studies reveals a significant disparity in cystathionine levels between cancerous and normal tissues, highlighting its potential as a biomarker and therapeutic target. This guide synthesizes quantitative data, details the experimental methodologies used for its detection, and illustrates its central role in the transsulfuration pathway, which is often dysregulated in cancer.
Quantitative Analysis: this compound Levels at a Glance
Accumulating evidence points to a general trend of elevated this compound concentrations in various tumor types compared to their healthy counterparts. This observation has led to the designation of this compound as a potential "oncometabolite." The following table summarizes key findings from studies that have quantified this compound in different cancers.
| Cancer Type | Tissue Analyzed | This compound Level in Cancerous Tissue | This compound Level in Normal Tissue | Fold Change (Cancerous vs. Normal) | Reference |
| Breast Cancer | Human breast tissue | ~50-100 pmol/mg protein | Undetectable | - | [1] |
| Glioma (Brain Tumor) | Human brain tissue | 0.2 - 4.1 mM | Undetectable | - | [2][3] |
| Lung Cancer (Adenocarcinoma & Squamous Cell Carcinoma) | Human lung tissue | Increased | Baseline | Not specified | [4] |
| Colorectal Cancer | Human colonic mucosa | Increased levels of sulfur-containing amino acids | Baseline | Not specified | [5] |
Note: The table reflects the currently available quantitative data. Further research is needed to establish precise this compound concentrations across a broader range of cancer types.
The Transsulfuration Pathway: A Key Player in Cancer Metabolism
This compound is a critical intermediate in the transsulfuration pathway, which plays a pivotal role in synthesizing cysteine and the major intracellular antioxidant, glutathione. In many cancers, the enzymes in this pathway, particularly this compound β-synthase (CBS), are upregulated to meet the increased demand for antioxidants to combat oxidative stress and to support rapid cell proliferation.
Caption: The Transsulfuration Pathway in Cancer.
This diagram illustrates the conversion of methionine to cysteine via the intermediate this compound. Key enzymes involved are methionine adenosyltransferase (MAT), S-adenosylhomocysteine hydrolase (SAHH), this compound β-synthase (CBS), and this compound γ-lyase (CTH). In cancer, the upregulation of this pathway, particularly through increased CBS activity, leads to higher levels of this compound and subsequently cysteine, which is a building block for the antioxidant glutathione. This supports cancer cell proliferation and survival.
Experimental Protocols: Measuring this compound in Tissues
The quantification of this compound in biological tissues is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This highly sensitive and specific technique allows for the accurate measurement of small molecules in complex mixtures.
Workflow for this compound Quantification
Caption: LC-MS/MS Workflow for this compound.
Detailed Methodology
1. Sample Preparation:
-
Tissue Homogenization: A known weight of frozen tissue is homogenized in a suitable buffer, often on ice to prevent degradation. The buffer typically contains components to maintain pH and inhibit enzymatic activity.
-
Protein Precipitation: To remove proteins that can interfere with the analysis, a precipitating agent, such as a cold organic solvent (e.g., methanol, acetonitrile) or an acid (e.g., perchloric acid), is added to the homogenate. The mixture is vortexed and then centrifuged at high speed.
-
Supernatant Collection: The clear supernatant, which contains the small molecule metabolites including this compound, is carefully collected.
-
Internal Standard Spiking: A known concentration of an isotopically labeled internal standard (e.g., D4-cystathionine) is added to the supernatant. This is crucial for accurate quantification as it corrects for variations in sample processing and instrument response.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. A reversed-phase C18 column is commonly used to separate this compound from other metabolites based on its physicochemical properties. A specific mobile phase gradient is employed to elute the compounds from the column.
-
Mass Spectrometry Detection: As this compound elutes from the LC column, it enters the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is typically used to generate charged molecules. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting the specific precursor ion for this compound (m/z 223.1) and then fragmenting it to produce a characteristic product ion (m/z 134.1). The transition of the precursor to the product ion is highly specific to this compound, ensuring accurate detection.
-
Quantification: The peak area of the this compound MRM transition is measured and compared to the peak area of the internal standard's corresponding transition. A calibration curve, generated using known concentrations of this compound standards, is used to determine the absolute concentration of this compound in the tissue sample. The final concentration is typically normalized to the initial tissue weight.
This rigorous methodology ensures the reliable and reproducible quantification of this compound, providing valuable data for understanding its role in cancer biology and for the development of novel diagnostic and therapeutic strategies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Cysteine allows ovarian cancer cells to adapt to hypoxia and to escape from carboplatin cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative pathology in tissue MR spectroscopy based human prostate metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 5. GC/MS and LC/MS-based Tissue Metabolomic Analysis Detected Increased Levels of Antioxidant Metabolites in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS and ELISA Methods for Cystathionine Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of biomarkers is paramount. Cystathionine, a key intermediate in the transsulfuration pathway, is gaining prominence as a biomarker for assessing methylation efficiency, homocysteine clearance, and cellular redox status. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a theoretical Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this compound, offering insights into their respective methodologies and performance characteristics.
The Transsulfuration Pathway: The Biological Context of this compound
This compound is a critical metabolic intermediate formed from homocysteine and serine by the enzyme this compound β-synthase (CBS). It is subsequently converted to cysteine by this compound γ-lyase (CTH). This pathway is central to sulfur metabolism and the production of the major intracellular antioxidant, glutathione.
Method Comparison: LC-MS/MS vs. Hypothetical ELISA
The choice of analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. Below is a comparison of key performance parameters for a typical LC-MS/MS assay for this compound and a hypothetical sandwich ELISA for a similar small molecule.
| Parameter | LC-MS/MS | Hypothetical ELISA |
| Linearity (R²) | >0.99 | >0.99 |
| Accuracy (% Recovery) | 85-115% | 80-120% |
| Precision (CV%) | ||
| - Intra-assay | <15% | <10% |
| - Inter-assay | <15% | <15% |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low ng/mL |
| Limit of Quantification (LOQ) | Low ng/mL | Low ng/mL |
| Specificity | Very High (based on mass-to-charge ratio) | High (dependent on antibody specificity) |
| Throughput | Moderate | High |
| Cost per Sample | High | Moderate |
| Instrumentation | Complex and Expensive | Widely Available |
Experimental Workflows
The experimental procedures for LC-MS/MS and ELISA differ significantly in their principles and execution.
Detailed Experimental Protocols
LC-MS/MS Method for this compound Quantification
This protocol is a generalized representation based on common practices for amino acid analysis in biological matrices.
-
Sample Preparation:
-
To 100 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled version of this compound).
-
Precipitate proteins by adding a solvent like methanol (B129727) or acetonitrile (B52724).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a mobile phase-compatible solvent.
-
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both this compound and its internal standard.
-
Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
-
Hypothetical Sandwich ELISA Protocol for this compound
This protocol outlines the general steps for a sandwich ELISA, which would require the development of two specific antibodies that recognize different epitopes on the this compound molecule.
-
Plate Coating:
-
Dilute a capture antibody specific for this compound in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of a blocking buffer (e.g., PBS with 1% BSA) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
-
Sample Incubation:
-
Prepare standards with known concentrations of this compound and dilute samples as needed.
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
-
Detection Antibody Incubation:
-
Add 100 µL of a biotinylated detection antibody specific for a different epitope of this compound to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
-
Enzyme Conjugate Incubation:
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
-
Substrate Development and Measurement:
-
Add 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark until a color develops.
-
Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of this compound in the samples based on the standard curve.
-
Conclusion
For the quantification of the small molecule this compound, LC-MS/MS is the established and superior method , offering unparalleled specificity and sensitivity. Its ability to distinguish between structurally similar molecules based on their mass-to-charge ratio makes it the preferred choice for rigorous quantitative analysis in complex biological samples.
While ELISA is a powerful and high-throughput technique for larger molecules like proteins, the development of a reliable sandwich ELISA for a small molecule like this compound presents significant challenges, primarily in generating two distinct antibodies that can simultaneously bind to such a small target. Should a validated ELISA for this compound become available, it could offer a higher-throughput and more cost-effective alternative for large-scale screening studies, though likely with some compromise in specificity compared to LC-MS/MS. For now, researchers and drug development professionals should rely on the robust and well-validated LC-MS/MS methodology for the accurate quantification of this compound.
Navigating the Diagnostic Maze of Classical Homocystinuria: A Comparative Guide to Cystathionine and Methionine Levels
For Immediate Release
In the differential diagnosis of classical homocystinuria, an inherited metabolic disorder caused by cystathionine β-synthase (CBS) deficiency, the accurate interpretation of biochemical markers is paramount. While elevated methionine has historically been a primary indicator, particularly in newborn screening programs, emerging evidence underscores the superior diagnostic utility of measuring this compound levels. This guide provides a comprehensive comparison of this compound and methionine as diagnostic markers for CBS deficiency, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Biochemical Basis of CBS Deficiency
Classical homocystinuria is characterized by a blockage in the transsulfuration pathway, where homocysteine is converted to this compound. This enzymatic defect, caused by mutations in the CBS gene, leads to an accumulation of homocysteine and its precursor, methionine, in the blood. Conversely, the production of this compound is significantly reduced. This fundamental biochemical shift forms the basis for the diagnostic tests used to identify individuals with CBS deficiency.
Head-to-Head: this compound vs. Methionine
While both methionine and this compound levels are altered in CBS deficiency, their diagnostic performance is not equivalent. Elevated methionine, though a hallmark of the disease, can be a misleading marker. Its concentration can be normal or only slightly elevated in patients with pyridoxine (B80251) (vitamin B6)-responsive forms of CBS deficiency, a milder variant of the disorder. Furthermore, hypermethioninemia can be caused by other conditions, such as liver disease, leading to a potential for false-positive results.
In contrast, low plasma this compound is a more direct and specific indicator of impaired CBS activity. As the immediate downstream product of the CBS enzyme, its depletion is a consistent finding across different forms of the disease. The combination of low this compound with elevated total homocysteine (tHcy) and a high methionine-to-cystathionine ratio provides a highly specific biochemical signature for classical homocystinuria, effectively distinguishing it from other disorders of homocysteine metabolism, such as remethylation defects, where this compound levels are typically normal or elevated.[1][2]
Key Differentiating Features:
| Feature | This compound in CBS Deficiency | Methionine in CBS Deficiency |
| Biochemical Role | Direct product of the CBS enzyme | Precursor to homocysteine |
| Typical Levels | Low to undetectable | High or borderline high |
| Diagnostic Specificity | High | Moderate (can be elevated in other conditions) |
| Utility in Pyridoxine-Responsive Forms | Reliable marker | Often normal or only slightly elevated, leading to false negatives |
| Value in Differential Diagnosis | Helps distinguish from remethylation defects (where it is normal or high) | Less effective in differentiating from other causes of hypermethioninemia |
Quantitative Data Summary
The following table summarizes the typical plasma concentrations of this compound and methionine in individuals with CBS deficiency compared to healthy controls. These values highlight the distinct biochemical profiles that aid in diagnosis.
| Analyte | CBS Deficiency (μmol/L) | Healthy Controls (μmol/L) |
| This compound | Low to low normal (typically <0.05)[1] | 0.05 - 0.5[1] |
| Methionine | High to high normal (often >45)[1] | 12 - 45[1] |
| Total Homocysteine (tHcy) | Markedly elevated (usually >100) | <15 |
| Methionine/Cystathionine Ratio | Grossly abnormal (significantly increased)[1] | Normal |
Experimental Protocols
Accurate quantification of plasma this compound and methionine is crucial for diagnosis. The following are detailed methodologies for their measurement using advanced analytical techniques.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Amino Acid Profiling
This is the most common and robust method for the simultaneous quantification of multiple amino acids, including this compound and methionine.
1. Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 3,000 rpm for 10 minutes at 4°C to separate plasma.
-
To 100 μL of plasma, add 100 μL of an internal standard solution (containing isotopically labeled versions of the amino acids of interest).
-
Precipitate proteins by adding 200 μL of methanol.
-
Vortex for 30 seconds and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 μL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
The gradient program should be optimized to ensure adequate separation of all amino acids.
-
-
Tandem Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify each amino acid and its corresponding internal standard based on their specific precursor-to-product ion transitions.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Analysis
GC-MS is another powerful technique for amino acid analysis, which requires derivatization to make the amino acids volatile.
1. Sample Preparation and Derivatization:
-
Follow the same plasma separation steps as in the LC-MS/MS method.
-
Perform protein precipitation using sulfosalicylic acid.
-
To the deproteinized sample, add an internal standard solution.
-
Dry the sample under nitrogen.
-
Derivatize the amino acids by adding a mixture of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) and acetonitrile.
-
Heat the mixture at 100°C for 2 hours to form TBDMS derivatives.
2. GC-MS Analysis:
-
Gas Chromatography:
-
Use a capillary column suitable for amino acid analysis (e.g., DB-5ms).
-
Employ a temperature gradient program to separate the derivatized amino acids.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in electron ionization (EI) mode.
-
Use selected ion monitoring (SIM) to detect and quantify the characteristic ions for each derivatized amino acid and its internal standard.
-
Visualizing the Diagnostic Landscape
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
In the diagnostic evaluation of classical homocystinuria due to CBS deficiency, a comprehensive analysis of multiple biomarkers is essential. While elevated methionine has a role, particularly in initial screening, its limitations in terms of sensitivity and specificity are well-documented. Low plasma this compound, in conjunction with elevated total homocysteine and a high methionine-to-cystathionine ratio, offers a more robust and reliable diagnostic indicator. The adoption of analytical methods that accurately quantify this compound is crucial for improving the early and accurate diagnosis of this treatable inborn error of metabolism. This guide serves as a valuable resource for the scientific community, providing the necessary data and methodologies to enhance diagnostic strategies for CBS deficiency.
References
A Comparative Analysis of Cystathionine Metabolism Across Species: A Guide for Researchers
Abstract
Cystathionine metabolism stands as a critical juncture in sulfur-containing amino acid biosynthesis and regulation across diverse life forms. This guide provides a comparative analysis of the this compound metabolic pathways in key model organisms: mammals (human and mouse), yeast (Saccharomyces cerevisiae), and bacteria (Escherichia coli). We delve into the core enzymatic players, their kinetic properties, and the divergent metabolic strategies employed by these species. Detailed experimental protocols for the key enzymes, this compound β-synthase (CBS) and this compound γ-lyase (CGL), are provided to support further research. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the nuances of this compound metabolism for applications in disease modeling and therapeutic development.
Introduction to this compound Metabolism
This compound is a thioether amino acid that serves as a central intermediate in the metabolism of sulfur-containing amino acids. The two primary pathways involving this compound are the transsulfuration pathway and the reverse transsulfuration pathway . These pathways are crucial for the interconversion of homocysteine and cysteine, thereby maintaining sulfur balance, synthesizing essential amino acids, and producing important metabolites. The key enzymes governing these pathways are This compound β-synthase (CBS) and This compound γ-lyase (CGL) , also known as cystathionase (CSE) in mammals.
Comparative Analysis of Metabolic Pathways
The direction and primary purpose of this compound metabolism exhibit significant variations across different species, reflecting their unique metabolic needs and environments.
Mammals (Human and Mouse)
In mammals, the reverse transsulfuration pathway is the sole route for the de novo synthesis of cysteine.[1] This pathway is vital for regulating levels of homocysteine, a cytotoxic amino acid linked to cardiovascular diseases when elevated.[2][3][4] The pathway proceeds in two steps:
-
This compound β-synthase (CBS) catalyzes the condensation of homocysteine with serine to form this compound.[1][2] This enzyme is allosterically activated by S-adenosylmethionine (SAM), linking sulfur amino acid metabolism to the methylation cycle.[5]
-
This compound γ-lyase (CGL/CSE) then cleaves this compound to produce cysteine, α-ketobutyrate, and ammonia.[6][7]
Both CBS and CGL are also involved in the production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with various physiological roles.[4] The expression of these enzymes is tissue-specific, with the liver and kidneys being major sites of transsulfuration.[7][8] Mouse models with deficiencies in CBS or CGL have been instrumental in understanding human diseases like homocystinuria and cystathioninuria.[3][4]
Yeast (Saccharomyces cerevisiae)
Similar to mammals, S. cerevisiae utilizes the reverse transsulfuration pathway for cysteine biosynthesis. Homocysteine is the central molecule in sulfur amino acid synthesis in yeast.[9] However, a key difference is that yeast CBS is not a heme-containing protein, unlike its mammalian counterparts.[10] The regulation of sulfur metabolism in yeast is tightly controlled, primarily at the transcriptional level in response to the availability of sulfur sources.[11][12]
Bacteria (Escherichia coli)
In contrast to mammals and yeast, bacteria like E. coli primarily employ the forward transsulfuration pathway for the biosynthesis of methionine.[13] This pathway catalyzes the conversion of cysteine to homocysteine. The key enzymes in E. coli are:
-
This compound γ-synthase (CGS) , encoded by the metB gene, which catalyzes the condensation of an activated homoserine derivative (O-succinyl-L-homoserine) with cysteine to form this compound.[12][14]
-
This compound β-lyase (CBL) , encoded by the metC gene, which then cleaves this compound to produce homocysteine, pyruvate, and ammonia.[15][16]
Homocysteine is then methylated to form methionine. This pathway is essential for bacterial growth and has been explored as a potential target for antimicrobial agents.[15]
Quantitative Comparison of Key Enzymes
The kinetic properties of the core enzymes in this compound metabolism vary across species, reflecting their different substrates and metabolic fluxes. The following table summarizes the key kinetic parameters for these enzymes.
| Species | Enzyme | Substrate(s) | K_m_ (mM) | V_max_ (μmol/min/mg) or k_cat_ (s⁻¹) | Reference(s) |
| Human | This compound β-Synthase (CBS) | L-Serine | ~1.2-4.7 | k_cat_ ~1.3-2.5 s⁻¹ | [9][17] |
| L-Homocysteine | ~0.13-2.1 | [17][18] | |||
| This compound γ-Lyase (CGL/CSE) | L-Cystathionine | ~0.28-0.5 | V_max_ ~2.5-3.1 μmol/min/mg | [1][19][20] | |
| Mouse | This compound γ-Lyase (CGL/CSE) | L-Cystathionine | ~0.81 | V_max_ ~0.0013 units/mg | [21] |
| Yeast | This compound β-Synthase (CBS) | L-Serine | ~1.2 | k_cat_ ~0.56 s⁻¹ (reverse) | [18] |
| L-Homocysteine | ~2.0 (inhibitory) | [18] | |||
| E. coli | This compound γ-Synthase (CGS) | O-Succinyl-L-homoserine | ~1.0 | k_cat_ ~11.7 s⁻¹ (700 min⁻¹) | [12][14] |
| L-Cysteine | ~0.05 | [12][14] | |||
| This compound β-Lyase (CBL) | L-Cystathionine | ~0.26 | k_cat_ ~20 s⁻¹ | [15] |
Experimental Protocols
Assay for this compound β-Synthase (CBS) Activity
This protocol describes a colorimetric coupled enzyme assay for CBS activity.
Principle: CBS produces this compound from homocysteine and serine. This compound is then cleaved by an excess of this compound γ-lyase (CGL) to produce cysteine. Cysteine is then quantified by its reaction with acidic ninhydrin (B49086), which forms a colored product that can be measured spectrophotometrically at 560 nm.[11][13]
Reagents:
-
CBS sample (e.g., tissue homogenate, purified enzyme)
-
This compound γ-lyase (CGL) from a commercial source
-
L-homocysteine solution
-
L-serine solution
-
Pyridoxal 5'-phosphate (PLP) solution
-
Tris-HCl buffer (pH 8.0)
-
Acidic ninhydrin reagent
-
Glacial acetic acid
-
Cysteine standards
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, PLP, L-serine, CGL, and the CBS sample.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding L-homocysteine.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding glacial acetic acid.
-
Add the acidic ninhydrin reagent.
-
Boil the mixture for 10 minutes to allow for color development.
-
Cool the samples to room temperature.
-
Measure the absorbance at 560 nm using a spectrophotometer.
-
Calculate the amount of cysteine produced by comparing the absorbance to a standard curve generated with known concentrations of cysteine.
-
Express CBS activity as nmol of cysteine produced per minute per mg of protein.
Assay for this compound γ-Lyase (CGL/CSE) Activity
This protocol describes a direct colorimetric assay for CGL activity.
Principle: CGL catalyzes the cleavage of this compound to cysteine, α-ketobutyrate, and ammonia. The produced cysteine can be quantified using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs at 412 nm.[1]
Reagents:
-
CGL/CSE sample
-
L-cystathionine solution
-
Borate (B1201080) buffer (pH 8.2)
-
DTNB solution in ethanol
Procedure:
-
Prepare a reaction mixture in a cuvette containing borate buffer and L-cystathionine at various concentrations.
-
Add the DTNB solution to the mixture.
-
Initiate the reaction by adding the CGL/CSE sample.
-
Immediately monitor the increase in absorbance at 412 nm at 30°C for a set period (e.g., 1-5 minutes) using a spectrophotometer.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The concentration of cysteine produced is calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
-
Enzyme activity is expressed as μmol of cysteine produced per minute per mg of protein.
Visualizations
Caption: Comparative pathways of this compound metabolism.
Caption: General workflow for enzyme kinetic analysis.
Conclusion
The metabolism of this compound, while centered around the same intermediate, displays remarkable diversity across different species. Mammals and yeast utilize the reverse transsulfuration pathway primarily for cysteine synthesis and homocysteine regulation, whereas bacteria like E. coli employ the forward pathway for methionine biosynthesis. These fundamental differences in pathway directionality and enzyme kinetics have significant implications for biomedical research. Understanding these species-specific variations is crucial for the accurate interpretation of data from model organisms and for the development of targeted therapeutics, such as novel antimicrobials that exploit the unique features of the bacterial pathway. This guide provides a foundational framework for researchers to navigate the complexities of this compound metabolism and to design robust experimental strategies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Architecture and regulation of filamentous human this compound beta-synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | this compound β-Synthase Is Necessary for Axis Development in Vivo [frontiersin.org]
- 5. This compound beta synthase - Wikipedia [en.wikipedia.org]
- 6. Kinetic Properties of Polymorphic Variants and Pathogenic Mutants in Human this compound γ-Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine this compound γ-lyase: complete cDNA and genomic sequences, promoter activity, tissue distribution and developmental expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. researchgate.net [researchgate.net]
- 10. Colorimetric Coupled Enzyme Assay for this compound β-Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification and properties of this compound gamma-synthase from overproducing strains of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uniprot.org [uniprot.org]
- 14. This compound β-Lyase Is Important for Virulence of Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound beta-lyase - Wikipedia [en.wikipedia.org]
- 16. Kinetic characterization of recombinant human this compound beta-synthase purified from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pre-Steady-State Kinetic Analysis of Enzyme-monitored Turnover during this compound β-Synthase-catalyzed H2S-Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. H2S Biogenesis by Human this compound γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetics and inhibition of recombinant human this compound gamma-lyase. Toward the rational control of transsulfuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of mouse selenomethionine alpha,gamma-elimination enzyme: this compound gamma-lyase catalyzes its reaction to generate methylselenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Human this compound γ-Lyase Is Inhibited by s-Nitrosation: A New Crosstalk Mechanism between NO and H2S | MDPI [mdpi.com]
Validating the Role of Cystathionine in Ferroptosis Resistance: A Comparative Guide
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, and it has been implicated in a variety of pathological conditions and cancer therapies.[1] A key determinant of ferroptosis sensitivity is the availability of cysteine, the rate-limiting amino acid for the synthesis of glutathione (B108866) (GSH).[2][3] The antioxidant enzyme glutathione peroxidase 4 (GPX4) utilizes GSH to neutralize lipid hydroperoxides, thereby preventing the execution of ferroptosis.[2] While cells can import cystine (the oxidized form of cysteine) from the extracellular environment via the system Xc⁻ antiporter, an alternative intracellular source of cysteine is the transsulfuration pathway.[4] This guide provides a comparative analysis of the key components of the transsulfuration pathway, validating the role of its intermediate, cystathionine, in conferring resistance to ferroptosis.
The Transsulfuration Pathway: A Core Defense Against Ferroptosis
The transsulfuration pathway is a metabolic route that converts methionine to cysteine, playing a critical role in supplying cysteine for GSH synthesis, especially when the system Xc⁻ is inhibited or extracellular cystine is limited.[4] Two key enzymes, this compound β-synthase (CBS) and this compound γ-lyase (CSE), govern this process. This pathway not only produces cysteine but also hydrogen sulfide (B99878) (H₂S), another molecule implicated in ferroptosis resistance.[5]
Comparative Analysis of Key Pathway Enzymes
The regulation of CBS and CSE activity directly impacts a cell's ability to resist ferroptosis by controlling the endogenous supply of cysteine and H₂S.
This compound β-synthase (CBS)
CBS catalyzes the first committed step of the transsulfuration pathway, converting homocysteine and serine into this compound.[6] Its inhibition has been shown to be a potent inducer of ferroptosis, particularly in cancer cells that rely on this pathway for cysteine.
Table 1: Impact of CBS Modulation on Ferroptosis Markers
| Experimental Condition | Key Outcomes | Cell Type | Reference |
|---|---|---|---|
| Chemical Inhibition (CH004) | Dose-dependent decrease in GSH.[4] | HepG2 (Liver Cancer) | [4][6][7] |
| Dose-dependent increase in lipid peroxidation.[4] | |||
| Cell death rescued by ferrostatin-1 (ferroptosis inhibitor).[4] | |||
| Suppressed H₂S production.[6][7] | |||
| Genetic Knockdown (siRNA) | Re-sensitized cells to erastin-induced ferroptosis.[4] | HT1080 (Fibrosarcoma) | [4] |
| Upregulation (in response to CARS knockdown) | Conferred resistance to erastin-induced ferroptosis.[4] | HT1080 (Fibrosarcoma) |[4] |
This compound γ-lyase (CSE/CTH)
CSE is the final enzyme in the pathway, responsible for converting this compound into cysteine.[1] It also serves as a primary source of H₂S in many tissues. Downregulation of CSE is directly linked to increased ferroptosis susceptibility.
Table 2: Impact of CSE Modulation on Ferroptosis Markers
| Experimental Condition | Key Outcomes | Cell Type | Reference |
|---|---|---|---|
| Downregulation (by High Hydrostatic Pressure) | ~27% reduction in H₂S production.[5] | HASMC (Vascular Smooth Muscle) | [5][8] |
| ~28% reduction in intracellular GSH levels.[5] | |||
| Increased iron accumulation, ROS, and lipid peroxidation.[5][8] | |||
| Effects rescued by H₂S donor (NaHS).[5][8] | |||
| Overexpression | Improved cell viability against erastin-induced ferroptosis.[9] | HUCMSC (Mesenchymal Stem Cells) | [9] |
| Increased H₂S production and cystine uptake.[9] | |||
| Reduced iron levels, ROS, and lipid peroxidation.[9] |
| Inhibition | Restored ferroptosis in cells treated with ferrostatin-1.[9] | HUCMSC (Mesenchymal Stem Cells) |[9] |
Key Experimental Protocols
Validating the role of the this compound pathway in ferroptosis requires specific experimental procedures to induce and measure the key hallmarks of this cell death process.
Protocol 1: Induction and Inhibition of Ferroptosis
This protocol outlines the treatment of cultured cells to either induce or inhibit ferroptosis, allowing for the study of protective mechanisms.
Methodology:
-
Cell Plating: Plate cells (e.g., HepG2, H9c2) in a suitable format (e.g., 96-well plate for viability, 6-well plate for protein/RNA analysis) and allow them to adhere overnight.
-
Pre-treatment (Optional): To test for inhibition, pre-treat cells with a ferroptosis inhibitor like Ferrostatin-1 (1-2 µM) or an iron chelator like Deferoxamine (100 µM) for 1-2 hours.[4]
-
Induction: Add a ferroptosis inducer. Common choices include:
-
Erastin (10 µM): Inhibits the system Xc⁻ cystine/glutamate antiporter.
-
RSL3 (1 µM): Directly inhibits GPX4.
-
Cystine/Methionine-deficient medium: Starves the cells of precursors for the transsulfuration and GSH synthesis pathways.[10]
-
-
Incubation: Incubate cells for a predetermined time (e.g., 12-24 hours), depending on the cell line and inducer concentration.
-
Analysis: Proceed with downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo) or specific assays for ferroptosis markers.
Protocol 2: Measurement of Lipid Peroxidation
Lipid peroxidation is the defining characteristic of ferroptosis. The fluorescent probe C11-BODIPY™ 581/591 is widely used for its quantification via flow cytometry.
Methodology:
-
Cell Treatment: Induce ferroptosis in cultured cells as described in Protocol 1.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in a buffer (e.g., PBS with 1% FBS).
-
Staining: Add the C11-BODIPY probe to the cell suspension at a final concentration of 1-3 µM.[10]
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[10]
-
Flow Cytometry: Analyze the cells using a flow cytometer. The probe emits green fluorescence (e.g., FITC channel) upon oxidation of its polyunsaturated butadienyl portion, indicating lipid peroxidation. Unoxidized probe emits red fluorescence (e.g., PE-Texas Red channel).
-
Data Analysis: Quantify lipid peroxidation by measuring the shift in fluorescence from red to green or the increase in mean green fluorescence intensity.[10]
Protocol 3: Quantification of Intracellular Glutathione (GSH)
Measuring the GSH/GSSG ratio is crucial as GSH depletion is a primary trigger for ferroptosis.
Methodology:
-
Cell Treatment & Lysis: Treat and harvest cells as previously described. Lyse the cells using a suitable buffer (e.g., metaphosphoric acid) to preserve the GSH and GSSG pools.
-
Assay Kit: Use a commercially available GSH/GSSG quantification kit (e.g., from Cayman Chemical, Promega). These kits are typically based on an enzymatic recycling method.
-
Procedure:
-
Prepare standards for both GSH and GSSG.
-
To measure total glutathione, add the cell lysate directly to a reaction mixture containing glutathione reductase (GR) and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
To measure GSSG, first treat the lysate with a reagent that scavenges GSH (e.g., 2-vinylpyridine).
-
The reaction produces a yellow-colored product (TNB), which is measured spectrophotometrically at ~412 nm over time.
-
-
Calculation: The rate of TNB formation is proportional to the glutathione concentration. Calculate the GSH concentration by subtracting the GSSG amount from the total glutathione amount. Determine the GSH/GSSG ratio. A significant decrease in this ratio is indicative of oxidative stress and ferroptosis sensitization.[10]
Conclusion
The transsulfuration pathway, through the action of CBS and CSE, is a critical endogenous defense mechanism against ferroptosis. By providing a supplementary route for cysteine synthesis, it ensures the continued production of GSH, the essential cofactor for GPX4. The inhibition of either CBS or CSE leads to GSH depletion, increased lipid peroxidation, and sensitization to ferroptosis.[4][5] Furthermore, the production of H₂S by these enzymes adds another layer of protection by promoting GSH synthesis and maintaining GPX4 stability.[5][9] These findings validate the this compound pathway as a key regulator of ferroptosis resistance and identify CBS and CSE as promising therapeutic targets for modulating ferroptosis in cancer and other diseases.
References
- 1. Ferroptosis: molecular mechanisms and health implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Role of Cysteine in Ferroptosis: Progress & Paradoxes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. A pharmacological probe identifies this compound β-synthase as a new negative regulator for ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferroptosis due to this compound γ Lyase/Hydrogen Sulfide Downregulation Under High Hydrostatic Pressure Exacerbates VSMC Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pharmacological probe identifies this compound β-synthase as a new negative regulator for ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ferroptosis due to this compound γ Lyase/Hydrogen Sulfide Downregulation Under High Hydrostatic Pressure Exacerbates VSMC Dysfunction | Semantic Scholar [semanticscholar.org]
- 9. Dissecting molecular mechanisms underlying ferroptosis in human umbilical cord mesenchymal stem cells: Role of this compound γ-lyase/hydrogen sulfide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cystine and Methionine Deficiency Promotes Ferroptosis by Inducing B-Cell Translocation Gene 1 - PMC [pmc.ncbi.nlm.nih.gov]
Cystine vs. Cysteine as Substrates for Cystathionine γ-Lyase: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the substrate specificity of key enzymes is paramount. This guide provides an objective comparison of cystine and cysteine as substrates for the enzyme cystathionine γ-lyase (CGL), supported by experimental data and detailed protocols.
This compound γ-lyase (CGL), a crucial enzyme in the transsulfuration pathway, is responsible for the synthesis of cysteine.[1] While cysteine is a product of CGL's canonical reaction with this compound, its potential as a substrate for CGL-mediated hydrogen sulfide (B99878) (H₂S) production has been a subject of investigation.[2][3] This guide delves into the kinetics of CGL with both cystine, the oxidized dimer of cysteine, and cysteine itself, clarifying their distinct interactions with the enzyme.
Executive Summary
Experimental evidence demonstrates that cystine is a markedly superior substrate for CGL-catalyzed β-elimination compared to cysteine .[2][3] In fact, cysteine acts as a non-competitive inhibitor of CGL, limiting its own utility as a substrate.[2][3] The catalytic efficiency (Kcat/Km) of CGL for cystine is comparable to that of its traditional substrate, this compound, highlighting its physiological relevance.[2][3]
Data Presentation: Kinetic Parameters
The following table summarizes the kinetic parameters of rat liver CGL for cystine and cysteine.
| Substrate | Km (mM) | Vmax (µmol/min/mg) | Kcat (s⁻¹) | Kcat/Km (M⁻¹s⁻¹) | Notes |
| Cystine | 0.08 ± 0.01 | 0.44 ± 0.01 | 0.49 | 6093 | Exhibits saturable kinetic behavior.[2] |
| Cysteine | Not determined | Not determined | Not determined | Very small fraction of this compound's value | Acts as a non-competitive inhibitor (Ki ~ 0.5 mM).[2][3] |
Comparative Analysis
The data unequivocally shows that cystine is a highly efficient substrate for CGL, with a low Michaelis constant (Km) indicating a high affinity of the enzyme for this substrate. The catalytic efficiency (Kcat/Km) for cystine is on par with that of this compound, the canonical substrate for CGL.[2]
Conversely, cysteine is a poor substrate for CGL.[2] At higher concentrations, cysteine inhibits CGL in a non-competitive manner.[2][3] This inhibition occurs through the reaction of cysteine with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor of the enzyme, forming a thiazolidine (B150603) ring and thereby preventing further catalysis.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
CGL Activity Measurement with Cystine (β-elimination)
This assay determines the rate of pyruvate (B1213749) formation from the CGL-catalyzed β-elimination of cystine.
Materials:
-
Rat liver CGL (e.g., 360 ng)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.2)
-
Cystine (various concentrations for kinetic analysis)
-
2,4-dinitrophenylhydrazine (B122626) (5 mM in 2 M HCl)
-
NaOH (1 M)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and the desired concentration of cystine in a final volume of 50 µL.
-
Initiate the reaction by adding the rat liver CGL to the mixture.
-
Incubate at 37°C for a specified time (e.g., 5 or 10 minutes).
-
Terminate the reaction by adding 20 µL of 5 mM 2,4-dinitrophenylhydrazine in 2 M HCl.
-
Incubate for an additional 10 minutes to allow for the formation of 2-oxobutanoate (B1229078) 2,4-dinitrophenylhydrazone.
-
Add 130 µL of 1 M NaOH.
-
Measure the absorbance at 430 nm using a microplate reader.
-
Calculate the amount of pyruvate formed using an extinction coefficient of 16,100 M⁻¹cm⁻¹.[2]
Cysteine Inhibition Assay
This protocol assesses the inhibitory effect of cysteine on CGL activity.
Materials:
-
Rat liver CGL
-
Potassium phosphate buffer (100 mM, pH 7.2)
-
This compound or another suitable CGL substrate
-
Cysteine (various concentrations)
-
Reagents for detecting the product of the CGL reaction (e.g., ninhydrin (B49086) for cysteine production from this compound)
Procedure:
-
Pre-incubate the CGL enzyme with various concentrations of cysteine in the potassium phosphate buffer.
-
Initiate the enzymatic reaction by adding the primary substrate (e.g., this compound).
-
Follow the standard CGL activity assay protocol to measure the rate of product formation.
-
Plot the reaction velocity against the cysteine concentration to determine the inhibition constant (Ki).
UV-Visible Spectral Studies of PLP and Cysteine Reaction
This experiment visually demonstrates the reaction between the CGL cofactor PLP and cysteine.
Materials:
-
Pyridoxal 5'-phosphate (PLP) (e.g., 50 µM)
-
Cysteine (e.g., 50 to 400 µM)
-
Potassium phosphate buffer (100 mM, pH 7.2)
-
UV-Visible spectrophotometer
Procedure:
-
Prepare two solutions in potassium phosphate buffer: one containing PLP and the other containing cysteine.
-
Rapidly mix equal volumes of the two solutions.
-
Immediately begin scanning the UV-visible spectrum from 290 to 450 nm.
-
Acquire additional scans at regular intervals (e.g., every minute).
-
Observe the spectral changes over time, which indicate the formation of the thiazolidine complex.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the enzymatic reactions and the inhibitory pathway.
Figure 1. Enzymatic reaction of CGL with cystine and inhibition by cysteine.
Conclusion
References
Evaluating Cystathionine as a Marker of Vitamin B6 Deficiency: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of cystathionine as a biomarker for vitamin B6 deficiency, comparing its performance against other common markers. It includes a summary of supporting experimental data, detailed methodologies for key analytical techniques, and visualizations of the relevant metabolic pathways.
Introduction to Vitamin B6 and its Biomarkers
Vitamin B6 is a crucial coenzyme in numerous metabolic pathways, including amino acid metabolism. Its deficiency can lead to a range of clinical manifestations. The most common direct biomarker for vitamin B6 status is plasma pyridoxal (B1214274) 5'-phosphate (PLP), the active coenzyme form of the vitamin. However, PLP levels can be influenced by factors such as inflammation, albumin concentration, and alkaline phosphatase activity, potentially complicating the interpretation of a patient's true vitamin B6 status.[1][2][3][4] This has led to the investigation of functional biomarkers, which reflect the metabolic consequences of vitamin B6 insufficiency. This compound, an intermediate in the transsulfuration pathway, has emerged as a promising functional marker.[3][4]
This compound as a Functional Biomarker
In the transsulfuration pathway, homocysteine is converted to cysteine through two key enzymatic steps that are dependent on PLP:
-
This compound β-synthase (CBS) : Catalyzes the condensation of homocysteine and serine to form this compound.
-
This compound γ-lyase (CSE) : Catalyzes the cleavage of this compound to cysteine.
During vitamin B6 deficiency, the activity of CSE is significantly reduced, while CBS activity is less affected.[3] This creates a metabolic bottleneck, leading to an accumulation of this compound in plasma and tissues.[3][5] Therefore, an elevated plasma this compound level can serve as a functional indicator of vitamin B6 deficiency.
Comparison of this compound with Other Vitamin B6 Biomarkers
The utility of a biomarker is determined by its sensitivity, specificity, and reliability. Below is a comparison of this compound with other commonly used markers of vitamin B6 status.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, comparing the levels of different biomarkers in states of vitamin B6 sufficiency and deficiency.
Table 1: Plasma this compound Levels in Response to Vitamin B6 Status
| Condition | Plasma this compound Concentration (µmol/L) | Reference |
| Vitamin B6 Sufficiency (Fasting) | 0.120 (0.100 - 0.160) (Median, IQR) | [6] |
| Vitamin B6 Restriction (4 weeks) | Increased by 124% (p < 0.001) | [7] |
| Moderate Vitamin B6 Deficiency | Significantly higher than in severe deficiency or normal conditions | [4] |
| Normal Reference Range | 0.0 - 0.3 | [3][8] |
| Normal Reference Range | 74 - 369 (nmol/L) | [9] |
Table 2: Comparison of Various Biomarkers for Vitamin B6 Status
| Biomarker | Principle | Advantages | Disadvantages |
| Plasma PLP | Direct measure of the active coenzyme form of vitamin B6. | Most commonly used and reflects vitamin B6 intake and liver stores.[1][2] | Influenced by inflammation, serum albumin, and alkaline phosphatase activity.[1][2][3][4] |
| Erythrocyte PLP | Considered a more relevant marker of intracellular vitamin B6 status. | Correlates with vitamin B6 intake and responds to depletion and repletion.[1] | Requires fresh whole blood sampling. |
| Urinary 4-Pyridoxic Acid (PA) | Major catabolite of vitamin B6 excreted in the urine. | Reflects recent vitamin B6 intake.[4] | Can be affected by renal function and protein intake.[4] |
| Tryptophan Catabolites (e.g., HK ratio) | Ratios of metabolites in the kynurenine (B1673888) pathway, which contains PLP-dependent enzymes. | Sensitive to changes in vitamin B6 status, particularly at lower PLP concentrations.[10] | Can be influenced by inflammation and other factors affecting the kynurenine pathway. |
| Plasma this compound | Functional marker that accumulates due to a bottleneck in the PLP-dependent transsulfuration pathway. | Reflects a metabolic consequence of vitamin B6 deficiency and is sensitive to moderate deficiency.[3][4] | Can be influenced by dietary protein intake and may not be elevated in all cases of low PLP.[6] |
Signaling Pathways and Experimental Workflows
Vitamin B6 Metabolism and the Transsulfuration Pathway
The following diagram illustrates the central role of PLP in the transsulfuration pathway and how its deficiency leads to the accumulation of this compound.
Experimental Workflow for Biomarker Analysis
This diagram outlines a general workflow for the analysis of vitamin B6 biomarkers from plasma samples.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of biomarkers. The following sections provide an overview of common analytical techniques.
Measurement of Plasma this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying amino acids, including this compound, in plasma.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).
-
Precipitate proteins by adding 10 µL of 30% sulfosalicylic acid.[4][11]
-
Vortex the mixture for 30 seconds.
-
Refrigerate at 4°C for 30 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.[11]
-
Transfer 50 µL of the supernatant and mix with 450 µL of the initial mobile phase.[4][11]
2. LC-MS/MS Conditions:
-
Chromatography: Use a mixed-mode or reversed-phase column suitable for amino acid analysis.
-
Mobile Phase: A common mobile phase system consists of two eluents:
-
A: Ammonium (B1175870) formate (B1220265) in water (e.g., pH 2.8).[4][11]
-
B: A mixture of ammonium formate in water and acetonitrile (B52724).[4][11]
-
-
Gradient Elution: Employ a gradient to separate the analytes over a run time of approximately 15-20 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode for high specificity and sensitivity.[11]
Measurement of Plasma this compound by GC-MS
Gas chromatography-mass spectrometry (GC-MS) can also be used for amino acid analysis, but it requires a derivatization step to make the analytes volatile.
1. Sample Preparation and Derivatization:
-
Perform protein precipitation as described for LC-MS/MS.
-
Dry the supernatant completely under a stream of nitrogen.
-
Derivatization: Add a derivatizing agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or propyl chloroformate.[8]
-
For MTBSTFA derivatization, add 100 µL of neat MTBSTFA and 100 µL of acetonitrile to the dried sample.
-
Heat the mixture at 100°C for 4 hours.
-
Neutralize with sodium bicarbonate before injection.
-
2. GC-MS Conditions:
-
Gas Chromatography: Use a capillary column suitable for amino acid derivative analysis (e.g., a 5% phenyl methylpolysiloxane column).
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 300°C) to elute the derivatized amino acids.
-
Mass Spectrometry: Operate in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.
Measurement of Plasma PLP by HPLC with Fluorescence Detection
High-performance liquid chromatography (HPLC) with fluorescence detection is a common method for quantifying PLP.
1. Sample Preparation and Derivatization:
-
Perform protein precipitation as described for LC-MS/MS.
-
Derivatization: PLP has low native fluorescence, so a derivatization step is often required. Pre-column derivatization with semicarbazide (B1199961) is a common method to enhance the fluorescence signal.[9] This can be combined with the protein precipitation step.
2. HPLC Conditions:
-
Chromatography: Use a reversed-phase C18 column.
-
Mobile Phase: A typical mobile phase consists of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile.[9]
-
Gradient Elution: A gradient program is used to separate PLP from other vitamers and interfering compounds.
-
Fluorescence Detection: Set the excitation and emission wavelengths appropriate for the derivatized PLP (e.g., excitation at 367 nm and emission at 478 nm for the semicarbazide derivative).[9]
Conclusion
This compound is a valuable functional biomarker for assessing vitamin B6 status. Its elevation in plasma is a direct metabolic consequence of reduced PLP-dependent enzyme activity in the transsulfuration pathway. While plasma PLP remains the primary direct marker, its levels can be confounded by various physiological and pathological conditions. Therefore, the concurrent measurement of this compound can provide a more comprehensive and functionally relevant assessment of vitamin B6 sufficiency. For researchers and clinicians, a combined approach of measuring both a direct marker like PLP and a functional marker like this compound is recommended for a robust evaluation of vitamin B6 nutritional status. The choice of analytical methodology will depend on the available instrumentation and the specific requirements of the study, with LC-MS/MS offering high sensitivity and specificity for a broad range of metabolites.
References
- 1. mdpi.com [mdpi.com]
- 2. Highly sensitive determination of PLP in human plasma with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of this compound beta-synthase activity in human plasma by LC-MS/MS: potential use in diagnosis of CBS deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 9. A one-step NIST traceable HPLC method for quantitation of vitamin B6 and 4-pyridoxic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. manuals.plus [manuals.plus]
Plasma Cystathionine as a Biomarker for Enzyme Activity in the Transsulfuration Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of plasma cystathionine levels and their correlation with the activity of key enzymes in the transsulfuration pathway, namely this compound β-synthase (CBS) and this compound γ-lyase (CSE, also known as CTH). Understanding this relationship is crucial for researchers investigating metabolic disorders, developing novel therapeutics, and utilizing this compound as a potential biomarker.
Correlation of Plasma this compound with CBS and CSE Activity
Plasma this compound concentration is intricately linked to the functional status of the CBS and CSE enzymes. Deficiencies or alterations in the activity of these enzymes can lead to significant changes in circulating this compound levels.
Key Correlations:
-
This compound β-Synthase (CBS) Deficiency: A defect in CBS can lead to a decrease in the production of this compound, resulting in lower levels in the plasma.[1][2] In cases of CBS deficiency, homocysteine, a substrate for CBS, may be elevated, but the downstream product, this compound, is reduced.[2]
-
This compound γ-Lyase (CSE) Deficiency: Reduced activity of CSE, the enzyme that catabolizes this compound, leads to its accumulation in the plasma.[3] This is a more common cause of elevated plasma this compound. Vitamin B6 (pyridoxal 5'-phosphate) is a crucial cofactor for CSE, and its deficiency can impair enzyme activity, leading to increased this compound levels.[1][2][3][4]
-
Elevated Homocysteine: Conditions leading to high levels of homocysteine, the precursor for this compound synthesis, can also result in elevated plasma this compound, provided that CBS activity is not impaired.[3][4]
-
Genetic Variants: Certain genetic variations (polymorphisms) in the CBS gene can lead to increased enzyme activity, which may, in turn, result in higher than normal plasma this compound concentrations due to an accelerated conversion of homocysteine to this compound.[1]
Quantitative Data Comparison
The following tables summarize the quantitative relationship between plasma this compound levels and the activity of CBS and CSE from various studies. These data illustrate the diagnostic potential of plasma this compound as a biomarker for enzyme function.
Table 1: Plasma this compound and this compound β-Synthase (CBS) Activity
| Condition | Plasma this compound (nmol/L) | Plasma CBS Activity (nmol/h/L) | Reference Population |
| Healthy Controls | Median: Not specified in this study | Median: 404 (Range: 66–1,066) | n = 57 |
| Pyridoxine Nonresponsive CBS Deficiency | Median: Not specified in this study | Median: 0 (Range: 0–9) | n = 26 |
| Pyridoxine Responsive CBS Deficiency | Median: Not specified in this study | Median: 16 (Range: 0–358) | n = 28 |
Source: Adapted from a study on the determination of CBS activity in human plasma.[5][6]
Table 2: Impact of Vitamin B6 Status on Plasma this compound
| Condition | Plasma this compound (µmol/L) | Key Observation |
| Healthy Subjects (Fasting) | 0.120 (Median; Interquartile Range: 0.100–0.160) | Baseline levels in healthy individuals. |
| Post-Breakfast (15-18g protein) | Peak at 4 hours (142.4% of fasting) | Demonstrates the influence of dietary intake. |
| Post-Dinner (approx. 50g protein) | Peak at 6 hours (281.3% of pre-dinner) | A more pronounced increase with higher protein intake. |
Source: Based on a study of daily variation in plasma this compound in healthy subjects.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the transsulfuration pathway and a general experimental workflow for studying the correlation between plasma this compound and enzyme activity.
Caption: The Transsulfuration Pathway.
Caption: Generalized Experimental Workflow.
Experimental Protocols
Detailed methodologies are essential for the accurate measurement of plasma this compound and the activity of related enzymes. Below are summaries of common experimental protocols.
Measurement of Plasma this compound
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for accurate quantification of amino acids in biological fluids.
-
Sample Preparation: Plasma samples are deproteinized, typically with an acid like trichloroacetic acid or sulfosalicylic acid.[8] An internal standard (e.g., a stable isotope-labeled this compound) is added for accurate quantification.
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. A specific column (e.g., a C18 reverse-phase column) is used to separate this compound from other plasma components. The mobile phase composition and gradient are optimized for this separation.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native this compound and the internal standard are monitored for high selectivity and sensitivity.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.[9]
This compound β-Synthase (CBS) Activity Assays
1. LC-MS/MS Based Assay for Plasma CBS Activity
This method directly measures the product of the CBS reaction in plasma.[5][6]
-
Reaction Mixture: A small volume of plasma (e.g., 20 µL) is incubated with a reaction mixture containing a stable isotope-labeled substrate, such as 2,3,3-(2)H serine, and homocysteine. The reaction is often stimulated with S-adenosyl-L-methionine (SAM) and pyridoxal (B1214274) 5'-phosphate (PLP).[5][6]
-
Incubation: The reaction is carried out at 37°C for a defined period.
-
Reaction Termination and Sample Preparation: The reaction is stopped, typically by the addition of an acid. An internal standard (e.g., D4-cystathionine) is added.[9]
-
LC-MS/MS Analysis: The amount of the product, in this case, 3,3-(2)H-cystathionine, is quantified using LC-MS/MS as described above.[5]
-
Activity Calculation: The CBS activity is calculated based on the amount of product formed per unit of time and is typically expressed as nmol/h/L of plasma.[5][6]
2. Colorimetric Coupled Enzyme Assay
This method is suitable for measuring CBS activity in tissue extracts.[10][11]
-
Principle: This assay uses a second enzyme, this compound γ-lyase (CSE), to convert the this compound produced by CBS into cysteine. The cysteine is then detected spectrophotometrically.[10][11]
-
Reaction: The sample containing CBS is incubated with its substrates, homocysteine and serine.
-
Coupled Reaction: CSE is included in the reaction mixture to immediately convert the newly formed this compound to cysteine.
-
Detection: The reaction is stopped, and the produced cysteine is quantified by its reaction with ninhydrin (B49086), which forms a colored complex that can be measured at 560 nm.[10][11]
-
Activity Calculation: The CBS activity is proportional to the amount of cysteine produced.
This compound γ-Lyase (CSE/CGL) Activity Assays
1. Cysteine Production Assay (Ninhydrin Method)
This assay measures the production of cysteine from this compound.[4]
-
Reaction Mixture: A crude tissue extract or purified enzyme is incubated in a buffer (e.g., Bis-Tris Propane buffer, pH 8.25) containing the substrate this compound, the cofactor PLP, and other components like BSA and DTT.[4]
-
Incubation: The reaction is carried out at 37°C for a specified time (e.g., 1 hour).
-
Reaction Termination and Detection: An aliquot of the reaction mixture is removed and mixed with glacial acetic acid and an acidic ninhydrin reagent. This reagent specifically reacts with the cysteine produced to form a red-colored product.[4]
-
Spectrophotometric Measurement: The absorbance of the colored product is measured at 560 nm.[4]
-
Activity Calculation: The CSE activity is determined from the amount of cysteine produced, calculated from a standard curve.
2. Hydrogen Sulfide (H₂S) Production Assay
CSE can also produce H₂S, and its activity can be measured by quantifying H₂S production.
-
Lead Sulfide Method: This spectrophotometric assay monitors the reaction of H₂S with lead acetate (B1210297) to form lead sulfide, which can be detected by an increase in absorbance at 390 nm.[12]
-
Fluorescent Probe Method: A more sensitive method utilizes fluorescent probes that react with H₂S to produce a fluorescent product. For example, 7-azido-4-methylcoumarin (B1373340) is a probe that becomes fluorescent upon reaction with H₂S, with excitation and emission wavelengths of 368/460 nm, respectively.[13]
3. α-Ketoacid Detection Assay
The CSE-catalyzed breakdown of this compound also produces α-ketobutyrate.
-
Principle: This method quantifies the α-ketoacid products of the CSE reaction.[12]
-
Reaction: The enzyme is incubated with its substrate.
-
Derivatization: At different time points, aliquots are taken, and the reaction is stopped with trichloroacetic acid. The α-ketoacids in the supernatant are then reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form colored hydrazones.
-
Spectrophotometric Measurement: The absorbance of the hydrazones is measured after the addition of an alkali.
-
Activity Calculation: The enzyme activity is calculated from the rate of α-ketoacid formation.
Conclusion
The correlation between plasma this compound levels and the activity of CBS and CSE is a valuable tool in metabolic research. Elevated plasma this compound is a strong indicator of impaired CSE activity, often linked to vitamin B6 deficiency, while low levels may suggest a defect in CBS. The choice of assay for enzyme activity depends on the research question, sample type, and available equipment. For clinical diagnostic purposes, LC-MS/MS-based methods offer high sensitivity and specificity for both plasma this compound quantification and the direct measurement of plasma CBS activity. This guide provides a foundation for researchers to select appropriate methodologies and interpret their findings in the context of the transsulfuration pathway's enzymology.
References
- 1. This compound (Plasma) - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. This compound (Plasma) - Amino Acids 40 Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Metabolomic Evaluation of the Consequences of Plasma this compound Elevation in Adults with Stable Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of this compound beta-synthase activity in human plasma by LC-MS/MS: potential use in diagnosis of CBS deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Variation in plasma this compound and its relation to changes in plasma concentrations of homocysteine and methionine in healthy subjects during a 24-h observation period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein arginine hypomethylation in a mouse model of this compound β-synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Colorimetric Coupled Enzyme Assay for this compound β-Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. H2S Biogenesis by Human this compound γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Researcher's Guide to Comparative Metabolomics of the Transsulfuration Pathway
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of metabolomic approaches for studying the transsulfuration pathway. It includes supporting experimental data, detailed methodologies, and visual representations of the pathway and analytical workflows.
The transsulfuration pathway is a critical metabolic route that connects methionine and cysteine metabolism, playing a central role in redox homeostasis, methylation, and the production of important molecules like glutathione (B108866) (GSH) and hydrogen sulfide (B99878) (H₂S). Dysregulation of this pathway has been implicated in various diseases, including cardiovascular conditions, neurodegenerative disorders, and cancer, making it a key area of investigation in drug development and biomedical research.
This guide delves into the comparative metabolomics of the transsulfuration pathway, offering insights into analytical strategies for the precise and accurate quantification of its key metabolites.
The Transsulfuration Pathway: A Visual Overview
The transsulfuration pathway involves a series of enzymatic reactions that convert homocysteine to cysteine. This process is tightly regulated and intersects with other crucial metabolic cycles.
Caption: The reverse transsulfuration pathway, converting homocysteine to cysteine.
Comparative Metabolomics Workflow
Analyzing the metabolites of the transsulfuration pathway requires a multi-step workflow, from sample collection to data interpretation. The choice between targeted and untargeted approaches is a critical decision that influences the entire process.
Caption: A typical workflow for comparative metabolomics of the transsulfuration pathway.
Targeted vs. Untargeted Metabolomics: A Performance Comparison
The choice between targeted and untargeted metabolomics depends on the research question. Targeted methods offer high sensitivity and specificity for predefined metabolites, while untargeted approaches provide a broader, discovery-oriented view of the metabolome.
| Feature | Targeted Metabolomics | Untargeted Metabolomics |
| Primary Goal | Absolute quantification of specific, known metabolites. | Comprehensive profiling of all detectable metabolites. |
| Selectivity | High | Lower; potential for interferences. |
| Sensitivity | High | Variable; generally lower than targeted methods. |
| Data Analysis | Relatively straightforward; focused on predefined analytes. | Complex; requires advanced bioinformatics and statistical tools. |
| Hypothesis | Hypothesis-driven. | Hypothesis-generating. |
| Strengths | Accurate and precise quantification, high throughput.[1] | Discovery of novel biomarkers and metabolic insights.[2] |
| Limitations | Limited to a predefined set of metabolites. | Prone to false positives, semi-quantitative.[1] |
Quantitative Performance of LC-MS/MS Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying transsulfuration pathway metabolites due to its high sensitivity and specificity. The following table summarizes the performance characteristics of a targeted LC-MS/MS method for key metabolites in this pathway, as reported in a study on breast cancer cells.[3]
| Metabolite | Linearity (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Methionine | 5-500 | 5 | 92.3-101.2 | 93.5-103.4 |
| SAM | 1-200 | 1 | 95.1-104.5 | 96.2-105.1 |
| SAH | 0.5-100 | 0.5 | 93.8-102.7 | 94.7-103.9 |
| Homocysteine | 1-200 | 1 | 91.5-100.8 | 92.6-101.7 |
| This compound | 0.5-100 | 0.5 | 96.2-105.3 | 97.1-106.0 |
| Cysteine | 5-500 | 5 | 90.7-99.8 | 91.8-100.9 |
| Glutathione (GSH) | 10-1000 | 10 | 94.3-103.6 | 95.4-104.5 |
Data extracted from a study by Zhang et al. (2022) on the quantification of 14 metabolites in breast cancer cells.[3] LLOQ: Lower Limit of Quantification.
Detailed Experimental Protocols
Accurate measurement of transsulfuration pathway metabolites, particularly the reactive thiols, requires meticulous sample preparation and analytical procedures.
Sample Preparation: Thiol Protection is Key
The thiol groups in metabolites like homocysteine, cysteine, and glutathione are highly susceptible to oxidation, which can lead to inaccurate quantification.[4] To prevent this, a thiol protection step is crucial.
Protocol for Thiol Protection using N-ethylmaleimide (NEM):
-
Sample Collection: Collect biological samples (e.g., plasma, cell culture) and immediately place them on ice to quench metabolic activity.
-
Quenching and Extraction: Add cold methanol (B129727) (-80°C) containing N-ethylmaleimide (NEM) to the sample. A typical concentration for NEM is 10 mM. The cold methanol serves to precipitate proteins and quench enzymatic reactions.
-
Incubation: Vortex the mixture and incubate at a low temperature (e.g., -20°C) for a specified time (e.g., 1 hour) to allow for complete derivatization of the thiol groups by NEM.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the derivatized metabolites for LC-MS/MS analysis.
Sample Preparation: Reduction for Total Homocysteine Measurement
In biological samples, homocysteine exists in various forms: free, protein-bound, and as a disulfide (homocystine). To measure the total homocysteine concentration, a reduction step is necessary to convert all forms to the free thiol.
Protocol for Reduction using Dithiothreitol (B142953) (DTT):
-
Sample Preparation: To a plasma or serum sample, add an internal standard (e.g., d8-homocystine).
-
Reduction: Add a solution of dithiothreitol (DTT) to the sample. A common concentration is 0.5 M DTT.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to ensure complete reduction of all disulfide bonds.[5]
-
Protein Precipitation: Add a protein precipitation agent, such as methanol or acetonitrile (B52724), to the sample.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
The separation and detection of the transsulfuration pathway metabolites are typically performed using liquid chromatography coupled with tandem mass spectrometry.
Typical LC-MS/MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of these polar metabolites.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) is commonly employed.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for targeted quantification, where specific precursor-to-product ion transitions are monitored for each metabolite and its internal standard.
-
Conclusion
The comparative metabolomic analysis of the transsulfuration pathway offers a powerful tool for understanding its role in health and disease. The choice between targeted and untargeted approaches should be guided by the specific research objectives. For accurate quantification, especially of reactive thiol-containing metabolites, meticulous sample preparation, including thiol protection and reduction steps, is paramount. The use of robust and validated LC-MS/MS methods, as detailed in this guide, will enable researchers to generate high-quality, reproducible data, ultimately advancing our understanding of this critical metabolic pathway and its therapeutic potential.
References
- 1. metabolon.com [metabolon.com]
- 2. Targeted vs Untargeted Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. A quantitative metabolomics assay targeting 14 intracellular metabolites associated with the methionine transsulfuration pathway using LC-MS/MS in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An integrated metabolomics workflow for the quantification of sulfur pathway intermediates employing thiol protection with N-ethyl maleimide and hydrophilic interaction liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Validating the Link Between Cystathionine Accumulation and Oxidative Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to validate the link between cystathionine accumulation and oxidative stress. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and workflows. The information presented is intended to aid in the design and interpretation of studies aimed at understanding and targeting this crucial metabolic and stress-response nexus.
The Transsulfuration Pathway and Oxidative Stress
This compound is a key intermediate in the transsulfuration pathway, which plays a critical role in cellular redox homeostasis. This pathway converts homocysteine to cysteine, a precursor for the major intracellular antioxidant, glutathione (B108866) (GSH).[1][2][3][4] The two key enzymes in this pathway are this compound β-synthase (CBS), which synthesizes this compound from homocysteine and serine, and this compound γ-lyase (CSE), which cleaves this compound to produce cysteine.[1][5] Deficiencies in this pathway, as seen in genetic disorders like homocystinuria, lead to an accumulation of homocysteine and are associated with increased oxidative stress.[6][7][8] Conversely, enhancing the flux through this pathway or supplementing with its intermediates, such as L-cystathionine, has been shown to protect against oxidative stress.[9]
The integrated stress response, a cellular mechanism to cope with various stressors including endoplasmic reticulum (ER) stress, can modulate the transsulfuration pathway.[10] For instance, the transcription factor ATF4, induced during the integrated stress response, can influence the expression of transsulfuration enzymes.[10] Studies have shown that this compound can protect against ER stress-induced apoptosis, suggesting a direct role in mitigating cellular stress beyond its function as a cysteine precursor.[5][11][12]
Signaling Pathway Overview
The following diagram illustrates the central role of the transsulfuration pathway in cellular redox regulation and its connection to oxidative stress.
Caption: The transsulfuration pathway converts homocysteine to cysteine, a precursor for the antioxidant glutathione (GSH).
Experimental Data: Validating the Protective Role of L-Cystathionine
The following tables summarize quantitative data from studies investigating the effects of L-cystathionine on markers of oxidative stress in cellular models.
Table 1: Effect of L-Cystathionine on Antioxidant Enzyme Activity in oxLDL-Stimulated Macrophages
| Treatment | Superoxide (B77818) Dismutase (SOD) Activity (% of Control) | Catalase (CAT) Activity (% of Control) | Glutathione Peroxidase (GPx) Activity (% of Control) | Reference |
| Control | 100 | 100 | 100 | [9] |
| oxLDL | 55.2 | 56.6 | 73.2 | [9] |
| oxLDL + L-Cth (0.3 mM) | 73.1 | 83.3 | 88.9 | [9] |
| oxLDL + L-Cth (1.0 mM) | 87.5 | 95.1 | 94.3 | [9] |
Data are presented as a percentage of the control group. oxLDL (oxidized low-density lipoprotein) was used to induce oxidative stress. L-Cth (L-cystathionine) was used as a pretreatment.
Table 2: Effect of L-Cystathionine on Reactive Oxygen and Nitrogen Species in oxLDL-Stimulated Macrophages
| Treatment | Superoxide Anion (Fluorescence Intensity) | Hydrogen Peroxide (H₂O₂) (Fluorescence Intensity) | Nitric Oxide (NO) Production | iNOS Protein Expression | Reference |
| Control | Baseline | Baseline | Baseline | Baseline | [9] |
| oxLDL | Increased | Increased | Increased | Increased | [9] |
| oxLDL + L-Cth (0.3 mM) | Reduced | Reduced | Reduced | Decreased | [9] |
| oxLDL + L-Cth (1.0 mM) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Decreased | [9] |
Changes are described relative to the control group. oxLDL was used to induce oxidative stress. L-Cth was used as a pretreatment.
Comparison with Alternatives: N-Acetylcysteine (NAC)
N-acetylcysteine (NAC) is a well-established antioxidant and a precursor of L-cysteine for GSH synthesis.[4][13] It is often used as a therapeutic agent to counteract oxidative stress in various conditions.
Table 3: Comparison of L-Cystathionine Pathway Modulation vs. N-Acetylcysteine (NAC)
| Feature | L-Cystathionine Pathway Modulation | N-Acetylcysteine (NAC) Supplementation |
| Mechanism of Action | Provides a direct precursor for cysteine synthesis via the endogenous transsulfuration pathway. May have direct protective effects against ER stress. | Acts as a direct precursor for L-cysteine, thereby promoting GSH synthesis. Also has direct radical scavenging properties. |
| Metabolic Context | Utilizes and potentially upregulates the natural metabolic pathway for cysteine and GSH production. | Bypasses the initial steps of the transsulfuration pathway to directly provide cysteine. |
| Supporting Evidence | Studies show L-cystathionine treatment increases antioxidant enzyme activity and reduces ROS/RNS in models of oxidative stress.[9] | Numerous clinical trials have demonstrated the beneficial effects of NAC in conditions associated with GSH deficiency and oxidative stress.[4] |
| Potential Advantages | May restore the function of a key metabolic pathway with broader implications for cellular homeostasis. | Well-established safety profile and clinical use. Rapidly replenishes cysteine pools. |
| Potential Limitations | Less studied in clinical settings compared to NAC. Bioavailability and pharmacokinetics of exogenous this compound require further investigation. | High doses may be required, and it may not address underlying dysregulation of the transsulfuration pathway. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Measurement of Antioxidant Enzyme Activity
This assay is based on the ability of SOD to inhibit the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. The absorbance is measured spectrophotometrically.
-
Principle: SOD competes with a detector molecule for superoxide anions. The degree of inhibition of the detector molecule's reduction is proportional to the SOD activity.
-
Reagents: Xanthine, Xanthine Oxidase, WST-1 (a water-soluble tetrazolium salt), Assay Buffer.
-
Procedure:
-
Prepare cell or tissue lysates.
-
Add lysate samples to a 96-well plate.
-
Add the reaction mixture containing xanthine and WST-1.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at 37°C for 20 minutes.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the SOD activity based on the inhibition of the rate of WST-1 reduction.
-
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ is then reacted with a chromogen to produce a colored product, which is measured spectrophotometrically.
-
Principle: The rate of H₂O₂ decomposition is proportional to the catalase activity.
-
Reagents: Hydrogen Peroxide, Assay Buffer, Chromogen solution (e.g., Purpald), Potassium hydroxide.
-
Procedure:
-
Prepare cell or tissue lysates.
-
Add lysate samples to a 96-well plate.
-
Add H₂O₂ to initiate the reaction.
-
Incubate at room temperature for a defined period.
-
Stop the reaction and develop the color by adding the chromogen and potassium hydroxide.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate catalase activity based on a standard curve.
-
This is a coupled enzyme assay where GPx reduces a peroxide substrate, and the resulting oxidized glutathione (GSSG) is recycled back to its reduced form (GSH) by glutathione reductase, with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH absorbance is monitored.
-
Principle: The rate of NADPH consumption is directly proportional to the GPx activity.
-
Reagents: Assay Buffer, NADPH, Glutathione Reductase, Glutathione, Cumene Hydroperoxide (or another peroxide substrate).
-
Procedure:
-
Prepare cell or tissue lysates.
-
Add lysate samples to a 96-well plate.
-
Add the reaction mixture containing assay buffer, NADPH, glutathione reductase, and glutathione.
-
Initiate the reaction by adding the peroxide substrate.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate GPx activity from the rate of NADPH decrease.
-
Measurement of Cellular Oxidative Stress and Apoptosis
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Principle: The fluorescence intensity of DCF is proportional to the amount of ROS in the cells.
-
Reagents: DCFDA, cell culture medium, phosphate-buffered saline (PBS).
-
Procedure:
-
Culture cells in a 96-well plate.
-
Treat cells with experimental compounds (e.g., oxidative stress inducer with or without this compound).
-
Load cells with DCFDA solution (typically 10-25 µM in serum-free medium) and incubate for 30-60 minutes at 37°C.
-
Wash cells with PBS to remove excess probe.
-
Measure fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).
-
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.
-
Reagents: Fixation solution (e.g., 4% paraformaldehyde), Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate), TdT reaction mix (containing TdT and labeled dUTPs), counterstain (e.g., DAPI).
-
Procedure:
-
Culture and treat cells on coverslips or in chamber slides.
-
Fix and permeabilize the cells.
-
Incubate the cells with the TdT reaction mix in a humidified chamber at 37°C.
-
Wash the cells to remove unincorporated nucleotides.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Experimental Workflow for Validating the this compound-Oxidative Stress Link
The following diagram outlines a typical experimental workflow to investigate the protective effects of this compound against an induced oxidative stressor.
Caption: A typical workflow for assessing the protective effects of this compound against oxidative stress in a cell-based model.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuroprotective Roles of the Reverse Transsulfuration Pathway in Alzheimer’s Disease [frontiersin.org]
- 4. N-Acetyl-Cysteine supplementation lowers high homocysteine plasma levels and increases Glutathione synthesis in the trans-sulfuration pathway | Italian Journal of Medicine [italjmed.org]
- 5. This compound protects against endoplasmic reticulum stress-induced lipid accumulation, tissue injury, and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative Stress in Homocystinuria Due to this compound ß-Synthase Deficiency: Findings in Patients and in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative Stress in Homocystinuria Due to this compound ß-Synthase Deficiency: Findings in Patients and in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-cystathionine protects against oxidative stress and DNA damage induced by oxidized low-density lipoprotein in THP-1-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated Stress Response Modulates Cellular Redox State via Induction of this compound γ-Lyase: CROSS-TALK BETWEEN INTEGRATED STRESS RESPONSE AND THIOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Protects against Endoplasmic Reticulum Stress-induced Lipid Accumulation, Tissue Injury, and Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-acetyl-cysteine supplementation lowers high homocysteine plasma levels and increases glutathione synthesis in the transsulfuration pathway. Beneficial effects on several cardiovascular and neurodegenerative diseases | Semantic Scholar [semanticscholar.org]
Cystathionine's Role in Health and Longevity: A Comparative Analysis in Centenarians
For Immediate Release
A comprehensive review of current research indicates a significant association between the metabolism of cystathionine, a key sulfur-containing amino acid, and exceptional longevity. This comparative guide synthesizes findings from studies on centenarians, providing researchers, scientists, and drug development professionals with an objective analysis of this compound's potential as a biomarker and therapeutic target in aging.
This compound, an intermediate in the transsulfuration pathway, plays a pivotal role in sulfur amino acid metabolism, influencing antioxidant capacity and the production of the gaseous signaling molecule, hydrogen sulfide (B99878) (H₂S). Emerging research suggests that the metabolic profile of centenarians is distinct, pointing towards a unique regulation of this pathway that may contribute to their extended healthspan and lifespan.
Comparative Analysis of Plasma Metabolites
Metabolomic studies comparing centenarians with younger and elderly individuals reveal a distinct signature in the transsulfuration pathway. Notably, some studies indicate that centenarians exhibit significantly higher levels of this compound and its downstream products, cysteine and taurine, coupled with lower levels of the potentially toxic metabolite, homocysteine. This suggests an efficient conversion of homocysteine, a known risk factor for several age-related diseases, into beneficial compounds.
However, it is important to note that other studies have reported high levels of homocysteine (hyperhomocysteinemia) in centenarians, often linked to vitamin deficiencies.[1][2] Despite elevated homocysteine in some cases, these individuals appear resilient to its detrimental effects, suggesting protective mechanisms may be at play.[2]
Table 1: Comparative Plasma Levels of Transsulfuration Pathway Metabolites (Conceptual)
| Metabolite | Young Adults (20-40 yrs) | Elderly (65-85 yrs) | Centenarians (100+ yrs) | Key Findings |
| Homocysteine | Lower | Higher | Lower* / Higher** | Efficient conversion in some centenarians; high levels in others may be tolerated. |
| This compound | Baseline | Variable | Significantly Higher | Suggests enhanced pathway activity. |
| Cysteine | Baseline | Lower | Significantly Higher | Precursor to the major endogenous antioxidant, glutathione (B108866). |
| Glutathione (GSH) | Higher | Lower | Maintained or Higher | Indicates preserved or enhanced antioxidant defense. |
| Taurine | Baseline | Variable | Significantly Higher * | Known for its antioxidant and anti-inflammatory properties. |
*Based on findings suggesting efficient transsulfuration in some centenarian cohorts. **Based on findings where hyperhomocysteinemia is prevalent in centenarians.[1][2]
The Transsulfuration Pathway and its Role in Longevity
The transsulfuration pathway is central to the metabolism of methionine and cysteine. It is regulated by two key enzymes: this compound β-synthase (CBS) and this compound γ-lyase (CSE). This pathway not only detoxifies homocysteine but also produces cysteine, which is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. Furthermore, both CBS and CSE can produce hydrogen sulfide (H₂S), a gasotransmitter with protective effects against oxidative stress and inflammation.
Experimental Protocols
Accurate quantification of this compound and related metabolites is crucial for comparative studies. Below are summaries of widely used experimental methodologies.
Quantification of Sulfur Amino Acids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple amino acids, including homocysteine, this compound, and cysteine, in plasma.[3][4]
-
Sample Preparation: Plasma samples are deproteinized, typically using an acid like sulfosalicylic acid.[5] An internal standard (an isotopically labeled version of the analyte) is added to each sample for accurate quantification.[6]
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. A mixed-mode or reversed-phase column is used to separate the different amino acids based on their chemical properties.[7]
-
Mass Spectrometry Detection: The separated amino acids are ionized and detected by a triple quadrupole mass spectrometer. The instrument is set to monitor specific mass-to-charge ratio transitions for each analyte and its internal standard, ensuring high specificity and accurate quantification.[4]
Measurement of Plasma Glutathione and Oxidative Stress Markers
The balance between reduced glutathione (GSH) and its oxidized form (GSSG) is a key indicator of oxidative stress.
-
Sample Handling: Blood samples must be processed immediately to prevent the auto-oxidation of GSH.[8] This involves the addition of a thiol-scavenging agent like N-ethylmaleimide (NEM) to stabilize GSH.[9][10]
-
Quantification Methods:
-
LC-MS/MS: Similar to the amino acid analysis, LC-MS/MS can be used for the sensitive and specific quantification of both GSH and GSSG in plasma.[9]
-
Enzymatic Recycling Assay: This spectrophotometric method uses the enzyme glutathione reductase to recycle GSSG back to GSH, which then reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a colored product that can be measured.[10][11]
-
-
Other Oxidative Stress Markers: Lipid peroxidation products can be measured as an additional indicator of oxidative stress.[12]
This compound, H₂S, and Cellular Longevity Signaling
The metabolic activity of the transsulfuration pathway, with this compound at its core, intersects with key longevity signaling networks. The production of glutathione and H₂S from cysteine provides a direct defense against oxidative stress, a major hallmark of aging. H₂S, in particular, has been shown to modulate pathways involved in inflammation, apoptosis, and cellular senescence, thereby contributing to cellular health and resilience.
Conclusion and Future Directions
The available evidence strongly suggests that the metabolism of this compound is altered in centenarians, reflecting a potential mechanism for their enhanced ability to cope with age-related stress. The upregulation of the transsulfuration pathway, leading to increased production of cysteine, glutathione, and hydrogen sulfide, appears to be a key feature of healthy aging.
Further research is warranted to fully elucidate the genetic and lifestyle factors that contribute to this unique metabolic signature in centenarians. Longitudinal studies tracking these metabolites over time in aging populations will be critical to confirm their predictive value for longevity. For drug development professionals, targeting the enzymes CBS and CSE to enhance the flux through the transsulfuration pathway represents a promising therapeutic strategy to promote healthy aging and mitigate age-related diseases.
References
- 1. Elevated plasma homocysteine levels in centenarians are not associated with cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated plasma total homocysteine in centenarians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput and simultaneous quantitative analysis of homocysteine-methionine cycle metabolites and co-factors in blood plasma and cerebrospinal fluid by isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized glutathione in human plasma by liquid chromatography tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for the Determination of Plasma or Tissue Glutathione Levels | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Cystathionine and 2-Hydroxyglutarate as Glioma Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The classification and management of gliomas, the most common primary brain tumors, have been significantly advanced by the discovery of molecular biomarkers. Among these, the oncometabolites 2-hydroxyglutarate (2-HG) and cystathionine have emerged as pivotal indicators of specific genetic alterations, offering profound diagnostic, prognostic, and predictive value. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and pathway visualizations.
Introduction to Glioma Biomarkers
Mutations in the isocitrate dehydrogenase (IDH) genes and the codeletion of chromosome arms 1p and 19q are critical genetic events that define major glioma subtypes.[1][2][3] These alterations lead to distinct metabolic reprogramming within the tumor cells. The accumulation of 2-hydroxyglutarate is a direct consequence of IDH mutations, while elevated this compound levels are strongly associated with 1p/19q codeleted gliomas.[1][4] Non-invasive detection of these metabolites provides a window into the tumor's genetic makeup, guiding clinical decision-making.[2][5]
Core Comparison: this compound vs. 2-Hydroxyglutarate
| Feature | This compound | 2-Hydroxyglutarate (2-HG) |
| Associated Genetic Alteration | Codeletion of chromosome arms 1p and 19q.[1][2] | Mutation in Isocitrate Dehydrogenase 1 (IDH1) or 2 (IDH2) genes.[4][6] |
| Primary Glioma Subtype | Oligodendroglioma (IDH-mutant, 1p/19q codeleted).[1][2] | Astrocytoma (IDH-mutant) and Oligodendroglioma (IDH-mutant).[6][7] |
| Biological Role | Intermediate in the transsulfuration pathway, precursor to cysteine and the antioxidant glutathione.[3][8] | "Oncometabolite" produced by the neomorphic activity of mutant IDH enzymes.[6][7][9] |
| Mechanism of Accumulation | Hemizygous loss of genes on chromosome 1p, including CTH (this compound Gamma-Lyase), alters metabolic flux.[1][3] | Mutant IDH enzyme converts α-ketoglutarate to D-2-HG.[4][7][9] |
| Primary Detection Method | In vivo Magnetic Resonance Spectroscopy (MRS).[1][10][11] | In vivo MRS, Mass Spectrometry (MS) of tissue, CSF, urine, and plasma.[9][12][13][14] |
Quantitative Data Summary
The following tables summarize the concentrations and diagnostic performance of this compound and 2-HG as measured in clinical studies.
Table 1: In Vivo Concentrations Measured by Magnetic Resonance Spectroscopy (MRS)
| Biomarker | Glioma Subtype | Mean Concentration (mM) | Reference |
| This compound | IDH-mutant, 1p/19q codeleted | 1.4 - 2.6 | [1][11][15] |
| IDH-mutant, non-codeleted | 0.3 - 1.25 | [1][11][15] | |
| IDH-wildtype | ~0 - 4.5 (one case) | [1][11][15] | |
| Normal Brain Tissue | Not detectable | [1][3][16] | |
| 2-Hydroxyglutarate | IDH-mutant | 3.7 - 5.077 | [11][15][17] |
| IDH-wildtype | ~0 - 0.1 | [11][15][17] |
Table 2: Diagnostic Performance Using MRS
| Biomarker | Metric | Value | Cutoff Value | Associated Status | Reference |
| This compound | Sensitivity | 80% - 92% | 0.6 - 1.0 mM | 1p/19q codeletion | [2][11][15] |
| Specificity | 61% - 79% | 0.6 - 1.0 mM | 1p/19q codeletion | [2][11][15] | |
| 2-Hydroxyglutarate | Sensitivity | 100% | 0.5 - 1.489 mM | IDH mutation | [11][15][17] |
| Specificity | 72.2% - 100% | 0.5 - 1.489 mM | IDH mutation | [11][15][17] |
Signaling Pathways and Metabolic Production
2-Hydroxyglutarate Production in IDH-Mutant Glioma
Mutations in IDH1 (cytosolic) or IDH2 (mitochondrial) confer a new enzymatic function.[7] Instead of converting isocitrate to α-ketoglutarate (α-KG), the mutant enzyme gains the ability to reduce α-KG to D-2-hydroxyglutarate (D-2-HG) in an NADPH-dependent manner.[4][9] This leads to a massive accumulation of D-2-HG in tumor cells, often reaching millimolar concentrations, which is over 100-fold higher than in IDH-wildtype tumors.[4][6]
Caption: Production of 2-HG in IDH-mutant glioma cells.
This compound Accumulation in 1p/19q Codeleted Glioma
This compound is an intermediate in the transsulfuration pathway, which converts homocysteine to cysteine. The codeletion of chromosome arm 1p in oligodendrogliomas results in the hemizygous loss of key metabolic enzymes located there, including phosphoglycerate dehydrogenase (PHGDH) and this compound gamma-lyase (CTH).[1][3] Studies have shown that the expression of both PHGDH and CTH is reduced by 40-50% in 1p/19q codeleted gliomas.[1][3] This enzymatic bottleneck is believed to cause a selective accumulation of this compound within the tumor.
Caption: The transsulfuration pathway and effect of 1p deletion.
Experimental Protocols
Protocol 1: In Vivo Detection by Magnetic Resonance Spectroscopy (MRS)
This non-invasive technique allows for the simultaneous detection of this compound and 2-HG in patients.
1. Patient Preparation and Imaging:
-
Patients are positioned in a 3 Tesla (3T) MRI scanner equipped with a multi-channel head coil.[10][11]
-
Standard anatomical MRI scans (e.g., T1-weighted, T2-weighted, FLAIR) are acquired to localize the tumor.
2. MRS Acquisition:
-
A volume of interest (VOI), typically 20x20x20 mm³, is placed within the solid portion of the tumor, avoiding cystic or necrotic areas.[18]
-
A Point-Resolved Spectroscopy (PRESS) sequence is commonly used.[11][18] For simultaneous detection of 2-HG and this compound, a long echo time (TE) of 97 ms (B15284909) is optimal.[2][15][19]
-
Alternatively, an edited MRS sequence like MEGA-PRESS (TE = 68 ms) can be used, which offers higher sensitivity for detecting the overlapping signals of these metabolites.[1][3][16]
-
An unsuppressed water signal is acquired from the same VOI to be used as a concentration reference.[11]
3. Spectral Processing and Quantification:
-
The acquired spectra are processed using software like LCModel.[1][11]
-
The software fits a basis set of known metabolite spectra (including this compound and 2-HG) to the in vivo spectrum.[10]
-
Metabolite concentrations are calculated in millimoles (mM) relative to the water signal.[11][18]
Caption: Workflow for in vivo biomarker detection using MRS.
Protocol 2: 2-HG Detection in Biofluids by LC-MS/MS
This method provides highly sensitive quantification of 2-HG from tissue, plasma, or urine samples.
1. Sample Collection and Preparation:
-
For plasma and urine analysis, samples are collected from patients.[6]
-
For tissue analysis, glioma samples are obtained intra-operatively.[12]
-
Samples are snap-frozen and stored at -80°C.
-
Metabolites are extracted from the samples, typically using a methanol/acetonitrile/water solution.
2. Chromatographic Separation:
-
The extracted metabolites are injected into a High-Performance Liquid Chromatography (HPLC) system.
-
A chiral column (e.g., CHIROBIOTIC) is used to separate the D- and L-enantiomers of 2-HG.[12]
3. Mass Spectrometry Detection:
-
The separated metabolites are introduced into a tandem mass spectrometer (MS/MS).
-
The instrument is set to specifically detect and quantify the mass-to-charge ratio of D-2-HG.
4. Data Analysis:
-
The concentration of D-2-HG is determined by comparing its signal intensity to that of a known internal standard.
-
Receiver Operating Characteristic (ROC) curve analysis can be used to determine optimal cutoff values for distinguishing between IDH-mutant and wildtype status.[12][13]
Conclusion
This compound and 2-hydroxyglutarate are powerful, clinically relevant biomarkers that reflect fundamental genetic subtypes of glioma.
-
2-HG is a highly specific and sensitive marker for IDH mutations , a defining feature of lower-grade gliomas and secondary glioblastomas. Its detection via non-invasive MRS is robust, with near-perfect sensitivity and specificity for determining IDH status.[11][15] Furthermore, it can be tracked in various biofluids, opening avenues for liquid biopsies and treatment monitoring.[9][20]
-
This compound serves as a promising biomarker for 1p/19q codeletion , the molecular signature of oligodendroglioma.[1][2] While its detection via MRS is more challenging due to lower concentrations and overlapping signals, optimized sequences can reliably identify its presence.[11][21] Its performance, with high sensitivity but more moderate specificity, makes it a valuable tool to be used in conjunction with other clinical and imaging data.[2][15]
Together, the non-invasive assessment of 2-HG and this compound via MRS offers a comprehensive picture of a glioma's molecular identity, enabling clinicians to distinguish between astrocytic and oligodendroglial lineages. This capability is crucial for accurate diagnosis, prognostication, and the development of targeted therapeutic strategies in the era of personalized neuro-oncology.
References
- 1. This compound as a marker for 1p/19q codeleted gliomas by in vivo magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsna.org [pubs.rsna.org]
- 3. This compound as a marker for 1p/19q codeleted gliomas by in vivo magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-hydroxyglutarate detection by magnetic resonance spectroscopy in IDH-mutated glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.unipd.it [research.unipd.it]
- 7. mdpi.com [mdpi.com]
- 8. This compound gamma-lyase (CTH) inhibition attenuates glioblastoma formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevation of Urinary 2-Hydroxyglutarate in IDH-Mutant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cds.ismrm.org [cds.ismrm.org]
- 11. Magnetic Resonance Spectroscopy of this compound and 2-Hydroxyglutarate in Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Diagnostic Value of Plasma and Urinary 2-Hydroxyglutarate to Identify Patients With Isocitrate Dehydrogenase-Mutated Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Detection of the D-enantiomer of 2-Hydroxyglutarate in the CSF of Glioma Patients with Mutated Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Magnetic Resonance Spectroscopy of this compound and 2‐Hydroxyglutarate in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo 1H MRS detection of this compound in human brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Accumulation of 2-hydroxyglutarate in gliomas correlates with survival: a study by 3.0-tesla magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Detection via Proton Magnetic Resonance Spectroscopy (¹H-MRS) for the Diagnosis of Oligodendroglioma: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. The influence of this compound on neurochemical quantification in brain tumor in vivo magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Cystathionine
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential safety and logistical information for handling Cystathionine, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound to minimize exposure and ensure personal safety.[1][2][3]
| Protection Type | Equipment | Specification and Use |
| Eye/Face Protection | Safety Glasses | Should be equipped with side-shields conforming to NIOSH (US) or EN 166 (EU) standards to protect against splashes and dust.[1][3] |
| Hand Protection | Chemical-resistant gloves | Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] |
| Skin and Body Protection | Lab Coat/Impervious Clothing | Wear a lab coat or impervious clothing to prevent skin contact. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][3] |
| Respiratory Protection | Ventilation/Respirator | Handle in a well-ventilated area, such as under a laboratory fume hood, to avoid dust formation and inhalation.[1][4] If risk assessment deems it necessary, use a NIOSH-approved air-purifying respirator.[1] |
Experimental Protocols: Safe Handling and Disposal Workflow
Adherence to a standardized workflow is critical for the safe handling of this compound from receipt to disposal.
1. Preparation and Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area. A laboratory fume hood or mechanical exhaust system is recommended to minimize inhalation exposure.[1]
-
Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[1][4][5] Prevent the formation of dust and aerosols during handling.[1]
-
Hygiene Practices: Wash hands thoroughly after handling the substance.[1][5] Do not eat, drink, or smoke in the work area.[2]
2. Storage:
-
General Storage: Store in a tightly closed container in a dry and well-ventilated place.[2][3][4]
-
Temperature: Depending on the specific product, storage at room temperature or in a freezer at -20°C is recommended.[1][4][5][6] Always refer to the manufacturer's instructions for specific storage conditions.
3. Accidental Release Measures:
-
Personal Precautions: In case of a spill, wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1] Avoid breathing dust.
-
Cleanup: Carefully sweep up the spilled solid material, place it in a sealed container for disposal, and avoid generating dust.[1][4] Ventilate the area and wash the spill site after material pickup is complete.
-
Environmental Precautions: Prevent the substance from entering drains.[1]
4. Disposal:
-
Waste Disposal: All waste containing this compound should be considered chemical waste.
-
Procedure: Contact a licensed professional waste disposal service to dispose of this material.[1] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[7][8]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. targetmol.com [targetmol.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. L-Cystathionine | Apoptosis | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
